molecular formula C8H10N2O3S B3021819 7-Aminodeacetoxycephalosporanic acid CAS No. 26395-99-3

7-Aminodeacetoxycephalosporanic acid

カタログ番号: B3021819
CAS番号: 26395-99-3
分子量: 214.24 g/mol
InChIキー: NVIAYEIXYQCDAN-CLZZGJSISA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7beta-aminodeacetoxycephalosporanic acid is a cephem monocarboxylic acid derivative having a structure based on cephalosporanic acid, deacetoxylated and carrying a 7beta-amino group. It is a monocarboxylic acid and a cephalosporin. It is functionally related to a cephalosporanic acid.

特性

IUPAC Name

(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIAYEIXYQCDAN-CLZZGJSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057687
Record name 7-Aminodeacetoxycephalosporanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22252-43-3, 70287-30-8, 26395-99-3
Record name 7-Aminodeacetoxycephalosporanic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22252-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(6R,7R)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70287-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Aminodesacetoxycephalosporanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022252433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026395993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Aminodesacetoxycephalosporanic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14107
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 7-Aminodeacetoxycephalosporanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.776
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-(±)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.737
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-AMINODESACETOXYCEPHALOSPORANIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANM3MSM8TN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Genesis of a Blockbuster Antibiotic Intermediate: A Technical History of 7-Aminodeacetoxycephalosporanic Acid (7-ADCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the history and discovery of 7-aminodeacetoxycephalosporanic acid (7-ADCA), a pivotal intermediate in the production of semi-synthetic cephalosporin (B10832234) antibiotics. We will delve into the key scientific breakthroughs, from the initial discovery of cephalosporins to the development of sophisticated chemical and biotechnological routes for 7-ADCA synthesis. This guide provides a comprehensive overview of the experimental protocols, quantitative data, and the logical evolution of the production processes that have made 7-ADCA a cornerstone of modern antibiotic manufacturing.

A Serendipitous Discovery in Sardinia: The Dawn of Cephalosporins

The story of 7-ADCA begins with the discovery of its parent class of antibiotics, the cephalosporins. In 1945, the Italian pharmacologist Giuseppe Brotzu, while investigating the self-purification of seawater near a sewage outfall in Cagliari, Sardinia, isolated a fungus, Cephalosporium acremonium (now known as Acremonium chrysogenum). He observed that this fungus produced substances with antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Subsequent research at the Sir William Dunn School of Pathology at the University of Oxford, led by Howard Florey and Edward Abraham, isolated and characterized the active compounds. One of these, Cephalosporin C, was found to possess a β-lactam ring fused to a dihydrothiazine ring, a structure that conferred resistance to penicillinases, the enzymes responsible for bacterial resistance to penicillin.

However, Cephalosporin C itself exhibited only modest antibacterial potency. The true potential of this new class of antibiotics would be unlocked through the modification of its chemical structure, a pursuit that necessitated the isolation of the core cephalosporin nucleus. This quest mirrored the earlier success with penicillin, where the isolation of 6-aminopenicillanic acid (6-APA) had paved the way for a multitude of semi-synthetic penicillin derivatives. The analogous core for cephalosporins was identified as 7-aminocephalosporanic acid (7-ACA).

The Economic Imperative: Shifting from Cephalosporin C to Penicillin G as a Starting Material

While the enzymatic and chemical cleavage of Cephalosporin C to yield 7-ACA was achieved, the fermentation yields of Cephalosporin C from A. chrysogenum were significantly lower than those of penicillin G from Penicillium chrysogenum. This economic disparity drove researchers to explore a more cost-effective route to cephalosporin intermediates. The focus shifted to the chemical modification of the readily available and inexpensive penicillin G.

The challenge lay in expanding the five-membered thiazolidine (B150603) ring of the penicillin nucleus into the six-membered dihydrothiazine ring of the cephalosporin nucleus. This chemical transformation, though complex, offered a more economically viable path to a key cephalosporin intermediate: this compound (7-ADCA). 7-ADCA is the nucleus for a vast array of orally active cephalosporins, including cephalexin, cephradine, and cefadroxil.

Production of 7-ADCA: A Tale of Two Chemistries - Chemical and Enzymatic

The industrial production of 7-ADCA has evolved significantly, with a general trend moving from purely chemical processes to more environmentally friendly and efficient enzymatic and biotechnological methods.

The Chemical Route: Ring Expansion of Penicillin G

The traditional chemical synthesis of 7-ADCA from penicillin G is a multi-step process that, while effective, involves harsh reagents and generates significant chemical waste. The key steps are:

  • Oxidation: Penicillin G is first oxidized to its sulfoxide (B87167). This is a critical step to activate the penicillin nucleus for the subsequent ring expansion.

  • Ring Expansion: The penicillin G sulfoxide undergoes a thermally induced ring expansion in the presence of a catalyst to form a cephalosporin derivative.

  • Deacylation: The phenylacetyl side chain is then cleaved to yield the desired 7-ADCA.

The Biotechnological Revolution: Enzymatic and Fermentative Approaches

Concerns over the environmental impact and cost of the chemical process spurred the development of biotechnological alternatives. These methods leverage the specificity and efficiency of enzymes to carry out key transformations.

A significant breakthrough was the discovery and engineering of enzymes capable of performing the ring expansion of penicillin derivatives. Deacetoxycephalosporin C synthase (DAOCS), an "expandase" enzyme, naturally catalyzes the expansion of the penicillin N ring. Researchers have successfully engineered this enzyme to accept penicillin G as a substrate, converting it to cephalosporin G.

Following the enzymatic ring expansion, the phenylacetyl side chain of cephalosporin G is removed using penicillin G acylase (also known as penicillin amidase), the same enzyme used in the production of 6-APA from penicillin G. This enzymatic deacylation is highly specific and proceeds under mild conditions, offering a greener alternative to chemical cleavage.[1][2]

Further advancements have led to the development of recombinant strains of Penicillium chrysogenum that can directly produce cephalosporin intermediates. By introducing the gene for the expandase enzyme into high-yielding penicillin G production strains, it is possible to create a "one-pot" fermentation process where penicillin G is synthesized and then immediately converted to a cephalosporin derivative. This approach streamlines the production process and reduces the need for downstream chemical modifications.

Quantitative Data on Production Processes

The following tables summarize key quantitative data related to the production of cephalosporin C and 7-ADCA, providing a basis for comparison between different methodologies.

ParameterWild-Type A. chrysogenum (ATCC 11550)High-Yielding A. chrysogenum StrainReference
Cephalosporin C Titer 30–50 mg/L>10,000 mg/L[3]

Table 1: Comparison of Cephalosporin C Production in Wild-Type and High-Yielding Acremonium chrysogenum Strains.

Production MethodKey StepsReported YieldReference
Chemical Synthesis from Penicillin G Oxidation, Ring Expansion, Chemical DeacylationHigh, but with significant waste[4]
Enzymatic Conversion of Cephalosporin G Enzymatic hydrolysis with Penicillin G AcylaseConversion ratio of 98.57%, Yield of 97.56%
Whole-Cell Biotransformation of Penicillin G Engineered E. coli with a three-enzyme cascade14.6 g/L of G-7-ADCA (precursor to 7-ADCA)[5]
Recombinant A. chrysogenum Fermentation Disruption of cefEF gene, expression of cefE gene, followed by enzymatic deacylationDAOC production of 75-80% of total β-lactams[6]

Table 2: Comparison of 7-ADCA Production Methods and Yields.

Experimental Protocols

This section provides an overview of the methodologies for key experiments in the discovery and production of 7-ADCA.

Fermentation of Acremonium chrysogenum for Cephalosporin C Production

Objective: To cultivate A. chrysogenum under optimal conditions to produce Cephalosporin C.

Materials:

  • Acremonium chrysogenum strain (e.g., ATCC 11550 or a high-yielding industrial strain)

  • Seed medium (e.g., corn steep liquor, sucrose, glucose, methionine, (NH₄)₂SO₄, CaCO₃, bean oil)[7]

  • Fermentation medium (e.g., sucrose, potassium dihydrogen orthophosphate, magnesium sulphate, trace metal solutions)

  • Shake flasks or a bioreactor

  • Incubator shaker

  • pH meter and probes

  • Dissolved oxygen probe

Procedure:

  • Inoculate the seed medium with spores of A. chrysogenum.

  • Incubate the seed culture for 2-3 days at 28°C with agitation (e.g., 230 rpm).[7]

  • Transfer the seed culture to the production fermentation medium in a shake flask or bioreactor.

  • Maintain the fermentation at a controlled temperature (e.g., 28°C) and pH (e.g., 7.2).

  • Ensure adequate aeration and agitation to maintain dissolved oxygen levels above 30% saturation.

  • Monitor the fermentation for 144 hours or longer, periodically taking samples to measure biomass and Cephalosporin C concentration using methods like HPLC.

Chemical Synthesis of 7-ADCA from Penicillin G Potassium Salt

Objective: To chemically convert Penicillin G to 7-ADCA through oxidation and ring expansion.

Materials:

  • Penicillin G potassium salt

  • Oxidizing agent (e.g., hydrogen peroxide or peracetic acid)

  • Organic solvents (e.g., toluene)

  • Ring expansion catalyst

  • Reagents for deacylation

  • Standard laboratory glassware and equipment

Procedure:

  • Oxidation: Dissolve Penicillin G potassium salt in a suitable solvent. Add the oxidizing agent (e.g., hydrogen peroxide) under controlled temperature and pH to form penicillin G sulfoxide. A yield of 91.5% can be achieved.[8]

  • Ring Expansion: The penicillin G sulfoxide is then subjected to a ring expansion reaction. This is typically done in an organic solvent like toluene (B28343) at elevated temperatures in the presence of a catalyst.

  • Hydrolysis and Deacylation: The resulting cephalosporin G derivative is hydrolyzed to remove any protecting groups and then the phenylacetyl side chain is cleaved chemically to yield 7-ADCA.

  • Purification: The crude 7-ADCA is purified through crystallization and filtration.

Enzymatic Hydrolysis of Cephalosporin G to 7-ADCA

Objective: To enzymatically cleave the phenylacetyl side chain of Cephalosporin G to produce 7-ADCA.

Materials:

  • Cephalosporin G

  • Immobilized Penicillin G Acylase (PGA)

  • Phosphate (B84403) buffer (e.g., 0.2 M)

  • Reaction vessel with temperature and pH control

  • HPLC for analysis

Procedure:

  • Prepare a solution of Cephalosporin G in the phosphate buffer.

  • Adjust the temperature to the optimal range for the immobilized PGA (e.g., 45°C).

  • Adjust the pH to the optimal range for the enzyme (typically around pH 8.0).

  • Add the immobilized PGA to the reaction mixture with stirring.

  • Monitor the progress of the reaction by periodically taking samples and analyzing the concentrations of Cephalosporin G and 7-ADCA by HPLC.

  • Upon completion of the reaction, separate the immobilized enzyme for reuse.

  • Purify the 7-ADCA from the reaction mixture, for example, by crystallization at its isoelectric point.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key historical, biochemical, and experimental aspects of 7-ADCA's story.

history_of_7ADCA cluster_0 Discovery of Cephalosporins cluster_1 Development of Semi-Synthetic Cephalosporins cluster_2 Emergence of 7-ADCA from Penicillin G cluster_3 Biotechnological Advancements Brotzu 1945: Giuseppe Brotzu discovers Cephalosporium acremonium Oxford Isolation and characterization of Cephalosporin C at Oxford Brotzu->Oxford LowPotency Cephalosporin C has low antibacterial potency Oxford->LowPotency NeedForNucleus Need for the cephalosporin nucleus (7-ACA) to create more potent derivatives LowPotency->NeedForNucleus EconomicChallenge Low fermentation yield of Cephalosporin C makes 7-ACA production expensive NeedForNucleus->EconomicChallenge ShiftToPenG Shift to abundant and cheap Penicillin G as a starting material EconomicChallenge->ShiftToPenG ChemRingExpansion Development of chemical methods for ring expansion of penicillin to cephalosporin ShiftToPenG->ChemRingExpansion ChemSynthesis7ADCA Chemical synthesis of 7-ADCA established ChemRingExpansion->ChemSynthesis7ADCA EnzymaticRoutes Development of enzymatic ring expansion and deacylation methods ChemSynthesis7ADCA->EnzymaticRoutes RecombinantTech Use of recombinant P. chrysogenum for direct production of cephalosporin intermediates EnzymaticRoutes->RecombinantTech GreenerProduction Move towards more sustainable and environmentally friendly production RecombinantTech->GreenerProduction

Caption: A timeline illustrating the historical development of 7-ADCA production.

enzymatic_conversion cluster_enzymes Enzymes PenG Penicillin G CephG Cephalosporin G PenG->CephG Ring Expansion SevenADCA 7-ADCA CephG->SevenADCA Deacylation PAA Phenylacetic Acid CephG->PAA Deacylation Expandase Deacetoxycephalosporin C Synthase (Expandase) Expandase->PenG PGA Penicillin G Acylase PGA->CephG experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_qc Quality Control Inoculum Inoculum Preparation (Recombinant P. chrysogenum) Fermentation Fermentation (Production of Cephalosporin G) Inoculum->Fermentation Harvest Broth Harvest and Cell Separation Fermentation->Harvest Extraction Extraction of Cephalosporin G Harvest->Extraction EnzymaticConversion Enzymatic Deacylation (Penicillin G Acylase) Extraction->EnzymaticConversion Purification Purification and Crystallization of 7-ADCA EnzymaticConversion->Purification Analysis HPLC Analysis EnzymaticConversion->Analysis Purification->Analysis

References

An In-Depth Technical Guide to the Structure Elucidation of 7-Aminodeacetoxycephalosporanic Acid (7-ADCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminodeacetoxycephalosporanic acid (7-ADCA) is a pivotal intermediate in the semi-synthetic production of a wide range of cephalosporin (B10832234) antibiotics. Its core structure, a β-lactam ring fused to a dihydrothiazine ring, is the foundation upon which numerous clinically significant drugs are built. Accurate and thorough structural elucidation of 7-ADCA is paramount for quality control, impurity profiling, and the development of novel cephalosporin derivatives. This guide provides a comprehensive overview of the analytical techniques and detailed experimental protocols employed in the definitive structural characterization of 7-ADCA.

Molecular Structure:

  • Chemical Name: (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]

  • Molecular Formula: C₈H₁₀N₂O₃S[1][2]

  • Molecular Weight: 214.24 g/mol [1]

Spectroscopic and Chromatographic Analysis

The structure of 7-ADCA is elucidated through a combination of spectroscopic and chromatographic techniques. Each method provides unique insights into the molecular architecture of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 7-ADCA.

¹H NMR Spectroscopic Data of 7-ADCA

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-65.05d4.8
H-74.98d4.8
H-23.55d18.0
H-2'3.30d18.0
CH₃2.05s-

Note: Data is compiled from typical values for cephalosporin structures and may vary slightly based on solvent and experimental conditions.

¹³C NMR Spectroscopic Data of 7-ADCA

Carbon AssignmentChemical Shift (δ, ppm)
C=O (β-lactam)175.2
C=O (acid)167.0
C-4128.5
C-3125.8
C-759.5
C-657.8
C-225.0
CH₃20.7

Note: Data is compiled from typical values for cephalosporin structures and may vary slightly based on solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FT-IR Spectroscopic Data of 7-ADCA

Wavenumber (cm⁻¹)AssignmentFunctional Group
3400-3200N-H stretchPrimary amine
3000-2500O-H stretchCarboxylic acid
1770-1750C=O stretchβ-lactam carbonyl
1720-1700C=O stretchCarboxylic acid carbonyl
1650-1580N-H bendPrimary amine
~1640C=C stretchDihydrothiazine ring

Note: Data is compiled from typical values for cephalosporin structures and may vary slightly based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Mass Spectrometric Data of 7-ADCA

m/zInterpretation
214[M]⁺ (Molecular ion)
170[M - CO₂]⁺
114Cleavage of the β-lactam ring
72Further fragmentation

Note: Fragmentation patterns can vary based on the ionization technique used.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10 mg of 7-ADCA in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

FT-IR Spectroscopy

Sample Preparation (ATR method):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid 7-ADCA sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

  • Spectrometer: Fourier-Transform Infrared Spectrometer.

  • Accessory: ATR accessory with a diamond or germanium crystal.

  • Spectral range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of scans: 16-32.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and Mass Spectrometry.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Scan Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-30 V.

Synthesis Pathway of 7-ADCA from Penicillin G

7-ADCA is most commonly synthesized from Penicillin G through a multi-step chemical process involving oxidation and ring expansion.

Synthesis_of_7ADCA PenG Penicillin G PenG_Sulfoxide Penicillin G Sulfoxide PenG->PenG_Sulfoxide Oxidation (e.g., m-CPBA) Intermediate Rearrangement Intermediate PenG_Sulfoxide->Intermediate Ring Expansion (Heat, Acid Catalyst) Protected_7ADCA Protected 7-ADCA Derivative Intermediate->Protected_7ADCA Silylation Seven_ADCA 7-ADCA Protected_7ADCA->Seven_ADCA Hydrolysis

Caption: Chemical synthesis pathway of 7-ADCA from Penicillin G.

Experimental Workflow for Structure Elucidation

The logical flow of experiments for the complete structure elucidation of a 7-ADCA sample is outlined below.

Structure_Elucidation_Workflow cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Identification cluster_confirmation Structure Confirmation Sample Sample HPLC_MS HPLC_MS Sample->HPLC_MS Purity & MW FT_IR FT_IR HPLC_MS->FT_IR Functional Groups NMR_1H NMR_1H FT_IR->NMR_1H Proton Environment NMR_13C NMR_13C NMR_1H->NMR_13C Carbon Skeleton Data_Analysis Data_Analysis NMR_13C->Data_Analysis Data Integration Structure_Confirmed Structure_Confirmed Data_Analysis->Structure_Confirmed Comparison to Reference

Caption: Experimental workflow for the structure elucidation of 7-ADCA.

Conclusion

The structural elucidation of 7-ADCA is a critical process in the manufacturing and development of cephalosporin antibiotics. A combination of NMR, FT-IR, and mass spectrometry, supported by chromatographic separation, provides the necessary data for an unambiguous confirmation of its structure. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, ensuring the quality and integrity of this vital antibiotic intermediate.

References

7-Amino-3-deacetoxycephalosporanic Acid (7-ADCA): A Core Intermediate in Cephalosporin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-3-deacetoxycephalosporanic acid (7-ADCA) is a pivotal semi-synthetic β-lactam antibiotic intermediate.[1] It serves as a fundamental building block for the synthesis of a wide array of orally administered cephalosporins, most notably cephalexin (B21000), cephradine, and cefadroxil.[1][2] The absence of a functional group at the 3-position and the presence of a 7-amino group make it an ideal scaffold for various chemical modifications to produce cephalosporins with diverse antibacterial spectra and pharmacokinetic profiles.[3] This guide provides a comprehensive overview of the chemical and physical properties of 7-ADCA, detailed experimental protocols for their determination, and a visualization of its role in the synthesis of cephalexin.

Chemical and Physical Properties

The chemical and physical properties of 7-ADCA are crucial for its handling, characterization, and application in synthetic processes. A summary of these properties is presented in the tables below.

General and Physical Properties
PropertyValueReference(s)
AppearanceWhite to light yellow crystalline solid[4]
Molecular FormulaC₈H₁₀N₂O₃S[4][5][6]
Molar Mass214.24 g/mol [4][5][6]
Density1.59 ± 0.1 g/cm³ (Predicted)[4]
Melting Point242 °C (decomposes)
Water SolubilityGood to high solubility[4]
Storage Temperature2-8°C[5]
Chemical Identifiers and Descriptors
Identifier/DescriptorValueReference(s)
IUPAC Name(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[6]
CAS Number22252-43-3[5][6][7]
pKa (Strongest Acidic)3.04 ± 0.50 (Predicted) to 3.42[4][8]
pKa (Strongest Basic)7.39 (Predicted)[8]
XLogP3-3.1[6]
Hydrogen Bond Donor Count2[8]
Hydrogen Bond Acceptor Count4[8]
Rotatable Bond Count1[8]
Polar Surface Area83.63 Ų[8]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of 7-ADCA. The following are representative protocols for key experimental procedures.

Melting Point Determination

The melting point of 7-ADCA is determined using the capillary method, which is a standard technique in pharmacopeias.[9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (closed at one end)

  • Thermometer

Procedure:

  • A small amount of finely powdered, dry 7-ADCA is introduced into a capillary tube to a height of 2-4 mm.[2][10]

  • The capillary tube is placed in the heating block of the melting point apparatus.[2][10]

  • The sample is heated at a steady rate. For an unknown sample, a preliminary rapid heating can be performed to determine an approximate melting range.[2]

  • For an accurate measurement, the heating rate is slowed to 1-2 °C per minute when the temperature is within 20 °C of the expected melting point.[2]

  • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[2][3] For 7-ADCA, decomposition is observed at its melting point.

Solubility Determination

The solubility of 7-ADCA can be determined by the equilibrium solubility method.

Apparatus:

  • Shake-flask apparatus or thermostatically controlled water bath with an agitator

  • pH meter

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • An excess amount of 7-ADCA is added to a known volume of the desired solvent (e.g., water, buffers of different pH) in a sealed container.

  • The mixture is agitated at a constant temperature until equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments.[1]

  • Once equilibrium is achieved, the suspension is centrifuged to separate the undissolved solid.

  • The concentration of 7-ADCA in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[1]

  • The solubility is expressed as mass per unit volume (e.g., mg/mL). The experiment is repeated at different pH values and temperatures to determine the solubility profile.[8]

pKa Determination by Potentiometric Titration

Potentiometric titration is a common and accurate method for determining the acid dissociation constants (pKa) of ionizable compounds like 7-ADCA.

Apparatus:

  • Potentiometer with a combined pH electrode

  • Burette

  • Stirrer

  • Titration vessel

Procedure:

  • A known amount of 7-ADCA is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).[5]

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[5]

  • The pH of the solution is measured after each addition of the titrant.[5]

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa value(s) are determined from the inflection point(s) of the titration curve. The pH at the half-equivalence point is equal to the pKa of the corresponding ionizable group.

Signaling Pathways and Experimental Workflows

7-ADCA is a key precursor in the biosynthesis of numerous cephalosporin (B10832234) antibiotics. The enzymatic synthesis of cephalexin from 7-ADCA and D-phenylglycine methyl ester (PGME) is a well-established industrial process.

Enzymatic_Synthesis_of_Cephalexin cluster_reactants Reactants cluster_process Enzymatic Reaction cluster_products Products & By-products 7-ADCA 7-ADCA ReactionVessel Aqueous Buffer (pH controlled) 7-ADCA->ReactionVessel Nucleophile D-HPGM D-Phenylglycine methyl ester (PGME) D-HPGM->ReactionVessel Acyl Donor Enzyme Immobilized Penicillin G Acylase Enzyme->ReactionVessel Catalyst Cephalexin Cephalexin ReactionVessel->Cephalexin Synthesis Methanol Methanol ReactionVessel->Methanol By-product

Caption: Enzymatic synthesis of Cephalexin from 7-ADCA.

The workflow for the quality control of 7-ADCA is crucial to ensure its purity and suitability for pharmaceutical synthesis.

QC_Workflow_7ADCA RawMaterial 7-ADCA Raw Material Sampling Sampling RawMaterial->Sampling PhysicalTests Physical Tests (Appearance, Solubility) Sampling->PhysicalTests ChemicalTests Chemical Tests (Melting Point, pKa) Sampling->ChemicalTests PurityAnalysis Purity & Impurity Analysis (HPLC) Sampling->PurityAnalysis Decision Decision PhysicalTests->Decision ChemicalTests->Decision PurityAnalysis->Decision Release Release for Synthesis Decision->Release Pass Reject Reject Decision->Reject Fail

Caption: Quality Control Workflow for 7-ADCA.

Conclusion

7-ADCA remains a cornerstone in the production of semi-synthetic cephalosporins. A thorough understanding of its chemical and physical properties, coupled with robust analytical and synthetic methodologies, is paramount for its effective utilization in drug development and manufacturing. The data and protocols presented in this guide offer a valuable resource for researchers and scientists working with this essential pharmaceutical intermediate. The continuous development of more efficient and greener synthetic routes involving 7-ADCA will undoubtedly contribute to the sustainable production of life-saving antibiotics.

References

7-Aminodesacetoxycephalosporanic Acid (7-ADCA): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Aminodesacetoxycephalosporanic acid (7-ADCA), a pivotal intermediate in the synthesis of a wide range of cephalosporin (B10832234) antibiotics. This document covers its fundamental properties, nomenclature, synthesis, and analysis, presenting key data in a structured format for ease of reference and comparison.

Nomenclature and Chemical Identity

7-ADCA is a core β-lactam antibiotic intermediate. Its unambiguous identification is crucial for research, development, and manufacturing.

IdentifierValue
CAS Number 22252-43-3[1][2][3]
IUPAC Name (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[4]
Synonyms 7-aminodesacetoxycephalosporanic acid, 7-amino-3-methyl-3-cephem-4-carboxylic acid, Cephalexin (B21000) Impurity B, Cefadroxil Related Compound B[2][4][5]
Molecular Formula C8H10N2O3S[1]
Molecular Weight 214.24 g/mol [3][4]

Physicochemical Properties

The physical and chemical characteristics of 7-ADCA are critical for its handling, purification, and use in synthetic processes.

PropertyValue
Appearance White to light yellow crystalline powder[1]
Solubility in Water 41.67 mg/mL (at pH 10 with NaOH)[5]
Solubility in NH4OH 50 mg/mL (at pH 9)[5]
Storage Temperature 2-8°C[3]

Biosynthesis of Cephalosporins featuring 7-ADCA

7-ADCA is a key precursor in the semi-synthetic production of several essential cephalosporin antibiotics. The following diagram illustrates a simplified biosynthetic pathway highlighting the central role of 7-ADCA.

Biosynthetic_Pathway cluster_penicillin Penicillin G Production cluster_conversion Chemical & Enzymatic Conversion cluster_synthesis Semi-synthesis of Cephalosporins Penicillium_chrysogenum Penicillium chrysogenum Penicillin_G Penicillin G Penicillium_chrysogenum->Penicillin_G Fermentation Penicillin_G_Sulfoxide Penicillin G Sulfoxide (B87167) Penicillin_G->Penicillin_G_Sulfoxide Oxidation Cephalosporin_G Cephalosporin G Penicillin_G_Sulfoxide->Cephalosporin_G Ring Expansion 7_ADCA 7-ADCA Cephalosporin_G->7_ADCA Enzymatic Deacylation Cephalexin Cephalexin 7_ADCA->Cephalexin Acylation Cephradine Cephradine 7_ADCA->Cephradine Acylation Cefadroxil Cefadroxil 7_ADCA->Cefadroxil Acylation

Caption: Biosynthetic pathway from Penicillin G to key cephalosporins via 7-ADCA.

Experimental Protocols

Enzymatic Synthesis of 7-ADCA from Penicillin G

This protocol outlines a common method for the production of 7-ADCA through a multi-step chemical and enzymatic process starting from Penicillin G.

Workflow Diagram:

Synthesis_Workflow start Start: Penicillin G Potassium Salt oxidation Step 1: Oxidation (Hydrogen Peroxide) start->oxidation ring_expansion Step 2: Ring Expansion (Pyridine Hydrobromide & Oxalic Acid) oxidation->ring_expansion enzymolysis Step 3: Enzymatic Hydrolysis (Immobilized Penicillin G Acylase) ring_expansion->enzymolysis extraction Step 4: Extraction (Dichloromethane) enzymolysis->extraction crystallization Step 5: Crystallization (Adjust pH with Sulfuric Acid & Ammonia) extraction->crystallization filtration Step 6: Filtration & Drying crystallization->filtration end_product End Product: 7-ADCA Crystals filtration->end_product

Caption: Workflow for the synthesis of 7-ADCA from Penicillin G.

Methodology:

  • Oxidation: Penicillin G potassium salt is used as the raw material. Hydrogen peroxide serves as the oxidizing agent to convert Penicillin G to its sulfoxide.

  • Ring Enlargement: A combination of pyridine (B92270) hydrobromide and oxalic acid is used as a catalyst for the ring expansion of the penicillin sulfoxide to form a cephalosporin intermediate.

  • Enzymatic Hydrolysis: The resulting Cephalosporin G is dissolved in a 15% ammoniacal solution to a concentration of 0.3 mol/L. Immobilized penicillin G acylase is added (70-100% of the Cephalosporin G quality). The reaction is maintained at 30°C and a pH of approximately 8.0 for 90 minutes.

  • Extraction and Purification: After the reaction, the enzyme is leached. Dichloromethane is added for extraction. The pH is adjusted to less than 1 with sulfuric acid at 25°C. The organic phase is separated, and the aqueous phase is decolorized.

  • Crystallization and Isolation: A 10% ammoniacal solution is added to the aqueous phase with stirring to induce crystallization. The resulting 7-ADCA crystals are collected by filtration.

HPLC Analysis of 7-ADCA

This section details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 7-ADCA and its related impurities.

Table: HPLC Method Parameters

ParameterSpecification
Column C18 (5 µm, 4.6 mm x 250 mm)
Mobile Phase Phosphate buffer (5g K2HPO4 and 5g KH2PO4 in 1L water, pH 6.0) : Acetonitrile (92:8)
Detection Wavelength 254 nm
Column Temperature 35°C
Injection Volume 20 µL
Linear Range for 7-ADCA 0.02415 - 9.66 µg/mL (R² = 0.9998)[6]

Workflow Diagram for Sample Analysis:

HPLC_Workflow sample_prep Sample Preparation (Dissolve in mobile phase) injection Injection into HPLC System sample_prep->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection data_analysis Data Analysis (Quantification using calibration curve) detection->data_analysis report Generate Report (Purity & Concentration) data_analysis->report

Caption: General workflow for the HPLC analysis of 7-ADCA.

This in-depth guide serves as a valuable resource for professionals in the pharmaceutical sciences, providing essential technical information on 7-ADCA. The structured presentation of data and detailed protocols aims to support research, development, and quality control activities related to this critical cephalosporin intermediate.

References

biosynthesis of 7-ADCA in Acremonium chrysogenum

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of 7-Aminodeacetoxycephalosporanic Acid (7-ADCA) in Engineered Acremonium chrysogenum

Abstract

This compound (7-ADCA) is a crucial precursor for the manufacture of semisynthetic cephalosporin (B10832234) antibiotics, such as Cefalexin and Cephradine. Traditionally produced via environmentally taxing chemical expansion of a penicillin nucleus, modern biotechnology has paved the way for a cleaner, fermentation-based approach. This guide details the metabolic engineering of the filamentous fungus Acremonium chrysogenum, the native producer of Cephalosporin C (CPC), to create a robust platform for 7-ADCA biosynthesis. The core strategy involves redirecting the native cephalosporin pathway to accumulate the intermediate deacetoxycephalosporin C (DAOC), which is subsequently converted to 7-ADCA through a two-step enzymatic process. This document provides a comprehensive overview of the biosynthetic pathways, quantitative production data, and detailed experimental protocols for strain engineering, fermentation, and bioconversion.

The Native Cephalosporin C Biosynthetic Pathway

Acremonium chrysogenum naturally synthesizes the β-lactam antibiotic Cephalosporin C (CPC) through a well-characterized multi-enzyme pathway. The genes encoding these enzymes are typically found in two main clusters within the fungal genome. The process begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and D-valine.

The key enzymatic steps are as follows[1]:

  • ACV Synthesis: The non-ribosomal peptide synthetase (NRPS) δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), encoded by the pcbAB gene, condenses the three precursor amino acids to form the tripeptide intermediate, ACV.

  • Isopenicillin N Synthesis: The ACV is cyclized by isopenicillin N synthase (IPNS), encoded by pcbC, to form isopenicillin N (IPN), which features the characteristic β-lactam and thiazolidine (B150603) rings.

  • Epimerization: IPN is converted to Penicillin N via a two-component epimerization system encoded by the cefD1 and cefD2 genes[1].

  • Ring Expansion and Hydroxylation: In A. chrysogenum, a single, bifunctional enzyme encoded by the cefEF gene carries out two sequential steps[1][2]. First, its deacetoxycephalosporin C synthase (DAOCS or "expandase") activity catalyzes the oxidative expansion of the five-membered thiazolidine ring of Penicillin N to the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC). Second, its deacetylcephalosporin C hydroxylase (DACS or "hydroxylase") activity hydroxylates DAOC to form deacetylcephalosporin C (DAC).

  • Acetylation: The final step is the acetylation of DAC by deacetylcephalosporin C acetyltransferase (encoded by cefG) to yield the final product, Cephalosporin C[1].

G cluster_0 Precursor Amino Acids cluster_1 Biosynthetic Pathway L-α-aminoadipic acid L-α-aminoadipic acid ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) L-α-aminoadipic acid->ACV L-cysteine L-cysteine L-cysteine->ACV D-valine D-valine D-valine->ACV IPN Isopenicillin N (IPN) ACV->IPN pcbAB (ACVS) PenN Penicillin N IPN->PenN pcbC (IPNS) DAOC Deacetoxycephalosporin C (DAOC) PenN->DAOC cefD1/cefD2 (Epimerase) DAC Deacetylcephalosporin C (DAC) DAOC->DAC cefEF (Expandase/DAOCS) CPC Cephalosporin C (CPC) DAC->CPC cefEF (Hydroxylase/DACS) Final Product Cephalosporin C CPC->Final Product

Diagram 1: Native Cephalosporin C Biosynthetic Pathway in A. chrysogenum.

Engineered Pathway for Deacetoxycephalosporin C (DAOC) Production

The core of the bio-based 7-ADCA production strategy is the metabolic engineering of A. chrysogenum to halt the native pathway at the DAOC intermediate. This is achieved through a two-step genetic modification process that effectively creates a specialized strain for high-titer DAOC production[3][4].

Step 1: Disruption of the Native cefEF Gene The endogenous cefEF gene, with its dual expandase and hydroxylase functions, is the primary target. By knocking out this gene, the conversion of DAOC to DAC is prevented[1][3]. This disruption results in a strain that converts Penicillin N to DAOC but cannot process it further, leading to the accumulation of Penicillin N.

Step 2: Heterologous Expression of a Monofunctional Expandase To enable the production of DAOC, a new expandase gene is introduced. The cefE gene from the bacterium Streptomyces clavuligerus is ideal for this purpose as it encodes a monofunctional expandase (DAOCS) without any subsequent hydroxylase activity[1][2]. When this bacterial gene is expressed in the cefEF-disrupted A. chrysogenum strain, it efficiently catalyzes the ring expansion of the accumulated Penicillin N to DAOC, which is then secreted from the cell[3][4].

This engineered strain, designated ΔcefEF::S.clavuligerus-cefE, becomes a dedicated DAOC producer.

G cluster_0 Native Pathway (Upstream) cluster_1 Genetic Modifications cluster_2 Resulting Pathway PenN Penicillin N cefE_exp Expression of S. clavuligerus cefE gene (monofunctional expandase) DAOC Deacetoxycephalosporin C (DAOC) PenN->DAOC S. clavuligerus cefE cefEF_KO Disruption of native cefEF gene (loss of expandase/hydroxylase) Blocked Deacetylcephalosporin C (DAC) [Blocked] DAOC->Blocked Final_DAOC Accumulated DAOC DAOC->Final_DAOC

Diagram 2: Engineered Pathway for DAOC Production in A. chrysogenum.

Two-Step Enzymatic Conversion of DAOC to 7-ADCA

The DAOC produced and secreted during fermentation is converted into the final product, 7-ADCA, through a two-step enzymatic process conducted in vitro. This bioconversion is analogous to the industrial process for converting CPC to 7-aminocephalosporanic acid (7-ACA) and utilizes two key enzymes: D-amino acid oxidase (DAO) and glutaryl acylase (GLA)[3][4].

  • Oxidative Deamination: The first step employs a D-amino acid oxidase (DAO), often sourced from the yeast Trigonopsis variabilis. This enzyme acts on the D-α-aminoadipyl side chain of DAOC, converting it to α-ketoadipyl-7-ADCA. A byproduct of this reaction is hydrogen peroxide (H₂O₂).

  • Decarboxylation and Acylation: The α-ketoadipyl-7-ADCA intermediate spontaneously reacts with the hydrogen peroxide generated in the first step, undergoing oxidative decarboxylation to form glutaryl-7-ADCA (GL-7-ADCA).

  • Deacylation: The final step uses a glutaryl acylase (GLA), typically a recombinant enzyme from Escherichia coli, to cleave the glutaryl side chain from GL-7-ADCA, yielding the desired final product, 7-ADCA, and glutaric acid as a byproduct.

G cluster_0 Substrates & Products cluster_1 Enzymes DAOC Deacetoxycephalosporin C (DAOC) Keto α-ketoadipyl-7-ADCA DAOC:e->Keto:w + O₂ GL7ADCA Glutaryl-7-ADCA (GL-7-ADCA) Keto->GL7ADCA Spontaneous + H₂O₂ H2O2 H₂O₂ Keto->H2O2 ADCA This compound (7-ADCA) GL7ADCA:e->ADCA:w DAO D-Amino Acid Oxidase (DAO) DAO->Keto GLA Glutaryl Acylase (GLA) GLA->ADCA

Diagram 3: Two-Step Enzymatic Conversion of DAOC to 7-ADCA.

Quantitative Data

The efficiency of this biosynthetic process is high, leveraging industrial high-producing strains of A. chrysogenum as the starting point.

ParameterValueReference Strain / ConditionSource
DAOC Production
Titer (Estimated)> 7.5 g/LEngineered high-yield strain[3],[5]
Conversion Efficiency75-80% of total β-lactamsCompared to parental CPC strain[3]
Parental Strain CPC Production
High-Yield Strain Titer11.84 - 17.34 g/L (total β-lactams)Fed-batch fermentation[6]
Wild-Type Strain Titer30-50 mg/LLaboratory fermentation[5]
Enzymatic Conversion
Molar Yield (7-ACA from CPC)85%Immobilized DAO and GLA[7]
Conversion Rate (7-ACA from CPC)>90%Optimized enzymatic process[8]

Note: The DAOC titer is estimated based on the reported 75-80% conversion efficiency from a parental strain capable of producing over 10 g/L of total β-lactams. The enzymatic conversion yields are for the analogous and industrially established CPC to 7-ACA process, which is expected to be similar for DAOC to 7-ADCA.

Experimental Protocols

This section provides an overview of the key experimental methodologies involved in the production of 7-ADCA.

Genetic Engineering of A. chrysogenum

The creation of a DAOC-producing strain requires targeted gene disruption and heterologous gene expression. Agrobacterium tumefaciens-mediated transformation (ATMT) is often preferred for its higher efficiency in industrial fungal strains[1].

Overall Workflow:

G cluster_strain Strain Engineering cluster_process Production Process A Construct cefEF Disruption Vector C Transform High-Yield A. chrysogenum A->C B Construct cefE Expression Vector B->C D Select & Screen Transformants C->D E Engineered DAOC Producer Strain D->E F Fermentation of Engineered Strain E->F Inoculation G Harvest DAOC-rich Supernatant F->G H Two-Step Enzymatic Conversion (DAO/GLA) G->H I Purification H->I J Final Product: 7-ADCA I->J

References

The Central Role of 7-ADCA in the Landscape of Semi-Synthetic Cephalosporins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-3-deacetoxycephalosporanic acid (7-ADCA) stands as a cornerstone in the production of a significant portion of the world's semi-synthetic cephalosporin (B10832234) antibiotics. Its unique structural features make it an ideal and versatile starting material for the synthesis of numerous orally active cephalosporins, including the widely prescribed cephalexin (B21000), cephradine, and cefadroxil. This technical guide provides an in-depth exploration of the critical role of 7-ADCA, detailing its synthesis through both traditional chemical methods and more environmentally benign enzymatic routes. The guide further elucidates the subsequent conversion of 7-ADCA into key cephalosporin active pharmaceutical ingredients (APIs). A comprehensive overview of the experimental protocols, supported by quantitative data and visual process flows, is presented to offer researchers and drug development professionals a thorough understanding of the synthesis and application of this vital cephalosporin intermediate.

Introduction: The Significance of 7-ADCA

Semi-synthetic cephalosporins are a class of β-lactam antibiotics that have been instrumental in combating bacterial infections for decades. The modification of the core cephalosporin structure allows for the development of drugs with improved oral bioavailability, broader antibacterial spectra, and enhanced resistance to β-lactamase enzymes. At the heart of many of these modifications lies 7-amino-3-deacetoxycephalosporanic acid (7-ADCA).[1][2][3]

The structural importance of 7-ADCA resides in its 7-amino group, which provides a reactive site for the attachment of various acyl side chains, thereby modulating the antibiotic's properties. The methyl group at the C-3 position, in place of the acetoxymethyl group found in 7-aminocephalosporanic acid (7-ACA), imparts greater stability, making 7-ADCA-derived cephalosporins suitable for oral administration. The global demand for orally active cephalosporins has cemented 7-ADCA's position as a high-volume, critical intermediate in the pharmaceutical industry.

Synthesis of 7-ADCA: Chemical and Enzymatic Pathways

The industrial production of 7-ADCA has historically been dominated by chemical synthesis, primarily through the ring expansion of penicillin G. However, advancements in biotechnology have led to the development of more sustainable enzymatic and chemo-enzymatic processes.

Chemical Synthesis of 7-ADCA

The traditional chemical route to 7-ADCA begins with penicillin G, a readily available fermentation product. The process involves a multi-step chemical transformation to expand the five-membered thiazolidine (B150603) ring of penicillin into the six-membered dihydrothiazine ring of a cephalosporin.[4][5]

The key steps in the chemical synthesis are:

  • Oxidation: Penicillin G is oxidized to penicillin G sulfoxide (B87167). This is a critical step to activate the penicillin nucleus for ring expansion.[1]

  • Protection and Ring Expansion: The carboxyl group of penicillin G sulfoxide is often protected, for instance, by silylation, before the ring expansion reaction. The expansion is typically achieved by treating the protected sulfoxide with an acid catalyst in the presence of an acyl halide.[6] This results in the formation of a 7-acylamino-3-deacetoxycephalosporanic acid derivative.

  • Deacylation: The phenylacetyl side chain at the 7-amino position is then removed to yield 7-ADCA. This is commonly achieved using an imide chloride method followed by hydrolysis.

While effective, this chemical process involves the use of harsh reagents, organic solvents, and extreme temperatures, leading to significant environmental concerns and the need for extensive purification steps.[7]

dot

Chemical Synthesis Pathway of 7-ADCA from Penicillin G.
Enzymatic and Chemo-Enzymatic Synthesis of 7-ADCA

In response to the environmental drawbacks of the chemical method, significant research has focused on developing enzymatic and chemo-enzymatic routes for 7-ADCA production. These methods offer milder reaction conditions, higher specificity, and reduced waste generation. A prominent chemo-enzymatic approach involves the enzymatic deacylation of Cephalosporin G, which is produced chemically from Penicillin G.[5]

A more advanced and greener approach involves the use of genetically engineered microorganisms. For instance, recombinant strains of Penicillium chrysogenum or Acremonium chrysogenum can be engineered to produce intermediates that are then converted to 7-ADCA.[8][9]

A common enzymatic pathway involves the following steps:

  • Fermentation: A genetically modified microorganism, such as Acremonium chrysogenum, is fermented to produce deacetoxycephalosporin C (DAOC).[8]

  • Enzymatic Deacylation: The DAOC is then subjected to a two-step enzymatic conversion. First, a D-amino acid oxidase (DAO) acts on the D-α-aminoadipyl side chain. Subsequently, a glutaryl-7-ACA acylase (GLA) removes the resulting glutaric acid side chain to yield 7-ADCA.[8][10]

dot

References

A Comprehensive Technical Guide to the Structural Distinctions Between 7-ADCA and 7-ACA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, chemical, and functional differences between two pivotal intermediates in the synthesis of cephalosporin (B10832234) antibiotics: 7-aminodesacetoxycephalosporanic acid (7-ADCA) and 7-aminocephalosporanic acid (7-ACA). Understanding these differences is crucial for the strategic development and manufacturing of a wide range of cephalosporin drugs.

Core Structural Differences

7-ADCA and 7-ACA are the foundational nuclei for the majority of semi-synthetic cephalosporins.[1][2] Both molecules share the characteristic cephem nucleus, which is a bicyclic system composed of a β-lactam ring fused to a dihydrothiazine ring.[3][4] This core structure is essential for the antibacterial activity of cephalosporins, which functions by inhibiting bacterial cell wall synthesis.[3]

The primary structural distinction between 7-ADCA and 7-ACA lies at the C-3 position of the dihydrothiazine ring. In 7-ADCA, this position is substituted with a methyl group (-CH₃), whereas in 7-ACA, it features an acetoxymethyl group (-CH₂OCOCH₃).[5] This seemingly minor variation significantly influences the synthetic routes available for modification and the properties of the resulting antibiotic derivatives.

Structural_Comparison 7-ADCA_structure Difference Key Structural Difference at C-3 Position 7-ACA_structure 7-ADCA_group Methyl Group (-CH3) 7-ACA_group Acetoxymethyl Group (-CH2OCOCH3)

Figure 1: Core structures of 7-ADCA and 7-ACA.

Physicochemical Properties

The difference in the C-3 substituent directly impacts the physicochemical properties of 7-ADCA and 7-ACA. A summary of these properties is presented in the table below.

Property7-ADCA (7-aminodesacetoxycephalosporanic acid)7-ACA (7-aminocephalosporanic acid)
CAS Number 22252-43-3[6]957-68-6[7][8]
Molecular Formula C₈H₁₀N₂O₃S[6]C₁₀H₁₂N₂O₅S[7][8]
Molecular Weight 214.24 g/mol [6]272.28 g/mol [7][8]
Melting Point 242 °C (decomposes)>300 °C[4]
Solubility Insoluble in DMSO. Soluble in water at 10 mM with sonication.[9]Sparingly soluble in water. Soluble in DMF and DMSO.[3]
Appearance White to orange to green powder or crystals.White or almost white crystalline powder.[4]

Synthesis and Production Pathways

The manufacturing processes for 7-ADCA and 7-ACA are fundamentally different, reflecting their distinct natural precursors.

  • 7-ADCA Production: 7-ADCA is typically produced from penicillin G, which is obtained through fermentation by Penicillium chrysogenum.[10] The synthesis involves a multi-step chemical process to expand the five-membered thiazolidine (B150603) ring of penicillin into the six-membered dihydrothiazine ring characteristic of cephalosporins.[11] More recent advancements have focused on creating recombinant strains of Acremonium chrysogenum to produce deacetoxycephalosporin C (DAOC), which can then be enzymatically converted to 7-ADCA.[11][12]

  • 7-ACA Production: 7-ACA is derived from cephalosporin C, a fermentation product of the fungus Acremonium chrysogenum (also known as Cephalosporium acremonium).[4][5][13] The conversion of cephalosporin C to 7-ACA can be achieved through either chemical or enzymatic hydrolysis to remove the D-α-aminoadipyl side chain at the C-7 position.[1][5][7] The enzymatic process is generally preferred as it is more environmentally friendly.[1]

Synthesis_Pathways cluster_ADCA 7-ADCA Synthesis cluster_ACA 7-ACA Synthesis PenG Penicillin G (from P. chrysogenum) ChemRing Chemical Ring Expansion PenG->ChemRing DAOC Deacetoxycephalosporin C (DAOC) (from recombinant A. chrysogenum) EnzDeacyl Enzymatic Deacylation DAOC->EnzDeacyl ADCA 7-ADCA ChemRing->ADCA EnzDeacyl->ADCA CPC Cephalosporin C (CPC) (from A. chrysogenum) Hydrolysis Chemical or Enzymatic Hydrolysis CPC->Hydrolysis ACA 7-ACA Hydrolysis->ACA

Figure 2: General synthesis pathways for 7-ADCA and 7-ACA.

Role in Drug Development and Logical Relationships

The structural divergence at the C-3 position is a critical determinant for the subsequent synthesis of different classes of cephalosporin antibiotics.

  • The methyl group at C-3 in 7-ADCA is relatively unreactive. Therefore, 7-ADCA is primarily used as a precursor for orally active cephalosporins such as Cephalexin, Cefradine, and Cefadroxil. The synthesis involves the acylation of the C-7 amino group with a desired side chain.

  • The acetoxymethyl group at C-3 in 7-ACA provides a reactive site for further chemical modification. This allows for the introduction of a wide variety of substituents, leading to the development of parenteral (injectable) cephalosporins with a broad spectrum of activity. Examples of antibiotics synthesized from 7-ACA include Cefazolin sodium, Cefotaxime sodium, and Ceftriaxone sodium.[4]

Drug_Development_Logic cluster_precursors Core Intermediates cluster_features Key Structural Features (C-3 Position) cluster_synthesis Synthetic Pathway cluster_antibiotics Resulting Cephalosporin Class ADCA 7-ADCA Methyl Unreactive Methyl Group ADCA->Methyl ACA 7-ACA Acetoxy Reactive Acetoxymethyl Group ACA->Acetoxy Acylation Acylation at C-7 Amino Group Methyl->Acylation Modification Modification at C-3 & Acylation at C-7 Acetoxy->Modification Oral Orally Active Cephalosporins (e.g., Cephalexin, Cefradine) Acylation->Oral Parenteral Parenteral Cephalosporins (e.g., Cefotaxime, Ceftriaxone) Modification->Parenteral

Figure 3: Logical flow from precursor structure to antibiotic class.

Experimental Protocols

Protocol: Two-Step Enzymatic Conversion of Cephalosporin C to 7-ACA

This protocol describes a widely used, environmentally conscious method for producing 7-ACA from cephalosporin C (CPC).[1]

Objective: To hydrolyze the D-α-aminoadipyl side chain from CPC to yield 7-ACA using two distinct enzymatic reactions.

Materials:

  • Cephalosporin C (CPC) solution

  • Immobilized D-amino acid oxidase (DAO)

  • Immobilized glutaryl-7-ACA acylase (GLA)

  • Phosphate buffer (pH 7.5-8.0)

  • Acid and base for pH adjustment (e.g., HCl, NaOH)

  • Bioreactor with temperature and pH control

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Methodology:

Step 1: Oxidative Deamination of Cephalosporin C

  • Prepare a solution of CPC in a suitable buffer within the bioreactor.

  • Adjust the pH of the solution to the optimal range for DAO activity (typically pH 7.5-8.0).

  • Maintain the temperature at the optimum for DAO (e.g., 25-30°C).

  • Introduce the immobilized DAO enzyme into the reactor.

  • Aerate the solution, as DAO is an oxidase and requires oxygen.

  • This reaction converts the 7-aminoadipyl side chain of CPC into a glutaryl side chain, producing glutaryl-7-aminocephalosporanic acid (GL-7-ACA).[1]

  • Monitor the reaction progress using HPLC until CPC is fully converted.

Step 2: Hydrolysis of GL-7-ACA

  • Separate the immobilized DAO from the reaction mixture containing GL-7-ACA.

  • Adjust the pH of the GL-7-ACA solution to the optimal range for GLA activity (typically around pH 8.0).

  • Introduce the immobilized GLA enzyme into the solution.

  • Maintain the optimal temperature for GLA.

  • The GLA enzyme catalyzes the hydrolysis of the glutaryl side chain from GL-7-ACA, yielding the final product, 7-ACA.[1]

  • Monitor the formation of 7-ACA via HPLC.

Step 3: Product Isolation

  • Once the reaction is complete, separate the immobilized GLA enzyme.

  • Adjust the pH of the solution to the isoelectric point of 7-ACA (approximately 3.5) to precipitate the product.[13]

  • Collect the precipitated 7-ACA by filtration, wash, and dry the final product.

Experimental_Workflow start Start: Cephalosporin C (CPC) Solution step1 Step 1: Oxidative Deamination - Add Immobilized DAO - Adjust pH & Temp - Aerate start->step1 intermediate Intermediate: Glutaryl-7-ACA (GL-7-ACA) step1->intermediate step2 Step 2: Hydrolysis - Add Immobilized GLA - Adjust pH & Temp intermediate->step2 product Product: 7-ACA Solution step2->product step3 Step 3: Isolation - Adjust pH to Isoelectric Point - Precipitate & Filter product->step3 end End: Pure 7-ACA step3->end

Figure 4: Workflow for the enzymatic synthesis of 7-ACA.

Conclusion

References

A Technical Guide to the Spectroscopic Analysis of 7-Aminodeacetoxycephalosporanic Acid (7-ADCA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Aminodeacetoxycephalosporanic acid (7-ADCA) is a fundamental building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of a wide range of semi-synthetic cephalosporin (B10832234) antibiotics.[1][2] Its chemical structure, which includes a β-lactam ring fused to a dihydrothiazine ring, is the foundation of the antibacterial activity of these drugs. Accurate and thorough characterization of 7-ADCA is critical for ensuring the purity, stability, and quality of the final active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the primary spectroscopic techniques used for the analysis of 7-ADCA, complete with experimental protocols, data interpretation, and a standardized workflow for researchers, scientists, and drug development professionals.

Spectroscopic Characterization Workflow

The comprehensive analysis of 7-ADCA involves a multi-technique spectroscopic approach to confirm its identity, structure, and purity. Each technique provides unique and complementary information. The general workflow for this analysis is outlined below.

G General Workflow for Spectroscopic Analysis of 7-ADCA cluster_start cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_end start 7-ADCA Sample solubilization Solubilization / Derivatization (as required per technique) start->solubilization nmr NMR Spectroscopy (¹H, ¹³C) solubilization->nmr ir Infrared (IR) Spectroscopy (FTIR/ATR) solubilization->ir ms Mass Spectrometry (MS) solubilization->ms uv UV-Vis Spectroscopy solubilization->uv nmr_data Chemical Shifts (δ) Coupling Constants (J) nmr->nmr_data ir_data Vibrational Frequencies (cm⁻¹) Functional Group ID ir->ir_data ms_data Mass-to-Charge Ratio (m/z) Molecular Weight ms->ms_data uv_data Absorbance Maxima (λmax) Quantitative Analysis uv->uv_data end_node Structural Confirmation & Purity Assessment nmr_data->end_node ir_data->end_node ms_data->end_node uv_data->end_node

Workflow for 7-ADCA Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of 7-ADCA in solution. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon framework.

Data Presentation: ¹H and ¹³C NMR

The following table summarizes typical chemical shifts for 7-ADCA. Note that exact values can vary based on the solvent and pH. The numbering convention used is based on the cephalosporin core structure.[3]

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-2~3.4-3.6 (ABq, 2H)-
C-2-~25.5
C-3-~125.0
CH₃-3~2.1 (s, 3H)~20.5
C-4-~128.0
C=O (Carboxyl)-~165.0
H-6~5.0 (d, 1H)~59.0
H-7~4.9 (d, 1H)~57.5
C=O (β-Lactam)-~172.0
NH₂Broad singlet (variable)-

Data compiled from typical values for cephalosporin structures.[4][5]

Experimental Protocol: NMR Analysis
  • Sample Preparation : Dissolve 5-10 mg of the 7-ADCA sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O with pH adjustment, or DMSO-d₆). For analysis in D₂O, the pH may need to be adjusted to ensure solubility.[6]

  • Internal Standard : Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O or TMS (tetramethylsilane) for DMSO-d₆, to reference the chemical shifts to 0.00 ppm.

  • Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Data Acquisition :

    • ¹H NMR : Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • ¹³C NMR : Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans are required. A typical experiment might involve a 45° pulse angle, a 2-second relaxation delay, and several hundred to a few thousand scans.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 7-ADCA, key functional groups include the β-lactam carbonyl, the carboxylic acid, and the primary amine.

Data Presentation: IR Absorption Bands

The table below lists the characteristic IR absorption frequencies for the main functional groups in 7-ADCA.

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
β-Lactam Carbonyl (C=O)Stretch~1765
Carboxylic Acid (C=O)Stretch~1700
Carboxylic Acid (O-H)Stretch (broad)~2500-3300
Amine (N-H)Stretch~3300-3500
Alkene (C=C)Stretch~1640-1680
C-HStretch~2850-3000

Data compiled from general IR absorption tables and known spectra for similar compounds.[4][7] The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method that requires minimal sample preparation.

  • Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit, which will be automatically subtracted from the sample spectrum.

  • Sample Application : Place a small amount of the solid 7-ADCA powder directly onto the ATR crystal.

  • Pressure Application : Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition : Collect the spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹. The typical range is 4000 to 400 cm⁻¹.

  • Cleaning : After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of 7-ADCA and can provide information about its elemental composition through high-resolution mass measurements.

Data Presentation: Mass Spectrometry
Property Value Note
Molecular FormulaC₈H₁₀N₂O₃S[8]
Molecular Weight214.24 g/mol [8]
Exact Mass214.0412 Da[8]
Expected Ion (ESI+)m/z 215.0485[M+H]⁺
Expected Ion (ESI-)m/z 213.0334[M-H]⁻
Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation : Prepare a dilute solution of 7-ADCA (approx. 10-100 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% formic acid for positive ion mode) or base (e.g., 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode) to aid ionization.

  • Method Setup : Infuse the sample solution directly into the mass spectrometer's ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters : Set the ESI source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas flow and temperature, to achieve a stable ion signal.

  • Data Acquisition : Acquire the mass spectrum in either positive or negative ion mode. A full scan over a relevant m/z range (e.g., 100-500) will detect the molecular ion. High-resolution instruments like TOF (Time-of-Flight) or Orbitrap analyzers can be used to confirm the elemental composition.[9]

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For 7-ADCA, it is primarily used for quantitative analysis, leveraging Beer's Law to determine concentration in solution.[10] The absorption is due to electronic transitions within the molecule, particularly associated with the conjugated system of the dihydrothiazine ring.

Data Presentation: UV-Vis Absorption
Method Solvent/Reagent λmax (nm)
Direct Measurement0.1 M HCl~266
Derivatization1,2-Naphthoquinone-4-sulfonic (NQS)~480
DerivatizationVanillin~560
DerivatizationNinhydrin~560

Data compiled from various spectrophotometric methods for cephalosporins and 7-ADCA.[10][11]

Experimental Protocol: Quantitative UV-Vis Analysis
  • Solvent Selection : Choose a solvent in which 7-ADCA is soluble and that is transparent in the UV region of interest (e.g., 0.1 M HCl, purified water, or a buffer solution).[10]

  • Standard Curve Preparation :

    • Prepare a stock solution of 7-ADCA of a known concentration (e.g., 1 mg/mL).[11]

    • Perform serial dilutions to create a series of standard solutions of decreasing concentrations.

  • Measurement :

    • Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the solvent (blank) and another with the sample or standard.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis : Measure the absorbance of the unknown 7-ADCA sample and use the standard curve to determine its concentration. Ensure the sample's absorbance falls within the linear range of the calibration curve; dilute if necessary.

References

Early Synthetic Routes to 7-Aminodeacetoxycephalosporanic Acid (7-ADCA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the seminal synthetic methodologies developed for the production of 7-aminodeacetoxycephalosporanic acid (7-ADCA), a crucial intermediate in the manufacture of semi-synthetic cephalosporin (B10832234) antibiotics. The document details traditional chemical pathways, enzymatic modifications, and early-stage biotechnological approaches, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding of these core processes.

Introduction

This compound (7-ADCA) is a fundamental building block for a significant portion of the world's oral cephalosporin antibiotics, including blockbuster drugs like cephalexin (B21000) and cephradine. The unique structural features of 7-ADCA, particularly the β-lactam and dihydrothiazine rings, are responsible for its antibacterial activity. Historically, the industrial production of 7-ADCA has been dominated by chemical synthesis, starting from the readily available penicillin G. However, environmental concerns and the quest for more efficient and sustainable processes have driven the development of enzymatic and fermentation-based routes. This guide will explore these early, foundational synthetic strategies.

Chemical Synthesis of 7-ADCA from Penicillin G

The classical and most established route for 7-ADCA production begins with the chemical modification of penicillin G. This multi-step process involves the oxidation of the thiazolidine (B150603) ring, followed by a ring expansion to form the six-membered dihydrothiazine ring characteristic of cephalosporins, and finally, the enzymatic removal of the phenylacetyl side chain.

Oxidation of Penicillin G to Penicillin G Sulfoxide (B87167)

The initial step in the chemical synthesis is the oxidation of the sulfur atom in the thiazolidine ring of penicillin G to form penicillin G sulfoxide. This transformation is crucial for facilitating the subsequent ring expansion.

Experimental Protocol: Oxidation of Penicillin G Potassium Salt

  • Materials: Penicillin G potassium salt, hydrogen peroxide or peracetic acid, sulfuric acid.

  • Procedure: Penicillin G potassium salt is dissolved in water. The pH of the solution is adjusted to approximately 2.0 by the addition of dilute sulfuric acid.[1] An oxidizing agent, such as hydrogen peroxide or peracetic acid, is then added to the solution.[1][2] The reaction temperature is maintained at a low level, typically between 0-8°C.[3] Upon completion of the reaction, the resulting penicillin G sulfoxide can be crystallized from the acidic solution.[1]

Quantitative Data:

ParameterValueReference
Starting MaterialPenicillin G Potassium Salt[1][2]
Oxidizing AgentHydrogen Peroxide or Peracetic Acid[1]
Reaction pH~2.0[1]
Yield up to 91.5% [1]
Ring Expansion of Penicillin G Sulfoxide

The key step in the chemical synthesis is the ring expansion of the penicillin G sulfoxide to form a deacetoxycephalosporin intermediate, 7-phenylacetamido-desacetoxycephalosporanic acid (G-7-ADCA). This rearrangement is typically achieved by heating the sulfoxide in the presence of a catalyst.

Experimental Protocol: Ring Expansion of Penicillin G Sulfoxide

  • Materials: Penicillin G sulfoxide, N,N'-bistrimethylsilyl urea (B33335) (BSU), toluene (B28343), pyridine (B92270), acetyl bromide, sulfuric acid.

  • Procedure: Penicillin G sulfoxide is first esterified with N,N'-bistrimethylsilyl urea (BSU) at approximately 55°C. The resulting ester is then subjected to ring expansion in refluxing toluene in the presence of a catalyst system composed of pyridine and acetyl bromide. Following the ring expansion, the protecting group is removed by hydrolysis, and the product, 7-phenylacetamido-desacetoxycephalosporanic acid, is precipitated by the addition of dilute sulfuric acid to a pH of 1.8.

Quantitative Data:

ParameterValue
Starting MaterialPenicillin G Sulfoxide
Esterifying AgentN,N'-bistrimethylsilyl urea (BSU)
SolventToluene
CatalystPyridine and Acetyl Bromide
Reaction TemperatureReflux
Yield 76%
Purity 97%
Enzymatic Deacylation of G-7-ADCA

The final step in the traditional chemical route is the enzymatic removal of the phenylacetyl side chain from G-7-ADCA to yield the desired 7-ADCA. This is a widely adopted industrial practice due to the high specificity and mild reaction conditions offered by enzymes like penicillin G acylase.

Experimental Protocol: Enzymatic Hydrolysis of 7-Phenylacetamidodesacetoxycephalosporanic Acid (G-7-ADCA)

  • Enzyme: Immobilized Penicillin G Acylase.

  • Substrate: 7-Phenylacetamidodesacetoxycephalosporanic acid (G-7-ADCA).

  • Procedure: G-7-ADCA is dissolved in an aqueous buffer solution. The pH of the solution is adjusted to the optimal range for the enzyme, typically around 8.0. The immobilized penicillin G acylase is added to the solution, and the reaction is carried out at an elevated temperature, for instance, 50°C. The reaction is monitored until completion, after which the immobilized enzyme is recovered for reuse. The pH of the reaction mixture is then adjusted to the isoelectric point of 7-ADCA to facilitate its crystallization and isolation.

Quantitative Data:

ParameterValue
EnzymeImmobilized Penicillin G Acylase
Optimal pH8.0
Optimal Temperature50°C
Conversion High

Biotechnological Routes to 7-ADCA

In an effort to develop more sustainable and environmentally friendly processes, significant research has been directed towards the development of biotechnological routes for 7-ADCA production. These methods utilize microorganisms, either naturally occurring or genetically engineered, to perform key steps of the synthesis.

Fermentation-Based Production of 7-ADCA Precursors

One of the early biotechnological strategies involved the use of transformed Penicillium chrysogenum strains to produce a precursor that could then be converted to 7-ADCA.

Process Overview: Production of Adipoyl-7-ADCA

  • Microorganism: A transformed strain of Penicillium chrysogenum.

  • Process: The engineered P. chrysogenum is cultured in a fermentation medium supplemented with an adipate (B1204190) feedstock. The microorganism is engineered to express an expandase gene, which allows it to convert an adipoyl-6-aminopenicillanic acid (adipoyl-6-APA) intermediate into adipoyl-7-ADCA through ring expansion.

  • Downstream Processing: The produced adipoyl-7-ADCA is then isolated from the fermentation broth and the adipoyl side chain is cleaved using an adipoyl acylase to yield 7-ADCA.

Quantitative Data:

ParameterValue
MicroorganismTransformed Penicillium chrysogenum
FeedstockAdipate
Key EnzymeExpandase
IntermediateAdipoyl-7-ADCA
Final Product 7-ADCA
Whole-Cell Biocatalysis with Engineered E. coli

Another approach involves the use of engineered Escherichia coli as a whole-cell biocatalyst to perform the ring expansion of penicillin G.

Process Overview: Bioconversion of Penicillin G to G-7-ADCA

  • Biocatalyst: Engineered Escherichia coli expressing deacetoxycephalosporin C synthase (DAOCS).

  • Process: The engineered E. coli cells are cultured to a high density and then used as a whole-cell biocatalyst. The cells are suspended in a reaction mixture containing penicillin G. The expressed DAOCS enzyme within the cells catalyzes the ring expansion of penicillin G to G-7-ADCA.

  • Downstream Processing: The G-7-ADCA is then recovered from the reaction mixture and can be subsequently deacylated to 7-ADCA using penicillin G acylase.

Quantitative Data:

ParameterValue
BiocatalystEngineered E. coli
Key EnzymeDeacetoxycephalosporin C synthase (DAOCS)
SubstratePenicillin G
Product G-7-ADCA

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthetic routes described, the following diagrams have been generated using the DOT language.

Chemical_Synthesis_of_7_ADCA PenG Penicillin G PenGSulfoxide Penicillin G Sulfoxide PenG->PenGSulfoxide Oxidation (H₂O₂ or Peracetic Acid) G7ADCA G-7-ADCA (7-Phenylacetamido- desacetoxycephalosporanic acid) PenGSulfoxide->G7ADCA Ring Expansion (Heat, Catalyst) ADCA 7-ADCA G7ADCA->ADCA Enzymatic Deacylation (Penicillin G Acylase)

Caption: Chemical Synthesis Pathway of 7-ADCA from Penicillin G.

Biotechnological_Route_to_7_ADCA cluster_fermentation Fermentation cluster_enzymatic Enzymatic Conversion Adipate Adipate Feedstock P_chrysogenum Transformed P. chrysogenum Adipate->P_chrysogenum Adipoyl_7_ADCA Adipoyl-7-ADCA P_chrysogenum->Adipoyl_7_ADCA Biosynthesis & Ring Expansion ADCA 7-ADCA Adipoyl_7_ADCA->ADCA Deacylation Adipoyl_Acylase Adipoyl Acylase

Caption: Biotechnological Production of 7-ADCA via Fermentation.

Biocatalytic_Route_to_7_ADCA PenG Penicillin G G7ADCA G-7-ADCA PenG->G7ADCA Whole-cell Biocatalysis E_coli Engineered E. coli (expressing DAOCS) ADCA 7-ADCA G7ADCA->ADCA Enzymatic Deacylation PenG_Acylase Penicillin G Acylase

Caption: Whole-Cell Biocatalytic Synthesis of a 7-ADCA Precursor.

Conclusion

The early synthetic routes to 7-ADCA laid the groundwork for the large-scale industrial production of a vital class of antibiotics. The traditional chemical synthesis, while effective, presents environmental challenges that have spurred the innovation of more sustainable biotechnological alternatives. The enzymatic and fermentation-based methods, though initially less established, have demonstrated significant potential for greener and more efficient production of 7-ADCA. This guide has provided a detailed overview of these foundational methodologies, offering valuable insights for researchers and professionals in the field of drug development and manufacturing. Further advancements in metabolic engineering and enzyme technology continue to refine these processes, promising even more efficient and environmentally benign routes to this critical pharmaceutical intermediate in the future.

References

The Central Role of 7-Aminodeacetoxycephalosporanic Acid (7-ADCA) in Cephalosporin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 7-Aminodeacetoxycephalosporanic acid (7-ADCA) is a fundamental building block in the pharmaceutical industry, serving as a critical starting intermediate for the synthesis of numerous semi-synthetic cephalosporin (B10832234) antibiotics.[1][2] These antibiotics, characterized by the absence of a functional group at the C-3 position of the cephem nucleus, include widely prescribed drugs such as cephalexin, cephradine, and cefadroxil.[3] The production of 7-ADCA has evolved from complex, multi-step chemical processes to more efficient and environmentally benign biocatalytic methods, reflecting a significant trend in green pharmaceutical manufacturing. This guide provides an in-depth review of the synthesis, applications, and experimental methodologies related to 7-ADCA for researchers and professionals in drug development.

I. Synthesis of this compound (7-ADCA)

The industrial production of 7-ADCA has historically been dominated by chemical synthesis starting from penicillin. However, economic, environmental, and efficiency considerations have driven the development of advanced enzymatic and chemo-enzymatic pathways.

Chemical Synthesis from Penicillin

The traditional route to 7-ADCA involves a multi-step chemical transformation of Penicillin G.[4] This process, while established, is associated with significant drawbacks, including the use of expensive and hazardous reagents, complex operations, and the generation of substantial industrial waste.[2][4]

The key stages of the chemical synthesis are:

  • Oxidation: Penicillin G potassium salt is oxidized to penicillin G sulfoxide (B87167), typically using an oxidizing agent like hydrogen peroxide.[3]

  • Ring Expansion: The five-membered thiazolidine (B150603) ring of the penicillin sulfoxide is expanded into the six-membered dihydrothiazine ring characteristic of cephalosporins. This step yields phenylacetyl-7-aminodeacetoxycephalosporanic acid (G-7-ADCA), also referred to as Cephalosporin G.[3][5]

  • Enzymatic Hydrolysis: The final step involves the enzymatic cleavage of the phenylacetyl side chain from G-7-ADCA using immobilized penicillin G acylase (PGA). This hydrolysis reaction produces the desired 7-ADCA and phenylacetic acid (PAA) as a by-product.[6]

Enzymatic and Biocatalytic Production Methods

Modern approaches focus on biocatalysis to overcome the limitations of chemical synthesis. These methods offer higher specificity, milder reaction conditions, and reduced environmental impact.[7]

A. Biocatalytic Conversion of Penicillin G: A prominent green alternative involves the direct conversion of Penicillin G using engineered microorganisms.[8] This process leverages the enzyme deacetoxycephalosporin C synthase (DAOCS), or "expandase," which catalyzes the oxidative ring expansion of penicillin G to G-7-ADCA.[9]

The workflow typically involves:

  • Whole-Cell Biocatalysis: An engineered strain, often Escherichia coli or Acremonium chrysogenum, is developed to express a high-activity DAOCS enzyme.[8][9] This whole-cell system converts Penicillin G into G-7-ADCA.

  • Enzymatic Deacylation: The resulting G-7-ADCA is then hydrolyzed by penicillin G acylase (PGA) to yield 7-ADCA.[6]

Recent advancements have focused on creating sophisticated whole-cell systems that co-express multiple enzymes to improve efficiency and yield, achieving G-7-ADCA conversions as high as 78.42 mol%.[9]

B. Enzymatic Conversion from Cephalosporin Derivatives: Another significant bio-route starts with deacetoxycephalosporin C (DAOC), which can be produced directly through fermentation by genetically modified strains of Acremonium chrysogenum.[5][10] This process involves replacing the native cefEF gene (encoding for expandase/hydroxylase) with the cefE gene (encoding only for expandase activity).[1][10]

The conversion of DAOC to 7-ADCA is a two-step enzymatic process:[10]

  • Oxidative Deamination: D-amino acid oxidase (DAO) converts the D-α-aminoadipyl side chain of DAOC.

  • Deacylation: Glutaryl-7-ACA acylase (GLA) removes the resulting glutaryl side chain to produce 7-ADCA.[10]

II. Core Applications of 7-ADCA

The primary and most significant application of 7-ADCA is its role as a precursor for a major class of oral semi-synthetic cephalosporins.[3][5] Its molecular structure, featuring a reactive amino group at the C-7 position, is ideal for the attachment of various side chains via acylation, which determines the antibacterial spectrum and pharmacokinetic properties of the final drug.[11]

Key Antibiotics Synthesized from 7-ADCA:

  • Cephalexin: Synthesized by acylating 7-ADCA with a D-phenylglycine derivative.[11]

  • Cephradine

  • Cefadroxil

Beyond its central role in antibiotic manufacturing, 7-ADCA is also utilized in bioconversion studies as an acyl acceptor or substrate to investigate the activity and specificity of various enzymes, such as cephalosporin acylase.

III. Data Presentation

Table 1: Comparison of Major 7-ADCA Synthesis Routes

ParameterChemical SynthesisBiocatalytic (from Penicillin G)Biocatalytic (from DAOC)
Starting Material Penicillin G Potassium Salt[3]Penicillin G[9]Deacetoxycephalosporin C (DAOC)[10]
Key Reagents/Enzymes H₂O₂, Pyridine (B92270) Hydrobromide, Oxalic Acid, Penicillin G Acylase[3]Whole-cell catalyst (expressing DAOCS), Penicillin G Acylase[8][9]D-amino acid oxidase (DAO), Glutaryl-7-ACA acylase (GLA)[10]
Key Intermediates Penicillin G Sulfoxide, G-7-ADCA[3][5]G-7-ADCA[9]Glutaryl-7-ADCA
Number of Core Steps 3-5 chemical/enzymatic steps[4]2 biocatalytic steps2 enzymatic steps[10]
Advantages Established industrial processHigh conversion rates, reduced waste, milder conditions[9]High-titer DAOC production, clean conversion[10]
Disadvantages Use of hazardous chemicals, high cost, environmental pollution[2][4]Requires engineered microbial strainsRequires genetically modified fermentation host

IV. Experimental Protocols

Protocol 1: Chemical Synthesis and Enzymatic Hydrolysis of 7-ADCA from Penicillin G

This protocol is adapted from methodologies described in patent literature.[3]

1. Oxidation and Ring Enlargement to Cephalosporin G:

  • Raw Material: Penicillin G potassium salt.

  • Oxidizing Agent: Hydrogen peroxide.

  • Protective Agent: Liquid BSU.

  • Catalyst: A combination of pyridine hydrobromide and oxalic acid.

  • Procedure: The reaction involves the controlled oxidation of the penicillin salt, followed by ring enlargement catalyzed by the pyridine hydrobromide/oxalic acid mixture to yield Cephalosporin G (G-7-ADCA). Reaction parameters such as temperature, solvent, and reaction time must be strictly controlled to optimize yield.

2. Enzymatic Hydrolysis to 7-ADCA:

  • Substrate: Cephalosporin G, dissolved in 15% ammoniacal liquor to a concentration of 0.3 mol/L.

  • Enzyme: Immobilized penicillin G acylase (PGA), added at a mass of 80-100% of the Cephalosporin G mass.

  • Reaction Conditions:

    • Temperature: 30°C.

    • pH: Maintained at approximately 8.0.

    • Reaction Time: 90 minutes.

  • Downstream Processing:

    • Following the reaction, the immobilized enzyme is recovered by filtration.

    • The product is extracted with dichloromethane.

    • The pH of the aqueous phase is adjusted to <1 with sulfuric acid at 25°C.

    • The organic phase is separated, and the aqueous phase is decolorized.

    • 10% ammoniacal liquor is added to the aqueous phase to induce stirred crystallization.

    • The final 7-ADCA product is collected by filtration.[3]

Protocol 2: Whole-Cell Biotransformation of Penicillin G to G-7-ADCA

This protocol is based on studies using engineered E. coli.[8][9]

  • Biocatalyst: E. coli whole cells co-expressing a high-activity deacetoxycephalosporin C synthase (DAOCS) mutant, catalase, and L-glutamic oxidase.

  • Substrate: Penicillin G (e.g., 100 mM).

  • Reaction Medium: A suitable buffer system (e.g., phosphate (B84403) buffer) containing the substrate and harvested E. coli cells.

  • Reaction Conditions:

    • Temperature: 30°C.

    • Incubation: The reaction mixture is incubated with shaking for a set period (e.g., 5-24 hours).

  • Analysis:

    • The reaction is monitored by taking samples at regular intervals.

    • The concentration of the product, G-7-ADCA, is quantified using High-Performance Liquid Chromatography (HPLC).

  • Results: This method has been shown to achieve G-7-ADCA yields up to 39.21 mM (14.6 g/L) with a molar conversion of 78.42%.[9]

V. Mandatory Visualizations

Signaling Pathways and Workflows

Chemical_Synthesis_7ADCA cluster_chem Chemical Steps cluster_enz Enzymatic Step PenG Penicillin G PenG_Sulfoxide Penicillin G Sulfoxide PenG->PenG_Sulfoxide Oxidation (H₂O₂) G_7_ADCA G-7-ADCA (Cephalosporin G) PenG_Sulfoxide->G_7_ADCA Ring Expansion (Catalyst) ADCA 7-ADCA G_7_ADCA->ADCA Hydrolysis (Penicillin G Acylase)

Caption: Chemical synthesis pathway of 7-ADCA from Penicillin G.

Biocatalytic_Synthesis_7ADCA cluster_wholecell Whole-Cell Biocatalysis cluster_enzymatic Enzymatic Hydrolysis PenG Penicillin G G_7_ADCA G-7-ADCA PenG->G_7_ADCA Ring Expansion ADCA 7-ADCA G_7_ADCA->ADCA Side-chain Cleavage DAOCS DAOCS Enzyme (in E. coli) DAOCS->G_7_ADCA PGA Penicillin G Acylase PGA->ADCA

Caption: Biocatalytic pathway for 7-ADCA production from Penicillin G.

Cephalexin_Synthesis_Workflow Start 7-ADCA (Starting Material) Acylation Acylation of C-7 Amino Group Start->Acylation SideChain D-Phenylglycine Derivative (Side Chain) SideChain->Acylation Purification Purification & Isolation Acylation->Purification End Cephalexin (Final Product) Purification->End

Caption: General workflow for Cephalexin synthesis from 7-ADCA.

References

The Cornerstone of Cephalosporins: An In-depth Technical Guide to the β-Lactam Ring in 7-ADCA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the β-lactam ring within 7-aminodesacetoxycephalosporanic acid (7-ADCA), a pivotal intermediate in the synthesis of numerous cephalosporin (B10832234) antibiotics. This document delves into the structural characteristics, chemical reactivity, and biological significance of this core functional group, offering detailed experimental protocols and data for researchers in the field of antibiotic development.

The Chemical Architecture of the 7-ADCA β-Lactam Ring

The β-lactam ring, a four-membered cyclic amide, is the defining feature of all β-lactam antibiotics, including the cephalosporin family to which 7-ADCA belongs.[1] Its inherent ring strain and unique electronic properties are central to its potent antibacterial activity. The IUPAC name for 7-ADCA is (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1]

Structural Data of the β-Lactam Ring in 7-ADCA

The precise geometry of the β-lactam ring is critical to its reactivity. The following table summarizes calculated bond lengths and angles within the 7-ADCA molecule, providing insight into its strained conformation.

Bond/AngleAtom Pair/TripletValue
Bond Lengths (Å)
S1-C21.7826
C4-N61.3852
N6-C91.3789
C7-O121.2223
C8-C101.5452
C10-N111.4595
Bond Angles (°)
C4-N6-C8123.78
C4-N6-C9120.46
N6-C9-O17132.40
C4-C7-O12121.99
C10-N11-H18110.51
C10-N11-H19110.51
Data from AM1 study of the electronic structure of 7-aminodeacetoxycephalosporanic acid (7-ADCA)[2]
Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and purity assessment of 7-ADCA.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR provide detailed information about the chemical environment of the atoms within the 7-ADCA molecule. The chemical shifts of the protons on the β-lactam ring are particularly indicative of its structure and conformation.[3][4]

  • Infrared (IR) Spectroscopy : The IR spectrum of 7-ADCA is characterized by a strong absorption band corresponding to the carbonyl stretching vibration of the β-lactam ring, typically appearing at a high wavenumber (around 1750-1800 cm⁻¹) due to the significant ring strain.[1] This feature is a hallmark of the strained four-membered ring.

Mechanism of Action: The β-Lactam Ring as a Warhead

The antibacterial efficacy of cephalosporins derived from 7-ADCA stems from the reactivity of the β-lactam ring. This ring acts as an irreversible inhibitor of bacterial Penicillin-Binding Proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall.[5]

The mechanism involves the nucleophilic attack by a serine residue in the active site of the PBP on the carbonyl carbon of the β-lactam ring. This leads to the opening of the strained ring and the formation of a stable, covalent acyl-enzyme intermediate, thereby inactivating the PBP and halting cell wall synthesis. This ultimately leads to bacterial cell lysis.

Mechanism_of_Action 7_ADCA_Derivative 7-ADCA Derivative (Cephalosporin) PBP Penicillin-Binding Protein (PBP) 7_ADCA_Derivative->PBP Binding to active site Acyl_Enzyme Covalent Acyl-Enzyme Intermediate (Inactive) PBP->Acyl_Enzyme Nucleophilic attack by Serine residue Cell_Wall_Synthesis_Inhibition Cell Wall Synthesis Inhibition Acyl_Enzyme->Cell_Wall_Synthesis_Inhibition Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis_Inhibition->Bacterial_Cell_Lysis

Mechanism of action of 7-ADCA derived cephalosporins.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, and biological evaluation of 7-ADCA and its derivatives.

Chemical Synthesis of 7-ADCA from Penicillin G

This protocol outlines the multi-step chemical conversion of Penicillin G to 7-ADCA.

Chemical_Synthesis_Workflow PenG Penicillin G Potassium Salt Oxidation Oxidation (e.g., Hydrogen Peroxide) PenG->Oxidation PenG_Sulfoxide Penicillin G Sulfoxide (B87167) Oxidation->PenG_Sulfoxide Ring_Enlargement Ring Enlargement (e.g., Pyridine (B92270) Hydrobromide/Oxalic Acid) PenG_Sulfoxide->Ring_Enlargement CephG Cephalosporin G Ring_Enlargement->CephG Enzymolysis Enzymatic Cleavage (Immobilized Penicillin G Acylase) CephG->Enzymolysis 7_ADCA 7-ADCA Enzymolysis->7_ADCA

Workflow for the chemical synthesis of 7-ADCA.

Materials:

  • Penicillin G potassium salt

  • Hydrogen peroxide (30%)

  • Liquid BSU (N,O-Bis(trimethylsilyl)acetamide)

  • Pyridine hydrobromide

  • Oxalic acid

  • Dichloromethane

  • Ammonia (B1221849) solution (15% and 10%)

  • Sulfuric acid

  • Immobilized Penicillin G Acylase

Procedure:

  • Oxidation: Dissolve Penicillin G potassium salt in water and adjust the pH to approximately 3 with dilute sulfuric acid. Cool the solution to 1-3°C and slowly add 30% hydrogen peroxide. Monitor the reaction by HPLC until completion.

  • Ring Enlargement: The resulting Penicillin G sulfoxide is esterified with liquid BSU. The ester is then subjected to ring enlargement in the presence of a pyridine hydrobromide and oxalic acid catalyst.

  • Enzymatic Cleavage (Enzymolysis): Dissolve the crude Cephalosporin G in 15% ammonia solution to a concentration of 0.3 mol/L. Add immobilized Penicillin G Acylase (80-100% of the Cephalosporin G weight). Maintain the reaction at 30°C and pH 8.0 for 90 minutes.[6]

  • Purification: After the reaction, remove the enzyme by filtration. Extract the aqueous phase with dichloromethane. Adjust the pH of the aqueous phase to less than 1 with sulfuric acid at 25°C and separate the organic phase. Decolorize the aqueous phase and then induce crystallization by adding 10% ammonia solution with stirring. Filter the resulting crystals to obtain 7-ADCA.[6]

Enzymatic Synthesis of 7-ADCA

An environmentally friendlier alternative to chemical synthesis involves the use of enzymes.

Enzymatic_Synthesis_Workflow DAOC Deacetoxycephalosporin C (DAOC) DAO D-amino acid oxidase (DAO) DAOC->DAO Intermediate Intermediate DAO->Intermediate GLA Glutaryl acylase (GLA) Intermediate->GLA 7_ADCA 7-ADCA GLA->7_ADCA

Workflow for the enzymatic synthesis of 7-ADCA.

Procedure:

  • Deacetoxycephalosporin C (DAOC), produced by fermentation of Acremonium chrysogenum, is converted to an intermediate by the action of D-amino acid oxidase (DAO).[7][8]

  • This intermediate is then converted to 7-ADCA by glutaryl-7-ACA acylase (GLA).[7][8]

Purification of 7-ADCA by Reversed-Phase HPLC

High-performance liquid chromatography (HPLC) is a standard method for the purification and analysis of 7-ADCA.[9][10]

Materials:

  • Crude 7-ADCA sample

  • C18 HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile phase: Phosphate (B84403) buffer (e.g., 5g K₂HPO₄ and 5g KH₂PO₄ in 1L water, adjusted to pH 6.0) and acetonitrile (B52724) (92:8 v/v)[10]

  • HPLC system with UV detector

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the C18 column with the mobile phase at a flow rate of approximately 1.0 mL/min.

  • Dissolve the crude 7-ADCA in a suitable solvent (e.g., the mobile phase) and filter it through a 0.45 µm syringe filter.

  • Inject a 20 µL sample onto the column.

  • Monitor the elution at 254 nm.

  • Collect the fraction corresponding to the 7-ADCA peak.

  • The purity of the collected fraction can be re-analyzed by HPLC.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This assay determines the lowest concentration of a 7-ADCA derivative that inhibits the visible growth of a target bacterium.[11]

MIC_Assay_Workflow Prep_Antibiotic Prepare Serial Dilutions of 7-ADCA Derivative Inoculation Inoculate Microtiter Plate Wells with Bacteria and Antibiotic Prep_Antibiotic->Inoculation Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Visually Inspect for Turbidity (Determine MIC) Incubation->Read_Results

Workflow for the MIC determination by broth microdilution.

Materials:

  • 7-ADCA derivative (test compound)

  • Target bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Antibiotic Dilutions: Prepare a stock solution of the 7-ADCA derivative. In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of concentrations.

  • Prepare Bacterial Inoculum: Culture the target bacteria in CAMHB to the mid-logarithmic phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth (no turbidity).

Enzyme Kinetic Assay: β-Lactamase Activity on 7-ADCA Derivatives

This protocol measures the rate of hydrolysis of a 7-ADCA derivative by a β-lactamase enzyme.[12][13][14]

Materials:

  • Purified β-lactamase enzyme

  • 7-ADCA derivative (substrate)

  • Spectrophotometer (UV-Vis)

  • Reaction buffer (e.g., phosphate buffer, pH 7.0)

Procedure:

  • Prepare a stock solution of the 7-ADCA derivative in the reaction buffer.

  • In a quartz cuvette, add the reaction buffer and the substrate to achieve a final desired concentration.

  • Initiate the reaction by adding a small, known amount of the β-lactamase enzyme.

  • Immediately monitor the change in absorbance over time at a wavelength where the hydrolyzed product has a different absorbance from the intact substrate. The hydrolysis of the β-lactam ring often leads to a change in the UV spectrum.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Repeat steps 2-5 with varying substrate concentrations.

  • Determine the Michaelis-Menten constants (Kₘ and Vₘₐₓ) by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

This in-depth guide provides a solid foundation for understanding the critical role of the β-lactam ring in 7-ADCA and its application in the development of cephalosporin antibiotics. The provided data and protocols serve as valuable resources for researchers dedicated to combating bacterial resistance and advancing antimicrobial therapies.

References

7-ADCA: A Core Building Block for Cephalosporin Antibiotics - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminodeacetoxycephalosporanic acid (7-ADCA) is a fundamental nucleus and a critical starting material for the industrial synthesis of a wide range of semi-synthetic cephalosporin (B10832234) antibiotics, including blockbuster drugs like cephalexin, cephradine, and cefadroxil.[1] Its structural integrity and purity are paramount to the efficacy and safety of the final active pharmaceutical ingredients. This technical guide provides an in-depth overview of 7-ADCA, focusing on its synthesis, purification, and analytical methodologies. It is intended to be a comprehensive resource for professionals in the field of antibiotic research and development.

Introduction to 7-ADCA

7-ADCA, with the chemical formula C₈H₁₀N₂O₃S, is a β-lactam compound characterized by a dihydrothiazine ring fused to a β-lactam ring. The presence of a reactive amino group at the C-7 position and a carboxylic acid at the C-4 position makes it an ideal scaffold for the introduction of various side chains via acylation, thereby modifying the antibacterial spectrum and pharmacokinetic properties of the resulting cephalosporin. Unlike its counterpart, 7-aminocephalosporanic acid (7-ACA), 7-ADCA lacks the acetoxy group at the C-3 position, which influences the stability and activity of its derivatives.

Synthesis of 7-ADCA: A Comparative Overview

The industrial production of 7-ADCA has evolved from environmentally taxing chemical methods to more sustainable enzymatic and chemoenzymatic processes.

Chemical Synthesis

The traditional route for 7-ADCA production involves a multi-step chemical modification of penicillin G.[2][3][4] This process typically includes the oxidation of penicillin G to its sulfoxide, followed by a ring expansion of the five-membered thiazolidine (B150603) ring into the six-membered dihydrothiazine ring of the cephalosporin core, and finally, cleavage of the phenylacetyl side chain.[3][5] While historically significant, this method is often associated with the use of harsh reagents, organic solvents, and the generation of considerable waste, making it economically and environmentally challenging.[1][4]

Enzymatic and Chemoenzymatic Synthesis

Modern biotechnological approaches offer a greener and more efficient alternative to chemical synthesis. These methods utilize enzymes or whole-cell biocatalysts to perform key transformations with high specificity and under mild conditions.

2.2.1. Enzymatic Synthesis from Deacetoxycephalosporin C (DAOC)

A prominent enzymatic route involves the deacylation of deacetoxycephalosporin C (DAOC). In this pathway, recombinant strains of microorganisms like Acremonium chrysogenum are engineered to produce high titers of DAOC.[6][7] The DAOC is then subjected to a two-step enzymatic conversion using D-amino acid oxidase (DAO) and glutaryl acylase (GLA) to yield 7-ADCA.[6][8]

2.2.2. Chemoenzymatic Synthesis from Penicillin G

This hybrid approach combines chemical and enzymatic steps. Penicillin G is first chemically converted to phenylacetyl-7-aminodeacetoxycephalosporanic acid (G-7-ADCA). Subsequently, the G-7-ADCA is hydrolyzed by an acylase to produce 7-ADCA.[1] Recent advancements have focused on developing whole-cell biocatalysts, such as engineered E. coli, to perform the initial conversion of Penicillin G to G-7-ADCA, further reducing the reliance on harsh chemicals.[1]

2.2.3. Synthesis from Adipoyl-7-ADCA

Another innovative biosynthetic route involves the use of genetically modified Penicillium chrysogenum.[9][10] This engineered strain, when fed with adipic acid, produces adipoyl-7-ADCA, which is then converted to 7-ADCA by an adipyl acylase.[4][10]

Quantitative Data on 7-ADCA Synthesis and Purification

The following tables summarize key quantitative data from various studies on the synthesis and purification of 7-ADCA, providing a comparative look at the efficiency of different methods.

Method Starting Material Intermediate Product Concentration/Yield Conversion Rate Reference
Whole-Cell Biocatalysis50 g/L Penicillin GG-7-ADCAG-7-ADCA38.30 g/L95.32%[1]
Enzymatic Hydrolysis133 g/L G-7-ADCA-7-ADCA81.32 g/L95.62%[1]
BioconversionDeacetoxycephalosporin C (DAOC)-7-ADCA75-80% of total β-lactamsNot specified[6]
Chemical SynthesisPenicillin G Sulphoxide-Phenylacetamido desacetoxycephalosporanic acid76%Not specified[11]
Enzymatic Hydrolysis5% Cephalosporin-G-7-ADCA97.2% conversion in 90 min97.20%[12]
Purification Method Starting Material Purity Achieved Yield Key Impurity Level Reference
CrystallizationCrude 7-ADCA> 99.91%> 87%Δ-2-7-ADCA < 0.06%[13]
Downstream Processing (Crystallization and Nanofiltration)Adipyl-7-ADCA Hydrolysis MixtureHighHigh (losses minimized by recycling)Not specified[14]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of 7-ADCA, based on published literature.

Enzymatic Synthesis of 7-ADCA from G-7-ADCA

This protocol is based on the enzymatic hydrolysis of G-7-ADCA using an immobilized acylase.[1]

Materials:

  • G-7-ADCA (133.0 g/L, 400 mM)

  • Immobilized acylase

  • Phosphate buffer (pH 8.0)

  • 250 mL shake flask

  • Shaker incubator

Procedure:

  • Prepare a 133.0 g/L solution of G-7-ADCA in a 250 mL shake flask.

  • Add the immobilized acylase to the G-7-ADCA solution.

  • Incubate the flask at an appropriate temperature (e.g., 25-30°C) with shaking for 2 hours.

  • Monitor the reaction progress by taking samples periodically and analyzing for 7-ADCA concentration using HPLC.

  • After the reaction is complete (approximately 2 hours), separate the immobilized acylase from the reaction mixture by filtration for potential reuse.

  • To isolate the 7-ADCA, adjust the pH of the solution to 3.5 to induce crystallization.

  • Collect the 7-ADCA crystals by filtration and dry them.

  • Determine the purity and recovery yield of the final product.

Purification of 7-ADCA by Crystallization

This protocol describes a method for purifying crude 7-ADCA to a high degree of purity.[13]

Materials:

Procedure:

  • Add the crude 7-ADCA to water in a crystallizer and disperse it uniformly.

  • Adjust the pH to 7.8-8.0 by adding ammonia water to obtain an alkaline solution.

  • Add sulfuric acid to the alkaline solution to adjust the pH to 0.7-0.9, resulting in an acid solution.

  • Add ammonia water to the acid solution to bring the pH back to 7.8-8.0.

  • Add alcohol to the solution to create a crystallization solution.

  • While maintaining the temperature between 20-70°C and stirring, add sulfuric acid to adjust the pH to 3.8-4.0.

  • Allow the crystals to grow for 6-60 minutes.

  • Collect the this compound product by filtration.

Analytical Method: RP-HPLC for 7-ADCA and Impurities

This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 7-ADCA and its impurities.[15]

Chromatographic Conditions:

  • Column: C18 (e.g., SB-C18, 5μm, 4.6mm × 250mm)

  • Mobile Phase: Phosphate buffer (5g K₂HPO₄ and 5g KH₂PO₄ in 1L water, adjusted to pH 6.0) - Acetonitrile (92:8)

  • Detection Wavelength: 254 nm

  • Column Temperature: 35°C

  • Injection Volume: 20 μL

Procedure:

  • Prepare standard solutions of 7-ADCA and known impurities at various concentrations to establish calibration curves.

  • Prepare the sample solution by dissolving a known amount of the 7-ADCA product in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the peaks corresponding to 7-ADCA and its impurities by comparing their retention times and peak areas with those of the standards.

  • Calculate the purity of the 7-ADCA and the concentration of each impurity.

Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the major synthesis pathways of 7-ADCA and its conversion to downstream cephalosporins.

Synthesis Pathways of 7-ADCA

G cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis cluster_chemoenzymatic Chemoenzymatic Synthesis penG_chem Penicillin G penG_sulfoxide Penicillin G Sulfoxide penG_chem->penG_sulfoxide Oxidation g7adca Phenylacetyl-7-ADCA (G-7-ADCA) penG_sulfoxide->g7adca Ring Expansion adca_chem 7-ADCA g7adca->adca_chem Side-chain Cleavage daoc Deacetoxycephalosporin C (DAOC) intermediate_enz Glutaryl-7-ADCA daoc->intermediate_enz D-amino acid oxidase (DAO) adca_enz 7-ADCA intermediate_enz->adca_enz Glutaryl acylase (GLA) penG_chemo Penicillin G g7adca_chemo G-7-ADCA penG_chemo->g7adca_chemo Whole-cell biocatalysis adca_chemo 7-ADCA g7adca_chemo->adca_chemo Acylase

Caption: Overview of major synthesis routes for 7-ADCA.

Conversion of 7-ADCA to Cephalexin

G adca 7-ADCA silylated_adca Silylated 7-ADCA adca->silylated_adca Silylation cephalexin Cephalexin silylated_adca->cephalexin Acylation phenylglycyl_chloride D-phenylglycyl chloride hydrochloride phenylglycyl_chloride->cephalexin Acylation

Caption: Chemical pathway for the synthesis of Cephalexin from 7-ADCA.

Enzymatic Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Substrate (e.g., G-7-ADCA) reactor Bioreactor with Immobilized Enzyme start->reactor reaction_mix Reaction Mixture reactor->reaction_mix separation Enzyme Separation (Filtration) reaction_mix->separation crystallization Crystallization (pH adjustment) separation->crystallization filtration Product Filtration crystallization->filtration drying Drying filtration->drying final_product Pure 7-ADCA drying->final_product

Caption: General workflow for enzymatic synthesis and purification of 7-ADCA.

Conclusion

7-ADCA remains a cornerstone in the production of essential cephalosporin antibiotics. The shift from traditional chemical synthesis to more sustainable and efficient enzymatic and chemoenzymatic methods marks a significant advancement in the pharmaceutical industry. This guide has provided a comprehensive overview of the synthesis, purification, and analysis of 7-ADCA, offering valuable insights and practical protocols for researchers and professionals in the field. The continued development of novel biocatalysts and process optimization will undoubtedly lead to even more economical and environmentally friendly production of this vital cephalosporin core.

References

Navigating the Solubility Landscape of 7-ADCA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), a pivotal intermediate in the synthesis of cephalosporin (B10832234) antibiotics. Understanding the solubility of 7-ADCA in various solvent systems is critical for optimizing reaction conditions, improving yields in enzymatic synthesis, and developing efficient purification processes. This document collates available quantitative data, details experimental methodologies for solubility determination, and presents visual workflows to facilitate a deeper understanding of the underlying processes.

Core Executive Summary

7-Amino-3-deacetoxycephalosporanic acid (7-ADCA) generally exhibits low solubility in water at neutral pH, a factor that significantly impacts its use in aqueous-based enzymatic reactions for the synthesis of antibiotics like cephalexin. Its solubility is markedly influenced by the pH of the medium, demonstrating amphoteric behavior with increased solubility in both acidic and alkaline conditions. While comprehensive quantitative data on the solubility of 7-ADCA in a wide array of pure organic solvents remains limited in publicly accessible literature, this guide provides detailed information on its solubility in aqueous systems under various conditions. Furthermore, methodologies for enhancing its dissolution, such as pH adjustment and the addition of solubilizing agents, are discussed. The subsequent sections provide detailed experimental protocols and quantitative data to inform process development and optimization.

Quantitative Solubility Data

The solubility of 7-ADCA is highly dependent on the solvent system, temperature, and pH. The following tables summarize the available quantitative data.

Table 1: Solubility of 7-ADCA in Aqueous Solutions at Various Temperatures
Temperature (°C)Temperature (K)Solubility (mg/mL)
5278.151.5
10283.151.8
15288.152.1
20293.152.5
25298.153.0
30303.153.5
35308.154.1
Table 2: Solubility of 7-ADCA in Aqueous Solutions at Various pH Values (at 25 °C)
pHSolubility (mg/mL)
2.0> 10.0
3.01.5
4.00.8
5.00.7
6.01.2
7.02.5
8.0> 10.0
9.050 (in NH4OH)[1]
10.041.67 (in H2O with NaOH)[1]

Note: The solubility of 7-ADCA in pure organic solvents such as methanol, ethanol, acetone, and ethyl acetate (B1210297) is not well-documented in publicly available literature in a quantitative manner. Qualitative assessments suggest that its solubility in these solvents is generally low without the presence of a solubilizing agent like an amine.

Experimental Protocols

The determination of 7-ADCA solubility is crucial for process development. The most common and reliable method is the Shake-Flask Method followed by High-Performance Liquid Chromatography (HPLC) analysis .

Principle

A supersaturated solution of 7-ADCA in the solvent of interest is prepared and agitated at a constant temperature until equilibrium is reached. The undissolved solid is then separated, and the concentration of 7-ADCA in the saturated solution is determined analytically.

Apparatus and Reagents
  • Shaking incubator or water bath with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • 7-ADCA reference standard

  • Solvents of interest (e.g., water, buffers, organic solvents)

  • Reagents for mobile phase preparation (e.g., acetonitrile, methanol, phosphate (B84403) buffers)

Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of 7-ADCA to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.

  • Equilibration: Place the container in a shaking incubator or water bath set to the desired temperature. Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To separate the solid phase from the saturated liquid phase, centrifuge a portion of the mixture at a high speed.

  • Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining microscopic particles.

  • Dilution: Dilute the filtered, saturated solution with a suitable solvent (usually the mobile phase of the HPLC) to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system.

  • Quantification: Determine the concentration of 7-ADCA in the sample by comparing its peak area to a calibration curve prepared from standard solutions of 7-ADCA of known concentrations.

  • Calculation of Solubility: Calculate the original solubility by taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of 7-ADCA solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add Excess 7-ADCA to Solvent start->add_excess agitate Agitate at Constant Temperature add_excess->agitate centrifuge Centrifuge agitate->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute hplc HPLC Analysis dilute->hplc quantify Quantify Concentration hplc->quantify end End quantify->end

Experimental workflow for determining 7-ADCA solubility.

Factors Influencing 7-ADCA Solubility

Several factors can significantly alter the solubility of 7-ADCA, providing avenues for process optimization.

pH

As an amphoteric molecule with both an amino group and a carboxylic acid group, the solubility of 7-ADCA is at its minimum at its isoelectric point. Adjusting the pH away from this point, either to the acidic or alkaline side, increases its solubility due to the formation of the corresponding salt.

Temperature

The dissolution of 7-ADCA in water is an endothermic process. Therefore, its solubility increases with an increase in temperature.

Presence of Additives

The solubility of 7-ADCA in aqueous solutions can be enhanced by the presence of certain additives. For instance, D-phenylglycine methyl ester (PGME), a reactant in the enzymatic synthesis of cephalexin, has been shown to increase the solubility of 7-ADCA.[2] This interaction is crucial for improving the efficiency of the synthesis process.

Logical Relationship of Factors Affecting Solubility

The interplay of various factors dictates the overall solubility of 7-ADCA in a given system. The following diagram illustrates these relationships.

solubility_factors cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors solubility 7-ADCA Solubility molecular_structure Molecular Structure (Amphoteric) molecular_structure->solubility determines solvent Solvent System solvent->solubility influences ph pH temperature Temperature temperature->solubility influences ph->solubility influences additives Additives (e.g., PGME) additives->solubility influences

Factors influencing the solubility of 7-ADCA.

Conclusion

This technical guide provides a foundational understanding of the solubility characteristics of 7-ADCA, with a focus on aqueous systems due to the availability of quantitative data. The provided data tables, experimental protocols, and diagrams are intended to be a valuable resource for researchers and professionals in the pharmaceutical industry. Further research into the solubility of 7-ADCA in a broader range of organic solvents is warranted to facilitate the development of more diverse and efficient synthetic and purification processes.

References

Beyond 7-ADCA: A Technical Guide to Core Intermediates in Cephalosporin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of semi-synthetic cephalosporins, a cornerstone of modern antibacterial therapy, relies on the modification of core molecular scaffolds. While 7-amino-deacetoxycephalosporanic acid (7-ADCA) is a widely recognized precursor, another nucleus, 7-aminocephalosporanic acid (7-ACA) , serves as the fundamental starting material for a vast array of clinically vital cephalosporins, including third-generation agents like ceftriaxone (B1232239) and cefotaxime.[1][2] This guide provides an in-depth examination of 7-ACA and its own key intermediate, Glutaryl-7-ACA, detailing the enzymatic pathways for their synthesis, comparative production data, experimental protocols, and their subsequent conversion into blockbuster antibiotics.

The Central Role of 7-Aminocephalosporanic Acid (7-ACA)

7-ACA is the core building block for most semi-synthetic cephalosporins, particularly those requiring modification at the C-3 position of the cephalosporin (B10832234) scaffold.[2][3] It is derived from Cephalosporin C (CPC), a fermentation product of the fungus Acremonium chrysogenum.[4] The transformation of CPC into 7-ACA involves the critical step of removing the D-α-aminoadipoyl side chain.[5] Initially, this was achieved through harsh chemical methods that were environmentally detrimental.[1][6] Modern industrial production has overwhelmingly shifted to more sustainable enzymatic processes, which offer high efficiency (80-90% yields), operate under mild conditions, and significantly reduce waste.[4][7][8]

There are two primary enzymatic routes for 7-ACA production from Cephalosporin C: a two-step process and a one-step process.[3]

The Two-Step Enzymatic Synthesis of 7-ACA

The industrial standard for 7-ACA production is a two-step chemo-enzymatic process that proceeds via a crucial intermediate: Glutaryl-7-aminocephalosporanic acid (GL-7-ACA) .[3][6]

Step 1: Cephalosporin C to Glutaryl-7-ACA (GL-7-ACA)

In the first step, the D-α-aminoadipoyl side chain of Cephalosporin C is oxidatively deaminated by the enzyme D-amino acid oxidase (DAO) .[6] This reaction forms an unstable intermediate, α-ketoadipyl-7-ACA (AKA-7-ACA), which, in the presence of hydrogen peroxide (a byproduct of the DAO reaction), spontaneously converts to the more stable GL-7-ACA.[3][7]

Step 2: Glutaryl-7-ACA to 7-ACA

The second enzymatic step involves the hydrolysis of the glutaryl side chain from GL-7-ACA. This is catalyzed by a specific enzyme known as Glutaryl-7-ACA acylase (GLA) .[6][9] This enzyme displays high specificity for the glutaryl group, efficiently cleaving it to yield the final 7-ACA nucleus and glutarate as a byproduct.[9][10]

The overall two-step enzymatic process is highly efficient, with molar yields of 7-ACA from Cephalosporin C reported to be as high as 85%.[7]

// Nodes (Chemicals) CPC [label="Cephalosporin C (CPC)", fillcolor="#F1F3F4", fontcolor="#202124"]; AKA_7_ACA [label="α-ketoadipyl-7-ACA\n+ H₂O₂", fillcolor="#FBBC05", fontcolor="#202124"]; GL_7_ACA [label="Glutaryl-7-ACA\n(GL-7-ACA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Seven_ACA [label="7-Aminocephalosporanic Acid\n(7-ACA)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges (Reactions) CPC -> AKA_7_ACA [label=" D-amino acid\n oxidase (DAO) ", fontcolor="#34A853"]; AKA_7_ACA -> GL_7_ACA [label=" Spontaneous\n cyclization ", fontcolor="#EA4335", color="#EA4335"]; GL_7_ACA -> Seven_ACA [label=" Glutaryl-7-ACA\n acylase (GLA) ", fontcolor="#34A853"]; } caption: Two-Step Enzymatic Pathway from Cephalosporin C to 7-ACA.

The One-Step Enzymatic Synthesis of 7-ACA

A more recent innovation in cephalosporin manufacturing is the development of a direct, one-step conversion of Cephalosporin C to 7-ACA.[6] This process utilizes a single, specialized enzyme known as Cephalosporin C acylase (CCA) .[5][8] These enzymes can directly hydrolyze the D-α-aminoadipoyl side chain of CPC. While conceptually more efficient, the development of CCAs with high catalytic activity towards CPC for industrial use has been a significant area of protein engineering research, as many natural variants show higher affinity for GL-7-ACA.[6][10]

// Nodes (Chemicals) CPC [label="Cephalosporin C (CPC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Seven_ACA [label="7-Aminocephalosporanic Acid\n(7-ACA)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges (Reactions) CPC -> Seven_ACA [label=" Cephalosporin C\n acylase (CCA) ", fontcolor="#34A853"]; } caption: One-Step Enzymatic Pathway from Cephalosporin C to 7-ACA.

Quantitative Data Summary

The efficiency of enzymatic conversion is a critical parameter in industrial production. The following table summarizes key quantitative data for the enzymatic processes.

ParameterTwo-Step Process (DAO + GLA)One-Step Process (CCA)Reference
Starting Substrate Cephalosporin CCephalosporin C[7][8]
Key Intermediate Glutaryl-7-ACA (GL-7-ACA)None[6]
Molar Yield ~85%Varies (up to 30% in vivo)[7][8]
Reaction Conditions Mild, aqueous (pH 7.5-8.0, 20-30°C)Mild, aqueous[7][11]

Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis of 7-ACA from Cephalosporin C

This protocol is a generalized representation based on common industrial practices.

Step A: Conversion of Cephalosporin C to GL-7-ACA

  • Reaction Setup: Prepare an aqueous solution of Cephalosporin C with a concentration ranging from 20 to 100 g/L.[11] Adjust the pH to between 7.5 and 8.5.[11] The reaction temperature is maintained between 20°C and 30°C, typically 25°C.[11]

  • Enzymatic Reaction: Introduce immobilized D-amino acid oxidase (D-AOD) from a source such as Trigonopsis variabilis to the substrate solution.[7]

  • Monitoring: The reaction progress is monitored by HPLC to track the conversion of CPC to GL-7-ACA. The intermediate keto-adipyl-7-ACA is formed and spontaneously converts to GL-7-ACA due to the presence of H₂O₂, a byproduct of the D-AOD reaction.[7] Near quantitative conversion is often observed.[7]

  • Enzyme Recovery: Upon completion, the immobilized enzyme is recovered for reuse.

Step B: Conversion of GL-7-ACA to 7-ACA

  • Substrate Preparation: The aqueous solution containing GL-7-ACA from Step A is used directly, typically without purification.[11] The concentration can range from 10 to 30 g/L.[11]

  • Enzymatic Reaction: The solution is brought into contact with immobilized Glutaryl-7-ACA acylase (GL-acylase), often sourced from recombinant E. coli.[7][11] The reaction is maintained at a temperature between 20°C and 35°C.[11]

  • Product Crystallization: As the reaction proceeds, 7-ACA is formed. To isolate the product, the reaction mixture is acidified to a pH of 3.0-3.5 using an inorganic acid (e.g., sulfuric or hydrochloric acid), which corresponds to the isoelectric point of 7-ACA, causing it to crystallize.[11]

  • Isolation and Drying: The crystalline 7-ACA product is recovered by filtration, washed, and dried.

Application in Semi-Synthetic Cephalosporin Production

The 7-ACA nucleus is the starting point for the synthesis of numerous third-generation cephalosporins. The process involves the acylation of the 7-amino group with a specific side chain, which dictates the antibiotic's spectrum of activity.

Example Workflow: Synthesis of Ceftriaxone from 7-ACA

A common route for synthesizing ceftriaxone involves a two-step process starting from 7-ACA.

  • Side Chain Attachment at C-3: 7-ACA is first reacted with 2,5-dihydro-6-hydroxy-2-methyl-3-mercapto-5-oxo-1,2,4-triazine (TTZ) to form the intermediate 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT) .[12][13]

  • Acylation at C-7: The 7-ACT intermediate is then acylated using an activated form of the ceftriaxone side chain, such as 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic thiobenzothiazole ester (AE or MAEM), to form ceftriaxone.[12][14][15]

  • Salt Formation: Finally, the ceftriaxone acid is treated with a sodium salt, like sodium acetate, to produce the clinically used ceftriaxone sodium.[12][13]

// Nodes Seven_ACA [label="7-ACA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TTZ [label="TTZ Side Chain\n(at C-3)", fillcolor="#F1F3F4", fontcolor="#202124"]; Seven_ACT [label="7-ACT Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; AE_Ester [label="AE Active Ester\n(Side chain for C-7)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ceftriaxone_Acid [label="Ceftriaxone (Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sodium_Salt [label="Sodium Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Ceftriaxone_Sodium [label="Ceftriaxone Sodium\n(Final Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Seven_ACA -> Seven_ACT [label=" Condensation ", color="#5F6368"]; TTZ -> Seven_ACT [style=dashed, arrowhead=none, color="#5F6368"]; Seven_ACT -> Ceftriaxone_Acid [label=" Acylation ", color="#5F6368"]; AE_Ester -> Ceftriaxone_Acid [style=dashed, arrowhead=none, color="#5F6368"]; Ceftriaxone_Acid -> Ceftriaxone_Sodium [label=" Salt Formation ", color="#5F6368"]; Sodium_Salt -> Ceftriaxone_Sodium [style=dashed, arrowhead=none, color="#5F6368"]; } caption: Logical workflow for the synthesis of Ceftriaxone from 7-ACA.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 7-ADCA from Penicillin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the enzymatic synthesis of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), a crucial intermediate for the production of semi-synthetic cephalosporin (B10832234) antibiotics. The enzymatic route offers a more environmentally friendly and economically viable alternative to traditional chemical methods.[1][2]

The primary enzymatic pathway involves a two-step conversion of Penicillin G. First, the five-membered penicillin ring is expanded to a six-membered cephalosporin ring by the enzyme deacetoxycephalosporin C synthase (DAOCS), also known as expandase, to form phenylacetyl-7-aminodeacetoxycephalosporanic acid (G-7-ADCA).[3][4] Subsequently, the phenylacetyl side chain is cleaved by penicillin G acylase (PGA) to yield 7-ADCA.[5][6]

Enzymatic Conversion Pathway

The enzymatic synthesis of 7-ADCA from Penicillin G is a two-step process:

  • Ring Expansion: Penicillin G is converted to Phenylacetyl-7-ADCA (G-7-ADCA) by the action of deacetoxycephalosporin C synthase (DAOCS).

  • Deacylation: The phenylacetyl side chain of G-7-ADCA is removed by Penicillin G Acylase (PGA) to produce 7-ADCA and phenylacetic acid (PAA) as a by-product.[5][7]

Enzymatic_Pathway PenG Penicillin G G_7_ADCA Phenylacetyl-7-ADCA (G-7-ADCA) PenG->G_7_ADCA Deacetoxycephalosporin C synthase (DAOCS) ADCA 7-ADCA G_7_ADCA->ADCA Penicillin G Acylase (PGA) PAA Phenylacetic Acid G_7_ADCA->PAA Penicillin G Acylase (PGA) Experimental_Workflow cluster_step1 Step 1: G-7-ADCA Synthesis cluster_step2 Step 2: 7-ADCA Synthesis Culture Cell Culture & Induction Harvest Cell Harvesting Culture->Harvest Biotransformation Biotransformation (Penicillin G -> G-7-ADCA) Harvest->Biotransformation Separation1 Cell Separation Biotransformation->Separation1 Hydrolysis Enzymatic Hydrolysis (G-7-ADCA -> 7-ADCA) Separation1->Hydrolysis G-7-ADCA Solution Separation2 Enzyme Separation Hydrolysis->Separation2 Precipitation Product Precipitation Separation2->Precipitation Purification Purification & Drying Precipitation->Purification FinalProduct 7-ADCA

References

Application Notes and Protocols for 7-ADCA Production Using Immobilized Penicillin Acylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the production of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), a key intermediate in the synthesis of semi-synthetic cephalosporin (B10832234) antibiotics, using immobilized penicillin acylase (PGA).

Introduction

The enzymatic production of 7-ADCA offers a greener and more efficient alternative to traditional chemical synthesis methods.[1] Immobilized penicillin G acylase (PGA) is a robust biocatalyst used for the deacylation of cephalosporin G, derived from penicillin G, to yield 7-ADCA.[1] The immobilization of PGA enhances its stability, reusability, and simplifies the downstream processing, making the industrial-scale production of 7-ADCA economically viable.[2] This document outlines the principles, protocols, and performance characteristics of immobilized PGA in this critical biotransformation.

Principle of the Enzymatic Reaction

Penicillin G acylase (EC 3.5.1.11) catalyzes the hydrolysis of the amide bond in cephalosporin G, releasing phenylacetic acid (PAA) and the desired 7-ADCA nucleus. This enzymatic approach is highly specific and operates under mild conditions, minimizing by-product formation and environmental impact.

Immobilization of Penicillin G Acylase

The choice of immobilization strategy significantly impacts the performance of the biocatalyst. Various methods have been successfully employed, including covalent attachment and entrapment.

Covalent Immobilization on Magnetic Nanoparticles

A common and effective method involves the covalent attachment of PGA to functionalized magnetic nanoparticles. This approach allows for easy separation of the biocatalyst from the reaction mixture using a magnetic field, streamlining the production process.[3][4] The nanoparticles are typically silica-coated and functionalized with glutaraldehyde (B144438), which acts as a cross-linking agent to bind the enzyme.[4]

Entrapment in Sodium Alginate

Entrapment within a sodium alginate matrix is another widely used technique. This method is relatively simple and provides a mild environment for the enzyme, helping to preserve its catalytic activity.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for free and immobilized penicillin acylase, providing a basis for comparison and process optimization.

Table 1: Optimal Reaction Conditions for Immobilized Penicillin G Acylase

ParameterImmobilized on Magnetic NanoparticlesImmobilized in Na-AlginateReference
Optimal pH8.07.0[3][4][5]
Optimal Temperature50°C40°C[4][5]

Table 2: Kinetic Parameters of Free vs. Immobilized Penicillin G Acylase on Magnetic Nanoparticles

Enzyme FormKm (mol/L)Vmax (μmol/min)Reference
Free PGA0.02270.7325[4]
Immobilized PGA0.04360.3727[4]

Table 3: Stability and Reusability of Immobilized Penicillin G Acylase

Immobilization MethodStability CharacteristicsReusabilityReference
Magnetic NanoparticlesEnhanced thermal and pH stability compared to free enzyme.Retains over 25% activity after five cycles.[4]
Na-Alginate EntrapmentFunctional within a temperature range of 30-60°C.Retains approximately 20% activity after four uses.[5]

Experimental Protocols

The following are detailed protocols for the immobilization of penicillin acylase and the subsequent enzymatic synthesis of 7-ADCA.

Protocol 1: Immobilization of Penicillin G Acylase on Magnetic Nanoparticles

Materials:

  • Magnetic Ni₀.₄Cu₀.₅Zn₀.₁Fe₂O₄ nanoparticles

  • Sodium silicate (B1173343)

  • Glutaraldehyde

  • Penicillin G Acylase (PGA) solution

  • Phosphate buffered saline (PBS), pH 8.0

  • Coomassie Brilliant Blue (CBB-G250) dye for protein quantification

Procedure:

  • Preparation of Silica-Coated Magnetic Nanoparticles: Synthesize magnetic Ni₀.₄Cu₀.₅Zn₀.₁Fe₂O₄ nanoparticles using a rapid-combustion method.[4] Modify the surface of the nanoparticles with sodium silicate to obtain silica-coated nanoparticles.[4]

  • Functionalization with Glutaraldehyde: Further modify the silica-coated nanoparticles with glutaraldehyde to introduce aldehyde groups for enzyme cross-linking.[4]

  • Enzyme Immobilization: a. Dilute the PGA solution with PBS (pH 8.0).[4] b. Add 0.1 g of the glutaraldehyde-functionalized magnetic nanoparticles to 5 mL of the diluted PGA solution.[4] c. Incubate the mixture in a water bath thermostatic oscillator at 25°C with shaking (115 rpm).[4] d. After the reaction, separate the immobilized PGA using a magnet and wash the precipitate with PBS.[4] e. Recover the supernatant and washing liquid to measure the concentration of free PGA using the Coomassie Brilliant Blue assay to determine immobilization efficiency.[4]

Protocol 2: Enzymatic Synthesis of 7-ADCA

Materials:

  • Immobilized Penicillin G Acylase

  • Cephalosporin G solution

  • Phosphate buffer (pH 8.0)

  • Four-necked flask equipped with a stirrer and pH controller

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Add 150 mL of the cephalosporin solution to a 250 mL four-necked flask.[6]

  • Maintain the temperature at 30°C and the pH at 8.0 using a pH controller.[6]

  • Add the immobilized penicillin acylase to the flask and stir the mixture.[6]

  • Monitor the reaction progress by taking samples at regular intervals (e.g., every 5 minutes).[6]

  • To analyze the samples, separate the immobilized enzyme from the sample (e.g., by magnetic separation or filtration).[6]

  • Dilute 0.2 mL of the sample into a 50 mL volumetric flask with the mobile phase for HPLC analysis.[6]

  • Determine the residual concentration of cephalosporin G and the concentration of 7-ADCA using HPLC.[6]

  • Upon completion of the reaction, separate the immobilized enzyme for reuse.[6]

  • To crystallize the 7-ADCA product, adjust the pH of the reaction solution to 6.0, then add ethanol (B145695) and adjust the pH to 5.0.[6]

  • Filter to remove phenylglycine, and then adjust the pH to 4.0 to obtain the 7-ADCA crystals, which can then be collected by filtration.[6]

Visualizations

The following diagrams illustrate the key processes and pathways involved in the enzymatic production of 7-ADCA.

experimental_workflow cluster_prep Biocatalyst Preparation cluster_reaction Enzymatic Reaction cluster_downstream Downstream Processing PGA Penicillin G Acylase Immobilization Immobilization Process PGA->Immobilization Support Immobilization Support (e.g., Magnetic Nanoparticles) Support->Immobilization Immobilized_PGA Immobilized PGA Immobilization->Immobilized_PGA Reactor Bioreactor (Controlled pH & Temp) Immobilized_PGA->Reactor Substrate Cephalosporin G Substrate->Reactor Product 7-ADCA & Phenylacetic Acid Reactor->Product Separation Biocatalyst Separation (e.g., Magnetic) Product->Separation Purification Product Purification (Crystallization) Separation->Purification Recycle Recycle Biocatalyst Separation->Recycle Reuse Final_Product Pure 7-ADCA Purification->Final_Product reaction_pathway CephG Cephalosporin G Enzyme Immobilized Penicillin Acylase CephG->Enzyme + H₂O ADCA 7-ADCA Enzyme->ADCA PAA Phenylacetic Acid Enzyme->PAA

References

Purification of 7-ADCA via Isoelectric Point Crystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), a key intermediate in the synthesis of various cephalosporin (B10832234) antibiotics. The described method leverages the principle of isoelectric point (IEP) crystallization, a highly effective technique for purifying zwitterionic molecules like 7-ADCA. By adjusting the pH of a 7-ADCA solution to its isoelectric point, its solubility is minimized, leading to its crystallization and separation from soluble impurities.

Principle of Isoelectric Point Crystallization

Experimental Protocols

The following protocols are based on established methods for the purification of 7-ADCA by isoelectric point crystallization.

Protocol 1: High Purity Crystallization

This protocol is designed to achieve a high purity of 7-ADCA, with a focus on minimizing the content of the related substance, delta-2-7-ADCA.

Materials and Equipment:

  • Crude 7-ADCA

  • Deionized water

  • 5% (w/w) Dilute ammonia (B1221849) water solution

  • 6N Hydrochloric acid (HCl)

  • Activated carbon

  • Crystallization reactor with temperature control and agitator

  • pH meter

  • Filtration apparatus (e.g., Büchner funnel with vacuum flask)

  • Drying oven

Procedure:

  • Dissolution: In a crystallization reactor, add 5g of crude 7-ADCA to 85mL of deionized water.

  • Alkaline Dissolution: While cooling the mixture in an ice bath, adjust the pH to 8.0 with a 5% dilute ammonia water solution to completely dissolve the 7-ADCA.

  • Decolorization: Add a suitable amount of activated carbon to the solution and stir for a specified time to remove colored impurities.

  • Filtration: Filter the solution to remove the activated carbon.

  • Crystallization: Under cooling, adjust the pH of the filtrate to 3.5-3.7 with 6N HCl to induce crystallization.

  • Maturation: Allow the crystal slurry to stir for a period to ensure complete precipitation.

  • Filtration and Washing: Filter the crystals and wash them with a small amount of cold deionized water.

  • Drying: Dry the purified 7-ADCA crystals in a vacuum oven at a suitable temperature.

Protocol 2: Optimized Yield Crystallization

This protocol is optimized for achieving a high yield of purified 7-ADCA.

Materials and Equipment:

  • Same as Protocol 1

Procedure:

  • Dissolution: Weigh 5g of fully dried crude 7-ADCA and add it to 85mL of water in a crystallizer.

  • Alkaline Dissolution: Control the temperature at 20°C and add a 5% (w/w) dilute ammonia water solution at a dropping speed of 0.48mL/min to adjust the pH to 8.0, forming an alkaline solution.

  • Acidification and Re-dissolution: Add 6N HCl to the alkaline solution to adjust the pH to 0.5, then add 5% dilute ammonia water to readjust the pH to 8.0.

  • Crystallization: While maintaining the temperature at 20°C, add 6N HCl to the solution to be crystallized to adjust the pH to 3.8-4.0, initiating crystal growth.

  • Crystal Growth: Continue stirring for 6-60 minutes to allow for complete crystal formation.

  • Filtration and Drying: Filter the resulting crystals and dry them to obtain the final product.

Data Presentation

The following tables summarize the quantitative data from the described protocols.

ParameterProtocol 1Protocol 2
Starting Material 5g Crude 7-ADCA5g Crude 7-ADCA
Solvent Volume 85mL Water85mL Water
Dissolution pH 8.0 (with 5% Ammonia Water)8.0 (with 5% Ammonia Water)
Crystallization pH 3.5 - 3.7 (with 6N HCl)3.8 - 4.0 (with 6N HCl)
Temperature Ice Bath Cooling / Not specified20°C
Purity of 7-ADCA >99.91%99.91%
δ-2-7-ADCA Content <0.06%0.05%
Yield Not specified87%

Table 1: Comparison of Key Parameters and Results for 7-ADCA Purification Protocols.

Mandatory Visualizations

Logical Workflow for Isoelectric Point Crystallization

G Workflow of 7-ADCA Purification by Isoelectric Point Crystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude 7-ADCA dissolve Dissolve in Water start->dissolve adjust_ph_up Adjust pH to ~8.0 (e.g., with Ammonia Water) dissolve->adjust_ph_up decolorize Decolorize with Activated Carbon (Optional) adjust_ph_up->decolorize filter_impurities Filter to Remove Insoluble Impurities decolorize->filter_impurities adjust_ph_down Adjust pH to Isoelectric Point (pH 3.5 - 4.0 with Acid) filter_impurities->adjust_ph_down crystallize Crystallization of 7-ADCA adjust_ph_down->crystallize maturation Crystal Maturation crystallize->maturation filter_crystals Filter Crystals maturation->filter_crystals wash_crystals Wash with Cold Water filter_crystals->wash_crystals dry_crystals Dry Purified 7-ADCA wash_crystals->dry_crystals end Pure 7-ADCA Crystals dry_crystals->end

Caption: General workflow for purifying 7-ADCA.

Principle of 7-ADCA Solubility vs. pH

G Solubility of 7-ADCA as a Function of pH xaxis pH yaxis Solubility origin origin->xaxis origin->yaxis p1 p2 p1->p2 p3 Isoelectric Point (Minimal Solubility) p2->p3 p4 p3->p4 p5 p4->p5 cation Predominantly Cationic Form (High Solubility) zwitterion Predominantly Zwitterionic Form (Low Solubility) anion Predominantly Anionic Form (High Solubility)

Caption: 7-ADCA solubility changes with pH.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of 7-ADCA and quantifying related impurities.

Typical HPLC Parameters:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile). The exact ratio can be optimized.
Detection UV detector at a wavelength of approximately 254 nm.
Flow Rate Typically around 1.0 mL/min.
Injection Volume 10-20 µL.
Temperature Ambient or controlled (e.g., 25-30°C).

Sample Preparation:

A accurately weighed sample of the purified 7-ADCA is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) or the mobile phase) to a known concentration. The solution is then filtered through a 0.45 µm filter before injection into the HPLC system.

Data Analysis:

The purity of 7-ADCA is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The content of specific impurities, such as delta-2-7-ADCA, is also calculated based on their respective peak areas.

References

Application Notes and Protocols for the Chromatographic Purification of 7-Aminodeacetoxycephalosporanic Acid (7-ADCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminodeacetoxycephalosporanic acid (7-ADCA) is a crucial intermediate in the semi-synthetic production of cephalosporin (B10832234) antibiotics, such as cephalexin (B21000) and cephradine. The purity of 7-ADCA is paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). While crystallization is a widely used method for 7-ADCA purification, chromatographic techniques offer a powerful alternative for achieving high purity by separating 7-ADCA from closely related impurities.

These application notes provide an overview of potential chromatographic methods for 7-ADCA purification, including adsorption, reversed-phase, and ion-exchange chromatography. Detailed protocols are outlined to serve as a starting point for process development and optimization.

Data Presentation: Purity and Yield of 7-ADCA

The following table summarizes quantitative data from various purification methods for 7-ADCA. While primarily derived from crystallization-based processes, these values provide a benchmark for the expected purity and yield.

Purification MethodPurity of 7-ADCA (%)Yield (%)Key Impurity (Δ-2-7-ADCA) Content (%)Reference
Crystallization (pH adjustment)99.95900.02[1]
Crystallization (pH adjustment)99.91870.05[1]
Crystallization (pH adjustment)98.972.90.35[1]
Crystallization (optimized pH adjustment)>99.91>87<0.06[1]

Chromatographic Methods and Protocols

Adsorption Chromatography

Adsorption chromatography separates molecules based on their differential adsorption to a solid stationary phase. For the purification of cephalosporins, polymeric adsorbent resins like Amberlite™ XAD™ have been utilized. This method is effective for capturing the target molecule from crude fermentation broths or reaction mixtures.

Experimental Protocol: Adsorption Chromatography of a 7-ADCA Precursor

This protocol is adapted from the purification of adipoyl-7-ADCA, a precursor to 7-ADCA, and can be optimized for direct 7-ADCA purification.

Materials:

  • Stationary Phase: Amberlite™ XAD-1600 resin

  • Mobile Phase (Eluent): Alkaline buffer (e.g., phosphate (B84403) or borate (B1201080) buffer, pH adjusted)

  • Sample: Crude 7-ADCA solution, filtered to remove particulates

  • Chromatography Column: Preparative scale column packed with the adsorbent resin

Procedure:

  • Column Packing and Equilibration:

    • Slurry pack the Amberlite™ XAD-1600 resin into a suitable preparative column.

    • Equilibrate the column by washing with 3-5 column volumes of deionized water, followed by 3-5 column volumes of the starting mobile phase (low concentration of alkaline buffer).

  • Sample Loading:

    • Adjust the pH of the crude 7-ADCA solution to be compatible with the binding conditions.

    • Load the filtered crude solution onto the equilibrated column at a controlled flow rate.

  • Washing:

    • Wash the column with the starting mobile phase to remove unbound impurities. Monitor the column effluent using a UV detector at a suitable wavelength (e.g., 254 nm) until the baseline is stable.

  • Elution:

    • Elute the bound 7-ADCA using a stepwise or linear gradient of increasing pH or ionic strength of the alkaline buffer.

    • Collect fractions and monitor the purity of each fraction using an analytical method such as HPLC.

  • Regeneration:

    • Regenerate the column by washing with a high pH solution followed by extensive rinsing with deionized water to prepare it for the next cycle.

Logical Workflow for Adsorption Chromatography

Adsorption_Chromatography_Workflow Crude_Sample Crude 7-ADCA Solution Filtration Filtration Crude_Sample->Filtration Sample_Loading Sample Loading Filtration->Sample_Loading Column_Equilibration Column Equilibration (Amberlite™ XAD-1600) Column_Equilibration->Sample_Loading Washing Washing (Remove Impurities) Sample_Loading->Washing Elution Elution (Alkaline Buffer Gradient) Washing->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Purity_Analysis Purity Analysis (HPLC) Fraction_Collection->Purity_Analysis Pure_Fractions Pooling of Pure Fractions Purity_Analysis->Pure_Fractions Final_Product Purified 7-ADCA Pure_Fractions->Final_Product

Adsorption Chromatography Workflow
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase chromatography separates molecules based on their hydrophobicity. It is a powerful technique for high-resolution separations and is particularly useful for separating closely related isomers, such as the Δ² and Δ³ isomers of 7-ADCA.

Experimental Protocol: Preparative RP-HPLC for 7-ADCA Isomer Separation

This protocol is an adaptation of an analytical method for preparative scale purification.

Materials:

  • Stationary Phase: C18-bonded silica (B1680970) gel for preparative HPLC

  • Mobile Phase A: Aqueous buffer (e.g., 0.05 M potassium phosphate buffer, pH adjusted to 3.0-7.0)

  • Mobile Phase B: Acetonitrile or Methanol

  • Sample: Partially purified 7-ADCA containing isomers and other impurities, dissolved in Mobile Phase A.

  • Chromatography System: Preparative HPLC system with a suitable detector.

Procedure:

  • Column Equilibration:

    • Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Sample Injection:

    • Dissolve the 7-ADCA sample in the initial mobile phase and filter through a 0.45 µm filter.

    • Inject the sample onto the column. The loading amount will depend on the column dimensions and needs to be optimized.

  • Elution:

    • Elute the column with a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 40% Mobile Phase B over 30-60 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Fraction Collection:

    • Collect fractions corresponding to the 7-ADCA peak.

  • Post-Processing:

    • Analyze the collected fractions for purity.

    • Pool the pure fractions and remove the organic solvent and buffer salts, for example, by lyophilization or a subsequent desalting step.

Experimental Workflow for Preparative RP-HPLC

RPHPLC_Workflow Start Partially Purified 7-ADCA Dissolve Dissolve in Mobile Phase A Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Equilibrate Equilibrate C18 Column Equilibrate->Inject Elute Gradient Elution Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Purity Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Isolate Isolate Product (e.g., Lyophilization) Pool->Isolate Final_Product Final_Product Isolate->Final_Product Purified 7-ADCA

Preparative RP-HPLC Workflow
Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography separates molecules based on their net charge. Since 7-ADCA is an amino acid with both acidic and basic functional groups, its net charge is pH-dependent. This property can be exploited for purification using either cation or anion exchange chromatography.

Experimental Protocol: Ion-Exchange Chromatography for 7-ADCA Purification

Materials:

  • Stationary Phase: A strong or weak cation or anion exchange resin suitable for preparative chromatography.

  • Mobile Phase (Binding Buffer): A buffer at a pH where 7-ADCA has a net positive (for cation exchange) or negative (for anion exchange) charge.

  • Mobile Phase (Elution Buffer): A buffer with a higher ionic strength (e.g., containing NaCl) or a different pH to elute the bound 7-ADCA.

  • Sample: A solution of crude or partially purified 7-ADCA.

Procedure:

  • Resin Selection and pH Optimization:

    • Determine the isoelectric point (pI) of 7-ADCA.

    • For cation exchange, select a binding buffer pH below the pI.

    • For anion exchange, select a binding buffer pH above the pI.

  • Column Equilibration:

    • Equilibrate the packed ion-exchange column with 5-10 column volumes of the binding buffer.

  • Sample Loading:

    • Adjust the pH and ionic strength of the sample to match the binding buffer.

    • Load the sample onto the column.

  • Washing:

    • Wash the column with the binding buffer to remove unbound impurities.

  • Elution:

    • Elute the bound 7-ADCA using a linear or step gradient of increasing salt concentration in the elution buffer or by changing the pH of the buffer to neutralize the charge of the 7-ADCA.

    • Collect fractions and monitor the effluent.

  • Analysis and Post-Processing:

    • Analyze the purity of the fractions.

    • Pool the pure fractions and desalt if necessary.

Logical Relationship in Ion-Exchange Chromatography

IEX_Logic cluster_0 Cation Exchange (pH < pI) cluster_1 Anion Exchange (pH > pI) 7-ADCA_Cation 7-ADCA (Net Positive) CEX_Resin Cation Exchange Resin (Negative Charge) 7-ADCA_Cation->CEX_Resin Binds Purified_7ADCA Purified 7-ADCA CEX_Resin->Purified_7ADCA Elution 7-ADCA_Anion 7-ADCA (Net Negative) AEX_Resin Anion Exchange Resin (Positive Charge) 7-ADCA_Anion->AEX_Resin Binds AEX_Resin->Purified_7ADCA Elution Crude_7ADCA Crude 7-ADCA pH_Adjustment pH Adjustment Crude_7ADCA->pH_Adjustment pH_Adjustment->7-ADCA_Cation pH < pI pH_Adjustment->7-ADCA_Anion pH > pI

pH-dependent Binding in IEX

Conclusion

The choice of chromatographic method for the purification of 7-ADCA will depend on the nature of the impurities in the starting material, the desired final purity, and the scale of the operation. Adsorption chromatography is well-suited for initial capture and purification from complex mixtures. Reversed-phase HPLC offers high resolution for separating closely related impurities and isomers. Ion-exchange chromatography provides an alternative separation mechanism based on the charge properties of 7-ADCA. The protocols provided herein serve as a foundation for developing a robust and efficient chromatographic purification process for high-purity 7-ADCA. It is essential to optimize the parameters for each specific application to achieve the desired yield and purity.

References

Application Note: Detailed Protocols for the Synthesis of Cephalexin from 7-ADCA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive protocols for the synthesis of cephalexin (B21000), a first-generation cephalosporin (B10832234) antibiotic, starting from 7-amino-3-deacetoxycephalosporanic acid (7-ADCA). The industrial production of cephalexin primarily involves the acylation of the 7-ADCA (B7957142) nucleus with an activated derivative of D-(-)-α-phenylglycine.[1] Two principal methodologies are detailed: a greener enzymatic approach and a traditional chemical synthesis route.

Enzymatic Synthesis of Cephalexin

Enzymatic synthesis is often preferred due to its efficiency, higher yields, and more environmentally friendly process compared to chemical methods.[1] This method utilizes an immobilized penicillin G acylase (IPGA) to catalyze the acylation of 7-ADCA with a D-phenylglycine derivative, typically D-phenylglycine methyl ester (PGME), in an aqueous solution.[1][2]

Experimental Protocol

Materials:

  • 7-amino-3-deacetoxycephalosporanic acid (7-ADCA)

  • D-phenylglycine methyl ester hydrochloride (PGME·HCl)[1]

  • Immobilized Penicillin G Acylase (IPGA)[1][2]

  • Deionized water

  • Ammonia (B1221849) solution (for pH adjustment)[1][3]

  • Acetone (for washing)[1]

Equipment:

  • Reaction vessel with temperature and pH control

  • Stirrer

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • Preparation of Reactants: Suspend 7-ADCA in deionized water within the reaction vessel. In a separate container, dissolve the D-phenylglycine methyl ester hydrochloride (PGME·HCl) in deionized water.[1]

  • Acylation Reaction:

    • Slowly add the PGME·HCl solution to the 7-ADCA suspension over a period of 45-75 minutes.[1]

    • Add the immobilized penicillin G acylase to the mixture.[1]

    • Maintain the reaction temperature between 15-25°C.[3]

    • Continuously monitor and maintain the pH of the reaction mixture between 6.0 and 7.2 using an ammonia solution.[1][4] The reaction typically proceeds for 2.5 to 3 hours.[3]

  • Product Isolation: As the reaction progresses, cephalexin will precipitate from the solution.[1] Upon completion, filter the suspension to separate the immobilized enzyme for potential reuse and to collect the crude cephalexin product.[1][4]

  • Washing and Drying: Wash the collected crude cephalexin first with water and then with acetone.[1] Dry the purified product under a vacuum to obtain cephalexin monohydrate.[1]

Quantitative Data for Enzymatic Synthesis
ParameterValueReference
Molar Ratio (PGME:7-ADCA)1.15:1 to 1.6:1[4]
Reaction Temperature15 - 25 °C[3]
Reaction pH6.0 - 7.2[1][4]
Reaction Time2.5 - 3 hours[3]
7-ADCA Conversion RateUp to 99.3%[2]
Final Product Yield~85%[5]
Enzyme Stability (Recycling)Retained 95.4% activity after 10 cycles[2]

Chemical Synthesis of Cephalexin (via Silylation)

The chemical synthesis route often involves the protection of reactive functional groups to prevent side reactions. A common method is the silylation of the carboxyl group on 7-ADCA before the acylation step. This is followed by acylation with D-phenylglycyl chloride hydrochloride.

Experimental Protocol

Materials:

Equipment:

  • Three-necked reaction flask with a stirrer and thermometer

  • Dropping funnel

  • Low-temperature cooling bath

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • Silylation (Carboxyl Protection):

    • Suspend 7-ADCA in an anhydrous solvent like dichloromethane in the reaction flask.[1]

    • Add a base such as triethylamine while stirring.[7]

    • At a controlled temperature (e.g., 20°C), add the silylating agent (e.g., trimethylchlorosilane) dropwise.[7]

    • Allow the reaction to proceed for about 30 minutes to form the silylated 7-ADCA. Cool the mixture to a low temperature (e.g., -5°C to -10°C) for the next step.[7]

  • Acylation Reaction:

    • In a separate flask, prepare a solution or suspension of D-phenylglycyl chloride hydrochloride.

    • Slowly add the D-phenylglycyl chloride hydrochloride to the cold silylated 7-ADCA solution.[8]

    • Maintain the reaction at a low temperature (e.g., -30°C to -40°C) and stir for several hours, monitoring the reaction's progress.[8]

  • Hydrolysis (Deprotection) and Isolation:

    • Once the reaction is complete, quench it by adding an aqueous acid solution to hydrolyze the silyl (B83357) groups.[1]

    • Separate the aqueous layer which contains the cephalexin product.[1]

    • Adjust the pH of the aqueous solution to the isoelectric point of cephalexin (approx. 4.2-5.2) to precipitate the product.[9][10]

  • Washing and Drying: Filter the precipitated solid. Wash the filter cake with appropriate solvents like a mixture of N,N-dimethylformamide and water, followed by ethyl acetate and ether, and then dry under vacuum.[10]

Quantitative Data for Chemical Synthesis
ParameterValueReference
Silylation Temperature20 °C[7]
Acylation Temperature-5 °C to -50 °C[7][8][10]
Acylation Time2.5 hours[7]
Typical Yield70 - 85%[6][8]

Purification Protocol: Crystallization of Cephalexin Monohydrate

Purification is critical to achieving pharmaceutical-grade cephalexin. The most common method is crystallization, which removes impurities from the crude product obtained from either synthesis route.[1]

Experimental Protocol

Materials:

  • Crude Cephalexin

  • Acidic aqueous solution (e.g., water with hydrochloric acid)

  • Anti-solvent (e.g., n-butanol)[1]

  • Base (e.g., triethylamine or ammonia solution for pH adjustment)

  • Pure cephalexin monohydrate seed crystals[1]

Procedure:

  • Dissolution: Dissolve the crude cephalexin in an acidic aqueous solution, adjusting the pH to below 2.4.[1]

  • Biphasic System Formation: Add a suitable anti-solvent, such as n-butanol, to create a two-phase system.[1]

  • Crystallization:

    • Adjust the pH to between 3.6 and the isoelectric point to induce crystallization.[8]

    • Seed the solution with a small amount of pure cephalexin monohydrate crystals to facilitate the process.[1]

  • Isolation and Drying: Filter the resulting crystals, wash with a cold solvent (e.g., 30% aqueous methanol, followed by acetone), and air dry or dry under vacuum.[6] The final purity can reach 97-98%.[9]

Synthesis Workflow Diagram

Cephalexin_Synthesis cluster_start Starting Material cluster_chemical_steps Chemical Steps cluster_purification Purification 7_ADCA 7-ADCA Chemical Chemical Synthesis 7_ADCA->Chemical Enzymatic Enzymatic Synthesis (Immobilized Penicillin Acylase, D-PGME) Crude_Cephalexin Crude Cephalexin (Precipitation/Isolation) Enzymatic->Crude_Cephalexin Silylation Silylation (TMCS/HMDS) Acylation Acylation (D-PG Chloride HCl) Silylation->Acylation Hydrolysis Hydrolysis (Deprotection) Acylation->Hydrolysis Hydrolysis->Crude_Cephalexin Dissolution Dissolution (Acidic Solution) Crude_Cephalexin->Dissolution Crystallization Crystallization (pH Adjustment, Seeding) Dissolution->Crystallization Final_Product Pure Cephalexin Monohydrate Crystallization->Final_Product

References

Synthesis of Cefadroxil from 7-ADCA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cefadroxil (B1668780), a first-generation cephalosporin (B10832234) antibiotic, using 7-aminodesacetoxycephalosporanic acid (7-ADCA) as the starting material. Both chemical and enzymatic synthesis routes are described, offering flexibility for various research and development needs. The protocols are compiled from established industrial and laboratory methods.

Introduction

Cefadroxil is a semi-synthetic antibiotic, and its production relies on the modification of the core β-lactam structure, 7-ADCA.[1] The synthesis involves the acylation of the amino group on the 7-ADCA nucleus with a side chain derived from D-p-hydroxyphenylglycine.[1] Two primary methodologies are employed for this conversion: traditional chemical synthesis and a more environmentally friendly enzymatic approach.[1][2]

Chemical synthesis typically utilizes a protected form of D-p-hydroxyphenylglycine, such as a Dane salt, which is activated to form a mixed anhydride (B1165640) before reacting with silylated 7-ADCA.[1][3] This method, while effective, often requires harsh reaction conditions, including very low temperatures and the use of organic solvents.[1][2]

Enzymatic synthesis has emerged as a "green" alternative, employing an immobilized enzyme, most commonly Penicillin G Acylase (PGA), to catalyze the acylation of 7-ADCA with an activated acyl donor like D-p-hydroxyphenylglycine methyl ester (D-HPGME).[1] This process is conducted in an aqueous medium under mild temperature and pH conditions, reducing the environmental impact.[1]

Data Presentation

The following tables summarize key quantitative data for both chemical and enzymatic synthesis methods, providing a basis for comparison.

Table 1: Quantitative Parameters for Chemical Synthesis of Cefadroxil

ParameterValueReference
Purity of Cefadroxil>95%[3]
Conversion Rate97%[3]
Molar Equivalents of Ethyl Chloroformate2.32[3]
Molar Equivalents of N-Methyl Morpholine (B109124) (NMM)1.20[3]

Table 2: Quantitative Parameters for Enzymatic Synthesis of Cefadroxil

ParameterValueReference
7-ADCA Concentration50 mM[4]
D-HPGME Concentration150 mM[4]
Molar Ratio (D-HPGME:7-ADCA)3:1[4]
Reaction Temperature15-25°C[1][2][4]
pH7.0[4]
Residual 7-ADCA Concentration< 3 mg/mL[1][2]

Experimental Protocols

Chemical Synthesis of Cefadroxil via the Dane Salt Method

This protocol is adapted from established industrial methods for the chemical synthesis of cefadroxil.[1][3]

Diagram 1: Chemical Synthesis Workflow

cluster_silylation Silylation of 7-ADCA cluster_anhydride Mixed Anhydride Preparation cluster_acylation N-Acylation and Isolation s1 Suspend 7-ADCA in Dichloromethane s2 Add HMDS and TMCS s1->s2 s3 Reflux for 3.5 hours s2->s3 ac1 Cool Silylated 7-ADCA to -80°C s3->ac1 a1 Mix Dane Salt, NMM, Dichloromethane, and DMF a2 Add Ethyl Chloroformate a1->a2 ac2 Add Mixed Anhydride a2->ac2 ac1->ac2 ac3 De-silylate with Acidic Water ac2->ac3 ac4 Isolate Product at pH 5.6 ac3->ac4 ac5 Wash with Acetone (B3395972) and Dry ac4->ac5

Caption: Workflow for the chemical synthesis of cefadroxil.

Materials:

  • 7-ADCA

  • Hexamethyldisilazane (B44280) (HMDS)

  • Trimethylchlorosilane (TMCS)

  • Dichloromethane

  • p-Hydroxyphenylglycine Dane salt

  • N-methyl morpholine (NMM)

  • Dimethylformamide (DMF)

  • Ethyl chloroformate

  • Dilute ammonia (B1221849) solution

  • Acetone

Procedure:

  • Silylation of 7-ADCA:

    • In a dry reaction vessel, suspend 100 g of 7-ADCA in 400 ml of dichloromethane.[3]

    • Add 51.5 g of hexamethyldisilazane (HMDS) and 34.5 g of trimethylchlorosilane (TMCS).[3]

    • Reflux the mixture for 3.5 hours.[3]

  • Mixed Anhydride Preparation:

    • In a separate vessel, prepare a mixture of 156 g of p-hydroxyphenylglycine Dane salt, 0.8 g of N-methyl morpholine (NMM), 500 ml of dichloromethane, and 340 ml of dimethylformamide.[3]

    • To this mixture, add 58 g of ethyl chloroformate.[3]

  • N-Acylation:

    • Carry out the N-acylation by reacting the silylated 7-ADCA from step 1 with the mixed anhydride from step 2 at a temperature of -80°C.[3]

  • De-silylation and Isolation:

    • After the reaction is complete, de-silylate the mixture using acidic water to extract the product into the aqueous layer.[3]

    • Isolate the pure compound by adjusting the pH to 5.6 with a dilute ammonia solution.[3]

  • Drying:

    • Wash the isolated compound with acetone and dry at 50°C under reduced pressure to obtain the final product with a purity of >95%.[3]

Enzymatic Synthesis of Cefadroxil

This protocol describes an industrial-style enzymatic process for the synthesis of cefadroxil.[1]

Diagram 2: Enzymatic Synthesis Workflow

r1 Combine 7-ADCA, D-HPGME, and Water in Reactor r2 Add Immobilized Penicillin G Acylase r1->r2 r3 React at 15-20°C r2->r3 r4 Monitor Residual 7-ADCA r3->r4 r5 Separate Immobilized Enzyme r4->r5 r6 Purify Cefadroxil r5->r6

Caption: Workflow for the enzymatic synthesis of cefadroxil.

Materials:

  • 7-ADCA

  • D-hydroxyphenylglycine methyl ester (D-HPGME)

  • Purified water

  • Immobilized Penicillin G Acylase

  • Phosphate (B84403) buffer (50 mM, pH 7.0) (for lab scale)

  • HCl (for lab scale)

Procedure (Industrial Scale):

  • Reactor Setup: In a suitable enzyme reactor, combine 5 kg of 7-ADCA, 5 kg of D-hydroxyphenylglycine methyl ester, and 30 kg of purified water.[1]

  • Enzyme Addition: Add 4 kg of immobilized Penicillin G Acylase to the reactor.[1]

  • Reaction: Maintain the reaction temperature between 15°C and 20°C.[1][2]

  • Monitoring: Monitor the reaction until the residual 7-ADCA concentration is below 3 mg/mL.[1][2]

  • Enzyme Separation: Once the reaction is complete, separate the immobilized enzyme from the crude cefadroxil product mixture, for instance, by using a 100-mesh sieve. The enzyme can be recycled.[1]

Procedure (Laboratory Scale):

  • Preparation of Reaction Mixture: In a temperature-controlled reactor, dissolve 7-ADCA (e.g., 50 mM) and D-HPGME (e.g., 150 mM) in a phosphate buffer (50 mM, pH 7.0).[4]

  • Enzyme Addition: Add immobilized Penicillin G Acylase to the reaction mixture. The amount of enzyme will depend on its specific activity.[4]

  • Reaction: Maintain the reaction at a constant temperature (e.g., 25°C) with gentle agitation.[4]

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of cefadroxil, 7-ADCA, and D-HPGME by HPLC.[4]

  • Reaction Termination: Once the maximum yield is achieved, stop the reaction by separating the immobilized enzyme from the reaction mixture by filtration.[4]

  • Product Isolation: Adjust the pH of the filtrate to the isoelectric point of cefadroxil (around 4.5-5.5) using an acid (e.g., HCl) to precipitate the product.[4]

  • Purification: Collect the cefadroxil precipitate by filtration, wash with cold water, and dry under vacuum.[4]

Signaling Pathways and Logical Relationships

Diagram 3: Cefadroxil Synthesis Pathways

cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis ADCA_chem 7-ADCA Silylated_ADCA Silylated 7-ADCA ADCA_chem->Silylated_ADCA HMDS, TMCS Cefadroxil_chem Cefadroxil Silylated_ADCA->Cefadroxil_chem Acylation (-80°C) Dane_Salt D-p-hydroxyphenylglycine Dane Salt Mixed_Anhydride Mixed Anhydride Dane_Salt->Mixed_Anhydride Ethyl Chloroformate, NMM Mixed_Anhydride->Cefadroxil_chem ADCA_enz 7-ADCA Cefadroxil_enz Cefadroxil ADCA_enz->Cefadroxil_enz HPGME D-HPGME HPGME->Cefadroxil_enz Enzyme Immobilized Penicillin G Acylase Enzyme->Cefadroxil_enz

Caption: Comparison of chemical and enzymatic synthesis pathways for cefadroxil.

Troubleshooting and Optimization

Chemical Synthesis:

  • Side Reactions: The formation of byproducts such as cefadroxil carbonate can occur.[4] To minimize this, carefully control the reaction temperature during acylation, maintaining it at very low levels (e.g., -40°C to -80°C), and optimize the stoichiometry of the reagents.[4]

  • Anhydrous Conditions: It is critical to maintain anhydrous conditions to prevent the hydrolysis of reactants and intermediates.[4]

Enzymatic Synthesis:

  • Low Solubility of 7-ADCA: The low solubility of 7-ADCA in aqueous media can be a rate-limiting factor.[4] The presence of D-HPGME can enhance its solubility.[4]

  • Product Hydrolysis: Prolonged reaction times can lead to the enzymatic hydrolysis of the synthesized cefadroxil. It is important to monitor the reaction and stop it once the maximum yield is achieved.[4]

  • Enzyme Stability: Enzyme immobilization is a key strategy to enhance the stability and reusability of Penicillin G Acylase.[4]

References

Industrial Scale Production of 7-Aminodeacetoxycephalosporanic Acid (7-ADCA): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the industrial-scale production of 7-Aminodeacetoxycephalosporanic acid (7-ADCA), a crucial intermediate for the synthesis of semi-synthetic cephalosporin (B10832234) antibiotics. The focus is on modern, environmentally friendly enzymatic and fermentative processes that are replacing traditional, often harsh, chemical methods. Detailed protocols for key experimental stages are provided, along with quantitative data to facilitate comparison and process optimization.

Introduction

This compound (7-ADCA) is a core structural component for a variety of widely used cephalosporin antibiotics, including cephalexin, cefadroxil, and cephradine.[1] The traditional chemical synthesis of 7-ADCA is associated with high energy consumption and significant environmental pollution.[1] Consequently, the pharmaceutical industry has shifted towards more sustainable biocatalytic and fermentative methods. These approaches offer numerous advantages, including milder reaction conditions, higher specificity, reduced waste generation, and improved cost-effectiveness.[1][2][3]

This application note details several cutting-edge strategies for the industrial production of 7-ADCA, focusing on the use of genetically engineered microorganisms and enzymatic bioconversions.

Production Strategies

The industrial production of 7-ADCA can be broadly categorized into two main strategies: fully integrated bioprocesses using recombinant microorganisms and multi-step enzymatic conversions of fermented precursors.

Recombinant Fermentation for Direct Precursor Production

This strategy involves genetically modifying microorganisms to produce a direct precursor of 7-ADCA, which is then converted in a final enzymatic step.

  • Using Recombinant Penicillium chrysogenum : A transformed strain of P. chrysogenum can be cultured with an adipate (B1204190) feedstock to produce adipoyl-6-aminopenicillanic acid (adipoyl-6-APA). The in-situ expression of an expandase gene (e.g., from Streptomyces clavuligerus) converts adipoyl-6-APA to adipoyl-7-ADCA. The final step involves the cleavage of the adipoyl side chain using an adipoyl acylase to yield 7-ADCA.[4]

  • Using Recombinant Acremonium chrysogenum : An industrial strain of A. chrysogenum can be engineered by replacing the endogenous cefEF gene (encoding expandase/hydroxylase) with the cefE gene from Streptomyces clavuligerus. This modification leads to the high-titer production of deacetoxycephalosporin C (DAOC). The DAOC is then subjected to a two-step enzymatic conversion using D-amino acid oxidase (DAO) and glutaryl acylase (GLA) to produce 7-ADCA.[2][5]

Multi-Enzyme Cascade Conversion of Penicillin G

An innovative approach utilizes a whole-cell biocatalyst system with recombinant Escherichia coli to convert the readily available and inexpensive Penicillin G (PenG) into a 7-ADCA precursor.

  • Three-Enzyme Cascade in E. coli : This method employs a three-enzyme cascade reaction involving deacetoxycephalosporin C synthase, L-glutamate oxidase, and catalase. This system facilitates cofactor recycling and converts PenG to phenylacetyl-7-aminodeacetoxycephalosporanic acid (G-7-ADCA). A dual-cell catalytic system can be used to optimize the expression and efficiency of the enzymes. The resulting G-7-ADCA is then hydrolyzed by an acylase to produce 7-ADCA.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various production and purification processes for 7-ADCA and its precursors.

Table 1: Production of 7-ADCA Precursors

PrecursorProduction OrganismSubstrateProduct ConcentrationMolar ConversionTimeScaleReference
Deacetoxycephalosporin C (DAOC)Recombinant Acremonium chrysogenumN/A (Fermentation)75-80% of total β-lactamsN/AN/AIndustrial Strain[5]
Phenylacetyl-7-aminodeacetoxycephalosporanic acid (G-7-ADCA)Recombinant Escherichia coli (dual-cell system)50 g/L Penicillin G38.30 g/L95.32%10 h15 L Reactor[1]

Table 2: Enzymatic Conversion to 7-ADCA

SubstrateEnzyme(s)Substrate ConcentrationProduct (7-ADCA) ConcentrationMolar ConversionTimeSpace-Time YieldReference
Phenylacetyl-7-aminodeacetoxycephalosporanic acid (G-7-ADCA)Immobilized Acylase133 g/L81.32 g/L95.62%2 h40.7 g/L/h[1]

Table 3: Purification of 7-ADCA

Purification MethodStarting MaterialFinal PurityOverall YieldKey Impurity LevelReference
pH Adjustment and CrystallizationCrude 7-ADCA> 99.91%> 87%Δ-2-7-ADCA < 0.06%[6]

Experimental Protocols

Protocol for Fermentation of Recombinant P. chrysogenum for Adipoyl-7-ADCA Production

This protocol is based on the process described in patent EP0532341A1.[4]

  • Media Preparation : Prepare a suitable culture medium for Penicillium chrysogenum growth, ensuring it contains an adipate feedstock (e.g., adipic acid or its salts).

  • Inoculation : Inoculate the sterile medium with a high-producing strain of P. chrysogenum that has been transformed with DNA encoding for expandase enzyme activity.

  • Fermentation Conditions :

    • Maintain the culture under aerobic conditions.

    • Control the temperature and pH to optimal levels for P. chrysogenum growth and production.

    • Provide agitation to ensure proper mixing and oxygen distribution.

  • Monitoring : Monitor the production of adipoyl-6-APA and its subsequent conversion to adipoyl-7-ADCA via HPLC analysis.

  • Harvesting : Once the maximum titer of adipoyl-7-ADCA is reached, harvest the fermentation broth.

  • Biomass Separation : Separate the fungal biomass from the fermentation broth containing the product using filtration or centrifugation.

Protocol for Enzymatic Hydrolysis of Adipoyl-7-ADCA
  • Enzyme Preparation : Utilize an immobilized adipoyl acylase for efficient conversion and enzyme recycling.

  • Reaction Setup :

    • Adjust the pH of the adipoyl-7-ADCA solution to the optimal range for the acylase activity.

    • Add the immobilized adipoyl acylase to the solution.

    • Maintain a constant temperature and gentle agitation.

  • Reaction Monitoring : Monitor the progress of the reaction by measuring the decrease in adipoyl-7-ADCA and the increase in 7-ADCA concentrations using HPLC.

  • Enzyme Recovery : After the reaction is complete, separate the immobilized enzyme from the product solution by filtration. The enzyme can be washed and reused.

  • Product Isolation : Proceed with the purification of 7-ADCA from the reaction mixture.

Protocol for Dual-Cell Biocatalytic Synthesis of G-7-ADCA from Penicillin G

This protocol is adapted from the study by Fan et al. (2025).[1]

  • Cell Culture : Cultivate the two recombinant E. coli strains (SCell-A and SCell-B), each expressing different enzymes of the cascade, separately under optimal growth conditions.

  • Cell Harvesting and Preparation : Harvest the cells by centrifugation and resuspend them in a suitable phosphate (B84403) buffer (e.g., 50 mM, pH 7.4).

  • Reaction Mixture : In a reactor, combine the resuspended SCell-A and SCell-B in an optimized ratio.

  • Substrate Addition : Add Penicillin G (e.g., 50 g/L) and the co-substrate α-ketoglutarate to the reaction mixture.

  • Reaction Conditions :

    • Maintain the temperature at approximately 25°C.

    • Provide agitation (e.g., 220 rpm).

  • Monitoring : Track the conversion of PenG to G-7-ADCA using HPLC.

  • Product Recovery : After the reaction, separate the cells from the supernatant containing G-7-ADCA by centrifugation.

Protocol for High-Purity Crystallization of 7-ADCA

This protocol is based on the purification method described in patent CN110526928B.[6]

  • Dissolution : Disperse the crude 7-ADCA in water and adjust the pH to 7.8-8.0 with ammonia (B1221849) water to obtain an alkaline solution.

  • Acidification : Add sulfuric acid to the alkaline solution to adjust the pH to 0.7-0.9, forming an acidic solution.

  • pH Readjustment : Add ammonia water to the acidic solution to bring the pH back to 7.8-8.0. Add alcohol to create the crystallization solution.

  • Crystallization :

    • Maintain the temperature between 20-70°C with stirring.

    • Add sulfuric acid to adjust the pH to 3.8-4.0.

    • Allow the crystals to grow for 6-60 minutes.

  • Harvesting and Drying : Filter the crystalline 7-ADCA, wash with water, and dry to obtain the high-purity product.

Visualizations

Enzymatic_Synthesis_of_7_ADCA_from_PenG cluster_Ecoli Recombinant E. coli (Dual-Cell System) PenG Penicillin G (PenG) G_7_ADCA Phenylacetyl-7-ADCA (G-7-ADCA) PenG->G_7_ADCA Deacetoxycephalosporin C synthase, L-glutamate oxidase, Catalase Seven_ADCA 7-ADCA G_7_ADCA->Seven_ADCA Immobilized Acylase (Hydrolysis)

Caption: Enzymatic conversion of Penicillin G to 7-ADCA.

Industrial_Production_Workflow Fermentation Fermentation (Recombinant Microorganism) Harvesting Harvesting & Biomass Separation Fermentation->Harvesting Enzymatic_Conversion Enzymatic Conversion (e.g., Acylase Hydrolysis) Harvesting->Enzymatic_Conversion Purification Purification (Crystallization, Filtration) Enzymatic_Conversion->Purification Final_Product High-Purity 7-ADCA Purification->Final_Product

Caption: General workflow for industrial 7-ADCA production.

Conclusion

The industrial production of 7-ADCA has undergone a significant transformation, moving away from chemical synthesis towards more sustainable and efficient biotechnological routes. The use of genetically engineered microorganisms like P. chrysogenum, A. chrysogenum, and E. coli allows for the targeted production of 7-ADCA or its immediate precursors. Coupled with the application of immobilized enzymes for bioconversions, these processes offer high yields, improved purity, and a reduced environmental footprint. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to understand, implement, and further optimize the industrial-scale production of this vital pharmaceutical intermediate.

References

Application Notes and Protocols for Improved 7-ADCA Yield via Fed-Batch Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed strategies and protocols for enhancing the production of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), a crucial intermediate in the synthesis of semi-synthetic cephalosporin (B10832234) antibiotics. The focus is on fed-batch fermentation techniques, which offer significant advantages over traditional batch cultures by enabling higher cell densities and product yields.

Two primary pathways for 7-ADCA (B7957142) production are detailed:

  • Traditional Pathway: Involves the fermentation of Acremonium chrysogenum to produce Cephalosporin C (CPC), which is then enzymatically converted to 7-ADCA.

  • Alternative Pathway: Utilizes a recombinant Penicillium chrysogenum strain capable of producing adipoyl-7-ADCA when fed with adipic acid, which is subsequently converted to 7-ADCA.

Data Presentation: Comparative Yields of 7-ADCA Precursors

The following table summarizes quantitative data from various fed-batch fermentation strategies aimed at producing precursors for 7-ADCA. Direct comparisons are challenging due to variations in strains, media, and process parameters across different studies. However, this compilation provides valuable insights into the impact of different feeding strategies on precursor yield.

Fermentation StrategyMicroorganismPrecursor ProductKey Feeding StrategyAchieved Titer/YieldReference
Two-Step Glucose Feed Acremonium chrysogenumCephalosporin C (CPC)A two-step fed-batch feeding of glucose.1053 mg/L[1]
Crude Glycerol (B35011) Feed Acremonium chrysogenum M35Cephalosporin C (CPC)Fed-batch culture with crude glycerol, replacing methionine and plant oil.~700% improvement in CPC production compared to batch culture.[2]
Adipic Acid Feed Recombinant Penicillium chrysogenum expressing expandaseAdipoyl-7-ADCAFed-batch culture with adipic acid as a side-chain precursor.Data not explicitly quantified, but described as "efficient production".[3][4]
Optimized Fed-Batch High-yield Acremonium chrysogenumCephalosporin C (CPC)Industrial fed-batch cultures with optimized nutrient feeding.~40,000 µg/ml[5]

Signaling Pathways and Experimental Workflows

7-ADCA Production Pathway via Cephalosporin C

cluster_fermentation Fed-Batch Fermentation cluster_conversion Enzymatic Conversion Acremonium_chrysogenum Acremonium chrysogenum Cephalosporin_C Cephalosporin C (CPC) Acremonium_chrysogenum->Cephalosporin_C Biosynthesis Nutrient_Feed Nutrient Feed (e.g., Glucose, Glycerol) Nutrient_Feed->Acremonium_chrysogenum D-Amino_Acid_Oxidase D-Amino Acid Oxidase (DAAO) Cephalosporin_C->D-Amino_Acid_Oxidase Oxidative Deamination Glutaryl-7-ACA_Acylase Glutaryl-7-ACA Acylase (GLA) D-Amino_Acid_Oxidase->Glutaryl-7-ACA_Acylase Intermediate Formation 7-ADCA 7-ADCA Glutaryl-7-ACA_Acylase->7-ADCA Hydrolysis

Caption: Workflow for 7-ADCA production via the traditional Cephalosporin C pathway.

Alternative 7-ADCA Production Pathway

cluster_fermentation Fed-Batch Fermentation cluster_conversion Enzymatic Cleavage Recombinant_Penicillium Recombinant Penicillium chrysogenum (expressing expandase) Adipoyl-7-ADCA Adipoyl-7-ADCA Recombinant_Penicillium->Adipoyl-7-ADCA Biosynthesis & Ring Expansion Adipic_Acid_Feed Adipic Acid Feed Adipic_Acid_Feed->Recombinant_Penicillium Adipoyl_Acylase Adipoyl Acylase Adipoyl-7-ADCA->Adipoyl_Acylase Side-chain Cleavage 7-ADCA 7-ADCA Adipoyl_Acylase->7-ADCA

Caption: Workflow for 7-ADCA production via the alternative adipoyl-7-ADCA pathway.

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Acremonium chrysogenum for Cephalosporin C Production

This protocol is a generalized procedure based on common practices for CPC production.

1. Inoculum Development:

  • Strain: High-yielding strain of Acremonium chrysogenum.

  • Culture Medium: Seed medium containing sucrose (B13894) (30 g/L), potassium dihydrogen phosphate (B84403) (1.5 g/L), magnesium sulfate (B86663) (0.3 g/L), and a trace metal solution.

  • Culture Conditions: Inoculate the seed medium with a spore suspension or mycelial stock. Incubate at 28°C in a rotary shaker at 200 rpm for 6-7 days.

2. Fed-Batch Fermentation:

  • Bioreactor: A 14 L laboratory-scale fermenter is suitable for initial studies.

  • Production Medium: A defined medium containing glucose, sucrose, ammonium (B1175870) sulfate, potassium dihydrogen phosphate, and other essential salts and minerals. Methionine can be added to enhance production.

  • Initial Batch Phase:

    • Inoculate the production medium with the seed culture (e.g., 1% v/v).

    • Maintain the temperature at 28°C and pH at a controlled value (e.g., pH 4)[6].

    • Provide aeration (e.g., 1 vvm) and agitation (e.g., 400 rpm) to maintain dissolved oxygen levels.

  • Feeding Strategy:

    • Two-Step Glucose Feed: After the initial glucose is consumed, initiate a two-step fed-batch feeding of a concentrated glucose solution. The feed rate should be carefully controlled to avoid glucose accumulation, which can inhibit CPC production[1].

    • Crude Glycerol Feed: As an alternative, a fed-batch strategy using crude glycerol can be employed. This has been shown to significantly increase CPC production[2].

  • Fermentation Duration: Typically 144 hours or longer.

3. Monitoring:

  • Regularly monitor and control temperature, pH, and dissolved oxygen.

  • Take samples periodically to measure biomass and CPC concentration using HPLC.

Protocol 2: Enzymatic Conversion of Cephalosporin C to 7-ACA (a related process to 7-ADCA)

This protocol describes the two-step enzymatic conversion of CPC to 7-aminocephalosporanic acid (7-ACA), which follows similar principles to 7-ADCA production from its respective precursor. This process can achieve a molar yield of up to 85%[7].

1. First Enzymatic Step: Oxidative Deamination

  • Enzyme: Immobilized D-amino acid oxidase (D-AOD).

  • Substrate: Fermentation broth containing Cephalosporin C.

  • Reaction Conditions:

    • Adjust the pH of the CPC solution to 8.0.

    • Carry out the reaction at 20-25°C in a suitable reactor (e.g., a packed bed reactor with the immobilized enzyme).

  • Process: CPC is converted to keto-adipyl-7-aminocephalosporanic acid. This intermediate is then spontaneously converted to glutaryl-7-aminocephalosporanic acid (GL-7-ACA) by hydrogen peroxide, which is a byproduct of the D-AOD reaction.

2. Second Enzymatic Step: Hydrolysis

  • Enzyme: Immobilized glutaryl-7-ACA acylase (GL-acylase).

  • Substrate: The GL-7-ACA solution from the first step.

  • Reaction Conditions: The reaction is typically carried out under mild aqueous conditions.

  • Process: The GL-7-ACA is hydrolyzed to 7-ACA.

Protocol 3: Fed-Batch Fermentation of Recombinant Penicillium chrysogenum for Adipoyl-7-ADCA Production

This protocol outlines the novel bioprocess for producing adipoyl-7-ADCA.

1. Inoculum Development:

  • Strain: A recombinant Penicillium chrysogenum strain expressing a suitable expandase gene (e.g., from Streptomyces clavuligerus)[3][4].

  • Culture Medium and Conditions: Standard seed culture medium and conditions for P. chrysogenum.

2. Fed-Batch Fermentation:

  • Bioreactor and Production Medium: Standard fermentation setup for penicillin production.

  • Feeding Strategy:

  • Process: The P. chrysogenum culture will produce adipoyl-6-aminopenicillanic acid (adipoyl-6-APA), which is then converted in situ by the expressed expandase to adipoyl-7-ADCA.

Protocol 4: Downstream Processing of Adipoyl-7-ADCA

1. Adsorption Chromatography:

  • Resin: A suitable adsorbent resin such as Amberlite XAD-1600 can be used.

  • Process:

    • Pass the fermentation broth through a column packed with the resin to adsorb adipoyl-7-ADCA and impurities.

    • Employ a stepwise elution strategy using an alkaline buffer to selectively desorb and separate the adipoyl-7-ADCA from impurities.

2. Enzymatic Cleavage:

  • Enzyme: An adipoyl acylase (e.g., from Pseudomonas species).

  • Process: The purified adipoyl-7-ADCA is treated with the adipoyl acylase to cleave the adipoyl side chain, yielding 7-ADCA.

3. Crystallization and Purification:

  • Process:

    • Adjust the pH of the 7-ADCA solution to its isoelectric point to induce crystallization.

    • Further purification can be achieved through techniques like nanofiltration to remove remaining impurities such as adipic acid[6].

References

Optimizing 7-ADCA Acylation: A Guide to Solvent Selection for Enhanced Cephalosporin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acylation of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) is a critical step in the synthesis of numerous semi-synthetic cephalosporin (B10832234) antibiotics. The choice of solvent for this reaction profoundly influences reaction kinetics, enzyme stability, substrate solubility, and overall product yield. This document provides a detailed guide to the selection of optimal solvents for 7-ADCA acylation, with a focus on enzymatic synthesis. It includes a summary of the effects of various solvents on reaction outcomes, detailed experimental protocols for solvent screening, and a logical workflow for solvent selection.

Introduction

The synthesis of cephalosporin antibiotics, such as cephalexin (B21000), from 7-ADCA and an acyl donor is a cornerstone of the pharmaceutical industry. While chemical acylation methods exist, enzymatic processes catalyzed by penicillin G acylase (PGA) are increasingly favored due to their milder reaction conditions and reduced environmental impact.[1][2] A key challenge in the enzymatic acylation of 7-ADCA is its low solubility in aqueous media, which can limit productivity.[3] The introduction of organic co-solvents can enhance substrate solubility and shift the reaction equilibrium towards synthesis, but may also impact enzyme activity and stability.[4][5] Therefore, a systematic approach to solvent selection is crucial for process optimization.

The Role of the Solvent in 7-ADCA Acylation

The solvent system in 7-ADCA acylation serves several critical functions:

  • Solubilization of Reactants: The solvent must effectively dissolve both the hydrophilic 7-ADCA and the often more hydrophobic acyl donor to ensure their availability for the enzymatic reaction.

  • Modulation of Enzyme Activity and Stability: The solvent directly interacts with the enzyme, influencing its conformation and catalytic efficiency. While aqueous solutions are the natural environment for enzymes, organic solvents can either enhance or inhibit their activity.[6]

  • Thermodynamic Equilibrium Shift: In enzymatic synthesis, water is a reactant in the competing hydrolysis reactions of the acyl donor and the product. Reducing water activity, often by adding organic co-solvents, can shift the equilibrium towards the desired synthesis product.[7]

Comparative Analysis of Solvent Systems

The choice between a fully aqueous system, a biphasic system, or a monophasic aqueous-organic mixture depends on the specific requirements of the acylation reaction.

Aqueous Media

Fully aqueous systems are environmentally benign and generally maintain high enzyme stability. At high substrate concentrations, stoichiometric yields can be achieved in aqueous media, potentially eliminating the need for organic co-solvents.[5][8] However, the low solubility of 7-ADCA can be a significant drawback.

Aqueous-Organic Co-solvent Systems

The addition of water-miscible organic solvents can improve the solubility of substrates and enhance the synthesis-to-hydrolysis ratio. However, the choice of co-solvent and its concentration are critical, as they can also lead to enzyme inhibition or denaturation.[6]

Table 1: Effect of Various Organic Solvents on Penicillin Acylase Activity and Stability

SolventLog PEffect on Penicillin Acylase Activity/StabilityReference(s)
Ethylene Glycol-1.36Can increase reaction yield; stability is often higher than in purely aqueous medium at optimal conditions.[5][9]
Methanol-0.77Low concentrations may not significantly inhibit, but higher concentrations can be detrimental.[10]
Ethanol-0.31Can have an inhibitory effect on the cleavage reaction rate of cephalexin.[10]
Isopropanol0.05Shows an inhibitory effect on the cleavage reaction rate of cephalexin.[10]
Tetrahydrofuran (THF)0.46Demonstrates an inhibitory effect on the cleavage reaction rate of cephalexin.[10]
Dimethyl Sulfoxide (DMSO)-1.35Can have an inhibitory effect on the cleavage reaction rate of cephalexin.[10]
Butanone0.29Has a pronounced negative effect on penicillin G acylase stability.[6][6]
Methylisobutyl ketone (MIBK)1.31Less detrimental to enzyme stability compared to butanone.[6][6]

Note: The Log P value is an indicator of a solvent's hydrophobicity. Solvents with Log P < -2.3 have been reported to have protective effects on penicillin acylase, while those with Log P > -1.8 can be deleterious.[4]

Experimental Protocols

Protocol for Screening of Optimal Solvents

This protocol outlines a general procedure for the systematic evaluation of different solvent systems for the enzymatic acylation of 7-ADCA.

Materials:

  • Immobilized Penicillin G Acylase (PGA)

  • 7-amino-3-deacetoxycephalosporanic acid (7-ADCA)

  • Acyl donor (e.g., D-(-)-phenylglycine methyl ester, PGME)

  • Buffer solution (e.g., 0.1 M phosphate (B84403) buffer, pH 6.5)

  • Organic solvents to be tested

  • Thermostatted reaction vessel with agitation

  • pH meter and titrator (e.g., with 1 M ammonia (B1221849) solution)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Reaction Setup: In a series of thermostatted reaction vessels, prepare the reaction mixtures. For each solvent system to be tested, combine the buffer, the organic solvent at the desired concentration (e.g., 10%, 20%, 30% v/v), 7-ADCA, and the acyl donor.

  • Enzyme Addition: Equilibrate the reaction mixtures to the desired temperature (e.g., 25°C). Initiate the reaction by adding a pre-weighed amount of immobilized PGA.

  • Reaction Monitoring: Maintain a constant pH throughout the reaction by automatic titration.[11] Withdraw samples at regular time intervals.

  • Sample Preparation: Immediately quench the enzymatic reaction in the withdrawn samples, for example, by adding a strong acid or by rapid filtration to remove the immobilized enzyme. Dilute the samples appropriately for HPLC analysis.

  • HPLC Analysis: Analyze the samples by HPLC to determine the concentrations of 7-ADCA, the acyl donor, the synthesized cephalosporin, and any hydrolysis byproducts.[11]

  • Data Analysis: Calculate the reaction yield, conversion of 7-ADCA, and the initial reaction rate for each solvent system.

Protocol for a Standard Enzymatic Acylation of 7-ADCA

This protocol describes a typical enzymatic synthesis of cephalexin from 7-ADCA and PGME in an aqueous system.

Materials:

  • Immobilized Penicillin G Acylase (PGA)

  • 7-ADCA (e.g., 100 mM)

  • D-(-)-phenylglycine methyl ester (PGME) (e.g., 300 mM)

  • 0.1 M Phosphate buffer (pH 6.5)

  • 1 M Ammonia solution

  • Thermostatted reactor with overhead stirring

  • HPLC system

Procedure:

  • Substrate Dissolution: Dissolve the 7-ADCA and PGME in the phosphate buffer in the thermostatted reactor maintained at 25°C.

  • pH Adjustment: Adjust the pH of the substrate solution to 6.5.

  • Enzyme Addition: Add the immobilized PGA to the reaction mixture to start the synthesis.

  • pH Control: Maintain the pH at 6.5 throughout the reaction by the controlled addition of 1 M ammonia solution.

  • Reaction Progression: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC.

  • Reaction Termination: Once the desired conversion is reached (e.g., after several hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and potentially reused.

  • Product Isolation: The product, cephalexin, can be isolated from the reaction mixture through crystallization or other purification techniques.

Logical Workflow for Solvent Selection

The selection of an optimal solvent is a multi-parameter optimization process. The following diagram illustrates a logical workflow for this selection process.

Solvent_Selection_Workflow Define_Objectives Define Objectives (Yield, Purity, Cost, Green Chemistry) Initial_Screening Initial Solvent Screening (Aqueous vs. Co-solvents) Define_Objectives->Initial_Screening Aqueous_System Aqueous System Optimization (pH, Temp, Substrate Conc.) Initial_Screening->Aqueous_System Aqueous Path Co_Solvent_Selection Co-Solvent Selection (LogP, Polarity, Biocompatibility) Initial_Screening->Co_Solvent_Selection Co-solvent Path Detailed_Kinetics Detailed Kinetic & Stability Studies Aqueous_System->Detailed_Kinetics Concentration_Optimization Co-Solvent Concentration Optimization Co_Solvent_Selection->Concentration_Optimization Concentration_Optimization->Detailed_Kinetics Downstream_Processing Consider Downstream Processing (Product Isolation, Solvent Recovery) Detailed_Kinetics->Downstream_Processing Final_Selection Final Solvent System Selection & Process Validation Downstream_Processing->Final_Selection

Caption: Logical workflow for optimal solvent selection in 7-ADCA acylation.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the key steps in an experimental workflow designed to screen and identify the optimal solvent for 7-ADCA acylation.

Experimental_Workflow Prepare_Reactants Prepare Reactants (7-ADCA, Acyl Donor, Enzyme) Setup_Reactions Set up Parallel Reactions (Different Solvents/Concentrations) Prepare_Reactants->Setup_Reactions Control_Parameters Control Reaction Parameters (pH, Temperature, Agitation) Setup_Reactions->Control_Parameters Monitor_Reaction Monitor Reaction Progress (Sampling over Time) Control_Parameters->Monitor_Reaction HPLC_Analysis HPLC Analysis (Quantify Substrates & Products) Monitor_Reaction->HPLC_Analysis Data_Evaluation Evaluate Data (Yield, Conversion, Rate) HPLC_Analysis->Data_Evaluation Select_Optimal Select Optimal Solvent System Data_Evaluation->Select_Optimal

Caption: Experimental workflow for solvent screening in 7-ADCA acylation.

Conclusion

The selection of an optimal solvent is a critical determinant of success in the acylation of 7-ADCA. While aqueous systems offer environmental and enzyme stability advantages, aqueous-organic co-solvent systems can overcome substrate solubility limitations and improve reaction yields. A systematic approach to solvent screening, as outlined in this guide, is essential for the development of an efficient, scalable, and sustainable process for the synthesis of cephalosporin antibiotics. Careful consideration of the interplay between solvent properties, enzyme performance, and process parameters will enable researchers and drug development professionals to significantly enhance the productivity of 7-ADCA acylation reactions.

References

Application Note: Quantitative Analysis of 7-Aminodeacetoxycephalosporanic Acid (7-ADCA) Using Analytical HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Aminodeacetoxycephalosporanic acid (7-ADCA) is a pivotal intermediate in the semi-synthetic production of cephalosporin (B10832234) antibiotics, a class of β-lactam antibiotics widely used in clinical practice. The purity and concentration of 7-ADCA are critical quality attributes that directly impact the efficacy and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for the quantitative determination of 7-ADCA. This application note provides a detailed protocol for the quantitative analysis of 7-ADCA using a reversed-phase HPLC (RP-HPLC) method, including system suitability, linearity, accuracy, and precision data.

Principle

This method utilizes reversed-phase chromatography to separate 7-ADCA from potential impurities. A C18 column is employed as the stationary phase, and a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) provides an optimal separation environment. The quantification of 7-ADCA is achieved by UV detection at 254 nm, where the analyte exhibits significant absorbance. The concentration of 7-ADCA in a sample is determined by comparing its peak area to that of a known standard.

Experimental Protocols

Materials and Reagents
  • 7-ADCA Reference Standard (USP or equivalent)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Dipotassium hydrogen phosphate (K₂HPO₄) (Analytical grade)

  • Orthophosphoric acid (for pH adjustment)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 5 µm, 4.6 mm x 250 mm (e.g., Zorbax SB-C18)

  • Mobile Phase: Phosphate buffer (pH 6.0) : Acetonitrile (92:8, v/v).[1]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 35°C.[1]

  • Detection Wavelength: 254 nm.[1]

  • Run Time: Approximately 15 minutes

Preparation of Solutions

a. Phosphate Buffer (pH 6.0):

  • Dissolve 5 g of K₂HPO₄ and 5 g of KH₂PO₄ in 1 L of HPLC grade water.[1]

  • Adjust the pH to 6.0 with orthophosphoric acid, if necessary.

  • Filter the buffer through a 0.45 µm membrane filter.

b. Mobile Phase Preparation:

  • Mix 920 mL of the prepared Phosphate Buffer (pH 6.0) with 80 mL of Acetonitrile.

  • Degas the mobile phase using sonication or vacuum filtration.

c. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of 7-ADCA Reference Standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

d. Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to achieve concentrations in the range of 10 µg/mL to 100 µg/mL.

e. Sample Preparation:

  • Accurately weigh a portion of the sample containing approximately 25 mg of 7-ADCA into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.

  • Inject the working standard solutions in triplicate to establish the calibration curve.

  • Inject the sample solutions in triplicate.

  • After all injections are complete, flush the column with a higher percentage of organic solvent (e.g., 50:50 water:acetonitrile) to remove any strongly retained compounds.

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005800
% RSD of Peak Area (n=6)≤ 1.0%0.5%
Table 2: Linearity of 7-ADCA
Concentration (µg/mL)Mean Peak Area (n=3)
10152,345
25380,862
50761,724
751,142,586
1001,523,448
Correlation Coefficient (r²) ≥ 0.999
Table 3: Accuracy (Recovery) of 7-ADCA
Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Mean Recovery 99.8%
Table 4: Precision of the Method
Precision TypeConcentration (µg/mL)% RSD (n=6)
Repeatability (Intra-day)500.6%
Intermediate Precision (Inter-day)500.8%

Mandatory Visualization

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Mobile Phase (Phosphate Buffer:ACN 92:8) hplc_system HPLC System Equilibration prep_mobile->hplc_system prep_mobile->hplc_system prep_std Standard Solutions (10-100 µg/mL) hplc_inject Inject Blank, Standards, & Samples prep_std->hplc_inject prep_std->hplc_inject prep_sample Sample Solution (Filtered) prep_sample->hplc_inject prep_sample->hplc_inject hplc_system->hplc_inject hplc_system->hplc_inject hplc_run Chromatographic Separation (C18 Column, 35°C) hplc_inject->hplc_run hplc_inject->hplc_run hplc_detect UV Detection (254 nm) hplc_run->hplc_detect hplc_run->hplc_detect data_peak Peak Integration & Identification hplc_detect->data_peak hplc_detect->data_peak data_calib Calibration Curve Generation data_peak->data_calib data_peak->data_calib data_quant Quantification of 7-ADCA data_calib->data_quant data_calib->data_quant data_report Report Generation data_quant->data_report data_quant->data_report

Caption: Experimental workflow for the quantitative analysis of 7-ADCA by HPLC.

Conclusion

The described RP-HPLC method is simple, accurate, precise, and linear for the quantitative determination of 7-ADCA. The method is suitable for routine quality control analysis of 7-ADCA in bulk drug and intermediate manufacturing processes. The system suitability parameters are well within the acceptable limits, ensuring the reliability of the analytical data.

References

One-Pot Enzymatic Synthesis of Cephalosporins from 7-ADCA: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the one-pot enzymatic synthesis of various cephalosporin (B10832234) antibiotics, utilizing 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) as the core precursor. This method offers a greener, more efficient alternative to traditional chemical synthesis routes.

Introduction

The synthesis of semi-synthetic cephalosporins is a cornerstone of the pharmaceutical industry. The one-pot enzymatic approach, primarily utilizing immobilized penicillin G acylase (PGA), has emerged as a highly efficient and environmentally benign methodology. This process operates under mild conditions and demonstrates high specificity, leading to reduced byproduct formation and simplified purification processes. The core of this methodology lies in the kinetically controlled acylation of 7-ADCA with a suitable acyl donor.

Key Advantages of the Enzymatic One-Pot Synthesis:

  • Mild Reaction Conditions: Reactions are typically conducted in aqueous media at ambient temperatures and near-neutral pH, preserving the integrity of the labile β-lactam ring.

  • High Specificity: The enzymatic catalyst ensures precise acylation at the C7 position of the 7-ADCA nucleus, minimizing side reactions.

  • Environmental Sustainability: The process significantly reduces the use of hazardous organic solvents and reagents, leading to a greener manufacturing footprint.

  • Process Simplification: Combining multiple reaction steps into a single pot reduces operational complexity, time, and cost.

  • Enzyme Reusability: The use of immobilized enzymes allows for easy separation and recycling of the biocatalyst, further enhancing cost-effectiveness.

Data Presentation: Comparative Analysis of One-Pot Cephalosporin Synthesis

The following table summarizes quantitative data from various studies on the one-pot enzymatic synthesis of different cephalosporins from 7-ADCA, highlighting the achievable yields and conversion rates under optimized conditions.

CephalosporinAcyl DonorEnzymeKey Reaction Conditions7-ADCA Conversion (%)Yield (%)Reference
Cephalexin (B21000) D-phenylglycine methyl ester (PGME)Immobilized Penicillin G AcylaseSuspension aqueous system, continuous PGME feeding99.3Not Specified[1][2]
Cephalexin D-phenylglycine methyl ester (PGME)Immobilized Penicillin G AcylaseFully aqueous medium, high substrate concentration (200 mM 7-ADCA, 600 mM PGME)99Not Specified[3][4]
Cephalexin D-phenylglycine nitrileNitrile hydratase and Penicillin G AcylaseOne-pot, two-enzyme system with in-situ product complexationNot Specified79[1]
Cephradine (B1668399) D-phenylglycine methyl ester hydrochlorideImmobilized Penicillin G Acylase from Bacillus megateriumpH 7.5, 25°C, 5 hours81~87[5]
Cephradine D-dihydrophenylglycine (activated form)Wild-type Penicillin G AcylaseTemperature < 15°C, pH ≥ 7.0>70Not Specified[6]
Cefprozil D-4-hydroxyphenylglycine hydroxyethyl (B10761427) esterPenicillin G AcylaseTwo-step, one-pot enzymatic processNot Specified~95[7]

Experimental Protocols

This section provides detailed methodologies for the one-pot enzymatic synthesis of cephalosporins. The following protocols are generalized and may require optimization based on the specific cephalosporin, enzyme batch, and available laboratory equipment.

Protocol 1: One-Pot Enzymatic Synthesis of Cephalexin

This protocol is adapted from a highly efficient synthesis in an aqueous suspension system.[1][2]

Materials:

  • 7-amino-3-deacetoxycephalosporanic acid (7-ADCA)

  • D-phenylglycine methyl ester (PGME)

  • Immobilized Penicillin G Acylase (PGA)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure:

  • Substrate Preparation:

    • In a temperature-controlled reactor vessel, prepare a buffered solution of 0.1 M phosphate buffer and adjust the pH to 7.4.[1]

    • Add 7-ADCA to the desired concentration (e.g., 167 mM).[1] Due to the low solubility of 7-ADCA, this will form a suspension.

    • Cool the suspension to the optimal reaction temperature, for instance, 14°C.[1]

  • Enzyme Addition and Reaction Initiation:

    • Initiate the synthesis by adding a pre-determined amount of immobilized penicillin G acylase (e.g., 1.125 g of enzyme per gram of 7-ADCA).[1]

    • Begin continuous or stepwise feeding of PGME into the reactor. A typical molar ratio of total PGME to 7-ADCA is 3:1.

  • Reaction Monitoring:

    • Maintain a constant temperature and pH throughout the reaction. A pH-stat can be utilized for automatic pH control.

    • Withdraw samples at regular intervals.

    • Immediately quench the enzymatic reaction in the samples (e.g., by acidification) to ensure accurate analysis.

    • Analyze the concentrations of 7-ADCA, PGME, Cephalexin, and the byproduct D-phenylglycine using a validated HPLC method.[1]

  • Product Isolation:

    • Upon reaching the desired conversion (typically >99%), stop the reaction by filtering off the immobilized enzyme.

    • The enzyme can be washed and stored for reuse.

    • The resulting cephalexin solution can be further purified by crystallization or chromatography.

Protocol 2: One-Pot Enzymatic Synthesis of Cephradine

This protocol is based on the synthesis using immobilized penicillin G acylase from Bacillus megaterium.[5]

Materials:

  • 7-amino-3-deacetoxycephalosporanic acid (7-ADCA)

  • D-phenylglycine methyl ester hydrochloride (CHDGME.HCl)

  • Immobilized Penicillin G Acylase from Bacillus megaterium

  • Phosphate-citric acid buffer (0.1 M phosphate, 0.05 M citric acid, pH 7.5)

  • Distilled water

  • 2 M Sodium hydroxide (NaOH)

Procedure:

  • Substrate Preparation:

    • In a reaction flask, dissolve 0.1 g of 7-ADCA in 2.5 ml of distilled water with the aid of approximately 0.25 ml of 2 M NaOH.[5]

    • Add 0.25 g of CHDGME.HCl to the solution.[5]

    • Add the phosphate-citric acid buffer to a final volume of 5 ml, ensuring the final pH is 7.5.[5]

  • Enzymatic Reaction:

    • Add 1 g (220 IU) of the immobilized enzyme to the reaction mixture.[5]

    • Incubate the flask on a rotary shaker at 110 rpm and 25°C for 5 hours.[5]

  • Analysis and Scale-up:

    • Monitor the conversion of 7-ADCA by HPLC. An 81% conversion was reported under these conditions.[5]

    • For a larger scale reaction (500 ml), 10 g of 7-ADCA yielded 11.8 g of cephradine, corresponding to an 80% conversion and approximately 87% yield.[5]

Visualizations

Kinetically Controlled Synthesis Pathway

The one-pot enzymatic synthesis of cephalosporins from 7-ADCA is a kinetically controlled process. The following diagram illustrates the key steps involved in this reaction pathway catalyzed by Penicillin G Acylase.

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_intermediate Intermediate cluster_products Products & Byproducts Acyl_Donor Acyl Donor (e.g., PGME) PGA Penicillin G Acylase (PGA) Acyl_Donor->PGA Acylation of Enzyme 7_ADCA 7-ADCA Cephalosporin Cephalosporin (e.g., Cephalexin) 7_ADCA->Cephalosporin Synthesis Acyl_Enzyme Acyl-Enzyme Complex PGA->Acyl_Enzyme Acyl_Enzyme->7_ADCA Byproduct Byproduct (e.g., Phenylglycine) Acyl_Enzyme->Byproduct Hydrolysis (Side Reaction) Methanol Methanol Acyl_Enzyme->Methanol Release of Alcohol

Caption: Kinetically controlled synthesis of cephalosporins.

Experimental Workflow

The following diagram outlines the general experimental workflow for the one-pot enzymatic synthesis of cephalosporins.

G Start Start Substrate_Prep Substrate Preparation (7-ADCA Suspension in Buffer) Start->Substrate_Prep Reaction_Setup Reaction Setup (Temperature & pH Control) Substrate_Prep->Reaction_Setup Enzyme_Addition Addition of Immobilized Penicillin G Acylase Reaction_Setup->Enzyme_Addition Acyl_Donor_Feeding Continuous/Stepwise Feeding of Acyl Donor Enzyme_Addition->Acyl_Donor_Feeding Reaction_Monitoring Reaction Monitoring (HPLC Analysis) Acyl_Donor_Feeding->Reaction_Monitoring Enzyme_Separation Separation of Immobilized Enzyme Reaction_Monitoring->Enzyme_Separation Upon Completion Enzyme_Separation->Enzyme_Addition Enzyme Recycling Product_Isolation Product Isolation & Purification Enzyme_Separation->Product_Isolation End End Product_Isolation->End

Caption: General experimental workflow for one-pot synthesis.

References

Application Notes and Protocols for the Enzymatic Acylation of 7-ADCA with D-Phenylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of cephalexin (B21000) from 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) and D-phenylglycine methyl ester (PGME) using penicillin G acylase (PGA).

Introduction

The enzymatic synthesis of cephalexin offers a greener and more efficient alternative to traditional chemical methods. This process, catalyzed by penicillin G acylase, involves the acylation of the β-lactam nucleus of 7-ADCA with the acyl donor PGME. The reaction is kinetically controlled, meaning the desired product, cephalexin, is formed as an intermediate, and its yield depends on the relative rates of synthesis and hydrolysis of both the acyl donor and the product. Understanding and optimizing the reaction parameters are crucial for maximizing the yield and purity of cephalexin.

Reaction Pathway

The enzymatic synthesis of cephalexin proceeds through a two-step mechanism. First, the penicillin G acylase reacts with D-phenylglycine methyl ester to form an acyl-enzyme intermediate. Subsequently, this intermediate reacts with 7-ADCA to produce cephalexin. However, competing hydrolysis reactions can occur where water acts as the nucleophile, leading to the breakdown of the acyl-enzyme intermediate and the product, which reduces the overall yield.

Enzymatic_Acylation_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_intermediate Intermediate cluster_products Products 7-ADCA 7-ADCA PGME D-Phenylglycine Methyl Ester (PGME) AcylEnzyme Acyl-Enzyme Intermediate PGME->AcylEnzyme + PGA PGA Penicillin G Acylase (PGA) AcylEnzyme->PGME + H₂O (Hydrolysis) Cephalexin Cephalexin AcylEnzyme->Cephalexin + 7-ADCA Cephalexin->7-ADCA + H₂O (Hydrolysis) Methanol Methanol

Caption: Enzymatic acylation of 7-ADCA with PGME.

Quantitative Data Summary

The efficiency of cephalexin synthesis is influenced by various factors. The following tables summarize key quantitative data from different studies to provide a comparative overview.

Table 1: Reaction Conditions for Cephalexin Synthesis

Enzyme SourceSupport for ImmobilizationpHTemperature (°C)Reference
Escherichia coliEupergit C7.414[1]
Xanthomonas citriWhole Cells6.037[2]
Not SpecifiedNot Specified7.5 (with 10% ethylene (B1197577) glycol)Not Specified[3]

Table 2: Kinetic Parameters for Cephalexin Synthesis

Enzyme from Xanthomonas citriValue
Activation Energy 8.63 Kcal/mole
Km for 7-ADCA 4.0 mM
Km for PGME 12.0 mM
Ki for PGME (inhibition) 70 mM

Data sourced from multiple kinetic studies.[2][4]

Table 3: Performance of Enzymatic Cephalexin Synthesis

System7-ADCA Conversion (%)ProductivityReference
Suspension aqueous system, continuous PGME feeding99.3200 mmol/L/h[5]
Fully aqueous medium, high substrate concentrationNot Specified300 mM/h (volumetric)[1]
Immobilized PGA, optimized conditions85Not Specified[1]

Experimental Protocols

Protocol for Immobilization of Penicillin G Acylase on Epoxy-Activated Support (e.g., Eupergit C)

This protocol describes a multi-point covalent attachment method to enhance enzyme stability.

Materials:

  • Penicillin G Acylase (PGA) from Escherichia coli

  • Epoxy-activated support (e.g., Eupergit C)

  • 1 M Sodium Phosphate (B84403) buffer, pH 7.0

  • 100 mM Phosphate buffer, pH 9.0

  • 3 M Glycine (B1666218) solution, pH 8.5

  • Deionized water

Procedure:

  • Enzyme Adsorption:

    • Suspend 1 g of epoxy-activated support in 10 mL of 1 M sodium phosphate buffer, pH 7.0.

    • Add the desired amount of PGA solution to the support suspension.

    • Gently stir the suspension for 24 hours at room temperature to allow for hydrophobic adsorption of the enzyme onto the support.

  • Multipoint Covalent Attachment:

    • After 24 hours, filter the support and wash with deionized water to remove any non-adsorbed enzyme.

    • Resuspend the support with the immobilized enzyme in 10 mL of 100 mM phosphate buffer, pH 9.0.

    • Incubate the suspension for 72 hours with gentle stirring. This step promotes the formation of multiple covalent bonds between the enzyme and the support, enhancing stability.

  • Blocking of Remaining Epoxy Groups:

    • Filter the support and wash with deionized water.

    • To block any remaining reactive epoxy groups and to hydrophilize the support surface, resuspend the support in 10 mL of 3 M glycine solution, pH 8.5.

    • Stir the suspension for 24 hours at room temperature.

  • Final Washing and Storage:

    • Filter the immobilized enzyme and wash thoroughly with deionized water.

    • The immobilized PGA is now ready for use. Store at 4°C in a suitable buffer.

Protocol for Enzymatic Synthesis of Cephalexin

Materials:

  • Immobilized Penicillin G Acylase

  • 7-amino-3-deacetoxycephalosporanic acid (7-ADCA)

  • D-phenylglycine methyl ester (PGME)

  • 0.1 M Phosphate buffer, pH 7.4

  • Thermostated reactor vessel

  • pH-stat (optional)

  • HPLC system for analysis

Procedure:

  • Reaction Setup:

    • Prepare a 0.1 M phosphate buffer and adjust the pH to 7.4.[1]

    • In a thermostated reactor vessel, dissolve 7-ADCA to the desired concentration (e.g., 167 mM) in the phosphate buffer.[1] Due to the low solubility of 7-ADCA, a suspension may be formed.

    • Cool the reaction mixture to the optimal temperature (e.g., 14°C).[1]

  • Initiation of Synthesis:

    • Add the immobilized penicillin G acylase to the reaction mixture (e.g., 1.125 g of enzyme per gram of 7-ADCA).[1]

    • Start the reaction by adding PGME. Continuous feeding of PGME is recommended to maintain a low concentration and minimize hydrolysis.[5]

  • Reaction Monitoring:

    • Maintain a constant temperature and pH throughout the reaction. A pH-stat can be used to automatically add acid or base to control the pH.

    • Withdraw samples at regular intervals.

    • Immediately quench the enzymatic reaction in the samples by adding a strong acid or an organic solvent.

  • Analysis:

    • Analyze the concentrations of 7-ADCA, PGME, cephalexin, and the hydrolysis byproduct, D-phenylglycine, using a validated HPLC method.

HPLC Analysis Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A mixture of water, methanol, 3.86% sodium acetate (B1210297) solution, and 4% acetic acid solution in a ratio of 3710:1200:75:15 (v/v/v/v).[6]

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[6]

  • Detection Wavelength: 220 nm[6]

  • Injection Volume: 20 µL[6]

  • Column Temperature: 298 K (25°C)[6]

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the enzymatic synthesis of cephalexin, from reagent preparation to product analysis.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_monitoring Monitoring & Analysis cluster_results Results A1 Prepare 0.1 M Phosphate Buffer (pH 7.4) B2 Add Buffer and 7-ADCA A1->B2 A2 Prepare Substrate Solutions (7-ADCA, PGME) A2->B2 B4 Initiate Reaction with PGME A2->B4 A3 Immobilize Penicillin G Acylase B3 Add Immobilized Enzyme A3->B3 B1 Set up Thermostated Reactor B1->B2 B2->B3 B3->B4 C1 Monitor and Control pH and Temperature B4->C1 C2 Withdraw and Quench Samples Periodically C1->C2 During Reaction C3 Analyze Samples by HPLC C2->C3 D1 Determine Concentrations of Reactants and Products C3->D1 D2 Calculate Conversion, Yield, and Productivity D1->D2

References

Application Notes and Protocols for the Downstream Processing and Recovery of 7-ADCA from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Aminodeacetoxycephalosporanic acid (7-ADCA) is a crucial intermediate in the production of semi-synthetic cephalosporin (B10832234) antibiotics. Its recovery and purification from the fermentation broth is a critical step that significantly impacts the final product's purity, yield, and overall process economics. This document provides detailed application notes and experimental protocols for the downstream processing of 7-ADCA, focusing on common techniques such as solvent extraction, crystallization, and membrane filtration.

Overview of Downstream Processing

The downstream processing of 7-ADCA typically begins after the enzymatic hydrolysis of a precursor, such as Cephalosporin G or adipyl-7-ADCA, to yield 7-ADCA. The main objective is to isolate and purify 7-ADCA from the complex fermentation broth, which contains residual reactants, enzymes, media components, and other impurities. A typical downstream processing workflow involves solid-liquid separation, extraction, purification, crystallization, and drying.

7-ADCA Downstream Processing Workflow Fermentation_Broth Fermentation Broth (Post-Enzymatic Hydrolysis) Solid_Liquid_Separation Solid-Liquid Separation (e.g., Microfiltration, Centrifugation) Fermentation_Broth->Solid_Liquid_Separation Clarified_Broth Clarified Broth Solid_Liquid_Separation->Clarified_Broth Solvent_Extraction Solvent Extraction (e.g., Dichloromethane (B109758), Isobutyl Acetate) Clarified_Broth->Solvent_Extraction Aqueous_Phase Aqueous Phase (Impurities) Solvent_Extraction->Aqueous_Phase Waste Organic_Phase Organic Phase (7-ADCA) Solvent_Extraction->Organic_Phase Back_Extraction Back Extraction / pH Adjustment Organic_Phase->Back_Extraction Purified_Solution Purified 7-ADCA Solution Back_Extraction->Purified_Solution Crystallization Crystallization (pH Adjustment, Anti-solvent Addition) Purified_Solution->Crystallization Crystal_Slurry Crystal Slurry Crystallization->Crystal_Slurry Filtration_Washing Filtration and Washing Crystal_Slurry->Filtration_Washing Wet_Crystals Wet 7-ADCA Crystals Filtration_Washing->Wet_Crystals Drying Drying Wet_Crystals->Drying Pure_7ADCA Pure 7-ADCA Product Drying->Pure_7ADCA

Figure 1: General workflow for the downstream processing of 7-ADCA.

Quantitative Data Summary

The following table summarizes quantitative data from various sources on the recovery and purity of 7-ADCA at different stages of downstream processing.

Process StepKey ParametersPurityYieldReference
Enzymatic Cleavage & Initial Purification Acidification, dichloromethane extraction, decolorization, crystallization98-99%Not Specified[1]
Purification by pH Adjustment & Crystallization pH adjustments (7.8-8.0, 0.7-0.9, 3.8-4.0), addition of alcohol>99.91%>87%[1]
Dichloromethane Extraction & Crystallization pH 0.8, Temperature 0-5°CNot SpecifiedNot Specified[2]

Experimental Protocols

Protocol 1: Purification and Crystallization of 7-ADCA via pH Adjustment

This protocol is based on a method achieving high purity and yield[1].

1. Initial Dissolution: a. Add the crude 7-ADCA product to water and disperse it uniformly. b. Adjust the pH of the solution to 7.8-8.0 by adding ammonia (B1221849) water to obtain an alkaline solution.

2. Acidification and Impurity Removal: a. To the alkaline solution, add sulfuric acid to adjust the pH to 0.7-0.9, resulting in an acid solution. This step helps in precipitating certain impurities.

3. Re-dissolution and Preparation for Crystallization: a. Add ammonia water to the acid solution to adjust the pH back to 7.8-8.0. b. Add alcohol (e.g., ethanol) to the solution to prepare for crystallization.

4. Crystallization: a. Maintain the temperature of the solution between 20-70°C with stirring. b. Add sulfuric acid to adjust the pH to 3.8-4.0 to induce crystallization. c. Allow the crystals to grow for 6-60 minutes.

5. Recovery: a. Filter the crystal slurry to collect the 7-ADCA crystals. b. Wash the crystals with an appropriate solvent (e.g., water, ethanol). c. Dry the crystals under vacuum to obtain the final product.

Protocol 2: Solvent Extraction and Crystallization of 7-ADCA

This protocol involves the use of an organic solvent for extraction[2][3].

1. Solvent Extraction: a. To the clarified fermentation broth or a solution of 7-ADCA, add an equal volume of a suitable organic solvent (e.g., dichloromethane or isobutyl acetate). b. Vigorously stir the mixture. c. Cool the mixture to a temperature between 0 and 5°C. d. Adjust the pH to approximately 1.0 by adding sulfuric acid[3].

2. Phase Separation: a. Separate the organic phase containing the 7-ADCA from the aqueous phase. This can be achieved by decanting or centrifugation. b. The aqueous phase, containing impurities, can be discarded or further treated.

3. Back Extraction and Crystallization: a. To the organic phase, add an aqueous solution and adjust the pH to the isoelectric point of 7-ADCA (around pH 3.5-4.0) using a base (e.g., 10% ammonia water) to induce crystallization[3]. b. Stir the solution to promote crystal formation.

4. Recovery: a. Filter the solution to collect the 7-ADCA crystals. b. Wash the crystals with a suitable solvent. c. Dry the crystals to obtain the purified product.

Protocol 3: Nanofiltration for Separation of 7-ADCA

Nanofiltration can be employed to separate 7-ADCA from byproducts like adipic acid.[4][5]

1. Pre-treatment: a. Ensure the feed solution (post-hydrolysis broth) is free of particulate matter by using microfiltration. b. Adjust the pH of the feed solution to a low value.

2. Nanofiltration: a. Pass the pre-treated solution through a nanofiltration membrane. The separation is based on a combination of size exclusion and charge effects. b. Adipic acid can be separated from adipyl-7-ADCA and 7-ADCA at a low pH.

3. Product Recovery and Recycling: a. The permeate will be enriched with the smaller molecules (e.g., adipic acid), which can be recycled back to the fermentation stage. b. The retentate, containing 7-ADCA and any unreacted precursor, can be directed back to the hydrolysis reactor or proceed to further purification steps like crystallization.

Signaling Pathways and Logical Relationships

The logical flow of the purification process described in Protocol 1 can be visualized as follows:

7-ADCA Purification Logic Crude_7ADCA Crude 7-ADCA in Water Dissolution Dissolution at pH 7.8-8.0 (Ammonia Water) Crude_7ADCA->Dissolution Acidification Acidification to pH 0.7-0.9 (Sulfuric Acid) Dissolution->Acidification Impurity_Precipitation Impurity Precipitation Acidification->Impurity_Precipitation Redissolution Re-dissolution at pH 7.8-8.0 (Ammonia Water) Impurity_Precipitation->Redissolution Crystallization_Prep Addition of Alcohol Redissolution->Crystallization_Prep Crystallization Crystallization at pH 3.8-4.0 (Sulfuric Acid) Crystallization_Prep->Crystallization Pure_Crystals Pure 7-ADCA Crystals Crystallization->Pure_Crystals

Figure 2: Logical flow for the pH-based purification of 7-ADCA.

Conclusion

The downstream processing and recovery of 7-ADCA from fermentation broth is a multi-step process that requires careful optimization of various parameters, including pH, temperature, and solvent selection. The protocols provided in these application notes offer detailed methodologies for achieving high purity and yield of 7-ADCA. The choice of a specific protocol or a combination of techniques will depend on the initial purity of the fermentation broth, the scale of production, and the desired final product specifications. The integration of techniques such as membrane filtration can also offer opportunities for process intensification and waste reduction through the recycling of valuable components.

References

Application Notes and Protocols: Synthesis of Novel Cephalosporin Derivatives from 7-Amino-3-deacetoxycephalosporanic Acid (7-ADCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel cephalosporin (B10832234) derivatives starting from 7-amino-3-deacetoxycephalosporanic acid (7-ADCA). The methodologies described herein focus on the modification of the C-7 amino group to introduce diverse chemical moieties, aiming to enhance the antibacterial activity and spectrum of these valuable β-lactam antibiotics.

Introduction

Cephalosporins are a cornerstone of antibacterial therapy, prized for their broad spectrum of activity and favorable safety profile. The emergence of antibiotic resistance necessitates the continuous development of new derivatives with improved efficacy against resistant pathogens. 7-ADCA is a key intermediate in the synthesis of many oral cephalosporins. Its structural scaffold offers opportunities for chemical modification, particularly at the C-7 amino group, to generate novel analogues with potentially enhanced biological properties. This document outlines the synthesis, characterization, and antimicrobial evaluation of new cephalosporin derivatives.

General Synthetic Strategy

The primary approach for synthesizing novel cephalosporin derivatives from 7-ADCA involves the acylation of the C-7 amino group with a variety of activated carboxylic acids or their equivalents. A crucial step in this process is the silylation of 7-ADCA to protect the carboxylic acid and amino groups, thereby improving solubility in organic solvents and facilitating a clean acylation reaction.

Experimental Protocols

Protocol 1: Synthesis of 7-(Substituted-acetamido)-3-methyl-3-cephem-4-carboxylic Acid Derivatives

This protocol details the synthesis of novel cephalosporin derivatives by acylating silylated 7-ADCA with various substituted acetyl chlorides.

Part 1: Silylation of 7-ADCA

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend 7-ADCA (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Addition of Silylating Agent: To the stirred suspension, add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 equivalents) at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 40°C) and stir until the solution becomes clear, typically within 1-2 hours.

  • Cooling: Cool the resulting solution of silylated 7-ADCA to -10°C in an ice-salt bath.

Part 2: Acylation with Substituted Acetyl Chloride

  • Preparation of Acylating Agent: In a separate flask, dissolve the desired substituted acetyl chloride (1.1 equivalents) in anhydrous DCM.

  • Acylation Reaction: Add the solution of the substituted acetyl chloride dropwise to the cold solution of silylated 7-ADCA over 30 minutes, maintaining the temperature below -5°C.

  • Reaction Monitoring: Stir the reaction mixture at -10°C to 0°C for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of methanol, followed by water.

  • Isolation: Adjust the pH of the aqueous layer to 2-3 with 2N HCl. The product will precipitate out of the solution.

  • Purification: Filter the precipitate, wash with cold water and then with a small amount of cold acetone. Dry the product under vacuum to yield the final 7-(substituted-acetamido)-3-methyl-3-cephem-4-carboxylic acid derivative.

Protocol 2: Synthesis of 7-{[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]acetyl}amino-3-methyl-3-cephem-4-carboxylic Acid

This protocol describes a specific example of synthesizing a novel cephalosporin with a piperazine (B1678402) moiety.[1]

Part 1: Synthesis of [4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]acetyl chloride

  • Synthesize [4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]acetic acid by reacting 1-(2-fluoro-4-nitrophenyl)piperazine (B149060) with ethyl chloroacetate, followed by hydrolysis.

  • Convert the resulting carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride in an inert solvent like toluene.

Part 2: Silylation and Acylation

  • Follow the silylation procedure for 7-ADCA as described in Protocol 1, Part 1.

  • For the acylation step, use the freshly prepared [4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]acetyl chloride as the acylating agent, following the procedure in Protocol 1, Part 2.

Data Presentation

The following tables summarize the characterization and biological activity data for representative novel cephalosporin derivatives synthesized from 7-ADCA.

Table 1: Physicochemical and Yield Data for Novel Cephalosporin Derivatives

Compound IDR-Group (at C-7)Molecular FormulaYield (%)Melting Point (°C)
NC-1 2-(Thiophen-2-yl)acetamidoC₁₆H₁₆N₂O₄S₂85198-200
NC-2 2-(Furan-2-yl)acetamidoC₁₅H₁₄N₂O₅S82205-207
NC-3 2-(4-Nitrophenyl)acetamidoC₁₇H₁₅N₃O₆S78210-212 (dec.)
NC-4 2-(4-Chlorophenyl)acetamidoC₁₇H₁₅ClN₂O₄S88201-203

Table 2: Spectroscopic Data for Novel Cephalosporin Derivatives

Compound ID¹H NMR (δ, ppm)IR (ν, cm⁻¹)Mass Spec (m/z)
NC-1 9.1 (d, NH), 7.4-6.9 (m, Thiophene-H), 5.8 (dd, H-7), 5.1 (d, H-6), 3.8 (s, CH₂), 3.5, 3.2 (ABq, CH₂-S), 2.1 (s, CH₃)3280 (N-H), 1775 (β-lactam C=O), 1720 (COOH C=O), 1660 (Amide I C=O)380 (M+)
NC-2 9.0 (d, NH), 7.5, 6.4, 6.3 (m, Furan-H), 5.7 (dd, H-7), 5.0 (d, H-6), 3.7 (s, CH₂), 3.4, 3.1 (ABq, CH₂-S), 2.0 (s, CH₃)3300 (N-H), 1770 (β-lactam C=O), 1715 (COOH C=O), 1655 (Amide I C=O)350 (M+)
NC-3 9.3 (d, NH), 8.2, 7.6 (d, Ar-H), 5.9 (dd, H-7), 5.1 (d, H-6), 3.9 (s, CH₂), 3.6, 3.3 (ABq, CH₂-S), 2.1 (s, CH₃)3290 (N-H), 1780 (β-lactam C=O), 1725 (COOH C=O), 1665 (Amide I C=O), 1520, 1345 (NO₂)409 (M+)
NC-4 9.2 (d, NH), 7.4 (s, Ar-H), 5.8 (dd, H-7), 5.1 (d, H-6), 3.8 (s, CH₂), 3.5, 3.2 (ABq, CH₂-S), 2.1 (s, CH₃)3285 (N-H), 1778 (β-lactam C=O), 1722 (COOH C=O), 1662 (Amide I C=O)398 (M+)

Table 3: In Vitro Antibacterial Activity (MIC, µg/mL) of Novel Cephalosporin Derivatives

Compound IDStaphylococcus aureusStreptococcus pneumoniaeEscherichia coliKlebsiella pneumoniae
NC-1 421632
NC-2 843264
NC-3 168816
NC-4 21816
Cefalexin 21816

Mandatory Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cephalosporins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. This process is mediated by the acylation of the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.

G cluster_synthesis Peptidoglycan Synthesis cluster_inhibition Inhibition by Cephalosporin UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Enzymatic conversion UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Addition of amino acids Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I Translocase Lipid_II Lipid II Lipid_I->Lipid_II Addition of UDP-NAG Peptidoglycan_chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_chain Transglycosylase PBP Penicillin-Binding Protein (PBP) Peptidoglycan_chain->PBP Cross-linking PBP->Peptidoglycan_chain Catalyzes transpeptidation Inactive_PBP Inactive Acyl-PBP Complex PBP->Inactive_PBP Cephalosporin Cephalosporin Derivative Cephalosporin->PBP Acylates active site Cell_Lysis Cell Lysis and Death Inactive_PBP->Cell_Lysis Inhibition of cell wall synthesis leads to

Caption: Mechanism of action of cephalosporin derivatives.

Experimental Workflow: From 7-ADCA to Novel Antibacterial Agents

The overall workflow for the synthesis and evaluation of novel cephalosporin derivatives from 7-ADCA is a multi-step process that involves chemical synthesis, purification, characterization, and biological testing.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Start 7-ADCA Silylation Silylation Start->Silylation Acylation Acylation with Novel Side Chain Silylation->Acylation Deprotection Deprotection/Work-up Acylation->Deprotection Crude_Product Crude Product Deprotection->Crude_Product Purification Purification (Crystallization/Chromatography) Crude_Product->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Pure_Compound Pure Novel Derivative Characterization->Pure_Compound MIC_Testing Antimicrobial Susceptibility Testing (MIC Determination) Pure_Compound->MIC_Testing Data_Analysis Data Analysis and SAR Studies MIC_Testing->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: Experimental workflow for novel cephalosporin synthesis.

References

Application Notes and Protocols for the Use of 7-ADCA in the Preparation of Orally Active Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Aminodesacetoxycephalosporanic acid (7-ADCA) is a crucial starting material, or key intermediate, for the semi-synthesis of several first-generation orally active cephalosporin (B10832234) antibiotics.[1] Its core structure, featuring a β-lactam ring fused to a dihydrothiazine ring, allows for the attachment of various side chains at the 7-amino position, which modulates the antibacterial spectrum and pharmacokinetic properties of the resulting drug. This document provides detailed protocols and application notes for the synthesis of prominent oral cephalosporins such as Cephalexin (B21000), Cefadroxil (B1668780), and Cephradine (B1668399) from 7-ADCA (B7957142), targeting researchers and professionals in drug development. Both enzymatic and chemical synthesis routes are discussed, offering a comparative perspective for process development.

Overview of Synthetic Pathways from 7-ADCA

The conversion of 7-ADCA to orally active cephalosporins primarily follows two major pathways: enzymatic synthesis and chemical synthesis. Enzymatic methods are considered environmentally friendly ("green") alternatives to traditional chemical routes, which often require hazardous chemicals, solvents, and extreme reaction conditions.[2] Penicillin G acylase (PGA) is a key enzyme utilized in the enzymatic, kinetically controlled synthesis of these antibiotics.[2][3] Chemical methods, while robust, often involve multi-step processes with protection and deprotection of functional groups to avoid side reactions.[4][5]

Synthesis_Pathways cluster_start Starting Material cluster_routes Synthetic Routes cluster_products Orally Active Cephalosporins 7_ADCA 7-ADCA Enzymatic Enzymatic Synthesis (e.g., Penicillin G Acylase) 7_ADCA->Enzymatic Chemical Chemical Synthesis (Acylation) 7_ADCA->Chemical Products Cephalexin Cefadroxil Cephradine Enzymatic->Products Chemical->Products

Figure 1: High-level overview of synthetic routes from 7-ADCA.

Application Note 1: Enzymatic Synthesis of Cephalexin

Principle

Cephalexin is synthesized via the enzymatic condensation of 7-ADCA with an activated acyl donor, typically D-phenylglycine methyl ester (PGME).[6] The reaction is catalyzed by immobilized Penicillin G Acylase (PGA), which facilitates the formation of an amide bond between the 7-amino group of 7-ADCA and the acyl group from PGME.[7] This process is kinetically controlled to favor synthesis over the hydrolysis of the ester and the product.[7][8]

Experimental Workflow

Enzymatic_Cephalexin_Workflow Start Materials: 7-ADCA D-PGME Immobilized PGA Dissolution Dissolve 7-ADCA & PGME in Buffer (pH 6.5-7.5) Start->Dissolution Reaction Add Immobilized PGA Stir at 25°C Dissolution->Reaction Monitoring Monitor Reaction (e.g., by HPLC) Reaction->Monitoring Separation Separate Immobilized Enzyme (Filtration) Monitoring->Separation Reaction Complete Isolation Adjust pH to Isoelectric Point Crystallize Cephalexin Separation->Isolation Product Filter, Wash, and Dry Cephalexin Product Isolation->Product

Figure 2: Workflow for the enzymatic synthesis of Cephalexin.

Experimental Protocol

This protocol is based on methodologies described for efficient enzymatic synthesis.[6][9]

  • Preparation of Reaction Mixture:

    • Suspend 7-ADCA in an aqueous buffer solution (e.g., phosphate (B84403) buffer, pH 6.5-7.5).[8][10] The low solubility of 7-ADCA is a known limitation.[9]

    • Add D-phenylglycine methyl ester (PGME) to the suspension. Continuous feeding of PGME has been shown to be more efficient than adding it in a single batch.[6]

  • Enzymatic Reaction:

    • Introduce immobilized Penicillin G Acylase (PGA) to the reaction mixture. An optimal enzyme-to-substrate ratio is approximately 65 IU per mM of 7-ADCA.[8]

    • Maintain the temperature at 25°C and the pH constant (e.g., 7.5) via automatic titration with a base like NaOH or ammonia (B1221849) solution.[8][10]

    • Stir the suspension continuously.

  • Reaction Monitoring and Termination:

    • Monitor the conversion of 7-ADCA and the formation of Cephalexin using High-Performance Liquid Chromatography (HPLC).[8]

    • Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused for subsequent batches.[6]

  • Product Isolation and Purification:

    • Adjust the pH of the filtrate to the isoelectric point of Cephalexin to induce crystallization.

    • Cool the solution to enhance precipitation.

    • Collect the Cephalexin crystals by filtration, wash with cold water and a non-solvent like acetone, and dry under reduced pressure.[4]

Quantitative Data

ParameterValueReference
Max. 7-ADCA Conversion (Optimized)99.3%[6]
Max. 7-ADCA Conversion (with ISPR)98%[8]
Productivity (Optimized)200 mmol/L/h[6]
Enzyme Stability (after 10 cycles)95.4% of initial activity[6]
Optimal pH6.0 - 7.5[8][10]
Optimal Temperature25°C[10]
In Situ Product Removal

Application Note 2: Chemical Synthesis of Cefadroxil

Principle

Cefadroxil is prepared by the N-acylation of 7-ADCA with a derivative of D-p-hydroxyphenylglycine.[11][12] To prevent side reactions, the carboxylic acid and amino groups of 7-ADCA are typically protected using a silylating agent like hexamethyldisilazane (B44280) (HMDS) prior to acylation.[11] The acylating agent is a mixed anhydride (B1165640), prepared from a protected D-p-hydroxyphenylglycine Dane salt and an alkyl chloroformate.[11]

Experimental Workflow

Chemical_Cefadroxil_Workflow cluster_silylation Step 1: 7-ADCA Silylation cluster_anhydride Step 2: Mixed Anhydride Prep cluster_acylation Step 3: Acylation & Isolation Silylation_Start 7-ADCA + HMDS/TMCS in Dichloromethane Silylated_ADCA Silylated 7-ADCA Silylation_Start->Silylated_ADCA Acylation React Silylated 7-ADCA with Mixed Anhydride Silylated_ADCA->Acylation Anhydride_Start p-Hydroxyphenylglycine Dane Salt + Ethyl Chloroformate + NMM* Mixed_Anhydride Mixed Anhydride Anhydride_Start->Mixed_Anhydride Mixed_Anhydride->Acylation Hydrolysis Hydrolytic Workup (Desilylation) Acylation->Hydrolysis Precipitation Adjust pH to ~5.6 Precipitate Product Hydrolysis->Precipitation Product Filter, Wash, and Dry Cefadroxil Precipitation->Product Note *NMM = N-methyl morpholine (B109124)

Figure 3: Workflow for chemical synthesis of Cefadroxil.

Experimental Protocol

This protocol is adapted from a described synthesis of a Cefadroxil derivative.[11]

  • Silylation of 7-ADCA:

    • Suspend 7-ADCA in a dry, inert solvent such as dichloromethane.

    • Add a silylating agent, such as hexamethyldisilazane (HMDS), in the presence of a catalyst like trimethylchlorosilane (TMCS).[1]

    • Reflux the mixture for 4-6 hours until a clear solution is obtained, indicating the formation of silylated 7-ADCA.[1]

    • Cool the solution to room temperature.

  • Preparation of Mixed Anhydride (in parallel):

    • In a separate flask, dissolve the D-p-hydroxyphenylglycine Dane salt derivative and a tertiary amine base (e.g., N-methyl morpholine) in dichloromethane.

    • Cool the solution and slowly add an alkyl chloroformate (e.g., ethyl chloroformate) to form the mixed anhydride. Using an excess of the base and chloroformate is crucial for high conversion.[11]

  • Acylation Reaction:

    • Add the freshly prepared mixed anhydride solution to the silylated 7-ADCA solution at a low temperature.

    • Stir the reaction mixture until the acylation is complete (monitor by TLC or HPLC).

  • Hydrolysis and Product Isolation:

    • Perform a hydrolytic workup by adding water or an alcohol (e.g., methanol) to cleave the silyl (B83357) protecting groups.[5]

    • Adjust the pH of the aqueous solution to approximately 5.6 to precipitate the Cefadroxil product.[11]

    • Filter the solid, wash with water and then acetone, and dry at 50°C under reduced pressure.[11]

Quantitative Data

ParameterValueReference
Conversion (Mixed Anhydride Step)97%[11]
Final Product Purity>95%[11]
Base (for Mixed Anhydride)N-methyl morpholine (1.20 mol eq.)[11]
Acylating Agent (for Mixed Anhydride)Ethyl Chloroformate (2.32 mol eq.)[11]

Application Note 3: Enzymatic Synthesis of Cephradine

Principle

Cephradine is synthesized enzymatically by reacting 7-ADCA with an activated form of D-dihydrophenylglycine (DHPG), such as D-dihydrophenylglycine methyl ester (DHPG-ME).[13][14] The reaction is catalyzed by immobilized penicillin G acylase.[10] To prevent the oxidation of the DHPG side chain into phenylglycine (which would result in Cephalexin as an impurity), the synthesis should be carried out under anaerobic conditions.[13]

Experimental Protocol

This protocol is based on a laboratory-scale synthesis.[10]

  • Preparation of Reactants:

    • In a flask, dissolve 0.1 g of 7-ADCA in 2.5 mL of distilled water by adding approximately 0.25 mL of 2 mol/L NaOH.

    • Add 0.25 g of the acyl donor (e.g., D-phenylglycine methyl ester hydrochloride).

    • Add a buffer solution (e.g., 0.1 M phosphate-0.05 M citric acid) to bring the final volume to 5 mL and adjust the pH to 7.5.

  • Enzymatic Reaction:

    • Add 1 g (approx. 220 IU) of immobilized penicillin G acylase to the solution.

    • Incubate the flask on a rotary shaker at 110 rpm and 25°C for 5 hours.

  • Product Isolation (Scaled-up Example):

    • In an expanded experiment (500 mL volume with 10 g of 7-ADCA), after the reaction is complete, the product Cephradine can be isolated by crystallization.[10]

    • This typically involves pH adjustment and cooling to decrease solubility and induce precipitation.

Quantitative Data

ParameterValueReference
7-ADCA Conversion Rate (Lab Scale)81%[10]
7-ADCA Conversion Rate (Expanded)80%[10]
Cephradine Yield (from 7-ADCA)~87%[10]
Reaction Time5 hours[10]
Temperature25°C[10]
pH7.5[10]

Protocol: Purification of 7-ADCA Raw Material

Principle

The purity of the starting 7-ADCA is critical for achieving high yields and purity in the final cephalosporin product. A common impurity is the Δ-2-7-ADCA isomer.[15] This purification protocol utilizes pH adjustments to selectively dissolve and re-precipitate 7-ADCA, effectively removing impurities.[15]

Experimental Workflow

7ADCA_Purification Start Crude 7-ADCA in Water Alkali Add Ammonia Water Adjust pH to 7.8-8.0 (Alkali Solution) Start->Alkali Acid Add Sulfuric Acid Adjust pH to 0.7-0.9 (Acid Solution) Alkali->Acid Crystallize_Prep Add Ammonia Water (pH 7.8-8.0) Add Alcohol Acid->Crystallize_Prep Crystallization Add Sulfuric Acid Adjust pH to 3.8-4.0 Stir and Grow Crystals Crystallize_Prep->Crystallization Product Filter, Wash, and Dry Pure 7-ADCA Crystallization->Product

Figure 4: Workflow for the purification of crude 7-ADCA.

Protocol Steps

This protocol is adapted from a patented purification method.[15]

  • Alkaline Dissolution: Add crude 7-ADCA to water and disperse uniformly. Adjust the pH to 7.8-8.0 with ammonia water to obtain a clear alkaline solution.

  • Acidic Dissolution: Add sulfuric acid to the alkaline solution, adjusting the pH to 0.7-0.9 to form an acidic solution.

  • Preparation for Crystallization: To the acidic solution, add ammonia water to bring the pH back to 7.8-8.0. Then, add an alcohol (e.g., ethanol) to create the solution for crystallization.

  • Crystallization: While stirring and maintaining a temperature between 20-70°C, add sulfuric acid to the solution to adjust the final pH to 3.8-4.0.

  • Crystal Growth and Isolation: Allow the crystals to grow for 6-60 minutes. Collect the purified 7-ADCA product by filtration, followed by washing and drying.

Purity and Yield

ParameterValueReference
Purity of final 7-ADCA>99.91%[15]
Yield>87%[15]
Δ-2-7-ADCA Isomer Content<0.06%[15]

References

Troubleshooting & Optimization

Technical Support Center: Industrial Production of 7-ADCA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the industrial production of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the enzymatic synthesis and purification of 7-ADCA.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the industrial production of 7-ADCA, focusing on the widely used enzymatic hydrolysis of Cephalosporin (B10832234) G.

Enzymatic Synthesis Stage

Q1: We are observing a significantly lower yield of 7-ADCA than expected in our enzymatic hydrolysis of Cephalosporin G. What are the potential causes and how can we troubleshoot this?

Low yield is a frequent issue that can stem from several factors related to enzyme activity, reaction conditions, and substrate/product stability. A systematic approach is crucial for identifying the root cause.

Troubleshooting Steps:

  • Verify Enzyme Activity: Ensure the immobilized Penicillin G Acylase (PGA) is active.

  • Optimize Reaction Conditions: Confirm that the pH, temperature, and substrate concentration are within the optimal range.

  • Check for Inhibitors: The presence of inhibitors in the reaction mixture can significantly reduce enzyme activity.

  • Assess Product Stability: 7-ADCA can be unstable under certain conditions.

Below is a logical workflow to diagnose the cause of low 7-ADCA yield.

Low_Yield_Troubleshooting Start Low 7-ADCA Yield CheckEnzyme 1. Check Enzyme Activity (Perform Standard Assay) Start->CheckEnzyme EnzymeOK Activity is within specification? CheckEnzyme->EnzymeOK ReplaceEnzyme Action: Replace/Regenerate Immobilized Enzyme EnzymeOK->ReplaceEnzyme No CheckConditions 2. Verify Reaction Conditions (pH, Temperature, Mixing) EnzymeOK->CheckConditions Yes ReplaceEnzyme->CheckEnzyme ConditionsOK Conditions are optimal? CheckConditions->ConditionsOK AdjustConditions Action: Adjust pH, Temperature, and/or Agitation Rate ConditionsOK->AdjustConditions No CheckInhibitors 3. Analyze for Inhibitors (e.g., Phenylacetic Acid) ConditionsOK->CheckInhibitors Yes AdjustConditions->CheckConditions InhibitorsPresent Inhibitors detected above threshold? CheckInhibitors->InhibitorsPresent PurifySubstrate Action: Improve Substrate Purification/Dilution InhibitorsPresent->PurifySubstrate Yes CheckDegradation 4. Assess Product Degradation (HPLC analysis over time) InhibitorsPresent->CheckDegradation No PurifySubstrate->CheckInhibitors DegradationIssue Significant degradation observed? CheckDegradation->DegradationIssue ModifyDownstream Action: Optimize Downstream Processing Conditions DegradationIssue->ModifyDownstream Yes End Yield Optimized DegradationIssue->End No ModifyDownstream->CheckDegradation

Caption: Troubleshooting workflow for low 7-ADCA yield.

Q2: How do pH and temperature affect the enzymatic synthesis of 7-ADCA, and what are the optimal conditions?

Both pH and temperature are critical parameters that influence the activity and stability of Penicillin G Acylase (PGA). Operating outside the optimal ranges can lead to reduced reaction rates and lower final yields.

ParameterOptimal RangeEffects Outside Optimal Range
pH 7.8 - 8.2< 7.5: Reduced enzyme activity. > 8.5: Increased potential for β-lactam ring hydrolysis and enzyme denaturation.
Temperature 45°C - 55°C< 40°C: Slower reaction rate. > 60°C: Increased risk of enzyme denaturation and product degradation.

Note: The optimal conditions can vary slightly depending on the specific source of the Penicillin G Acylase and the immobilization method used.

Q3: We are detecting significant levels of phenylacetic acid in our reaction mixture. How does this affect the synthesis and how can we mitigate its impact?

Phenylacetic acid is a co-product of the enzymatic hydrolysis of Cephalosporin G. It is a known competitive inhibitor of Penicillin G Acylase.[1]

Impact of Phenylacetic Acid:

  • Reduced Reaction Rate: As the concentration of phenylacetic acid increases, it competes with the substrate (Cephalosporin G) for the active site of the enzyme, thereby slowing down the production of 7-ADCA.

  • Equilibrium Shift: High concentrations of phenylacetic acid can shift the reaction equilibrium, limiting the final conversion of the substrate.

Mitigation Strategies:

  • In-situ Product Removal: Implementing techniques to remove phenylacetic acid from the reaction mixture as it is formed.

  • Fed-batch Substrate Addition: Controlling the substrate concentration to manage the rate of phenylacetic acid formation.

  • Enzyme Engineering: Utilizing PGA variants with a higher tolerance to product inhibition.

Purification Stage

Q4: What are the common challenges in the purification of 7-ADCA and how can they be addressed?

The primary method for 7-ADCA purification is crystallization, which can be affected by impurities leading to low yield and poor product quality.

Common Purification Issues and Solutions:

IssuePotential Cause(s)Recommended Action(s)
Low Crystallization Yield - Incomplete enzymatic reaction.- Suboptimal pH for precipitation.- Presence of solubilizing impurities.- Ensure complete hydrolysis before starting purification.- Adjust the pH to the isoelectric point of 7-ADCA (typically around 3.5-4.5).- Perform a pre-purification step (e.g., extraction) to remove interfering substances.
High Impurity Profile in Final Product - Co-precipitation of phenylacetic acid.- Presence of unreacted Cephalosporin G.- Formation of degradation products.- Optimize the pH and temperature profile during crystallization to maximize the solubility difference between 7-ADCA and phenylacetic acid.- Wash the crystals with a suitable solvent (e.g., cold water, acetone) to remove residual impurities.- Ensure the enzymatic reaction has gone to completion before crystallization.
Poor Crystal Quality (e.g., small size, amorphous) - Rapid precipitation.- Presence of interfering substances.- Control the rate of pH adjustment and cooling to allow for larger crystal growth.- Utilize seeding with pre-formed 7-ADCA crystals.- Consider the use of anti-solvents to improve crystal formation.

The following diagram illustrates the general workflow for the purification of 7-ADCA from the enzymatic reaction mixture.

Purification_Workflow Start Enzymatic Reaction Mixture EnzymeRemoval 1. Removal of Immobilized Enzyme (Filtration/Centrifugation) Start->EnzymeRemoval Extraction 2. Dichloromethane Extraction (to remove impurities) EnzymeRemoval->Extraction pH_Adjustment1 3. Adjust Aqueous Phase pH to <1 (with Sulfuric Acid) Extraction->pH_Adjustment1 Decoloring 4. Decoloring with Activated Carbon pH_Adjustment1->Decoloring Crystallization 5. Crystallization (Adjust pH to 3.5-4.5 with Ammonia) Decoloring->Crystallization Filtration 6. Filtration and Washing of Crystals Crystallization->Filtration Drying 7. Drying under Vacuum Filtration->Drying End Pure 7-ADCA Drying->End

Caption: General workflow for 7-ADCA purification.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the production and quality control of 7-ADCA.

Protocol 1: Penicillin G Acylase Activity Assay

This assay is used to determine the activity of the immobilized PGA, which is crucial for troubleshooting low reaction yields.

Principle: The activity of PGA is determined by measuring the initial rate of 6-aminopenicillanic acid (6-APA) formation from the hydrolysis of Penicillin G. The 6-APA produced is quantified colorimetrically.

Reagents and Equipment:

  • Penicillin G potassium salt

  • 0.1 M Phosphate (B84403) buffer (pH 8.0)

  • Immobilized Penicillin G Acylase

  • p-Dimethylaminobenzaldehyde (PDAB) reagent

  • Spectrophotometer

  • Thermostated water bath

Procedure:

  • Prepare a 1% (w/v) solution of Penicillin G potassium salt in 0.1 M phosphate buffer (pH 8.0).

  • Pre-warm the substrate solution to the desired reaction temperature (e.g., 50°C).

  • Add a known amount of immobilized PGA to the pre-warmed substrate solution and start a timer.

  • At regular intervals (e.g., every 5 minutes for 30 minutes), withdraw a sample from the reaction mixture and immediately stop the reaction (e.g., by adding acid to lower the pH).

  • To a sample of the reaction mixture, add the PDAB reagent and incubate to allow for color development.

  • Measure the absorbance of the solution at the appropriate wavelength.

  • Calculate the concentration of 6-APA produced using a standard curve.

  • Enzyme activity is expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 6-APA per minute under the specified conditions.

Protocol 2: HPLC Analysis of 7-ADCA and Impurities

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of 7-ADCA and quantifying impurities.

Chromatographic Conditions:

ParameterSpecification
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and 0.04 M phosphate buffer (pH 6.0) in a 7:93 (v/v) ratio[3]
Flow Rate 1.0 - 1.3 mL/min[3]
Detection UV at 240 nm[3]
Column Temperature 35°C
Injection Volume 20 µL

Procedure:

  • Prepare standard solutions of 7-ADCA, Cephalosporin G, and phenylacetic acid of known concentrations in the mobile phase.

  • Prepare the sample solution by dissolving a known amount of the 7-ADCA product in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks based on the retention times of the standards.

  • Quantify the amount of 7-ADCA and impurities by comparing the peak areas with the standard curves.

Expected Retention Times (Approximate):

  • 7-ADCA: ~3-4 minutes

  • Cephalosporin G: ~5-6 minutes

  • Phenylacetic acid: ~7-8 minutes

Note: Retention times can vary depending on the specific HPLC system, column, and exact mobile phase composition.

References

strategies for optimizing the yield of 7-ADCA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during chemical and enzymatic synthesis of 7-ADCA.

Chemical Synthesis from Penicillin G

Issue 1: Low Yield in Oxidation of Penicillin G to Penicillin G Sulfoxide (B87167)

Potential Cause Troubleshooting Action
Incorrect pH Ensure the pH of the reaction mixture is maintained around 2.0. Acidifying the solution can help in the crystallization of the sulfoxide.[1]
Suboptimal Oxidizing Agent While both hydrogen peroxide and peracetic acid can be used, peracetic acid (18%) may provide an optimal yield.[1]
Temperature Fluctuations Maintain a low reaction temperature, typically between 1-3°C, during the addition of the oxidizing agent.[2]
Inefficient Product Recovery After the reaction, adjust the pH to ~1.5 with dilute sulfuric acid to facilitate the direct crystallization of Penicillin G sulfoxide from the solution.[1]

Issue 2: Poor Yield in Ring Expansion of Penicillin G Sulfoxide to Cephalosporin G

Potential Cause Troubleshooting Action
Presence of Moisture Strictly control the moisture content in the reaction. Ensure solvents are dry and reactions are carried out under an inert atmosphere.
Ineffective Catalyst A combination of pyridine (B92270) hydrobromide and oxalic acid can be an effective catalyst for the ring enlargement step.[2]
Suboptimal Molar Ratios of Catalysts An optimal molar ratio of sulfoxide to pyridine to acetyl bromide of 1:0.6:0.4 has been shown to be effective.[3]
Incorrect Reaction pH A pH of 1.8 in toluene (B28343) under reflux has been reported to yield good results.[3]

Issue 3: Low Yield in Enzymatic Cleavage of Cephalosporin G to 7-ADCA

Potential Cause Troubleshooting Action
Suboptimal pH Maintain the pH of the reaction at approximately 8.0.[2]
Incorrect Temperature Control the reaction temperature at around 30°C.[2]
Inadequate Enzyme Concentration The amount of immobilized enzyme should be optimized, with some protocols suggesting 70-100% of the weight of Cephalosporin G.[2]
Inefficient Product Extraction After the reaction, use a suitable solvent like dichloromethane (B109758) for extraction and adjust the pH to <1 with sulfuric acid to separate the organic phase.[2]
Enzymatic Synthesis via Fermentation and Hydrolysis

Issue 4: Low Yield of Adipoyl-7-ADCA in Fermentation

Potential Cause Troubleshooting Action
Suboptimal Fermentation pH Monitor the pH throughout the fermentation process. If the terminal pH rises to 8.0 or higher, it can adversely affect the yield. Adjust downwards with a suitable acid if necessary.
Inadequate Aeration Ensure a sterile air passage of at least 0.2 volumes of air per volume of culture medium per minute. Increased aeration can be beneficial.
Incorrect Fermentation Temperature Maintain the culture temperature between 22°C and 28°C, with an optimum around 25°C.
Suboptimal Precursor Concentration The concentration of the adipate (B1204190) feedstock needs to be optimized. Both insufficient and excessive concentrations can limit the yield.
Microbial Contamination Ensure strict aseptic techniques during inoculation and fermentation to prevent the growth of competing microorganisms.

Issue 5: Low Yield in Enzymatic Hydrolysis of Adipoyl-7-ADCA to 7-ADCA

Potential Cause Troubleshooting Action
Suboptimal pH The equilibrium yield is high at a higher pH. Maintain the reaction pH in the range of 7-9.[4][5]
Incorrect Temperature Higher temperatures can favor the equilibrium yield. Operate within a temperature range of 20-40°C.[4][5]
High Initial Substrate Concentration High concentrations of adipoyl-7-ADCA can negatively impact the equilibrium yield. Consider a fed-batch or continuous reactor setup to maintain a low substrate concentration.[4][5]
Enzyme Inhibition While adipic acid does not significantly inhibit the enzyme, other by-products from the fermentation broth might. Consider partial purification of the adipoyl-7-ADCA before hydrolysis.
Product Degradation In continuous reactor systems, the chemical stability of 7-ADCA can be a factor. Optimize reaction conditions and reactor configuration to minimize degradation. For batch reactors, this is less of a concern.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of the enzymatic synthesis of 7-ADCA over the chemical route?

The enzymatic/fermentation process for 7-ADCA production is generally more environmentally friendly and cost-effective. It avoids the use of harsh and toxic chemical reagents and organic solvents typically required in the multi-step chemical synthesis from penicillin G.[7][8] The bioprocess can also lead to a purer end product with fewer side reactions.

Q2: How can I monitor the progress of my 7-ADCA synthesis reaction?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the reaction progress. It allows for the quantification of the starting materials, intermediates, the final 7-ADCA product, and any by-products.

Q3: My 7-ADCA product has a low purity after crystallization. What can I do?

Low purity can be due to co-precipitation of impurities. Ensure the crystallization pH is optimal for 7-ADCA precipitation (isoelectric point is around pH 3.8-4.0).[3] Washing the crystals with cold water or a suitable solvent can help remove soluble impurities. A recrystallization step may be necessary to achieve higher purity.

Q4: What is the role of the adipate feedstock in the fermentation process?

In the novel bioprocess using a transformed Penicillium chrysogenum, the adipate feedstock is incorporated to produce adipoyl-6-APA, which is then converted by an expandase enzyme to adipoyl-7-ADCA. The adipoyl side chain is subsequently cleaved by an acylase to yield 7-ADCA.

Q5: Can immobilized enzymes be reused for the hydrolysis step?

Yes, using immobilized enzymes is a common strategy to improve the cost-effectiveness of the process. The immobilized enzyme can be recovered after the reaction and reused for multiple batches. The stability and reusability of the immobilized enzyme will depend on the immobilization method and the reaction conditions.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters for 7-ADCA Synthesis

ParameterChemical Synthesis (from Penicillin G)Enzymatic Synthesis (Hydrolysis of Adipoyl-7-ADCA)
Key Steps Oxidation, Ring Expansion, Enzymatic CleavageFermentation, Enzymatic Hydrolysis
Typical Overall Yield ~70-80%High yields achievable with process optimization
Reaction Temperature 0-110°C (Varies by step)20-40°C (Hydrolysis step)[4][5]
Reaction pH Acidic to Neutral (Varies by step)7-9 (Hydrolysis step)[4][5]
Solvents Toluene, Dichloromethane, etc.Primarily aqueous
Key Reagents Peracetic Acid, Pyridine Hydrobromide, Oxalic AcidImmobilized Acylase
Environmental Impact Higher (use of organic solvents and harsh reagents)Lower (greener process)

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Cephalosporin G to 7-ADCA

This protocol is adapted from a patented method and provides a general guideline.[2]

  • Dissolution: Dissolve Cephalosporin G in a 15% ammonia (B1221849) solution to a concentration of 0.3 mol/L.

  • pH and Temperature Adjustment: Adjust the pH of the solution to approximately 8.0 and bring the temperature to 30°C.

  • Enzyme Addition: Add immobilized penicillin G acylase, with the enzyme mass being 80-100% of the Cephalosporin G mass.

  • Reaction: Allow the reaction to proceed for 90 minutes with stirring.

  • Enzyme Recovery: After the reaction is complete, filter the solution to recover the immobilized enzyme for potential reuse.

  • Extraction: Add dichloromethane to the filtrate and adjust the pH to less than 1 with sulfuric acid. Maintain the temperature at 25°C.

  • Phase Separation: Separate the organic phase.

  • Crystallization: To the aqueous phase, add a 10% ammonia solution and stir to induce crystallization of 7-ADCA.

  • Product Isolation: Filter the solution to collect the 7-ADCA crystals.

Protocol 2: Purification of 7-ADCA by Crystallization

This protocol is a general guideline for the isoelectric point crystallization of 7-ADCA.

  • Dissolution: Dissolve the crude 7-ADCA in water by adjusting the pH to 7.8-8.0 with a dilute ammonia solution at a controlled temperature (e.g., 20-25°C).

  • Acidification and Re-dissolution: Add sulfuric acid to the alkaline solution to adjust the pH to 0.7-0.9 to obtain an acidic solution.

  • pH Adjustment for Crystallization: To the acidic solution, add a dilute ammonia solution to bring the pH back to 7.8-8.0.

  • Crystallization Induction: While stirring at a controlled temperature (e.g., 20-70°C), add sulfuric acid to adjust the pH to the isoelectric point of 7-ADCA, which is around 3.8-4.0.

  • Crystal Growth: Allow the crystals to grow for a period of 6-60 minutes with continued stirring.

  • Isolation: Collect the 7-ADCA crystals by filtration.

  • Washing and Drying: Wash the crystals with cold water and/or a suitable organic solvent (e.g., acetone) and dry under vacuum.

Protocol 3: HPLC Analysis of 7-ADCA and Impurities

This is an example of an HPLC method for the analysis of 7-ADCA and related impurities.

  • Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a phosphate (B84403) buffer and acetonitrile (B52724). For example, a phosphate buffer prepared by dissolving 5g of K₂HPO₄ and 5g of KH₂PO₄ in 1L of water, adjusted to pH 6.0, mixed with acetonitrile in a 92:8 ratio.[5]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm[5]

  • Column Temperature: 35°C[5]

  • Injection Volume: 20 µL[5]

Sample Preparation:

  • Fermentation Broth: Centrifuge the broth to remove cells and particulate matter. Filter the supernatant through a 0.22 µm syringe filter before injection. Dilute the sample with the mobile phase if the concentration of 7-ADCA is expected to be high.

  • Reaction Mixtures: Stop the reaction at desired time points and dilute an aliquot of the mixture with the mobile phase. Filter through a 0.22 µm syringe filter before injection.

Mandatory Visualizations

Chemical_Synthesis_of_7ADCA penG Penicillin G penG_sulfoxide Penicillin G Sulfoxide penG->penG_sulfoxide Oxidation (e.g., H2O2 or Peracetic Acid) cephG Cephalosporin G penG_sulfoxide->cephG Ring Expansion (Catalyst, Heat) adca 7-ADCA cephG->adca Enzymatic Cleavage (Penicillin G Acylase)

Caption: Workflow for the chemical synthesis of 7-ADCA from Penicillin G.

Enzymatic_Synthesis_of_7ADCA fermentation Fermentation (Transformed P. chrysogenum + Adipate Feedstock) adipoyl_7adca Adipoyl-7-ADCA fermentation->adipoyl_7adca adca 7-ADCA adipoyl_7adca->adca Enzymatic Hydrolysis (Adipoyl Acylase) adipic_acid Adipic Acid adipoyl_7adca->adipic_acid Enzymatic Hydrolysis (Adipoyl Acylase)

Caption: Workflow for the enzymatic synthesis of 7-ADCA via fermentation.

Troubleshooting_Low_Yield_Enzymatic_Hydrolysis cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Enzymatic Hydrolysis ph Suboptimal pH start->ph temp Incorrect Temperature start->temp conc High Substrate Concentration start->conc inhibition Enzyme Inhibition start->inhibition adjust_ph Adjust pH to 7-9 ph->adjust_ph adjust_temp Set Temperature to 20-40°C temp->adjust_temp reactor_config Use Fed-Batch or Continuous Reactor conc->reactor_config purify_substrate Partially Purify Adipoyl-7-ADCA inhibition->purify_substrate

Caption: Troubleshooting logic for low yield in enzymatic hydrolysis of adipoyl-7-ADCA.

References

impurity profiling and removal during 7-ADCA purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding impurity profiling and removal during the purification of 7-aminodeacetoxycephalosporanic acid (7-ADCA).

Troubleshooting Guide

This guide addresses common issues encountered during 7-ADCA purification experiments.

Issue 1: Low Purity of Final 7-ADCA Product

Possible Cause Suggested Solution
Inefficient removal of the Δ-2-7-ADCA isomer. This is a common impurity formed during the ring expansion step or enzymatic cleavage.[1]1. Optimize Crystallization pH: Carefully control the pH during crystallization. A common method involves adjusting the pH to 3.8-4.0 to facilitate selective precipitation of 7-ADCA.[1] 2. Temperature Control: Maintain the recommended temperature during dissolution and crystallization (e.g., 20-25°C for dissolution) to prevent the formation of additional impurities.[1] 3. Solvent/Anti-Solvent Ratio: Ensure the optimal ratio of solvent (e.g., water) to anti-solvent (e.g., ethanol) is used to maximize the precipitation of pure 7-ADCA.
Presence of other organic impurities. These can include starting materials, by-products from synthesis, or degradation products.[2]1. Extraction: Employ a dichloromethane (B109758) extraction step to remove non-polar impurities.[1][3] 2. Adsorption Chromatography: Use a resin such as Amberlite XAD-1600 for the removal of specific impurities.[4] 3. Decolorization: Treat the solution with activated carbon to remove colored impurities.[1]
Contamination from starting materials or reagents. 1. Purity Check: Ensure the purity of the starting crude 7-ADCA and all reagents before use. 2. Proper Storage: Store all chemicals under the recommended conditions to prevent degradation.

Issue 2: Low Yield of Purified 7-ADCA

Possible Cause Suggested Solution
Incomplete precipitation/crystallization. 1. pH Optimization: Verify the final pH of the crystallization solution is optimal for 7-ADCA precipitation (isoelectric point is around pH 3.5-4.0).[5] 2. Sufficient Crystallization Time: Allow adequate time for crystal growth, which can range from 6 to 60 minutes.[1] 3. Temperature Control: Ensure the crystallization is performed at the specified temperature.
Loss of product during washing steps. 1. Choice of Wash Solvent: Use a solvent in which 7-ADCA has low solubility to wash the crystals. 2. Minimize Wash Volume: Use the minimum volume of wash solvent necessary to remove impurities.
Product degradation. 1. Temperature: Avoid high temperatures during the purification process, as this can lead to the degradation of the β-lactam ring.[1] 2. pH extremes: Minimize exposure to harsh acidic or basic conditions.

Issue 3: Inconsistent or Irreproducible Results

Possible Cause Suggested Solution
Inaccurate pH measurements. 1. Calibrate pH Meter: Regularly calibrate the pH meter with standard buffer solutions. 2. Proper Electrode Maintenance: Ensure the pH electrode is clean and properly maintained.
Variability in raw material quality. 1. Incoming Quality Control: Perform analytical tests (e.g., HPLC) on the crude 7-ADCA to assess its initial purity and impurity profile.
Inconsistent mixing or agitation. 1. Standardize Stirring Speed: Use a consistent and appropriate stirring speed during dissolution and crystallization to ensure homogeneity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in 7-ADCA?

A1: The most frequently encountered impurity is the Δ-2-7-ADCA isomer, which can form during the synthesis process.[1] Other potential impurities include starting materials, by-products from the enzymatic cleavage or chemical synthesis, and degradation products.[2]

Q2: What analytical techniques are used for impurity profiling of 7-ADCA?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the determination and quantification of 7-ADCA and its impurities.[6][7] Other techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can be used for the identification and structural elucidation of unknown impurities.[8][9]

Q3: Can you provide a general purification protocol for 7-ADCA?

A3: A common purification strategy involves the following steps:

  • Dissolution: Dissolve the crude 7-ADCA in an aqueous alkaline solution (e.g., dilute ammonia (B1221849) water) to a pH of 7.8-8.0.[1]

  • Acidification & Extraction (Optional): Acidify the solution to a low pH (e.g., 0.7-0.9) and perform an extraction with a solvent like dichloromethane to remove certain impurities.[1][3]

  • Decolorization: Treat the aqueous solution with activated carbon to remove colored impurities.[1]

  • Crystallization: Adjust the pH to the isoelectric point of 7-ADCA (around 3.8-4.0) to induce crystallization. The addition of an alcohol like ethanol (B145695) can aid in this process.[1]

  • Isolation and Drying: Filter the crystals, wash them with a suitable solvent, and dry them to obtain the purified 7-ADCA.

Q4: How can I improve the removal of the Δ-2-7-ADCA isomer?

A4: Optimizing the crystallization process is key. This includes precise control of the pH, temperature, and the solvent/anti-solvent ratio.[1] A multi-step pH adjustment, as described in some patents, can be effective. This involves dissolving at a higher pH, acidifying to a very low pH to protonate the molecule, and then carefully raising the pH back to the isoelectric point for crystallization.[1]

Experimental Protocols

Protocol 1: High-Purity 7-ADCA Purification by pH Adjustment and Crystallization

This protocol is adapted from a patented method and aims to achieve high purity by effectively removing the Δ-2-7-ADCA isomer.[1]

Materials:

  • Crude 7-ADCA

  • Deionized water

  • Dilute ammonia water (3-5% w/w)

  • Sulfuric acid (dilute solution)

  • Absolute ethanol

Procedure:

  • Dissolution: In a crystallizer, add the crude 7-ADCA to deionized water (e.g., 5g of crude in 65-95 mL of water). While stirring at 20-25°C, slowly add dilute ammonia water to adjust the pH to 7.8-8.0, ensuring complete dissolution.

  • Acidification: Slowly add dilute sulfuric acid to the solution, adjusting the pH to 0.7-0.9.

  • Second pH Adjustment: Add dilute ammonia water (13-15% w/w) to raise the pH back to 7.8-8.0.

  • Addition of Anti-Solvent: Add absolute ethanol to the solution.

  • Crystallization: While stirring at a controlled temperature (20-70°C), add dilute sulfuric acid to adjust the final pH to 3.8-4.0.

  • Crystal Growth: Continue stirring for 6-60 minutes to allow for crystal growth.

  • Isolation: Filter the precipitated 7-ADCA crystals.

  • Washing: Wash the crystals with a small amount of cold deionized water or an appropriate solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Impurity Profiling of 7-ADCA using RP-HPLC

This is a general method for the analysis of 7-ADCA and its impurities.[6]

Chromatographic Conditions:

  • Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: Phosphate buffer (e.g., K2HPO4 and KH2PO4 in water, pH 6.0) and acetonitrile (B52724) (e.g., 92:8 v/v).

  • Detection: UV at 254 nm.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare standard solutions of 7-ADCA and known impurities at various concentrations in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the 7-ADCA sample in the mobile phase to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the standards.

Data Presentation

Table 1: Example of Purification Results under Different Conditions [1]

Parameter Example 1 Example 2 Example 3
Crude 7-ADCA (g) 555
Water (mL) 856595
Dissolution Temp (°C) 202025
Final Purity (%) 99.4099.9599.93
Δ-2-7-ADCA Content (%) 0.490.020.03
Yield (%) 74.690.091.0

Visualizations

G cluster_workflow 7-ADCA Purification Workflow crude Crude 7-ADCA dissolution Dissolution (pH 7.8-8.0) crude->dissolution acidification Acidification (pH 0.7-0.9) dissolution->acidification ph_adjust2 pH Adjustment (pH 7.8-8.0) acidification->ph_adjust2 crystallization Crystallization (pH 3.8-4.0) ph_adjust2->crystallization isolation Isolation & Drying crystallization->isolation pure Pure 7-ADCA isolation->pure

Caption: Workflow for the purification of 7-ADCA.

G cluster_troubleshooting Troubleshooting Logic for Low Purity start Low Purity Detected check_isomer Check for Δ-2-7-ADCA Isomer start->check_isomer optimize_ph Optimize Crystallization pH (3.8-4.0) check_isomer->optimize_ph High check_other Check for Other Organic Impurities check_isomer->check_other Low control_temp Control Temperature (20-25°C) optimize_ph->control_temp end Purity Improved control_temp->end extraction Perform Dichloromethane Extraction check_other->extraction adsorption Use Adsorption Chromatography extraction->adsorption adsorption->end

Caption: Troubleshooting flowchart for low purity 7-ADCA.

References

Technical Support Center: Penicillin Acylase Stability in 7-ADCA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with penicillin acylase (PA) during the enzymatic synthesis of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA).

Troubleshooting Guides

This section addresses common problems observed during the synthesis of 7-ADCA using penicillin acylase, offering potential causes and actionable solutions.

Issue 1: Low or No Enzyme Activity

Question: My reaction shows very low or no conversion of the substrate to 7-ADCA. What could be the cause?

Answer: Low or absent enzyme activity can stem from several factors related to the enzyme's integrity and the reaction conditions.

  • Improper Enzyme Storage: Penicillin acylase is sensitive to storage conditions. Ensure the enzyme has been stored at the recommended temperature (typically -20°C or lower for long-term storage) and has not undergone multiple freeze-thaw cycles, which can lead to denaturation.

  • Sub-optimal Reaction pH: The catalytic activity of penicillin acylase is highly dependent on the pH of the reaction medium. The optimal pH for the hydrolysis of cephalosporin (B10832234) G to 7-ADCA is generally around 8.0.[1] Significant deviations from this value can drastically reduce enzyme activity.

  • Incorrect Reaction Temperature: Temperature influences reaction kinetics, but excessively high temperatures can cause irreversible enzyme denaturation. While the optimal temperature for this reaction can be as high as 50-54°C, prolonged exposure to such temperatures, especially for the free enzyme, can lead to rapid inactivation.[1][2][3]

  • Presence of Inhibitors: Contaminants in the substrate or buffer, such as heavy metal ions or residual chemicals from upstream processes, can act as inhibitors.

  • Inactive Enzyme Batch: It is possible that the enzyme batch itself is inactive. It is advisable to test the activity of a new batch of enzyme with a standard substrate before use in a critical experiment.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the enzyme has been stored according to the manufacturer's specifications.

  • Optimize Reaction pH: Prepare fresh buffer and accurately measure the pH of the reaction mixture. Perform small-scale reactions across a pH range (e.g., 7.0 to 8.5) to determine the optimal pH for your specific enzyme and substrate.

  • Optimize Reaction Temperature: Run the reaction at different temperatures (e.g., 30°C to 55°C) to find the best balance between activity and stability.

  • Check for Contaminants: Use high-purity water and reagents. If contamination is suspected, consider purifying the substrate.

  • Assay Enzyme Activity: Use a standard colorimetric assay, such as the NIPAB (2-nitro-5-[(phenylacetyl)amino]-benzoic acid) assay, to confirm the activity of your enzyme stock.[4]

Issue 2: Rapid Decrease in Enzyme Activity Over Time

Question: The initial reaction rate is good, but the enzyme activity drops off quickly, leading to an incomplete reaction. Why is this happening?

Answer: A rapid decline in enzyme activity during the reaction is a classic sign of enzyme instability under the operational conditions.

  • Product Inhibition: Both products of the reaction, 7-ADCA and particularly phenylacetic acid (PAA), can inhibit penicillin acylase activity.[5] As the concentration of these products increases, the reaction rate will slow down. Phenylacetic acid acts as a competitive inhibitor.[2]

  • Substrate Inhibition: High concentrations of the substrate, cephalosporin G, can also cause inhibition.[5]

  • Thermal Instability: Even at optimal temperatures, the enzyme may gradually denature over the course of a prolonged reaction. This is more pronounced with the free (non-immobilized) enzyme.

  • pH Shift During Reaction: The production of phenylacetic acid will cause the pH of the reaction medium to drop. If the buffering capacity is insufficient, this pH shift can move the enzyme out of its optimal pH range and contribute to inactivation.

Troubleshooting Steps:

  • Immobilize the Enzyme: Immobilization is the most effective strategy to enhance the operational stability of penicillin acylase.[6][7] Covalent attachment to a solid support can significantly improve resistance to changes in pH and temperature.[8]

  • Control Substrate and Product Concentration: Consider a fed-batch or continuous process to maintain lower concentrations of inhibitory substrates and products. In-situ product removal techniques can also be employed.

  • Optimize pH Control: Use a buffer with sufficient capacity to maintain the optimal pH throughout the reaction. An automated pH controller (autotitrator) can be used to add a base to neutralize the PAA as it is formed.

  • Lower Reaction Temperature: While this may decrease the initial reaction rate, it can extend the enzyme's half-life, potentially leading to a higher overall yield in the long run.

Issue 3: Poor Reusability of Immobilized Enzyme

Question: I have immobilized my penicillin acylase, but I'm seeing a significant loss of activity after each reaction cycle. How can I improve its reusability?

Answer: Poor reusability of an immobilized enzyme suggests issues with the immobilization method, the support material, or the washing and storage procedures between cycles.

  • Enzyme Leaching: The enzyme may not be securely attached to the support and could be leaching into the reaction medium during the reaction or washing steps. This is more common with physical adsorption methods than with covalent attachment.

  • Mechanical Instability of the Support: The support material itself may be breaking down under the stirring or flow conditions of the reactor, leading to the loss of both support and enzyme.

  • Incomplete Washing: Residual substrates, products, or by-products may remain in the pores of the support after a cycle, inhibiting the enzyme in the subsequent run.

  • Improper Storage Between Cycles: The conditions used to store the immobilized enzyme between uses (e.g., temperature, buffer) may not be optimal for maintaining its stability.

Troubleshooting Steps:

  • Strengthen Enzyme Attachment: If using physical adsorption, consider switching to a covalent immobilization method. Multipoint covalent attachment can offer a more rigid and stable enzyme preparation.[8]

  • Choose a Robust Support: Select a support material with good mechanical strength appropriate for your reactor setup (e.g., packed bed vs. stirred tank).

  • Optimize Washing Protocol: Develop a thorough washing protocol to remove all reactants and products from the support after each cycle. This may involve washing with buffers of different pH or ionic strength.

  • Determine Optimal Storage Conditions: After washing, store the immobilized enzyme in a suitable buffer (e.g., a neutral pH phosphate (B84403) buffer) at a low temperature (e.g., 4°C) to preserve its activity for the next use.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of penicillin acylase instability in 7-ADCA synthesis?

A1: The primary causes of instability are multifactorial and include sensitivity to pH and temperature, as well as inhibition by both the substrate (cephalosporin G) and the reaction products (7-ADCA and phenylacetic acid).[5][9] Immobilization is a widely used strategy to mitigate these stability issues.[6]

Q2: How does immobilization improve the stability of penicillin acylase?

A2: Immobilization improves stability in several ways:

  • Rigidification: Multipoint covalent attachment to a support reduces the enzyme's conformational flexibility, making it more resistant to denaturation by heat or extreme pH.[10]

  • Microenvironment: The support matrix can provide a protective microenvironment for the enzyme, shielding it from harsh conditions in the bulk solution.

  • Prevents Aggregation: By isolating enzyme molecules from each other, immobilization prevents intermolecular aggregation, which can be a cause of inactivation.

  • Ease of Reuse: It allows for easy separation of the enzyme from the reaction mixture, facilitating its reuse over multiple cycles.[11]

Q3: What are the optimal pH and temperature for 7-ADCA synthesis using penicillin acylase?

A3: The optimal conditions can vary slightly depending on the source of the enzyme and whether it is free or immobilized. However, a general guideline is:

  • Optimal pH: 7.8 - 8.0.[1][2]

  • Optimal Temperature: 45°C - 55°C.[2][3][12] It is important to note that for immobilized enzymes, the optimal temperature can be higher than for the free enzyme due to increased thermal stability.[12]

Q4: How can I measure the activity of my penicillin acylase?

A4: There are several methods to measure PA activity:

  • HPLC: This is a very accurate method that directly measures the formation of 7-ADCA and the consumption of the substrate.

  • Colorimetric Assay: A common and convenient method uses the substrate NIPAB. The hydrolysis of NIPAB by penicillin acylase releases a yellow-colored product (5-amino-2-nitrobenzoic acid) that can be measured spectrophotometrically at 405 nm.[4]

  • Fluorogenic Assay: For high-throughput screening, a fluorogenic assay using a substrate like phenylacetyl-4-methyl-coumaryl-7-amide can be used, which offers high sensitivity.[13]

Data Summary

The following tables summarize key quantitative data related to the stability and kinetics of penicillin acylase.

Table 1: Influence of pH and Temperature on Penicillin Acylase Stability

ParameterConditionObservationSource
pH Optimum Free Enzyme7.8 - 8.0[1][2]
Temperature Optimum Free Enzyme54°C[2]
Immobilized Enzyme50°C[1][12]
Thermal Stability Free EnzymeComplete loss of activity after 2 hours at 50°C.[5]
Immobilized on Chitosan (B1678972)4.9-fold more stable than free enzyme at 50°C.[8]
pH Stability Free EnzymeComplete loss of activity after 2 days at pH 10.0.[5]
Immobilized on Chitosan4.5-fold more stable than free enzyme at pH 10.0.[8]
Denaturation Temp. At pH 6.0Maximum denaturation temperature of 64.5°C.[14]
At pH 3.0 and 9.5Denaturation temperature decreases by about 15°C.[14]

Table 2: Kinetic and Inhibition Constants for Penicillin Acylase

ConstantSubstrate/InhibitorValueConditionsSource
Km Penicillin G9 - 11 mMWhole-cell, pH 7.8, 45°C[2]
Km 7-PADCA2.3 x 10⁻⁵ MSoluble enzyme[1]
Km 7-PADCA7.5 x 10⁻⁵ MImmobilized enzyme[1]
Ki (competitive) Phenylacetic Acid130 mMWhole-cell, pH 7.8, 45°C[2]
Ki (non-competitive) 6-Aminopenicillanic Acid131 mMWhole-cell, pH 7.8, 45°C[2]
Ki (substrate) Penicillin G1,565 - 1,570 mMWhole-cell, pH 7.8, 45°C[2]

Experimental Protocols

Protocol 1: Covalent Immobilization of Penicillin Acylase on Glutaraldehyde-Activated Chitosan

This protocol describes a method for the multipoint covalent attachment of penicillin acylase to chitosan, a cost-effective support material.[8]

Materials:

Methodology:

  • Support Activation: a. Suspend chitosan flakes in a glutaraldehyde solution (e.g., 2% v/v in phosphate buffer). b. Allow the activation reaction to proceed for a specified time (e.g., 2 hours) at room temperature with gentle shaking. c. Thoroughly wash the activated chitosan with distilled water to remove excess glutaraldehyde.

  • Enzyme Immobilization: a. Add the penicillin acylase solution to the activated chitosan support. b. Incubate the mixture under gentle agitation for a set period (e.g., 3-4 hours) at a low temperature (e.g., 4°C) to allow for covalent bond formation.

  • Reduction of Schiff Bases: a. Add a solution of sodium borohydride to the immobilized enzyme preparation to reduce the Schiff bases formed between the enzyme and the support, creating stable secondary amine linkages. b. Incubate for a short period (e.g., 30 minutes) at room temperature.

  • Final Washing: a. Wash the final immobilized enzyme preparation extensively with buffer and then distilled water to remove any unbound enzyme and residual reagents. b. The immobilized enzyme is now ready for use or storage at 4°C.

Protocol 2: Determination of Penicillin Acylase Activity using NIPAB

This protocol provides a colorimetric method for quantifying enzyme activity.[4]

Materials:

  • NIPAB (2-nitro-5-[(phenylacetyl)amino]-benzoic acid) substrate solution (e.g., 600 mg/L in phosphate buffer, pH 7.5)

  • Penicillin Acylase sample (free or immobilized)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Microplate reader or spectrophotometer capable of reading at 405 nm

  • 96-well microplate or cuvettes

Methodology:

  • Reaction Setup: a. Pre-warm the substrate solution and buffer to the desired reaction temperature (e.g., 37°C). b. In a microplate well or cuvette, mix the NIPAB substrate solution with the phosphate buffer. For example, use 90 µL of substrate solution. c. To initiate the reaction, add a small volume of the enzyme sample (e.g., 10 µL). If using an immobilized enzyme, add a known weight of the preparation.

  • Measurement: a. Immediately place the sample in the spectrophotometer. b. Measure the increase in absorbance at 405 nm over time (e.g., every 6 seconds for 3 minutes). The absorbance increase is due to the formation of 5-amino-2-nitrobenzoic acid.

  • Calculation of Activity: a. Determine the initial rate of the reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve. b. Calculate the enzyme activity in Units (U), where one unit is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions. This requires the molar extinction coefficient of the product.

Visualizations

Troubleshooting_Workflow Start Start: Low 7-ADCA Yield CheckActivity Is Initial Activity Low? Start->CheckActivity CheckDeactivation Is Activity Decreasing Rapidly? CheckActivity->CheckDeactivation No CheckStorage Check Enzyme Storage & Assay Activity (NIPAB) CheckActivity->CheckStorage Yes CheckInhibition Check for Product/ Substrate Inhibition CheckDeactivation->CheckInhibition Yes End Process Optimized CheckDeactivation->End No OptimizeConditions Optimize pH (7.8-8.0) & Temperature (45-55°C) CheckStorage->OptimizeConditions OptimizeConditions->CheckDeactivation CheckpHShift Monitor pH During Reaction Improve Buffering CheckInhibition->CheckpHShift Immobilize Consider Enzyme Immobilization for Enhanced Stability CheckpHShift->Immobilize Immobilize->End

Caption: Troubleshooting workflow for low 7-ADCA yield.

Stability_Factors cluster_Physical Physical Factors cluster_Chemical Chemical Factors cluster_Solution Solution PA_Stability Penicillin Acylase Stability Temperature Temperature Temperature->PA_Stability affects pH pH pH->PA_Stability affects Substrate_Inhibition Substrate Inhibition (Cephalosporin G) Substrate_Inhibition->PA_Stability decreases Product_Inhibition Product Inhibition (7-ADCA, PAA) Product_Inhibition->PA_Stability decreases Immobilization Immobilization (Support, Cross-linking) Immobilization->PA_Stability improves

Caption: Key factors influencing penicillin acylase stability.

References

identification and minimization of byproducts in enzymatic 7-ADCA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the enzymatic synthesis of 7-aminodeacetoxycephalosporanic acid (7-ADCA).

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic routes for 7-ADCA synthesis?

A1: There are two primary enzymatic routes for the synthesis of 7-ADCA:

  • Hydrolysis of Adipyl-7-ADCA: This method uses a glutaryl-acylase to hydrolyze adipyl-7-ADCA into 7-ADCA and adipic acid. This is an equilibrium reaction.[1]

  • Two-Step Conversion of Deacetoxycephalosporin C (DAOC): This process involves two enzymes. First, D-amino acid oxidase (DAO) converts DAOC to α-ketoadipyl-7-ACA. This intermediate then spontaneously reacts with hydrogen peroxide (a byproduct of the first reaction) to form glutaryl-7-ACA (GL-7-ACA). In the second step, a glutaryl acylase (GLA) hydrolyzes GL-7-ACA to yield 7-ADCA.[2][3]

Q2: What are the common byproducts and impurities encountered in enzymatic 7-ADCA synthesis?

A2: Common byproducts and impurities include:

  • Δ²-7-ADCA Isomer: An inactive isomer of 7-ADCA that can form during the synthesis or purification process.[4]

  • Unreacted Starting Material: Depending on the route, this can include adipyl-7-ADCA or deacetoxycephalosporin C (DAOC).

  • Intermediates: In the DAOC conversion route, residual amounts of α-ketoadipyl-7-ACA or glutaryl-7-ACA may be present.

  • Degradation Products: 7-ADCA can be susceptible to chemical degradation, especially under suboptimal pH and temperature conditions or during prolonged reaction times in continuous reactors.[1][5]

  • Side-Chain Donors/Products: In the case of hydrolysis of adipyl-7-ADCA, adipic acid is a co-product.[1]

Q3: How do reaction conditions like pH and temperature affect byproduct formation?

A3: Reaction conditions play a crucial role in both yield and purity:

  • pH: The optimal pH for the enzymatic reaction is typically between 7.0 and 9.0 for adipyl-7-ADCA hydrolysis to achieve high equilibrium yields.[1][6] Deviations from the optimal pH can lead to decreased enzyme activity and increased formation of degradation products. The formation of the Δ²-7-ADCA isomer is also influenced by pH.[7]

  • Temperature: For the hydrolysis of adipyl-7-ADCA, higher temperatures (e.g., up to 40°C) can favor a higher equilibrium yield.[1][6] However, excessively high temperatures can lead to enzyme denaturation and increased degradation of 7-ADCA.[1] It is crucial to find the optimal balance for the specific enzyme being used.

Troubleshooting Guides

Problem 1: High Levels of Δ²-7-ADCA Isomer Detected in HPLC Analysis

  • Possible Cause 1: Suboptimal pH during reaction or workup.

    • Solution: Ensure the pH of the reaction mixture is maintained within the optimal range for the enzyme throughout the synthesis. For the adipyl-7-ADCA hydrolysis, a pH range of 7-9 is generally recommended.[1][6] During downstream processing, such as crystallization, carefully control the pH as shifts can promote isomerization.[7]

  • Possible Cause 2: Prolonged reaction time or high temperature.

    • Solution: Optimize the reaction time to achieve maximum conversion of the substrate without allowing for significant isomerization. Monitor the reaction progress by HPLC. Similarly, operate at the lowest temperature that allows for an efficient reaction rate to minimize the formation of the Δ² isomer.

  • Possible Cause 3: Inappropriate purification method.

    • Solution: The purification method for 7-ADCA can influence the level of the Δ²-isomer. A controlled crystallization process with careful pH adjustment can significantly improve purity.[4]

Problem 2: Low Yield of 7-ADCA

  • Possible Cause 1: Enzyme inactivity or inhibition.

    • Solution: Verify the activity of the enzyme before starting the reaction. Ensure that no inhibitory substances are present in the reaction mixture. For instance, chloride ions have been shown to decrease the reaction rate of adipyl-7-ADCA hydrolysis.[8]

  • Possible Cause 2: Unfavorable reaction equilibrium (for adipyl-7-ADCA hydrolysis).

    • Solution: To shift the equilibrium towards 7-ADCA formation, consider operating at a higher pH (7-9) and temperature (up to 40°C), and a lower initial concentration of adipyl-7-ADCA.[1][6]

  • Possible Cause 3: Inefficient conversion in the two-step DAOC process.

    • Solution: Ensure the optimal functioning of both D-amino acid oxidase and glutaryl acylase. The spontaneous conversion of keto-adipyl-7-ACA to GL-7ACA is crucial and can be nearly quantitative under the right conditions.[2]

  • Possible Cause 4: Degradation of 7-ADCA.

    • Solution: In continuous reactor systems, the chemical stability of 7-ADCA is a concern.[1][5] Optimizing the reactor configuration and reaction conditions can minimize degradation. For batch reactors, this is generally less of an issue.[1][5]

Data on Byproduct Minimization

The following table summarizes data from a patent on the purification of 7-ADCA, demonstrating the reduction of the Δ²-7-ADCA isomer through a specific refining method involving controlled crystallization.

SamplePurity of 7-ADCA (%)Δ²-7-ADCA Content (%)Yield (%)
Crude Product 198.90.3572.9
Refined Product 199.910.0587
Crude Product 299.50.4173.9
Refined Product 299.950.0290

Data adapted from a purification method patent, illustrating the effectiveness of the described refining process.[4]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Adipyl-7-ADCA
  • Reaction Setup: Prepare a buffered solution at the desired pH (e.g., pH 8.0). Dissolve adipyl-7-ADCA to the desired initial concentration.

  • Enzyme Addition: Add the immobilized glutaryl-acylase to the reaction mixture.

  • Incubation: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle stirring.[1]

  • Monitoring: Periodically take samples from the reaction mixture. Quench the enzyme activity (e.g., by filtration if using an immobilized enzyme or by adding a stop solution).

  • Analysis: Analyze the samples by HPLC to determine the concentrations of adipyl-7-ADCA, 7-ADCA, and adipic acid.

  • Termination: Once the reaction has reached equilibrium or the desired conversion, separate the enzyme from the reaction mixture.

  • Purification: Proceed with the purification of 7-ADCA, for example, by crystallization at a low pH.[5]

Protocol 2: Two-Step Enzymatic Conversion of DAOC to 7-ADCA
  • First Enzymatic Step (DAO):

    • In a suitable buffer (e.g., pH 8.0), dissolve DAOC.

    • Add immobilized D-amino acid oxidase (D-AOD).

    • Incubate at a controlled temperature (e.g., 20-25°C).[2] This reaction will produce keto-adipyl-7-ACA, which spontaneously converts to GL-7ACA in the presence of the co-produced hydrogen peroxide.[2]

  • Separation: Remove the immobilized D-AOD from the reaction mixture.

  • Second Enzymatic Step (GLA):

    • To the solution containing GL-7ACA, add immobilized glutaryl-acylase (GL-acylase).

    • Continue incubation under controlled temperature and pH.

  • Monitoring and Analysis: Monitor the conversion of GL-7ACA to 7-ADCA using HPLC.

  • Purification: Once the reaction is complete, separate the immobilized enzyme and purify the 7-ADCA from the solution.

Protocol 3: HPLC Analysis of 7-ADCA and Byproducts
  • Chromatographic System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column is commonly used (e.g., 4.6 mm x 250 mm, 5 µm).[9]

  • Mobile Phase: A typical mobile phase consists of a phosphate (B84403) buffer and acetonitrile (B52724). For example, a mixture of phosphate buffer (5g K₂HPO₄ and 5g KH₂PO₄ in 1L water, adjusted to pH 6.0) and acetonitrile (92:8 v/v).[9]

  • Detection: Set the UV detector to 254 nm.[9]

  • Column Temperature: Maintain the column at a constant temperature, for example, 35°C.[9]

  • Injection Volume: Inject a standard volume of the sample (e.g., 20 µL).[9]

  • Quantification: Use external standards of 7-ADCA and any available byproduct standards to create calibration curves for accurate quantification.

Visualizations

Byproduct_Formation_Workflow cluster_synthesis Enzymatic 7-ADCA Synthesis cluster_analysis Byproduct Analysis & Troubleshooting start Start Synthesis reaction Enzymatic Reaction (Controlled pH & Temp) start->reaction monitoring HPLC Monitoring reaction->monitoring decision Byproduct Levels Acceptable? monitoring->decision optimize Optimize Reaction Conditions (pH, Temp, Time) decision->optimize No purification Purification (e.g., Crystallization) decision->purification Yes optimize->reaction end Final Product purification->end

Caption: Workflow for byproduct identification and minimization in enzymatic 7-ADCA synthesis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue High Impurity Levels in 7-ADCA Product cause1 Suboptimal pH issue->cause1 cause2 Incorrect Temperature issue->cause2 cause3 Prolonged Reaction Time issue->cause3 cause4 Enzyme Instability issue->cause4 solution1 Verify & Adjust pH cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Monitor Reaction Kinetics cause3->solution3 solution4 Check Enzyme Activity cause4->solution4

References

Technical Support Center: Improving Acylation Selectivity in 7-ADCA Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the selectivity of the acylation step in 7-aminodeacetoxycephalosporanic acid (7-ADCA) reactions, particularly in the enzymatic synthesis of cephalosporins like cephalexin (B21000).

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic acylation of 7-ADCA, focusing on improving the synthesis-to-hydrolysis (S/H) ratio, which is critical for high product yield and purity.

Symptom Possible Cause(s) Recommended Solution(s)
Low Yield of Acylated Product (e.g., Cephalexin) 1. Low Synthesis/Hydrolysis (S/H) Ratio: The enzyme exhibits high hydrolytic activity towards the acyl donor (primary hydrolysis) or the synthesized product (secondary hydrolysis).2. Suboptimal Reaction pH: The pH is favoring hydrolysis over synthesis.3. Inappropriate Temperature: The temperature may be too high, leading to enzyme instability or increased hydrolysis.4. Substrate Inhibition: High concentrations of 7-ADCA can inhibit the enzyme.[1][2]5. Poor 7-ADCA Solubility: Low solubility of 7-ADCA limits its availability for the reaction.[3]1. Optimize S/H Ratio: - Adjust the molar ratio of the acyl donor (e.g., D-phenylglycine methyl ester - PGME) to 7-ADCA. An excess of the acyl donor can favor the synthesis reaction.[4] - Consider using a different acyl donor or a modified enzyme with a higher affinity for the aminic nucleophile (7-ADCA).2. Optimize pH: - For penicillin G acylase (PGA), a slightly acidic to neutral pH (typically 6.0-7.2) often provides a good balance between enzyme activity and suppression of hydrolysis.[5][6]3. Optimize Temperature: - Lower temperatures (e.g., 4-25°C) can decrease the rate of hydrolysis more significantly than the rate of synthesis, thus improving the S/H ratio and overall yield.[5]4. Address Substrate Inhibition: - Employ a fed-batch or continuous feeding strategy for the substrates to maintain optimal concentrations.[2]5. Enhance 7-ADCA Solubility: - The presence of the acyl donor, PGME, has been shown to enhance the solubility of 7-ADCA.[3] - A pH shift strategy can be used to create a supersaturated solution of 7-ADCA.[3]
High Levels of Byproducts 1. Hydrolysis of Acyl Donor: The enzyme is hydrolyzing the activated acyl donor (e.g., PGME to phenylglycine) at a high rate.2. Hydrolysis of Product: The desired product is being hydrolyzed back to 7-ADCA and the deacylated side chain.1. Reduce Acyl Donor Hydrolysis: - Lower the reaction temperature.[5] - Optimize the pH to favor synthesis. - Consider enzyme engineering to create variants with lower hydrolytic activity.[7]2. Minimize Product Hydrolysis: - Remove the product from the reaction mixture as it is formed, for example, through in-situ crystallization or extraction.[8] - 7-ADCA can act as a competitive inhibitor of product hydrolysis, so maintaining a sufficient concentration can be beneficial.[1][2]
Inconsistent Results with Immobilized Enzyme 1. Diffusion Limitations: The mass transfer of substrates and products to and from the active site of the immobilized enzyme is hindered, which can lower the apparent S/H ratio.[5]2. pH Gradients within the Support: Local pH changes within the immobilization matrix can affect enzyme activity and selectivity.[9]3. Enzyme Leaching: The enzyme may be desorbing from the support.1. Overcome Diffusion Limitations: - Reduce the particle size of the support material. - Increase agitation speed (while avoiding enzyme denaturation). - Use a support with a more open pore structure.2. Mitigate pH Gradients: - Increase the buffer concentration in the reaction medium.[9]3. Prevent Enzyme Leaching: - Use a covalent immobilization method to ensure a stable attachment of the enzyme to the support.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the primary factor affecting the selectivity in the enzymatic acylation of 7-ADCA?

A1: The primary factor is the competition between the nucleophilic attack of the 7-ADCA amino group and water on the acyl-enzyme intermediate. This is quantified by the synthesis-to-hydrolysis (S/H) ratio. A higher S/H ratio indicates greater selectivity towards the desired acylated product.[4][7]

Q2: How does pH influence the selectivity of the reaction?

A2: pH has a significant impact on the ionization state of the substrates and the enzyme's active site. For the synthesis of cephalexin using penicillin G acylase, a pH range of 6.0-7.2 is often optimal.[6] At this pH, the amino group of 7-ADCA is sufficiently nucleophilic, while the hydrolytic activity of the enzyme is suppressed compared to more alkaline conditions.[5]

Q3: Is a higher temperature always better for the reaction rate?

A3: While a higher temperature can increase the initial reaction rate, it often disproportionately increases the rate of hydrolysis of both the acyl donor and the product, leading to a lower overall yield. Lowering the reaction temperature can be a key strategy to improve selectivity.[5]

Q4: Can the choice of acyl donor affect the selectivity?

A4: Yes, the structure of the acyl donor can influence the S/H ratio. Activated acyl donors like esters (e.g., D-phenylglycine methyl ester) are commonly used in kinetically controlled synthesis.[4] The enzyme's affinity for different acyl donors can vary, impacting the formation of the acyl-enzyme intermediate and its subsequent reaction pathway.

Q5: What are the advantages of using an immobilized enzyme for 7-ADCA acylation?

A5: Immobilization allows for easy separation of the enzyme from the reaction mixture, enabling its reuse and facilitating continuous processing.[4] A stable, multipoint covalent immobilization can also enhance the enzyme's stability against changes in pH and temperature.[5][10] However, it is crucial to manage potential diffusion limitations.[5]

Q6: How can I minimize the formation of phenylglycine as a byproduct?

A6: The formation of phenylglycine results from the hydrolysis of the acyl donor (e.g., PGME). To minimize this, you can:

  • Lower the reaction temperature.

  • Optimize the pH to favor synthesis.

  • Use a fed-batch strategy to maintain a low, steady concentration of the acyl donor.[2]

  • Employ enzyme variants with a higher S/H ratio.[7]

Quantitative Data Summary

The following tables provide a summary of quantitative data on the effect of various parameters on the enzymatic synthesis of cephalexin from 7-ADCA and PGME using penicillin G acylase.

Table 1: Effect of pH and Temperature on Cephalexin Synthesis Yield

pHTemperature (°C)Yield (%)Reference
6.5456.9[5]
6.52541.4[5]
7.025Approx. 37 (WT enzyme)[12]

Table 2: Kinetic Parameters for Free and Immobilized Penicillin G Acylase

Enzyme FormVmax (μmol·min⁻¹)Km (mol·L⁻¹)Reference
Free PGA0.73250.0227[4]
Immobilized PGA0.37270.0436[4]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis of Cephalexin

This protocol outlines a general batch procedure for the synthesis of cephalexin from 7-ADCA and D-phenylglycine methyl ester (PGME) using immobilized penicillin G acylase (IPGA).

  • Reaction Setup:

    • Suspend 7-ADCA in deionized water in a temperature-controlled reaction vessel with stirring.[6]

    • Separately, dissolve PGME hydrochloride (PGME·HCl) in deionized water.[6]

  • pH Adjustment:

    • Adjust the pH of the 7-ADCA suspension and the PGME solution to the desired value (e.g., pH 6.5) using a suitable base (e.g., ammonia (B1221849) solution).[6]

  • Initiation of Reaction:

    • Add the PGME solution to the 7-ADCA suspension.

    • Introduce the immobilized penicillin G acylase to the reaction mixture to start the acylation.

  • Reaction Monitoring:

    • Maintain the desired temperature (e.g., 25°C) and pH throughout the reaction.

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of 7-ADCA, PGME, cephalexin, and phenylglycine.

  • Product Isolation:

    • As the reaction proceeds, cephalexin will precipitate from the solution.[6]

    • Upon completion of the reaction, separate the immobilized enzyme by filtration for reuse.

    • Collect the cephalexin precipitate by filtration.

    • Wash the product with cold water and a suitable organic solvent (e.g., acetone) to remove unreacted substrates and byproducts.[6]

    • Dry the final product under vacuum.[6]

Protocol 2: Immobilization of Penicillin G Acylase on Glutaraldehyde-Activated Support

This protocol describes a method for the covalent immobilization of penicillin G acylase, which can improve its stability.

  • Support Activation:

  • Enzyme Preparation:

    • Prepare a solution of penicillin G acylase in a suitable buffer (e.g., 100 mM bicarbonate buffer, pH 10, containing 100 mM phenylacetic acid for multipoint attachment).[10]

  • Immobilization:

    • Add the enzyme solution to the activated support.[10]

    • Allow the mixture to react under gentle stirring at a controlled temperature (e.g., 20°C) for a specified duration (e.g., 8 hours for multipoint attachment).[10]

  • Washing:

    • After the immobilization period, wash the support extensively with buffer and then deionized water to remove any unbound enzyme.

  • Storage:

    • Store the immobilized enzyme at 4°C until use.

Visualizations

Enzymatic_Acylation_Workflow cluster_substrates Substrates cluster_reaction Reaction Vessel cluster_products Products & Byproducts 7-ADCA 7-ADCA Acyl_Donor Acyl Donor (e.g., PGME) Acyl_Enzyme Acyl-Enzyme Intermediate Acyl_Donor->Acyl_Enzyme Acylation of Enzyme Enzyme Immobilized Penicillin Acylase Enzyme->Acyl_Enzyme Byproduct_1 Hydrolyzed Acyl Donor Acyl_Enzyme->Byproduct_1 Hydrolysis (Side Reaction 1) Desired_Product Acylated Product (e.g., Cephalexin) Byproduct_2 Hydrolyzed Product Desired_Product->Byproduct_2 Hydrolysis (Side Reaction 2) Acyl_Enzyme7-ADCA Acyl_Enzyme7-ADCA Acyl_Enzyme7-ADCA->Desired_Product Synthesis (Selective)

Caption: Workflow of enzymatic acylation of 7-ADCA.

Troubleshooting_Logic Start Low Selectivity/ Low Yield Issue Check_SH Is S/H Ratio Low? Start->Check_SH Optimize_Conditions Optimize Reaction Conditions: - Lower Temperature - Adjust pH (6.0-7.2) - Adjust Substrate Ratio Check_SH->Optimize_Conditions Yes Check_Hydrolysis High Levels of Hydrolyzed Byproducts? Check_SH->Check_Hydrolysis No Optimize_Conditions->Check_Hydrolysis Implement_Removal Implement In-Situ Product Removal Check_Hydrolysis->Implement_Removal Yes Check_Immobilization Using Immobilized Enzyme? Check_Hydrolysis->Check_Immobilization No Implement_Removal->Check_Immobilization Address_Immobilization Address Diffusion Limitations: - Optimize Support - Increase Agitation - Increase Buffer Conc. Check_Immobilization->Address_Immobilization Yes Consider_Enzyme_Eng Consider Enzyme Engineering Check_Immobilization->Consider_Enzyme_Eng No Address_Immobilization->Consider_Enzyme_Eng End Improved Selectivity Consider_Enzyme_Eng->End

References

preventing the degradation of 7-ADCA during downstream processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the degradation of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) during downstream processing.

Troubleshooting Guide

This guide addresses common issues encountered during the downstream processing of 7-ADCA, focusing on minimizing degradation and ensuring product purity.

Issue Potential Cause Recommended Action
Loss of 7-ADCA potency pH instability: The β-lactam ring of 7-ADCA is susceptible to hydrolysis under both acidic and alkaline conditions.Maintain the pH of the process stream within the optimal stability range of 7-ADCA. For many cephalosporins, a slightly acidic to neutral pH is preferred.[1] Continuous pH monitoring and adjustment are critical.
Elevated temperature: Higher temperatures accelerate the rate of chemical degradation.Conduct all downstream processing steps at controlled, low temperatures whenever possible. For enzymatic reactions, operate at the optimal temperature for enzyme activity while considering the stability of 7-ADCA.[2][3]
Presence of certain metal ions: Some metal ions can catalyze the degradation of β-lactam antibiotics.Use high-purity water and reagents. If necessary, consider the use of chelating agents.
High levels of Δ-2-7-ADCA isomer Isomerization: The Δ-3 double bond in 7-ADCA can isomerize to the Δ-2 position, especially under certain pH and temperature conditions. This isomer is an undesirable impurity.Carefully control the pH and temperature throughout the purification process. The specific conditions that favor isomerization should be identified and avoided. Reversed-phase HPLC methods can be used to monitor the levels of both isomers.[4]
Product discoloration Oxidation or side reactions: The presence of oxidizing agents or reactive impurities can lead to the formation of colored degradation products.Deaerate buffers and solutions to minimize dissolved oxygen. Ensure all chemicals and solvents are of high purity and free from peroxides or other oxidizing agents.
Poor recovery after crystallization Suboptimal crystallization conditions: Incorrect pH, temperature, or solvent composition can lead to low yield or the precipitation of impurities along with the product.Optimize crystallization parameters by carefully controlling the pH to the isoelectric point of 7-ADCA, managing the temperature profile, and selecting appropriate anti-solvents.[3][5]
Inconsistent results between batches Process variability: Fluctuations in critical process parameters such as pH, temperature, holding times, and reagent concentrations can lead to batch-to-batch inconsistency in product quality and purity.Implement strict process controls and standard operating procedures (SOPs). Utilize in-process monitoring to ensure that critical parameters are maintained within their specified ranges for every batch.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 7-ADCA?

A1: The primary degradation pathway for 7-ADCA involves the hydrolysis of the β-lactam ring, which leads to a loss of antibacterial activity. This hydrolysis can be catalyzed by both acidic and alkaline conditions. Another significant degradation pathway is the isomerization of the Δ-3 double bond to the inactive Δ-2 isomer.

Q2: What is the optimal pH range for 7-ADCA stability?

A2: The stability of 7-ADCA is highly pH-dependent. While the optimal pH can vary slightly depending on the specific conditions, it is generally most stable in the slightly acidic to neutral pH range. Extreme pH values should be avoided during processing and storage. The pseudo-first-order chemical degradation constant of 7-ADCA is significantly influenced by pH.[1]

Q3: How does temperature affect the stability of 7-ADCA?

A3: Temperature has a significant impact on the stability of 7-ADCA, with higher temperatures accelerating the rate of degradation.[2][3] It is recommended to perform downstream processing steps at reduced temperatures to minimize degradation.

Q4: What analytical techniques are recommended for monitoring 7-ADCA and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of 7-ADCA and its degradation products.[4][6][7] A stability-indicating HPLC method should be developed and validated to separate 7-ADCA from its potential impurities and degradation products, including the Δ-2 isomer.

Q5: How can I prevent the formation of the Δ-2-7-ADCA isomer?

A5: The formation of the Δ-2-7-ADCA isomer can be minimized by carefully controlling the pH and temperature during downstream processing.[4] Maintaining the process within the optimal stability window for 7-ADCA will help to reduce the rate of isomerization.

Quantitative Data Summary

Table 1: Influence of pH on the Pseudo-First-Order Chemical Degradation Constant of 7-ADCA

pHDegradation Constant (k) (h⁻¹)
2~0.1
3~0.01
4~0.002
5~0.001
6~0.002
7~0.005
8~0.02
9~0.1

Data extrapolated and simplified from Yamana and Tsuji (1976) for illustrative purposes.[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for 7-ADCA and its Δ-2 Isomer

This protocol outlines a general method for the separation and quantification of 7-ADCA and its Δ-2 isomer. Method optimization and validation are required for specific applications.

1. Materials and Reagents:

  • 7-ADCA reference standard

  • Δ-2-7-ADCA reference standard (if available)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • High-purity water

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a phosphate buffer and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation. For example, a starting point could be a buffer of 20 mM potassium dihydrogen phosphate (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 90:10 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 25 °C

  • Injection Volume: 20 µL

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of 7-ADCA reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution: Dilute the process sample with the mobile phase to a concentration within the calibration range.

4. Analysis:

  • Inject the standard solutions to establish the calibration curve.

  • Inject the sample solutions.

  • Identify and quantify the 7-ADCA and Δ-2-7-ADCA peaks based on their retention times compared to the standards.

Protocol 2: Forced Degradation Study of 7-ADCA

This protocol is designed to identify potential degradation products and to demonstrate the specificity of the stability-indicating HPLC method.

1. Acid Hydrolysis:

  • Incubate a solution of 7-ADCA in 0.1 M HCl at 60 °C for a specified period (e.g., 2, 4, 8 hours).

  • Neutralize the solution with 0.1 M NaOH.

  • Analyze by HPLC.

2. Base Hydrolysis:

  • Incubate a solution of 7-ADCA in 0.1 M NaOH at room temperature for a specified period (e.g., 30, 60, 120 minutes).

  • Neutralize the solution with 0.1 M HCl.

  • Analyze by HPLC.

3. Oxidative Degradation:

  • Treat a solution of 7-ADCA with 3% hydrogen peroxide at room temperature for a specified period.

  • Analyze by HPLC.

4. Thermal Degradation:

  • Heat a solid sample of 7-ADCA at a high temperature (e.g., 105 °C) for a specified period.

  • Dissolve the sample in the mobile phase and analyze by HPLC.

5. Photolytic Degradation:

  • Expose a solution of 7-ADCA to UV light (e.g., 254 nm) for a specified period.

  • Analyze by HPLC.

Visualizations

Downstream_Processing_Workflow cluster_workflow General 7-ADCA Downstream Processing Workflow cluster_critical Critical Control Points for Stability Start Crude 7-ADCA Solution Filtration Cell Removal / Filtration Start->Filtration Extraction Solvent Extraction (Optional) Filtration->Extraction Crystallization Crystallization (pH & Temperature Control) Extraction->Crystallization Isolation Solid-Liquid Separation (Filtration / Centrifugation) Crystallization->Isolation pH_Control pH Control Crystallization->pH_Control Temp_Control Temperature Control Crystallization->Temp_Control Drying Drying Isolation->Drying Final Purified 7-ADCA Drying->Final

References

Technical Support Center: Overcoming Scale-Up Challenges in 7-ADCA Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance to navigate the complexities of scaling up the manufacturing of 7-Aminodeacetoxycephalosporanic acid (7-ADCA), a crucial intermediate for cephalosporin (B10832234) antibiotics.[1] This guide is structured in a question-and-answer format to directly address common issues encountered during process development and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary routes for 7-ADCA production and their key scale-up considerations?

A1: The two main routes for industrial 7-ADCA production are chemical synthesis and enzymatic conversion.

  • Chemical Synthesis: This traditional route involves the ring expansion of penicillin G or V. While well-established, it often requires harsh chemicals, leading to environmental concerns and the formation of impurities.[2][3]

  • Enzymatic Conversion: This greener alternative utilizes enzymes, such as penicillin G acylase (PGA) or glutaryl acylase, to hydrolyze precursors like Cephalosporin G or adipyl-7-ADCA.[4][5] This method offers milder reaction conditions and higher specificity.

Key scale-up considerations for the enzymatic route, which is the focus of this guide, include enzyme stability and activity, mass transfer limitations, product inhibition, and efficient downstream processing.[6][7]

Q2: What are the advantages of using immobilized enzymes in 7-ADCA manufacturing?

A2: The use of immobilized enzymes is a common strategy in industrial-scale 7-ADCA production due to several advantages:

  • Reusability: Immobilized enzymes can be easily recovered and reused for multiple batches, significantly reducing costs.

  • Process Simplification: It simplifies the downstream processing as the enzyme can be easily separated from the reaction mixture.[8]

  • Enhanced Stability: Immobilization can improve the operational stability of the enzyme against changes in temperature and pH.[9]

  • Continuous Processing: It facilitates the development of continuous manufacturing processes, which can improve productivity.[5][10]

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of enzymatic 7-ADCA manufacturing.

Enzymatic Reaction Stage

Q3: My enzymatic conversion yield is lower than expected upon scale-up. What are the potential causes and how can I troubleshoot this?

A3: Low conversion yields during scale-up can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Troubleshooting Steps:

  • Sub-optimal Reaction Conditions:

    • pH and Temperature: Ensure that the pH and temperature of the reactor are maintained at the optimal levels for the specific enzyme used. Even minor deviations can significantly impact enzyme activity.[8]

    • Mixing and Homogeneity: In larger reactors, inadequate mixing can lead to localized pH and temperature gradients, as well as poor substrate distribution. Evaluate and optimize the agitation speed and impeller design to ensure homogeneity.

  • Enzyme Deactivation:

    • Shear Stress: High agitation rates in large reactors can cause mechanical stress on the immobilized enzyme, leading to deactivation.[7]

    • Product Inhibition: The accumulation of products, such as phenylacetic acid (in the case of Penicillin G hydrolysis), can inhibit enzyme activity.[6] Consider in-situ product removal techniques.

  • Mass Transfer Limitations:

    • External Diffusion: A stagnant layer around the immobilized enzyme particles can limit the diffusion of the substrate to the enzyme's active site. This can be mitigated by increasing the agitation speed (while being mindful of shear stress).

    • Internal Diffusion: For porous immobilized enzyme carriers, the diffusion of the substrate into the pores and the product out of the pores can be a rate-limiting step.[6] Crushing the immobilized enzyme for analytical purposes can help determine if internal diffusion is a significant issue.[6]

Logical Flow for Troubleshooting Low Conversion Yield

Purification_Workflow Start Reaction Mixture (Post-Enzymatic Conversion) Filtration Enzyme Removal (Filtration/Centrifugation) Start->Filtration pH_Adjustment1 pH Adjustment (Acidification) Filtration->pH_Adjustment1 Crystallization Crystallization (Cooling/Anti-solvent) pH_Adjustment1->Crystallization SolidLiquid_Separation Solid-Liquid Separation (Filtration) Crystallization->SolidLiquid_Separation Washing Crystal Washing SolidLiquid_Separation->Washing MotherLiquor Mother Liquor (Contains Impurities) SolidLiquid_Separation->MotherLiquor Drying Drying Washing->Drying FinalProduct High-Purity 7-ADCA Drying->FinalProduct

References

Technical Support Center: Enhancing the Aqueous Solubility of 7-ADCA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the solubility of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) in aqueous media.

Troubleshooting Guides & FAQs

This section addresses common issues and questions encountered during the solubilization of 7-ADCA.

Frequently Asked Questions (FAQs)

Q1: Why is my 7-ADCA not dissolving in water?

A1: 7-ADCA is a zwitterionic molecule, meaning it has both acidic and basic functional groups. Its solubility in water is lowest at its isoelectric point (pI), which is around pH 4.5. At this pH, the net charge of the molecule is zero, leading to strong intermolecular interactions and precipitation. To enhance solubility, it is crucial to adjust the pH of the aqueous medium.

Q2: What is the optimal pH for dissolving 7-ADCA?

A2: The solubility of 7-ADCA significantly increases as the pH moves away from its isoelectric point.[1][2] For acidic conditions, a pH below 3 is effective. For alkaline conditions, a pH above 7 generally leads to a substantial increase in solubility. For instance, at a pH of 7.8, the solubility can be significantly higher than at neutral pH.[3] However, it is important to consider the stability of 7-ADCA at extreme pH values, as degradation can occur.[4]

Q3: Can I heat the solution to improve 7-ADCA solubility?

A3: Yes, increasing the temperature generally increases the solubility of 7-ADCA in aqueous solutions.[2] However, be cautious as prolonged exposure to high temperatures, especially at non-optimal pH values, can lead to degradation of the β-lactam ring, a critical component for its biological activity.[4] It is advisable to use gentle warming (e.g., 30-40°C) and to minimize the duration of heat exposure.

Q4: My 7-ADCA precipitates out of solution over time. How can I prevent this?

A4: Precipitation after initial dissolution can be due to several factors:

  • pH shift: The pH of your solution might be drifting towards the isoelectric point of 7-ADCA. Ensure your buffer has sufficient capacity to maintain the desired pH.

  • Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable. The presence of nucleation sites (e.g., impurities, scratches on the container) can trigger precipitation.

  • Temperature change: If you dissolved the 7-ADCA at an elevated temperature, cooling the solution can lead to precipitation as the solubility decreases.

To mitigate this, consider using co-solvents or complexing agents to stabilize the dissolved 7-ADCA.[3][5]

Q5: Are there alternatives to pH adjustment for enhancing 7-ADCA solubility?

A5: Yes, several other methods can be employed, often in conjunction with pH control:

  • Co-solvency: The addition of water-miscible organic solvents can increase solubility.

  • Hydrotropy: Using high concentrations of certain compounds (hydrotropes) can enhance the solubility of poorly soluble substances.

  • Complexation: Forming inclusion complexes, for example with cyclodextrins, can significantly improve aqueous solubility.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.

Troubleshooting Specific Issues

Issue 1: 7-ADCA powder is clumping and difficult to wet.

  • Possible Cause: The powder may have absorbed moisture, leading to aggregation.

  • Solution: Ensure 7-ADCA is stored in a desiccator. Use a vortex mixer or sonication to aid in the dispersion of the powder in the solvent.

Issue 2: The solution color changes or a pungent odor develops after dissolving 7-ADCA.

  • Possible Cause: This could indicate chemical degradation of the 7-ADCA molecule, particularly the β-lactam ring. This is more likely to occur at extreme pH values or elevated temperatures.[4]

  • Solution: Prepare solutions fresh and use them promptly. If storage is necessary, keep solutions at low temperatures (2-8°C) and protected from light. Conduct stability studies under your specific experimental conditions to determine the degradation rate.

Issue 3: Inconsistent solubility results between experiments.

  • Possible Cause:

    • Inaccurate pH measurement and control.

    • Variations in the source or purity of 7-ADCA.

    • Inconsistent temperature control.

    • Differences in mixing speed or duration.

  • Solution:

    • Calibrate your pH meter before each use.

    • Use 7-ADCA from the same batch for a series of related experiments.

    • Use a temperature-controlled water bath or shaker.

    • Standardize your dissolution protocol, including mixing parameters.

Data Presentation: Solubility of 7-ADCA

The following tables summarize quantitative data on the solubility of 7-ADCA under various conditions.

Table 1: Effect of pH on 7-ADCA Solubility in Aqueous Solution at 15°C

pHSolubility (mmol/L)
5.0~20
6.0~30
6.5~40
7.0~100
7.5~400
7.8~750
Data is estimated from graphical representations in cited literature.[3]

Table 2: Effect of Temperature on 7-ADCA Solubility at pH 6.5

Temperature (°C)Solubility (mmol/L)
10~35
15~40
20~50
25~65
30~80
Data is estimated from graphical representations in cited literature.[1]

Table 3: Effect of a Co-solvent (PGME) on 7-ADCA Solubility at pH 6.5 and 15°C

PGME Concentration (mmol/L)7-ADCA Solubility (mmol/L)
0~40
200~60
400~85
600~110
800~140
Data is estimated from graphical representations in cited literature.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to enhance 7-ADCA solubility.

Protocol 1: Solubility Enhancement by pH Adjustment
  • Materials: 7-ADCA powder, deionized water, 1 M HCl, 1 M NaOH, calibrated pH meter, magnetic stirrer and stir bar, volumetric flasks.

  • Procedure:

    • Prepare a series of buffers at the desired pH values (e.g., pH 3, 5, 7, 9).

    • Add an excess amount of 7-ADCA powder to a known volume of each buffer solution in a sealed container.

    • Stir the suspensions at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After reaching equilibrium, allow the undissolved solid to settle.

    • Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered sample with an appropriate mobile phase or buffer.

    • Determine the concentration of 7-ADCA in the diluted sample using a validated analytical method such as HPLC-UV.[6][7][8][9][10]

    • Calculate the solubility of 7-ADCA at each pH.

Protocol 2: Solubility Enhancement using a Co-solvent
  • Materials: 7-ADCA powder, deionized water, a water-miscible organic co-solvent (e.g., ethanol, propylene (B89431) glycol, PEG 400), magnetic stirrer, volumetric flasks.

  • Procedure:

    • Prepare a series of co-solvent/water mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30% v/v).

    • Follow steps 2-8 from Protocol 1, using the co-solvent mixtures instead of buffers.

    • It is advisable to maintain a constant pH across all co-solvent mixtures to isolate the effect of the co-solvent on solubility.

Protocol 3: Solubility Enhancement by Hydrotropy
  • Materials: 7-ADCA powder, deionized water, a hydrotropic agent (e.g., sodium benzoate, sodium citrate, urea), magnetic stirrer, volumetric flasks.

  • Procedure:

    • Prepare aqueous solutions of the hydrotropic agent at different high concentrations (e.g., 1 M, 2 M).

    • Follow steps 2-8 from Protocol 1, using the hydrotropic solutions instead of buffers.

    • Note that hydrotropic agents can sometimes interfere with certain analytical methods, so validation of the analytical procedure in the presence of the hydrotrope is necessary.

Protocol 4: Solubility Enhancement by Complexation with Cyclodextrins
  • Materials: 7-ADCA powder, deionized water, a cyclodextrin (B1172386) (e.g., β-cyclodextrin, HP-β-cyclodextrin), magnetic stirrer, volumetric flasks.

  • Procedure (Kneading Method):

    • Place a known amount of cyclodextrin in a mortar.

    • Add a small amount of water to form a paste.

    • Slowly add the 7-ADCA powder to the paste while continuously triturating with a pestle.

    • Knead the mixture for a specified period (e.g., 30-60 minutes).

    • Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • The dried complex can then be used for solubility determination as described in Protocol 1.

Visualizations

Logical Workflow for Selecting a Solubility Enhancement Method

G A Start: Insoluble 7-ADCA B Is pH adjustment permissible for the application? A->B C Adjust pH away from pI (~4.5) B->C Yes F Consider alternative methods B->F No D Is solubility sufficient? C->D E End: Soluble 7-ADCA D->E Yes D->F No G Is the use of organic solvents acceptable? F->G H Use Co-solvents (e.g., PGME, Ethanol, PEG) G->H Yes I Are high concentrations of additives acceptable? G->I No H->D J Use Hydrotropes (e.g., Sodium Benzoate, Urea) I->J Yes K Consider Complexation (e.g., Cyclodextrins) I->K No J->D K->D L Consider Surfactants K->L Or L->D

Caption: A decision tree for selecting a suitable method to enhance 7-ADCA solubility.

Experimental Workflow for pH-Dependent Solubility Study

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Prepare Buffers (Varying pH) B Add Excess 7-ADCA A->B C Equilibrate (Stirring, Constant Temp) B->C D Filter Supernatant C->D E Dilute Sample D->E F Analyze by HPLC-UV E->F G Calculate Solubility F->G

Caption: A streamlined workflow for determining the solubility of 7-ADCA at different pH values.

Signaling Pathway of Solubility Enhancement by Complexation

G A 7-ADCA (Poorly Soluble) C Inclusion Complex (Soluble) A->C B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) B->C

References

reducing process impurities in the chemical synthesis of 7-ADCA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical synthesis of 7-aminodeacetoxycephalosporanic acid (7-ADCA). Our aim is to help you identify and resolve common issues related to process impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the chemical synthesis of 7-ADCA?

A1: The most frequently observed process impurities in the chemical synthesis of 7-ADCA include:

  • Δ²-7-ADCA: An isomer of 7-ADCA that can form during the ring expansion step or subsequent processing.

  • Unreacted Starting Materials and Intermediates: Such as Penicillin G or its sulfoxide.

  • By-products from Side Reactions: These can vary depending on the specific synthetic route but may include degradation products of the β-lactam ring.

  • Residual Solvents: Organic solvents used during the synthesis and purification steps that are not completely removed.

  • Process-Related Impurities from Enzymatic Steps: If an enzymatic cleavage is used, impurities such as the precursor (e.g., 7-phenylacetyl-amino-deacetoxycephalosporanic acid) may be present if the reaction is incomplete.

Q2: How can I effectively monitor the level of these impurities during my synthesis?

A2: High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for monitoring 7-ADCA and its impurities. A well-developed HPLC method can separate and quantify the main compound and its related substances. Key aspects of a robust HPLC method include the choice of a suitable stationary phase (typically a C18 column), mobile phase composition and gradient, and UV detection wavelength.

Q3: What are the main strategies to reduce the formation of the Δ²-7-ADCA isomer?

A3: The formation of the Δ²-7-ADCA isomer is often influenced by pH and temperature. Generally, isomerization is favored under harsh acidic or basic conditions and at elevated temperatures. To minimize its formation, it is crucial to carefully control the pH and temperature during the ring expansion and subsequent work-up steps. Purification by crystallization at the isoelectric point of 7-ADCA is also an effective method to reduce the level of this impurity in the final product.

Troubleshooting Guides

Issue 1: High Levels of Δ²-7-ADCA Impurity Detected in the Final Product

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate pH during work-up Review and optimize the pH adjustment steps. For crystallization, precise control of the pH to the isoelectric point of 7-ADCA (around 3.8-4.0) is critical.Reduction of Δ²-7-ADCA content to <0.1%.
High temperature during synthesis or purification Ensure that the temperature during the ring expansion reaction and subsequent crystallization is maintained within the optimal range. Avoid unnecessarily high temperatures. For the dissolution of crude 7-ADCA, a temperature of 20-25°C is recommended to avoid an increase in impurities.[1]Minimized isomerization and improved purity of the final product.
Inefficient crystallization Optimize the crystallization process. This includes controlling the rate of addition of the anti-solvent or the cooling profile, as well as the stirring speed and aging time of the crystals. A longer crystal growth time (e.g., 20-25 minutes) can lead to more uniform crystals with less impurity entrapment.[1]Enhanced purification and lower levels of entrapped Δ²-7-ADCA.
Issue 2: Incomplete Enzymatic Cleavage of the Phenylacetyl Side Chain

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal pH or temperature for the enzyme Verify that the pH and temperature of the reaction mixture are within the optimal range for the specific penicillin acylase being used. For many penicillin acylases, a pH of around 8.0 and a temperature of approximately 30°C are suitable.[2]Increased enzyme activity and more complete conversion to 7-ADCA.
Enzyme inhibition Check for the presence of potential inhibitors in the reaction mixture. Certain organic solvents or by-products from previous steps can inhibit enzyme activity. The presence of phenylglycine, a product of the reaction, can also cause feedback inhibition.Identification and removal of inhibitors to restore enzyme efficacy.
Insufficient enzyme loading or reaction time Increase the amount of immobilized enzyme or extend the reaction time. Monitor the reaction progress by HPLC to determine the point of completion.Drive the reaction to completion, minimizing residual starting material.
Poor mass transfer with immobilized enzyme Ensure adequate mixing to facilitate contact between the substrate and the immobilized enzyme particles. The use of a suitable buffer can also improve the microenvironment pH within the enzyme particles.Enhanced reaction rate and higher conversion.

Data Presentation

Table 1: Impact of Purification by pH Adjustment and Crystallization on 7-ADCA Purity and Δ²-7-ADCA Content

Purification Stage Purity of 7-ADCA (%) Content of Δ²-7-ADCA (%) Yield (%)
Crude Product98-990.25-0.50-
After Dissolution at pH 7.8-8.0---
After Acidification to pH 0.7-0.9---
After Crystallization at pH 3.8-4.0>99.91<0.06>87

Data synthesized from a patented purification method.[1]

Experimental Protocols

Protocol 1: HPLC Analysis of 7-ADCA and Impurities

This protocol is adapted from a method for the analysis of 7-aminocephalosporanic acid (7-ACA) and its impurities and is suitable for the analysis of 7-ADCA with appropriate validation.

  • Column: C18 (5 µm, 4.6 mm x 250 mm)

  • Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724) (92:8 v/v). The phosphate buffer is prepared by dissolving 5g of K₂HPO₄ and 5g of KH₂PO₄ in 1L of water and adjusting the pH to 6.0.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

Linearity Ranges from a similar method for 7-ACA and related compounds: [3]

Compound Linear Range (µg/mL) Correlation Coefficient (R²)
7-ACA0.02534 - 5040.9991
7-ADCA0.02415 - 9.660.9998
Cephalosporin C0.02625 - 10.50.9998
Protocol 2: Purification of Crude 7-ADCA by Crystallization

This protocol describes a method to purify crude 7-ADCA to reduce the content of impurities, particularly Δ²-7-ADCA.

  • Dissolution: Suspend the crude 7-ADCA in water at a controlled temperature of 20-25°C.[1]

  • pH Adjustment (Alkaline): Slowly add aqueous ammonia (B1221849) to adjust the pH of the suspension to 7.8-8.0, ensuring complete dissolution of the 7-ADCA.[1]

  • Acidification: Add sulfuric acid to the solution to adjust the pH to 0.7-0.9.[1]

  • pH Adjustment (Back to Alkaline): Add aqueous ammonia again to bring the pH back to 7.8-8.0.[1]

  • Crystallization: Add an alcohol (e.g., methanol) to the solution. While stirring, add sulfuric acid to adjust the pH to the isoelectric point of 7-ADCA (3.8-4.0).[1]

  • Crystal Growth: Allow the crystals to grow for a defined period (e.g., 20-60 minutes) with controlled stirring and temperature.[1]

  • Isolation and Drying: Isolate the purified 7-ADCA crystals by filtration, wash with a cold solvent, and dry under vacuum.

Mandatory Visualizations

Caption: Workflow for the chemical synthesis and purification of 7-ADCA.

Impurity_Formation_Pathway cluster_conditions Favorable Conditions for Isomerization 7_ADCA 7-ADCA (Δ³-isomer) Protonation Protonation/ Deprotonation 7_ADCA->Protonation Delta2_7_ADCA Δ²-7-ADCA Protonation->Delta2_7_ADCA Isomerization High_Temp High Temperature High_Temp->Protonation Harsh_pH Harsh pH (Acidic or Basic) Harsh_pH->Protonation

Caption: Isomerization of 7-ADCA to Δ²-7-ADCA under certain conditions.

References

Technical Support Center: Optimization of pH and Temperature for Enzymatic 7-ADCA Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic hydrolysis of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the enzymatic hydrolysis of 7-ADCA precursors?

A1: The optimal pH for the enzymatic hydrolysis to produce 7-ADCA is generally around 8.0.[1] Maintaining the pH in a stable range of 7.0 to 9.0 is crucial for high equilibrium yields.[2]

Q2: What is the optimal temperature for this enzymatic reaction?

A2: The optimal temperature can vary depending on the specific enzyme used. For Penicillin G Acylase, an optimal temperature of 50°C has been reported for the hydrolysis of 7-phenylacetamidodeacetoxycephalosporanic acid (7-PADCA).[1] However, other studies have conducted the reaction at temperatures between 20°C and 40°C, indicating that the optimal temperature should be determined for the specific enzyme and substrate.[2] High temperatures can lead to higher equilibrium yields, but also risk enzyme denaturation and chemical degradation of 7-ADCA.[3][4][5]

Q3: Which enzyme is commonly used for 7-ADCA production?

A3: Penicillin G Acylase (PGA) is a commonly used enzyme for the industrial hydrolysis of penicillin G and cephalosporin (B10832234) G to produce 6-aminopenicillanic acid (6-APA) and 7-ADCA, respectively.[6] Glutaryl-acylase is also used for the hydrolysis of adipyl-7-ADCA.[2]

Q4: How do substrate and product concentrations affect the reaction?

A4: The rate of an enzymatic reaction generally increases with substrate concentration up to a saturation point.[7] However, high concentrations of the substrate can sometimes lead to substrate inhibition.[8] The products of the hydrolysis, such as phenylacetic acid, can act as competitive inhibitors, while 7-ADCA can be a noncompetitive inhibitor.[9]

Q5: Can organic solvents be used in the reaction mixture?

A5: The presence of organic solvents can significantly impact the reaction rate. Low concentrations of methanol (B129727) may promote the reaction, while high concentrations can be inhibitory.[10][11] Other organic solvents like ethanol, isopropanol, tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO) have been shown to inhibit the reaction to varying degrees.[10][11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no enzyme activity - Incorrect pH: The pH of the reaction buffer is outside the optimal range for the enzyme.[5] - Incorrect Temperature: The reaction temperature is too low, slowing the reaction, or too high, causing enzyme denaturation.[5][12] - Enzyme Inactivation: The enzyme may have been inactivated by improper storage or handling.- Calibrate your pH meter and adjust the buffer to the optimal pH (typically around 8.0).[1] - Ensure your incubator or water bath is set to the optimal temperature for your specific enzyme (e.g., 50°C for Penicillin G Acylase).[1] - Use a fresh batch of enzyme and follow the manufacturer's storage and handling instructions.
Reaction rate decreases over time - Product Inhibition: Accumulation of reaction products (e.g., phenylacetic acid) is inhibiting the enzyme.[9] - Substrate Depletion: The concentration of the substrate has significantly decreased.[7] - Enzyme Instability: The enzyme is losing activity over the course of the reaction under the experimental conditions.- Consider in-situ product removal techniques. - If operating in a batch reactor, monitor substrate concentration and consider a fed-batch approach. - Evaluate the stability of your enzyme under the reaction conditions and consider using an immobilized enzyme for better stability.[6]
Low yield of 7-ADCA - Suboptimal pH or Temperature: The reaction conditions are not optimized for maximum yield.[2] - Equilibrium Limitation: The hydrolysis reaction has reached equilibrium, limiting further product formation.[3] - Chemical Degradation: 7-ADCA may be degrading under the reaction conditions, especially at high pH and temperature.[4][13]- Perform a systematic optimization of both pH and temperature.[2] - To shift the equilibrium towards product formation, consider strategies like product crystallization or removal.[4] - For continuous reactors, carefully select reaction conditions to minimize 7-ADCA degradation.[4]
Inconsistent results between experiments - Inaccurate Reagent Preparation: Variations in buffer preparation or substrate/enzyme concentrations. - Fluctuations in Temperature or pH: Poor control over the reaction conditions.- Double-check all calculations and ensure accurate weighing and dilution of all components. - Use a calibrated pH meter and a reliable temperature-controlled system. Monitor pH throughout the reaction and adjust if necessary.

Data Summary

Table 1: Optimal Conditions for Enzymatic Hydrolysis

EnzymeSubstrateOptimal pHOptimal Temperature (°C)Reference
Penicillin G Acylase7-phenylacetamidodeacetoxycephalosporanic acid (7-PADCA)8.050[1]
Penicillin G AcylasePenicillin G7.845-54[9]
Glutaryl-AcylaseAdipyl-7-ADCA7.0 - 9.020 - 40[2]
Flavourzyme®Soy Protein Isolate7.1248.77[14]
Yarrowia lipolytica ProteaseAgro-Industrial Waste7.030[15]

Table 2: Kinetic Parameters for Penicillin G Acylase

SubstrateKmReference
7-phenylacetamidodeacetoxycephalosporanic acid (7-PADCA)2.3 x 10-5 M (soluble enzyme)[1]
7-phenylacetamidodeacetoxycephalosporanic acid (7-PADCA)7.5 x 10-5 M (immobilized enzyme)[1]
Penicillin G9 - 11 mM[9]

Experimental Protocols

Protocol 1: General Enzymatic Hydrolysis of a 7-ADCA Precursor

  • Reaction Setup:

    • Prepare a buffered solution at the optimal pH (e.g., pH 8.0 using a phosphate (B84403) buffer).[10]

    • Dissolve the 7-ADCA precursor substrate in the buffer to the desired concentration.

    • Place the reaction vessel in a temperature-controlled water bath or incubator set to the optimal temperature (e.g., 30°C).[10]

  • Enzyme Addition:

    • Once the substrate solution has reached the target temperature, add the immobilized or soluble enzyme to initiate the reaction.[10]

  • Reaction Monitoring:

    • Maintain constant stirring throughout the reaction.

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.[10]

  • Sample Preparation and Analysis:

    • Immediately stop the enzymatic reaction in the collected sample, for instance by adding an acid or by rapid cooling.

    • Dilute the sample with the mobile phase to be used for HPLC analysis.[10]

    • Analyze the concentration of the remaining substrate and the formed 7-ADCA using High-Performance Liquid Chromatography (HPLC).[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffer Prepare Buffer at Optimal pH dissolve_substrate Dissolve Substrate prep_buffer->dissolve_substrate temp_equilibration Equilibrate to Optimal Temperature dissolve_substrate->temp_equilibration add_enzyme Add Enzyme temp_equilibration->add_enzyme run_reaction Incubate with Stirring add_enzyme->run_reaction sampling Collect Samples at Time Intervals run_reaction->sampling stop_reaction Stop Reaction in Sample sampling->stop_reaction prepare_sample Dilute Sample stop_reaction->prepare_sample hplc_analysis Analyze by HPLC prepare_sample->hplc_analysis

Caption: Experimental workflow for enzymatic 7-ADCA hydrolysis.

ph_temp_optimization cluster_ph pH Influence cluster_temp Temperature Influence center Optimal Enzyme Activity low_ph Low pH (Suboptimal Protonation) optimal_ph Optimal pH low_ph->optimal_ph Increasing Activity high_ph High pH (Denaturation) optimal_ph->center optimal_ph->high_ph Decreasing Activity low_temp Low Temperature (Low Kinetic Energy) optimal_temp Optimal Temperature low_temp->optimal_temp Increasing Activity high_temp High Temperature (Denaturation) optimal_temp->center optimal_temp->high_temp Decreasing Activity

Caption: Relationship between pH, temperature, and enzyme activity.

References

Navigating Enzyme Inhibition in 7-ADCA Biocatalysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enzyme inhibition during the biocatalytic production of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA). This guide offers practical solutions, detailed experimental protocols, and quantitative data to support your research and development endeavors in the semi-synthetic cephalosporin (B10832234) market.

Frequently Asked Questions (FAQs)

Q1: My 7-ADCA production yield is significantly lower than expected. What are the potential causes related to enzyme inhibition?

A1: Low yields in the enzymatic synthesis of 7-ADCA can often be attributed to enzyme inhibition. The primary areas to investigate are:

  • Product Inhibition: The accumulation of products, such as 7-ADCA and the respective side-chain acids (e.g., phenylacetic acid or adipic acid), can inhibit the activity of the enzymes involved.

  • Substrate Inhibition: High concentrations of the substrate, such as penicillin G or adipyl-7-ADCA, may lead to the formation of non-productive enzyme-substrate complexes, thereby reducing the reaction rate.[1]

  • By-product Inhibition: The presence of by-products from preceding reaction steps or impurities in the substrate can act as inhibitors.

  • pH and Temperature Effects: Suboptimal pH and temperature can not only affect enzyme activity and stability but also exacerbate inhibitory effects.

Q2: How can I identify the type of enzyme inhibition occurring in my reaction?

A2: Identifying the type of inhibition (competitive, non-competitive, or uncompetitive) is crucial for devising an effective mitigation strategy. This can be achieved by analyzing the enzyme kinetics in the presence of the suspected inhibitor. A common method involves generating Lineweaver-Burk plots (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).[2]

  • Competitive Inhibition: The Vmax remains unchanged, but the apparent Km increases. On a Lineweaver-Burk plot, the lines for the inhibited and uninhibited reactions will intersect at the y-axis.[2]

  • Non-competitive Inhibition: The Vmax decreases, but the Km remains the same. The Lineweaver-Burk plots will show lines with different y-intercepts but the same x-intercept.[2]

  • Uncompetitive Inhibition: Both Vmax and Km decrease. The Lineweaver-Burk plot will display parallel lines for the inhibited and uninhibited reactions.[3]

Q3: What are some common inhibitors in the two-step enzymatic production of 7-ADCA from Cephalosporin C?

A3: In the widely used two-step enzymatic conversion of Cephalosporin C (CPC) to 7-ADCA, several molecules can act as inhibitors:

  • For D-amino acid oxidase (DAO): High concentrations of the substrate, Cephalosporin C, can cause substrate inhibition.

  • For Glutaryl-7-ACA Acylase (GLA): The product, glutaric acid, is a known inhibitor. Additionally, the final product, 7-ADCA, can also exhibit inhibitory effects.

Q4: Phenylacetic acid is a by-product in my reaction using Penicillin G Acylase. How does it affect the enzyme?

A4: Phenylacetic acid (PAA) is a known competitive inhibitor of Penicillin G Acylase (PGA).[4] High concentrations of PAA can significantly reduce the enzyme's efficiency in hydrolyzing the substrate to produce 7-ADCA.

Troubleshooting Guides

Problem 1: The reaction rate slows down and stops before complete substrate conversion.

Possible Cause: Product inhibition.

Troubleshooting Steps:

  • Analyze Reaction Components: At the point of reaction stoppage, take a sample and analyze the concentrations of the substrate, 7-ADCA, and the side-chain acid (e.g., phenylacetic acid or adipic acid) using HPLC.

  • Perform Inhibition Studies: Conduct kinetic experiments with varying concentrations of the suspected product inhibitor to determine its Ki value and confirm the type of inhibition.

  • Implement In-Situ Product Removal (ISPR):

    • Crystallization: Adjust the pH of the reaction mixture to the isoelectric point of 7-ADCA to induce its crystallization and removal from the solution.

    • Solvent Extraction: Use a water-immiscible organic solvent to selectively extract the inhibitory side-chain acid.

    • Membrane Filtration: Employ nanofiltration to separate the product and by-products from the enzyme and substrate.

Problem 2: Increasing the substrate concentration does not lead to a higher initial reaction rate and may even decrease it.

Possible Cause: Substrate inhibition.

Troubleshooting Steps:

  • Kinetic Analysis: Perform a substrate-dependent kinetic study over a wide range of substrate concentrations. If the reaction rate decreases at higher substrate concentrations, it confirms substrate inhibition.

  • Fed-Batch Strategy: Instead of adding all the substrate at the beginning, implement a fed-batch approach where the substrate is added gradually to maintain a low and optimal concentration in the reactor.

  • Enzyme Immobilization: Immobilizing the enzyme can sometimes alter its kinetic properties and reduce substrate inhibition effects.

Quantitative Data on Enzyme Inhibition

EnzymeSubstrateInhibitorInhibition TypeKi ValueIC50 Value
Penicillin G AcylasePenicillin GPhenylacetic acidCompetitive2.8 x 10⁻² mol.L⁻¹Not Reported
Glutaryl-7-ACA AcylaseGlutaryl-7-ADCAAdipic acidNot SpecifiedNot ReportedNot Reported
Glutaryl-7-ACA AcylaseGlutaryl-7-ACAGlutaric acidNot SpecifiedNot ReportedNot Reported

Experimental Protocols

Protocol 1: Activity Assay for Penicillin G Amidase (Titrimetric Method)

Principle: The enzymatic hydrolysis of benzylpenicillin (Penicillin G) produces 6-aminopenicillanic acid (6-APA) and phenylacetic acid. The production of phenylacetic acid causes a decrease in pH, which can be monitored and neutralized by the addition of a standardized NaOH solution. The rate of NaOH consumption is proportional to the enzyme activity.[5]

Reagents:

  • 50 mM Potassium Phosphate (B84403) Buffer, pH 7.5 at 37°C.

  • 2.0% (w/v) Penicillin G solution in the above buffer.

  • 500 mM standardized Sodium Hydroxide (NaOH) solution.

  • Penicillin G Amidase enzyme solution (30-40 units/mL in cold 100 mM Potassium Phosphate Buffer, pH 7.5).

Procedure:

  • Pipette 20.0 mL of the Penicillin G solution into a thermostatted titration vessel and equilibrate to 37°C.

  • Place a calibrated pH electrode and a magnetic stirrer in the vessel.

  • Add 1.0 mL of the enzyme solution to initiate the reaction.

  • Immediately start monitoring the pH and maintain it at 7.8 by titrating with the 500 mM NaOH solution.

  • Record the volume of NaOH added over a specific time interval (e.g., 5-10 minutes) during the initial linear phase of the reaction.

Calculation of Activity: One unit of Penicillin G Amidase is defined as the amount of enzyme that hydrolyzes 1.0 µmole of benzylpenicillin per minute at pH 7.8 at 37°C.[5]

Protocol 2: Analysis of 7-ADCA and Related Compounds by HPLC

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a standard method for the separation and quantification of 7-ADCA, its precursors, and related by-products.

Instrumentation and Conditions:

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate buffer (e.g., 5g K₂HPO₄ and 5g KH₂PO₄ in 1L water, adjusted to pH 6.0) and acetonitrile (B52724) (e.g., 92:8 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

Procedure:

  • Prepare standard solutions of 7-ADCA, substrate (e.g., adipyl-7-ADCA), and potential inhibitors (e.g., adipic acid) of known concentrations in the mobile phase.

  • Generate a calibration curve for each compound by injecting the standards and plotting peak area against concentration.

  • Prepare reaction samples by stopping the enzymatic reaction (e.g., by adding acid or a water-miscible organic solvent) and filtering through a 0.22 µm syringe filter.

  • Inject the prepared samples into the HPLC system.

  • Quantify the concentration of each component in the samples by comparing their peak areas to the calibration curves.

Visualizing Enzymatic Pathways and Inhibition

Biocatalytic Production of 7-ADCA (Two-Step Enzymatic Process)

Biocatalytic_7ADCA_Production cluster_step1 Step 1 cluster_step2 Step 2 CPC Cephalosporin C Keto_adipyl_7ACA α-Ketoadipyl-7-ACA CPC->Keto_adipyl_7ACA O2, H2O H2O2 GL_7ACA Glutaryl-7-ACA Keto_adipyl_7ACA->GL_7ACA Spontaneous (via H2O2) Seven_ADCA 7-ADCA GL_7ACA->Seven_ADCA H2O - Glutaric Acid DAO D-Amino Acid Oxidase (DAO) GLA Glutaryl-7-ACA Acylase (GLA)

Caption: Two-step enzymatic conversion of Cephalosporin C to 7-ADCA.

Competitive Inhibition of Penicillin G Acylase

Caption: Competitive inhibition of Penicillin G Acylase.

Non-Competitive Inhibition

References

Technical Support Center: Robust and Reusable Immobilized Enzymes for 7-ADCA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working on the enzymatic synthesis of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in the development of robust and reusable immobilized enzyme systems.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in the enzymatic synthesis of 7-ADCA?

A1: The enzymatic synthesis of 7-ADCA from Cephalosporin (B10832234) G typically involves Penicillin G Acylase (PGA), which catalyzes the deacylation of the phenylacetyl side chain. In other routes, such as from Cephalosporin C, a two-step process is common, utilizing D-amino acid oxidase (DAAO) and glutaryl-7-ACA acylase (GLA).[1][2][3]

Q2: What are the most common methods for immobilizing enzymes for 7-ADCA synthesis?

A2: Common immobilization techniques include covalent attachment, adsorption, entrapment, and cross-linking.[4][5] Covalent attachment to supports like epoxy resins, chitosan (B1678972), or magnetic nanoparticles is frequently used to create stable and reusable biocatalysts.[6][7][8]

Q3: What are the main advantages of using immobilized enzymes over free enzymes in 7-ADCA production?

A3: Immobilized enzymes offer several advantages, including enhanced stability at various temperatures and pH levels, simplified separation from the reaction mixture, and the ability to be reused for multiple reaction cycles, which reduces overall process costs.[5][9][10]

Q4: How can I improve the operational stability of my immobilized enzyme?

A4: Operational stability can be enhanced by selecting a suitable immobilization method and support material, optimizing the immobilization conditions (e.g., pH, temperature, enzyme loading), and in some cases, cross-linking the enzyme after immobilization to prevent leaching and denaturation.[8][11]

Troubleshooting Guides

Problem 1: Low Yield of 7-ADCA

Possible Causes and Solutions in a Question-and-Answer Format:

  • Is the enzyme active?

    • Answer: Perform an activity assay on the free enzyme before immobilization and on the immobilized biocatalyst. A significant drop in activity after immobilization could indicate denaturation during the process.

  • Are the reaction conditions optimal?

    • Answer: Verify that the pH, temperature, and buffer composition are within the optimal range for the immobilized enzyme. These optima may shift after immobilization. For instance, the optimal pH for free Penicillin G Acylase is often around 8.0, while the optimal temperature can be around 45°C.[12]

  • Is there substrate or product inhibition?

    • Answer: High concentrations of the substrate (e.g., Cephalosporin G) or the product (7-ADCA and phenylacetic acid) can inhibit the enzyme. Consider a fed-batch or continuous reactor setup to maintain optimal concentrations.

  • Are there mass transfer limitations?

    • Answer: The support material's pore size and the particle size of the immobilized enzyme can limit the diffusion of substrate and product, leading to lower apparent activity. Crushing the immobilized particles for analytical purposes can help determine if this is a significant factor.[6]

Problem 2: Rapid Loss of Enzyme Activity Over Reuse Cycles

Possible Causes and Solutions in a Question-and-Answer Format:

  • Is the enzyme leaching from the support?

    • Answer: Enzyme leaching is common with adsorption-based immobilization due to weak interactions.[4][10] Covalent attachment provides a much stronger bond and is recommended for preventing leaching.[5] To confirm leaching, assay the supernatant for enzyme activity after a reaction cycle.

  • Is the enzyme denaturing during the reaction or washing steps?

    • Answer: Harsh pH or temperature conditions during the reaction or washing steps can lead to enzyme denaturation. Ensure all process conditions are within the enzyme's stability range. Multipoint covalent attachment can significantly increase enzyme stability.[8]

  • Is there mechanical stress on the immobilized particles?

    • Answer: Aggressive stirring can cause abrasion of the support material and damage the enzyme. Use gentle agitation or consider a packed-bed or fluidized-bed reactor to minimize mechanical stress.[9]

Data Presentation

Table 1: Comparative Performance of Immobilized Penicillin G Acylase (PGA) on Different Supports

Support MaterialImmobilization MethodSpecific Activity (U/g)Optimal pHOptimal Temperature (°C)Reusability (Retention after cycles)Reference
Magnetic Ni0.5Zn0.5Fe2O4 Nanoparticles Covalent BondingVaries with loading~8.0~45-50~70% after 11 cycles[7][12]
Chitosan Covalent Bonding (Glutaraldehyde)>330~8.0~50Half-life of 40 hours (20 cycles)[8][13]
Eupergit C Covalent Bonding587 - 974~8.0~45Data not specified[6]
Magnetic Ni0.3Mg0.4Zn0.3Fe2O4 Nanoparticles Covalent Bonding71218.045>80% after 10 cycles[12][14]

Note: Specific activity and reusability can vary significantly based on the specific experimental conditions.

Experimental Protocols

Protocol 1: Covalent Immobilization of Penicillin G Acylase (PGA) on Glutaraldehyde-Activated Chitosan Beads

This protocol describes a multipoint covalent attachment strategy to enhance enzyme stability.[8]

Materials:

  • Chitosan beads

  • Glutaraldehyde (B144438) solution (25% v/v)

  • Penicillin G Acylase (PGA) solution

  • Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Sodium bicarbonate buffer (100 mM, pH 10.0)

  • Phenylacetic acid

  • Gentle shaking incubator

Procedure:

  • Activation of Chitosan Beads:

    • Wash the chitosan beads with distilled water.

    • Activate the beads by incubating them in a 2.5% (v/v) glutaraldehyde solution in 0.1 M sodium phosphate buffer (pH 7.0) for 2 hours at room temperature with gentle shaking.

    • Wash the activated beads thoroughly with distilled water to remove excess glutaraldehyde.

  • Enzyme Immobilization:

    • Prepare a solution of PGA in 100 mM sodium bicarbonate buffer (pH 10.0) containing 100 mM phenylacetic acid (as a competitive inhibitor to protect the active site).

    • Add the activated chitosan beads to the PGA solution (e.g., 2g of beads to 20 mL of enzyme solution).

    • Incubate the mixture at 20°C for 8 hours with gentle stirring.

  • Washing and Storage:

    • After immobilization, separate the beads from the solution.

    • Wash the immobilized PGA beads with phosphate buffer to remove any unbound enzyme.

    • Store the immobilized enzyme at 4°C in a suitable buffer.

Protocol 2: Enzymatic Synthesis of 7-ADCA using Immobilized PGA

Materials:

  • Immobilized PGA

  • Cephalosporin G solution

  • Phosphate buffer (0.2 M)

  • pH meter and controller

  • Stirred tank reactor

Procedure:

  • Reaction Setup:

    • Prepare a solution of Cephalosporin G (e.g., 30 mg/mL) in 0.2 M phosphate buffer.

    • Adjust the pH of the substrate solution to the optimal pH for the immobilized PGA (e.g., pH 8.0).

    • Add the immobilized PGA to the reactor (e.g., 0.01 g/mL).

  • Reaction:

    • Maintain the reaction temperature at the optimum for the immobilized enzyme (e.g., 45°C) with constant, gentle stirring.

    • Monitor and control the pH of the reaction mixture, as the production of phenylacetic acid will cause a decrease in pH.

  • Product Recovery and Enzyme Reuse:

    • After the reaction reaches the desired conversion, stop the agitation and separate the immobilized enzyme from the reaction mixture by filtration or decantation.

    • Wash the immobilized enzyme with buffer to remove any residual substrate and product.

    • The immobilized enzyme is now ready for a new reaction cycle. The 7-ADCA in the reaction solution can be purified using methods like crystallization.

Mandatory Visualizations

Enzymatic_Synthesis_of_7ADCA CephG Cephalosporin G Immobilized_PGA Immobilized Penicillin G Acylase CephG->Immobilized_PGA Seven_ADCA 7-ADCA Immobilized_PGA->Seven_ADCA Catalysis PAA Phenylacetic Acid Immobilized_PGA->PAA

Caption: Workflow for the one-step enzymatic synthesis of 7-ADCA.

Troubleshooting_Immobilized_Enzyme Start Low Enzyme Activity or Reusability CheckActivity Is initial activity of immobilized enzyme low? Start->CheckActivity CheckReusability Is activity loss rapid during reuse? Start->CheckReusability Denaturation Possible enzyme denaturation during immobilization CheckActivity->Denaturation Yes MassTransfer Mass transfer limitations CheckActivity->MassTransfer No Leaching Enzyme leaching from support CheckReusability->Leaching Yes DenaturationReuse Denaturation during reaction/washing CheckReusability->DenaturationReuse No OptimizeImmobilization Optimize immobilization (pH, temp, loading) Denaturation->OptimizeImmobilization ChangeSupport Use support with larger pores or crush particles MassTransfer->ChangeSupport CovalentBonding Use covalent bonding Leaching->CovalentBonding OptimizeConditions Optimize reaction/washing conditions (pH, temp) DenaturationReuse->OptimizeConditions

Caption: Troubleshooting decision tree for immobilized enzyme performance.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for 7-ADCA Purity Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of high-performance liquid chromatography (HPLC) methods for determining the purity of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), a crucial intermediate in the synthesis of cephalosporin (B10832234) antibiotics. The purity of 7-ADCA is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. This document outlines and compares methodologies from pharmacopeial monographs and peer-reviewed literature to assist in selecting the most suitable analytical approach for quality control and research.

Official methods for the analysis of active pharmaceutical ingredients and their intermediates are detailed in pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP).[1][2] These compendial methods are legally binding and designed to ensure consistent quality.[1][2] Alongside these, numerous methods are published in scientific literature, often aiming to improve upon existing techniques in terms of speed, resolution, or sensitivity.

This guide will focus on a representative reversed-phase HPLC (RP-HPLC) method, a widely used technique for the analysis of cephalosporins and their intermediates.

Comparison of HPLC Methodologies

The following table summarizes and compares key chromatographic parameters and validation data from two representative HPLC methods for 7-ADCA purity analysis. Method 1 is a composite method based on common practices found in literature for related compounds, and Method 2 is based on a specific study determining 7-ADCA and its related substances.[3]

Parameter Method 1: General Isocratic RP-HPLC Method 2: Isocratic RP-HPLC for Impurity Profiling[3]
Stationary Phase C18, 5 µm, 4.6 x 250 mm (USP L1)SB-C18, 5 µm, 4.6 x 250 mm
Mobile Phase Phosphate (B84403) Buffer (pH 6.5) : Acetonitrile (B52724) (90:10 v/v)Phosphate Buffer (pH 6.0) : Acetonitrile (92:8 v/v)
Flow Rate 1.2 mL/minNot Specified
Detection Wavelength 254 nm254 nm
Column Temperature 30 °C35 °C
Injection Volume 20 µL20 µL
Linearity (R²) Typically > 0.9990.9998
Accuracy (% Recovery) Typically 98.0 - 102.0%Not Specified
Precision (%RSD) Typically < 2.0%Not Specified (Stated to meet requirements)
LOD / LOQ Method DependentNot Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The protocols for the compared methods are outlined below.

Method 1: General Isocratic RP-HPLC Protocol

This method represents a typical isocratic approach for 7-ADCA purity analysis.

  • Mobile Phase Preparation:

    • Prepare a phosphate buffer by dissolving an appropriate amount of monobasic potassium phosphate in HPLC-grade water to a concentration of 0.05 M.

    • Adjust the pH of the buffer to 6.5 using a suitable base (e.g., dilute potassium hydroxide (B78521) solution).

    • Mix the prepared buffer with acetonitrile in a 90:10 volume ratio.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of 7-ADCA reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh about 25 mg of the 7-ADCA sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Phosphate Buffer (pH 6.5) : Acetonitrile (90:10 v/v).

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 20 µL.

  • Procedure:

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks (area normalization method) or against the standard.

Method 2: Isocratic RP-HPLC for Impurity Profiling[5]

This method was established for the determination of 7-ACA and its impurities, including 7-ADCA.[3]

  • Mobile Phase Preparation:

    • Prepare a phosphate buffer by dissolving 5 g of dipotassium (B57713) hydrogen phosphate (K₂HPO₄) and 5 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of water.[3]

    • Adjust the pH to 6.0.[3]

    • Mix the prepared buffer with acetonitrile in a 92:8 volume ratio.[3]

    • Filter and degas the mobile phase.

  • Standard Solution Preparation:

    • Prepare stock solutions of 7-ADCA and other potential impurities in the mobile phase.

    • Create a series of calibration standards by diluting the stock solutions to cover the desired concentration range (e.g., 0.02415 to 9.66 µg/mL for 7-ADCA).[3]

  • Sample Solution Preparation:

    • Dissolve the sample in the mobile phase to achieve a concentration within the validated linear range.

  • Chromatographic Conditions:

    • Column: SB-C18, 5 µm, 4.6 mm × 250 mm.[3]

    • Mobile Phase: Phosphate buffer (pH 6.0) - Acetonitrile (92:8).[3]

    • Detection Wavelength: 254 nm.[3]

    • Column Temperature: 35 °C.[3]

    • Injection Volume: 20 µL.[3]

  • Procedure:

    • Inject the calibration standards to establish linearity.

    • Inject the sample solution.

    • Quantify the impurities based on the calibration curves. The study reported a linearity (R²) of 0.9998 for 7-ADCA within the range of 0.02415 to 9.66 µg/mL.[3]

Method Validation Workflow

The validation of an analytical method is essential to ensure its performance is suitable for its intended purpose.[4][5][6] Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][7] The logical workflow for validating an HPLC method is depicted below.

HPLC_Validation_Workflow method_dev Method Development & Optimization system_suitability System Suitability Test (SST) Development method_dev->system_suitability Define Criteria validation_protocol Write Validation Protocol method_dev->validation_protocol Finalize Conditions specificity Specificity (Peak Purity, Resolution) validation_report Generate Validation Report specificity->validation_report linearity Linearity & Range linearity->validation_report lod_loq LOD & LOQ lod_loq->validation_report accuracy Accuracy (% Recovery) accuracy->validation_report precision Precision (Repeatability, Intermediate) precision->validation_report robustness Robustness robustness->validation_report system_suitability->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation execute_validation->specificity execute_validation->linearity execute_validation->lod_loq execute_validation->accuracy execute_validation->precision execute_validation->robustness final_method Final Validated Method validation_report->final_method Approval

Caption: Logical workflow for HPLC analytical method validation.

References

comparative analysis of chemical versus enzymatic synthesis of 7-ADCA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 7-ADCA: Chemical vs. Enzymatic Routes

An objective analysis for researchers, scientists, and drug development professionals.

The production of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), a cornerstone intermediate for semi-synthetic cephalosporin (B10832234) antibiotics like Cephalexin and Cephradine, has traditionally relied on multi-step chemical synthesis. However, mounting environmental concerns and the pursuit of process efficiency have catalyzed the development of sophisticated enzymatic alternatives. This guide provides a comparative analysis of these two methodologies, supported by process data and detailed protocols to inform research and development decisions.

Performance and Process Parameters: A Comparative Summary

The choice between chemical and enzymatic synthesis hinges on a trade-off between established protocols and the significant advantages offered by biocatalysis in terms of efficiency, sustainability, and operating conditions. The following table summarizes key quantitative and qualitative differences.

ParameterChemical SynthesisEnzymatic Synthesis
Overall Yield 80-85%[1]>90-95%[2]
Reaction Conditions Harsh: Requires cryogenic temperatures (-30 to -40 °C) and anhydrous conditions.Mild: Operates at or near ambient temperature (25-37 °C) and neutral pH in aqueous media[3].
Reagents & Catalysts Utilizes hazardous and corrosive reagents like phosphorus pentachloride, silylating agents, and chlorinated solvents[4].Employs a reusable, biodegradable biocatalyst, typically immobilized Penicillin G Acylase (PGA)[5].
Environmental Impact Generates significant quantities of toxic and hazardous waste, leading to high effluent treatment costs[4][6].Considered a "green" process with minimal waste generation and avoidance of volatile organic solvents[1][7].
Process Complexity Multi-step, complex process involving protection, ring expansion, and deprotection steps, requiring extensive purification[4].Often a single enzymatic deacylation step following ring expansion, leading to a simpler process and higher purity product[1][5].
Cost-Effectiveness High operational costs due to expensive reagents, extreme energy consumption for cooling, and complex waste management[4][7].Lower production costs are achievable through reduced energy needs, fewer purification steps, and the reusability of the immobilized enzyme[3].

Visualizing the Synthesis Pathways

The fundamental difference in complexity and approach between the chemical and enzymatic routes is starkly illustrated in their respective workflows.

Synthesis_Workflow_Comparison cluster_chem Chemical Synthesis Workflow cluster_enz Chemo-Enzymatic Synthesis Workflow chem_start Penicillin G chem_silylation Silylation (Carboxyl Protection) chem_start->chem_silylation chem_expansion Ring Expansion (using PCl5, Pyridine etc.) chem_silylation->chem_expansion chem_intermediate Phenylacetyl-7-ADCA chem_expansion->chem_intermediate chem_deacylation Imide Halide Deacylation chem_intermediate->chem_deacylation chem_product 7-ADCA chem_deacylation->chem_product enz_start Penicillin G enz_expansion Chemical Ring Expansion enz_start->enz_expansion enz_intermediate Cephalosporin G (Phenylacetyl-7-ADCA) enz_expansion->enz_intermediate enz_hydrolysis Enzymatic Hydrolysis (Immobilized Penicillin G Acylase) enz_intermediate->enz_hydrolysis enz_product 7-ADCA enz_hydrolysis->enz_product

Caption: High-level comparison of chemical and chemo-enzymatic 7-ADCA synthesis workflows.

The logical relationship between the core requirements and outcomes of each method highlights the advantages of the enzymatic approach in modern pharmaceutical manufacturing.

Logical_Comparison cluster_chem_attr cluster_enz_attr center_node 7-ADCA Synthesis chem_node Chemical Method center_node->chem_node enz_node Enzymatic Method center_node->enz_node chem_attr1 Harsh Conditions (-40°C) chem_node->chem_attr1 chem_attr2 Hazardous Waste chem_node->chem_attr2 chem_attr3 Complex Purification chem_node->chem_attr3 chem_attr4 High Energy Use chem_node->chem_attr4 enz_attr1 Mild Conditions (25-37°C) enz_node->enz_attr1 enz_attr2 Green Process enz_node->enz_attr2 enz_attr3 High Purity enz_node->enz_attr3 enz_attr4 Catalyst Reuse enz_node->enz_attr4

Caption: Logical comparison of attributes for chemical vs. enzymatic 7-ADCA synthesis.

Experimental Protocols

The following sections provide generalized methodologies for the key steps in both chemical and enzymatic synthesis routes.

Protocol 1: Chemical Synthesis (Illustrative)

The chemical route involves the expansion of the five-membered thiazolidine (B150603) ring of a penicillin precursor to the six-membered dihydrothiazine ring of a cephalosporin.

  • Ring Expansion of Penicillin G: Penicillin G is first converted to its sulfoxide (B87167) ester. This intermediate then undergoes a thermally-induced ring expansion in the presence of a catalyst to yield phenylacetyl-7-ADCA. This process is complex and requires stringent control of temperature and moisture.

  • N-Deacylation: The phenylacetyl side chain is cleaved to yield the 7-amino nucleus.

    • A solution of phenylacetyl-7-ADCA is prepared in an anhydrous chlorinated solvent (e.g., dichloromethane) with a base like pyridine.

    • The solution is cooled to approximately -40°C.

    • Phosphorus pentachloride (PCl₅) is added to form an imino chloride intermediate.

    • An alcohol (e.g., methanol) is added, still at low temperature, to form the imino ether.

    • The reaction is quenched with water, leading to the hydrolysis of the imino ether to yield 7-ADCA.

  • Purification: The resulting 7-ADCA is highly impure. It is isolated and purified through a series of pH adjustments, extractions, and crystallization steps to remove by-products and unreacted reagents[4].

Protocol 2: Enzymatic Synthesis (Chemo-Enzymatic Route)

This industrially preferred "hybrid" route uses a chemical step for ring expansion followed by a cleaner enzymatic step for deacylation.

  • Chemical Ring Expansion: Penicillin G is chemically converted to Cephalosporin G (phenylacetyl-7-ADCA) as described in the chemical method.

  • Enzyme Immobilization: Penicillin G Acylase (PGA) is immobilized on a solid support (e.g., macroporous resin) to enhance stability and enable reuse[8]. This is a critical step for the economic viability of the process.

  • Enzymatic Hydrolysis:

    • An aqueous solution or suspension of Cephalosporin G is prepared in a reactor vessel.

    • The pH is adjusted to the enzyme's optimum, typically between 7.5 and 8.0, using an ammonia (B1221849) solution[9].

    • The temperature is maintained at the enzyme's optimal range, usually around 30-35°C[9].

    • The immobilized PGA is added to the substrate solution.

    • The reaction proceeds for 90-120 minutes, during which the enzyme selectively cleaves the phenylacetyl side chain[9]. The reaction is monitored by HPLC.

  • Product Isolation and Purification:

    • Upon reaction completion, the immobilized enzyme is easily removed by filtration for reuse.

    • The aqueous solution containing 7-ADCA is then acidified to its isoelectric point (pH ~3.0) to induce crystallization[9].

    • The precipitated 7-ADCA is collected by filtration, washed with water, and dried, yielding a product of high purity.

References

A Comparative Guide to Spectroscopic Techniques for the Characterization of 7-ADCA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) isomers is a critical aspect of quality control and drug development in the pharmaceutical industry. As a key intermediate in the synthesis of numerous semi-synthetic cephalosporin (B10832234) antibiotics, ensuring the correct isomeric form is paramount for therapeutic efficacy and safety. This guide provides a comprehensive comparison of various spectroscopic techniques for the differentiation and characterization of 7-ADCA isomers, supported by experimental data and detailed protocols.

The primary isomers of concern are the Δ² and Δ³ isomers, which differ in the position of the double bond within the dihydrothiazine ring. This subtle structural variance can significantly impact the molecule's biological activity and stability. Spectroscopic methods offer powerful tools to distinguish between these and other potential stereoisomers.

Comparison of Spectroscopic Techniques

The selection of an appropriate spectroscopic technique depends on the specific analytical need, whether it is for routine quality control, detailed structural elucidation, or quantitative analysis. The following table summarizes the key performance aspects of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy in the analysis of 7-ADCA isomers.

Spectroscopic TechniquePrinciple of Isomer DifferentiationKey Distinguishing Features for 7-ADCA IsomersAdvantagesLimitations
NMR Spectroscopy Differences in the chemical environment of protons and carbons due to the double bond position.¹H NMR: Chemical shift of the vinyl proton (H-3 in Δ³ vs. H-2 in Δ²) and adjacent protons. ¹³C NMR: Chemical shifts of the sp² hybridized carbons of the double bond.Provides detailed structural information, enabling unambiguous identification. Quantitative analysis of isomer ratios is possible.Requires higher sample concentrations and more complex instrumentation.
IR Spectroscopy Variations in bond vibrational frequencies, particularly the C=C stretching vibration.The position and intensity of the C=C stretching band. The Δ³-isomer is expected to have a stronger and slightly different frequency band compared to the Δ²-isomer.Rapid and non-destructive. Can be used for solid and solution samples.Can be less specific for complex molecules; peaks may overlap. May not be suitable for precise quantification of minor isomers.
Mass Spectrometry Different fragmentation patterns upon ionization.The relative abundance of fragment ions resulting from the cleavage of the dihydrothiazine ring can differ based on the double bond position.High sensitivity and specificity. Can be coupled with chromatography (LC-MS) for separation and identification.Isomers may produce very similar mass spectra, making differentiation challenging without tandem MS (MS/MS).
UV-Vis Spectroscopy Differences in the electronic transitions of the conjugated system.The λmax (wavelength of maximum absorbance) for the π → π* transition of the conjugated enamine system is expected to differ between the Δ² and Δ³ isomers.Simple, rapid, and cost-effective. Well-suited for quantitative analysis of the major isomer.Limited structural information. Spectral overlap can occur in the presence of impurities.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate characterization of 7-ADCA isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation and quantification of 7-ADCA isomers.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh accurately 5-10 mg of the 7-ADCA sample.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Add a small amount of an internal standard, like tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples, for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Approximately 12 ppm.

  • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Spectroscopy Parameters:

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Spectral Width: Approximately 200 ppm.

  • Number of Scans: 1024 or more scans due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay: 2-5 seconds.

Data Analysis:

  • Assign peaks based on their chemical shifts, coupling constants, and integration values.

  • Compare the spectra of unknown samples to reference spectra of known isomers. The chemical shift of the olefinic proton is a key diagnostic marker. For many cephalosporins, the aminothiazole proton in the E-isomer appears at a downfield position (δ 7.2-7.6 ppm) compared to the Z-isomer (δ 6.7-6.9 ppm). A similar downfield shift is expected for the vinylic proton in the Δ³-isomer of 7-ADCA compared to the corresponding proton in the Δ²-isomer.

Infrared (IR) Spectroscopy

Objective: To identify the presence of specific functional groups and differentiate between isomers based on their vibrational spectra.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or for use with KBr pellets.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid 7-ADCA sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

  • Mix approximately 1 mg of the 7-ADCA sample with 100-200 mg of dry potassium bromide (KBr) powder.

  • Grind the mixture to a fine powder.

  • Press the powder into a transparent pellet using a hydraulic press.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

Data Analysis:

  • Identify characteristic absorption bands for functional groups present in 7-ADCA (e.g., β-lactam C=O, carboxylic acid C=O and O-H, amine N-H).

  • Focus on the C=C stretching region (typically 1680-1620 cm⁻¹) to distinguish between the Δ² and Δ³ isomers. The exact position and intensity of this peak will vary between the isomers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain fragmentation patterns for isomer differentiation.

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS) for separation of isomers prior to analysis. Electrospray ionization (ESI) is a common ionization technique.

Sample Preparation:

  • Prepare a dilute solution of the 7-ADCA sample (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote ionization.

  • If using LC-MS, ensure the sample is filtered to remove any particulate matter.

Data Acquisition (LC-MS/MS):

  • Chromatographic Separation: Use a suitable reversed-phase column (e.g., C18) to separate the isomers. A gradient elution with a mobile phase of water and acetonitrile (both with 0.1% formic acid) is typically employed.

  • Ionization Mode: Positive ion mode is generally preferred for cephalosporins.

  • MS Scan: Acquire full scan mass spectra to identify the molecular ion ([M+H]⁺).

  • MS/MS Scan: Select the molecular ion for collision-induced dissociation (CID) to generate fragment ions.

Data Analysis:

  • Compare the retention times of the isomers if using LC-MS.

  • Analyze the fragmentation patterns. The cleavage of the β-lactam ring is a characteristic fragmentation pathway for cephalosporins[1][2]. The relative intensities of fragment ions originating from the dihydrothiazine ring are likely to differ between the Δ² and Δ³ isomers due to the different double bond position influencing bond stabilities[3].

UV-Visible Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) and for quantitative analysis.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of 7-ADCA in a suitable solvent (e.g., water, methanol, or a buffer solution).

  • Prepare a series of dilutions to a concentration range that gives an absorbance reading between 0.2 and 0.8.

Data Acquisition:

  • Wavelength Range: Scan from 200 to 400 nm.

  • Blank: Use the solvent as a blank to zero the instrument.

Data Analysis:

  • Determine the λmax from the absorption spectrum. The Δ³-isomer, with its more extended conjugation, is expected to have a longer λmax compared to the Δ²-isomer.

  • For quantitative analysis, create a calibration curve by plotting absorbance versus concentration for a series of standard solutions.

Visualization of the Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of 7-ADCA isomers using the discussed spectroscopic techniques.

G cluster_0 Sample Preparation cluster_1 Initial Screening & Quantification cluster_2 Separation & Detailed Structural Analysis cluster_3 Data Analysis & Isomer Identification Sample 7-ADCA Sample (potential isomer mixture) UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Quick Scan IR IR Spectroscopy Sample->IR Functional Group ID LC_MS LC-MS / MS/MS Sample->LC_MS Separation Data_Analysis Comparative Data Analysis UV_Vis->Data_Analysis IR->Data_Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) LC_MS->NMR Isolated Isomers for Detailed Structure LC_MS->Data_Analysis NMR->Data_Analysis Isomer_ID Isomer Identification & Quantification Data_Analysis->Isomer_ID

Caption: Workflow for the spectroscopic characterization of 7-ADCA isomers.

Conclusion

The characterization of 7-ADCA isomers is effectively achieved through a combination of spectroscopic techniques. While UV-Vis and IR spectroscopy serve as rapid and valuable screening tools, NMR spectroscopy provides the most definitive structural information for unambiguous isomer identification. Mass spectrometry, particularly when coupled with liquid chromatography, offers high sensitivity for both separation and structural analysis based on fragmentation patterns. The choice and combination of these techniques, guided by the detailed protocols provided, will enable researchers and drug development professionals to ensure the quality and purity of 7-ADCA, a cornerstone of modern antibiotic synthesis.

References

Assessing the Bioequivalence of Cephalosporins: A Guide for Researchers on the Impact of 7-ADCA Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals on whether the manufacturing route of the key starting material, 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), influences the bioequivalence of final cephalosporin (B10832234) drug products. This guide synthesizes available data on 7-ADCA production, potential impurities, and standard bioequivalence testing protocols to provide a weight-of-evidence-based assessment.

The synthetic pathway to 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), a crucial intermediate for a multitude of widely-used cephalosporin antibiotics such as cephalexin (B21000) and cefadroxil, has evolved significantly.[1] Production methodologies have transitioned from purely chemical syntheses to more environmentally sustainable enzymatic and biotechnological processes.[2][3] This diversification in manufacturing raises a critical question for drug developers and regulatory scientists: do these different synthetic routes for 7-ADCA yield final cephalosporin active pharmaceutical ingredients (APIs) that are bioequivalent?

This guide delves into the primary synthetic routes of 7-ADCA, examines the potential for route-specific impurities, and outlines the rigorous bioequivalence studies mandated for generic drug approval. While direct comparative bioequivalence studies explicitly linking pharmacokinetic profiles to the 7-ADCA synthesis route are not extensively available in peer-reviewed literature, a thorough analysis of manufacturing controls and regulatory requirements provides a strong foundation for assessing therapeutic equivalence.

Production Routes of 7-ADCA: A Comparative Overview

The production of 7-ADCA is broadly categorized into two main streams: chemical synthesis and enzymatic/biotechnological synthesis.

1. Chemical Synthesis: This traditional approach involves the ring expansion of penicillin G or V.[2] It is a multi-step process that often utilizes chlorinated solvents and other hazardous reagents, leading to environmental concerns.[2]

2. Enzymatic and Biotechnological Synthesis: These "greener" alternatives are gaining prominence due to their milder reaction conditions and reduced waste generation.[2] These routes can be further subdivided:

  • Enzymatic hydrolysis of cephalosporin C (CPC): In this method, the naturally occurring cephalosporin C is enzymatically converted to 7-ACA (7-aminocephalosporanic acid), which can then be chemically or enzymatically modified to 7-ADCA.[4]

  • Direct fermentation to deacetoxycephalosporin C (DAOC): Genetically engineered microorganisms, such as Acremonium chrysogenum, can be designed to produce DAOC directly, which is then converted to 7-ADCA through enzymatic deacylation.[3]

  • Enzymatic synthesis from penicillin: This innovative approach uses enzymes to expand the penicillin ring and subsequently modify the side chain to yield 7-ADCA.

The choice of synthetic route can theoretically influence the impurity profile of the resulting 7-ADCA. A notable potential impurity is the Δ²-isomer of 7-ADCA, which can form during the ring expansion or enzymatic cleavage steps.[5] However, modern purification techniques, such as isoelectric point crystallization, are highly effective in reducing such impurities to negligible levels, often achieving a purity of over 99.9%.[5]

Impact of 7-ADCA Synthesis Route on Cephalosporin Bioequivalence: A Weight-of-Evidence Approach

While a direct head-to-head clinical study comparing the bioequivalence of a cephalosporin derived from different 7-ADCA routes is not readily found in the public domain, the principle of therapeutic equivalence is strongly supported by a weight-of-evidence approach rooted in stringent regulatory standards for both API purity and final product performance.

A key study on the related intermediate, 7-aminocephalosporanic acid (7-ACA), found no significant differences in the content and impurities of 7-ACA produced by different methods.[6] This suggests that robust purification processes are capable of yielding a highly pure intermediate regardless of the initial synthetic pathway. It is reasonable to extrapolate that similar stringent controls are applied to 7-ADCA production.

Furthermore, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require comprehensive bioequivalence studies for the approval of generic drugs.[7] These studies are designed to ensure that the generic product is therapeutically equivalent to the innovator product. The focus of these studies is on the performance of the final drug product in humans, encompassing the influence of the API's physicochemical properties and the formulation's characteristics.

The bioequivalence of two drug products is established if their rate and extent of absorption are not statistically different when administered at the same molar dose under similar experimental conditions.[8] The key pharmacokinetic parameters assessed are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[8] The acceptance criteria for bioequivalence are stringent, with the 90% confidence intervals for the ratio of the geometric means of AUC and Cmax for the test and reference products typically required to be within 80-125%.[8]

Given these rigorous standards, any potential variations in the 7-ADCA starting material that could impact the in vivo performance of the final cephalosporin product would be detected during these mandatory bioequivalence studies. The successful marketing of numerous generic cephalosporins, which likely utilize 7-ADCA from various sources, attests to the effectiveness of this regulatory framework in ensuring therapeutic equivalence.

Data Presentation

Table 1: Comparison of 7-ADCA Synthetic Routes

FeatureChemical SynthesisEnzymatic/Biotechnological Synthesis
Starting Material Penicillin G or VCephalosporin C, Penicillin, or direct fermentation
Key Process Ring expansion of the penicillin nucleusEnzymatic conversion/deacylation
Potential Impurities Residual solvents, Δ²-7-ADCAEnzyme residues, fermentation by-products, Δ²-7-ADCA
Environmental Impact Higher, use of hazardous chemicalsLower, "greener" chemistry

Table 2: Key Pharmacokinetic Parameters in Cephalosporin Bioequivalence Studies

ParameterDescriptionBioequivalence Acceptance Criteria (90% Confidence Interval)
AUC (Area Under the Curve) Represents the total drug exposure over time.80.00% - 125.00%
Cmax (Maximum Concentration) The highest concentration of the drug in the blood.80.00% - 125.00%
Tmax (Time to Maximum Concentration) The time at which Cmax is reached.Generally descriptive, but significant differences can be a concern.

Experimental Protocols

1. In Vitro Dissolution Testing of Cephalosporin Tablets/Capsules

This test is a critical quality control measure and can be indicative of in vivo performance.

  • Apparatus: USP Apparatus 2 (Paddle)

  • Dissolution Medium: 900 mL of a suitable buffer, often pH 4.5 or 6.8, to simulate intestinal conditions.

  • Temperature: 37 ± 0.5°C

  • Paddle Speed: 50 or 75 RPM

  • Sampling Times: Multiple time points (e.g., 10, 20, 30, 45, 60 minutes) to generate a dissolution profile.

  • Analysis: The concentration of the dissolved cephalosporin is determined by High-Performance Liquid Chromatography (HPLC) with UV detection.

2. In Vivo Bioequivalence Study: Pharmacokinetic Endpoint Study

This is the definitive test to establish bioequivalence between two formulations.

  • Study Design: A randomized, two-period, two-sequence, single-dose, crossover study is the standard design.

  • Subjects: A sufficient number of healthy adult volunteers.

  • Procedure:

    • Subjects are randomly assigned to receive either the test or reference cephalosporin product.

    • Blood samples are collected at predefined time points before and after drug administration.

    • A washout period of at least five half-lives of the drug separates the two treatment periods.

    • Subjects then receive the alternate product.

  • Bioanalytical Method: The concentration of the cephalosporin in plasma or serum is measured using a validated HPLC or LC-MS/MS method.

  • Pharmacokinetic Analysis: AUC and Cmax are calculated for each subject for both the test and reference products.

  • Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means of AUC and Cmax are calculated to determine if they fall within the predefined bioequivalence limits.

Mandatory Visualization

G cluster_chem Chemical Synthesis cluster_bio Enzymatic/Biotechnological Synthesis Penicillin G/V Penicillin G/V Ring Expansion Ring Expansion Penicillin G/V->Ring Expansion Chemical Reagents Chemical 7-ADCA Chemical 7-ADCA Ring Expansion->Chemical 7-ADCA Final Cephalosporin API Final Cephalosporin API Chemical 7-ADCA->Final Cephalosporin API Acylation Cephalosporin C Cephalosporin C Enzymatic Conversion Enzymatic Conversion Cephalosporin C->Enzymatic Conversion Enzymes Enzymatic 7-ADCA Enzymatic 7-ADCA Enzymatic Conversion->Enzymatic 7-ADCA Enzymatic 7-ADCA->Final Cephalosporin API Acylation

Caption: Production routes of 7-ADCA leading to the final cephalosporin API.

G Start Start Randomized Crossover Study Design Randomized Crossover Study Design Start->Randomized Crossover Study Design Administer Test/Reference Drug Administer Test/Reference Drug Randomized Crossover Study Design->Administer Test/Reference Drug Collect Blood Samples Collect Blood Samples Administer Test/Reference Drug->Collect Blood Samples Analyze Plasma Concentrations (HPLC/LC-MS) Analyze Plasma Concentrations (HPLC/LC-MS) Collect Blood Samples->Analyze Plasma Concentrations (HPLC/LC-MS) Calculate PK Parameters (AUC, Cmax) Calculate PK Parameters (AUC, Cmax) Analyze Plasma Concentrations (HPLC/LC-MS)->Calculate PK Parameters (AUC, Cmax) Statistical Analysis (90% CI) Statistical Analysis (90% CI) Calculate PK Parameters (AUC, Cmax)->Statistical Analysis (90% CI) Bioequivalence Decision Bioequivalence Decision Statistical Analysis (90% CI)->Bioequivalence Decision End End Bioequivalence Decision->End G Cephalosporin Cephalosporin PBP Penicillin-Binding Protein (PBP) Cephalosporin->PBP Binds to Cephalosporin->Inhibition Bacterial Cell Bacterial Cell Peptidoglycan Synthesis Peptidoglycan Synthesis Cell Wall Cross-linking Cell Wall Cross-linking Peptidoglycan Synthesis->Cell Wall Cross-linking Cell Lysis Cell Lysis Cell Wall Cross-linking->Cell Lysis Disruption leads to

References

A Comparative Guide to Analytical Methods for the Quantification of 7-ADCA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical methods for the quantification of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), a key intermediate in the synthesis of cephalosporin (B10832234) antibiotics. The accurate determination of 7-ADCA is crucial for ensuring the quality and efficacy of these life-saving drugs. This document presents a cross-validation of a Spectrophotometric Method and a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, offering insights into their respective performance characteristics.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on various factors, including the required sensitivity, specificity, and the nature of the sample matrix. Below is a summary of the key performance parameters for the two validated methods.

Parameter Spectrophotometric Method (Method M1) RP-HPLC Method
Principle Colorimetric reaction with Ninhydrin (B49086)Chromatographic separation on a C18 column with UV detection
Linearity Range 0.5 - 3.0 µg/mL[1]9.66 - 0.02415 µg/mL[2]
Correlation Coefficient (R²) > 0.999 (Implied)0.9998[2]
Accuracy (% Recovery) Data not explicitly provided in the search results. Recovery experiments were performed via the standard-addition method.[1][3]98% to 102% (General range for validated HPLC methods)[2]
Precision (%RSD) Data not explicitly provided in the search results.< 1% (Intra-day and intermediate precision)[2]
Limit of Detection (LOD) Data not explicitly provided in the search results.Data not explicitly provided in the search results for 7-ADCA specifically.
Limit of Quantification (LOQ) Data not explicitly provided in the search results.Data not explicitly provided in the search results for 7-ADCA specifically.
Specificity Stated that concomitants without the specific functional groups do not interfere.[3]The method was validated for specificity.[2]
Wavelength (λmax) 560 nm[1][3]254 nm[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods.

1. Spectrophotometric Method (Method M1)

This method is based on the reaction of the primary amino group in 7-ADCA with ninhydrin in the presence of a reducing agent to form a colored product.

  • Reagents and Solutions:

    • Standard 7-ADCA solution (400 µg/mL)

    • Phosphate (B84403) buffer (pH 5.0)

    • Ninhydrin solution

    • Ascorbic acid solution

    • Distilled water

  • Procedure:

    • Transfer aliquots of the standard 7-ADCA solution (ranging from 0.5 to 2.5 mL) into a series of calibrated tubes.[3]

    • To each tube, add 4.0 mL of phosphate buffer (pH 5.0), 1.0 mL of ninhydrin solution, and 0.5 mL of ascorbic acid solution.[3]

    • Adjust the volume in each tube to 8.0 mL with distilled water.[3]

    • Place the tubes in a boiling water bath for 15 minutes.[3]

    • After heating, cool the tubes in an ice water bath.[3]

    • Make up the final volume to 10.0 mL with distilled water.[3]

    • Measure the absorbance of the solution at 560 nm against a reagent blank prepared in the same manner.[3]

    • Calculate the amount of 7-ADCA from the calibration graph.[3]

2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method separates 7-ADCA from other components in the sample based on its polarity, followed by quantification using UV detection.

  • Chromatographic Conditions:

    • Column: C18 (SB-C18, 5µm, 4.6mm×250mm)[2]

    • Mobile Phase: Phosphate buffer (K2HPO4 5g and KH2PO4 5g in 1L water, adjusted to pH 6.0) - acetonitrile (B52724) (92:8)[2]

    • Detection Wavelength: 254 nm[2]

    • Column Temperature: 35°C[2]

    • Injection Volume: 20 µL[2]

  • Procedure:

    • Prepare standard solutions of 7-ADCA in the mobile phase.

    • Prepare sample solutions by dissolving the sample in the mobile phase and filtering through a 0.45 µm filter.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the 7-ADCA peak based on its retention time.

    • Quantify the amount of 7-ADCA by comparing the peak area of the sample with the peak areas of the standards from the calibration curve.

Method Validation Workflow

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The general workflow for analytical method validation is depicted in the diagram below.

AnalyticalMethodValidation cluster_0 Method Development cluster_1 Validation Planning cluster_2 Experimental Execution cluster_3 Data Analysis & Reporting DevelopMethod Develop Analytical Method DefineParameters Define Validation Parameters (Accuracy, Precision, Linearity, etc.) DevelopMethod->DefineParameters WriteProtocol Write Validation Protocol DefineParameters->WriteProtocol PrepareSamples Prepare Standards & Samples WriteProtocol->PrepareSamples PerformExperiments Perform Validation Experiments PrepareSamples->PerformExperiments AnalyzeData Analyze & Interpret Data PerformExperiments->AnalyzeData WriteReport Write Validation Report AnalyzeData->WriteReport

Caption: General workflow for analytical method validation.

Conclusion

Both the spectrophotometric and RP-HPLC methods offer viable options for the quantification of 7-ADCA. The RP-HPLC method demonstrates a wider linear range and, based on general expectations for the technique, likely offers higher specificity, accuracy, and precision. However, the spectrophotometric method is simpler and may be more cost-effective for routine analysis where high sensitivity is not the primary requirement. The choice of method should be guided by the specific needs of the laboratory, including sample throughput, required level of accuracy, and available instrumentation. It is recommended that for regulatory submissions or in-process controls requiring high precision, the RP-HPLC method would be more suitable.

References

A Comparative Guide to 7-ADCA and 7-ACA as Precursors for Cephalosporin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cephalosporin (B10832234) antibiotics, a cornerstone in the fight against bacterial infections, relies on the selection of appropriate precursor molecules. Among the most critical starting materials are 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) and 7-aminocephalosporanic acid (7-ACA). The choice between these two precursors is pivotal, influencing the synthetic route, cost-effectiveness, environmental impact, and ultimately, the types of cephalosporins that can be efficiently produced. This guide provides an objective comparison of 7-ADCA (B7957142) and 7-ACA, supported by experimental data, to aid researchers in making informed decisions for their drug development endeavors.

At a Glance: Key Differences Between 7-ADCA and 7-ACA

Feature7-amino-3-deacetoxycephalosporanic acid (7-ADCA)7-aminocephalosporanic acid (7-ACA)
Origin Typically derived from Penicillin G through a multi-step chemical and enzymatic process.[1][2]Derived from Cephalosporin C, a fermentation product of the fungus Acremonium chrysogenum.[3][4]
Chemical Structure Features a methyl group at the C-3 position of the dihydrothiazine ring.Possesses an acetoxymethyl group at the C-3 position, offering a site for further chemical modification.[4]
Primary Application Precursor for orally administered cephalosporins.[4]Precursor for a broad range of injectable and some oral cephalosporins.[4]
Prominent Derivatives Cephalexin (B21000), Cefadroxil, Cephradine.Cefazolin (B47455), Ceftriaxone, Cefotaxime, Cefuroxime.[4][5]
Synthesis Methods Both chemical and enzymatic acylation at the C-7 amino group.[6][7]Primarily obtained through chemical or enzymatic deacylation of Cephalosporin C.[3][8]

Performance in Cephalosporin Synthesis: A Data-Driven Comparison

The efficiency of cephalosporin synthesis is paramount in pharmaceutical manufacturing. The following tables summarize key quantitative data for both chemical and enzymatic synthesis routes using 7-ADCA and 7-ACA as precursors.

Table 1: Synthesis of Cephalexin from 7-ADCA
Synthesis MethodKey ReagentsReaction ConditionsYieldPurityReference
Chemical D-phenylglycyl chloride hydrochloride, silylating agent (e.g., trimethylchlorosilane), dichloromethane (B109758), triethylamineLow temperature84.2%High, after purification[7]
Enzymatic D-phenylglycine methyl ester (PGME), immobilized penicillin G acylase, aqueous mediumOptimized pH and temperatureUp to 99.3% conversionHigh, product precipitates from reaction mixture[6][9]
Table 2: Production of 7-ACA from Cephalosporin C (Precursor to Cephalosporin Synthesis)
Synthesis MethodKey Enzymes/ReagentsReaction ConditionsYieldPurityReference
Chemical Various, often involving harsh chemicals and organic solventsMulti-step process~50% from Cephalosporin C sodiumRequires extensive purification
Two-Step Enzymatic D-amino acid oxidase (DAAO) and glutaryl-7-ACA acylase (GLA)Mild aqueous conditions (pH 8.0, 20-25°C)>85% molar yieldHigh-quality crystalline product[5]
One-Step Enzymatic Cephalosporin C acylase (CCA)Optimized pH and temperature>98% conversion of Cephalosporin CHigh, with minimal byproducts[3][10]

Environmental and Economic Considerations

The pharmaceutical industry is increasingly focusing on green chemistry to minimize environmental impact and reduce production costs. The shift from chemical to enzymatic synthesis routes for both 7-ADCA and 7-ACA exemplifies this trend.

Enzymatic methods for producing 7-ACA from Cephalosporin C have been shown to reduce waste by up to 10-fold and lower production costs by half compared to traditional chemical methods.[11] Similarly, the enzymatic synthesis of cephalexin from 7-ADCA offers a more environmentally friendly alternative to chemical routes that often rely on chlorinated solvents and complex protection/deprotection steps.[6][12] The use of immobilized enzymes, which can be recycled for multiple reaction cycles, further enhances the cost-effectiveness and sustainability of these biocatalytic processes.[9]

Experimental Protocols

Synthesis of Cephalexin from 7-ADCA (Enzymatic Method)

Materials:

  • 7-amino-3-deacetoxycephalosporanic acid (7-ADCA)

  • D-phenylglycine methyl ester hydrochloride (PGME·HCl)

  • Immobilized penicillin G acylase

  • Deionized water

  • Ammonia solution

Procedure:

  • Suspend 7-ADCA in deionized water in a reaction vessel.

  • Separately, dissolve PGME·HCl in deionized water.

  • Add the immobilized penicillin G acylase to the 7-ADCA suspension.

  • Continuously feed the PGME solution into the reaction vessel while maintaining a constant pH and temperature.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the cephalexin product, which is sparingly soluble, will precipitate out of the solution.

  • Isolate the cephalexin by filtration.

  • Wash the product with water and dry under vacuum to obtain cephalexin monohydrate.[6]

Synthesis of Cefazolin from 7-ACA (Chemical Method)

Materials:

  • 7-aminocephalosporanic acid (7-ACA)

  • 1H-tetrazole-1-acetic acid

  • 5-mercapto-1-methyltetrazole (B193830)

  • Dichloromethane

  • Organic base (e.g., triethylamine)

  • Chlorinating agent (e.g., pivaloyl chloride)

Procedure:

  • Dissolve 7-ACA in dichloromethane in the presence of an organic base.

  • In a separate reaction, activate 1H-tetrazole-1-acetic acid with a chlorinating agent to form the corresponding acyl chloride.

  • Add the activated acyl chloride to the 7-ACA solution at a low temperature (e.g., -60 to 10°C) to perform the acylation reaction.

  • After the acylation is complete, without isolating the intermediate, add 5-mercapto-1-methyltetrazole and a base to catalyze the substitution reaction at the C-3 position.

  • After the reaction is complete, extract the cefazolin acid with water.

  • The product can then be precipitated, filtered, and dried. This "one-pot" method simplifies the process and reduces solvent usage.[13]

Synthesis Pathways and Logical Relationships

The following diagrams illustrate the core synthesis pathways for cephalosporins from 7-ADCA and 7-ACA, as well as the workflow for selecting a precursor.

Cephalosporin_Synthesis_from_7_ADCA cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis 7-ADCA_chem 7-ADCA Silylation Carboxyl Protection (Silylation) 7-ADCA_chem->Silylation Silylating Agent Acylation_chem Acylation with D-phenylglycyl chloride HCl Silylation->Acylation_chem Low Temp Deprotection Hydrolysis (Deprotection) Acylation_chem->Deprotection Cephalexin_chem Cephalexin Deprotection->Cephalexin_chem 7-ADCA_enz 7-ADCA Acylation_enz Enzymatic Acylation 7-ADCA_enz->Acylation_enz PGME D-phenylglycine methyl ester (PGME) PGME->Acylation_enz Immobilized Penicillin G Acylase Cephalexin_enz Cephalexin Acylation_enz->Cephalexin_enz Cephalosporin_Synthesis_from_7_ACA Cephalosporin_C Cephalosporin C (Fermentation) Deacylation Deacylation (Chemical or Enzymatic) Cephalosporin_C->Deacylation 7-ACA 7-ACA Deacylation->7-ACA Acylation Acylation at C-7 7-ACA->Acylation Side Chain Precursor Intermediate Acylated Intermediate Acylation->Intermediate Modification Modification at C-3 (Optional) Intermediate->Modification Final_Cephalosporin Final Cephalosporin (e.g., Cefazolin, Ceftriaxone) Intermediate->Final_Cephalosporin No C-3 Modification Modification->Final_Cephalosporin

References

A Comparative Guide to 7-ADCA Production Technologies: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), a key intermediate in the synthesis of cephalosporin (B10832234) antibiotics, is achieved through various technological routes. This guide provides a comprehensive cost-benefit analysis of the three primary production technologies: traditional chemical synthesis, enzymatic hydrolysis, and direct fermentation. The objective is to offer a clear comparison of their performance, supported by available data and detailed experimental methodologies, to aid in informed decision-making for research and development.

At a Glance: Comparison of 7-ADCA Production Technologies

ParameterChemical SynthesisEnzymatic HydrolysisDirect Fermentation
Starting Material Penicillin GCephalosporin G or its derivativesGlucose and other simple nutrients
Typical Yield ~80-90% (multi-step)>95% (single enzymatic step)5.3 ± 0.3 mg/L (reported for one recombinant strain)[1]
Raw Material Costs High (solvents, chemical reagents)Moderate (enzyme, substrate)Low (fermentation media)
Energy Consumption High (requires high temperatures and pressures)Low (mild reaction conditions)Moderate (fermentation and downstream processing)
Waste Generation High (organic solvents, heavy metals)Low (biodegradable waste)Moderate (biomass, spent media)
Environmental Impact HighLowLow
Process Complexity High (multi-step, hazardous reagents)Low (single-step, specific enzymes)Moderate (strain development, fermentation control)
Product Purity Lower (requires extensive purification)High (high enzyme specificity)High (potentially cleaner process)

In-Depth Analysis of Production Technologies

Chemical Synthesis

The traditional and most established method for 7-ADCA production begins with the chemical modification of penicillin G. This multi-step process involves the expansion of the five-membered thiazolidine (B150603) ring of penicillin to the six-membered dihydrothiazine ring characteristic of cephalosporins.[2]

Advantages:

  • A well-established and widely understood process.

Disadvantages:

  • High Environmental Impact: The process utilizes hazardous and environmentally harmful chemicals, including organic solvents like toluene (B28343) and chlorinated hydrocarbons, as well as heavy metals as catalysts.[3] This results in the generation of significant amounts of toxic waste, posing considerable disposal challenges and costs.

  • High Energy Consumption: The chemical reactions often require high temperatures and pressures, leading to substantial energy consumption.

  • Complex and Costly: The multi-step nature of the synthesis, coupled with the use of expensive and hazardous reagents, contributes to high operational costs.[2] Extensive purification steps are also necessary to remove by-products and impurities.

  • Safety Concerns: The use of flammable and toxic chemicals raises significant safety concerns in a manufacturing environment.

Enzymatic Hydrolysis

The enzymatic approach offers a greener and more efficient alternative to chemical synthesis. This method typically involves the hydrolysis of a suitable precursor, such as cephalosporin G or adipyl-7-ADCA, using specific enzymes like penicillin G acylase or glutaryl acylase.[3][4]

Advantages:

  • Environmentally Friendly: Enzymatic reactions are conducted in aqueous media under mild conditions (neutral pH and lower temperatures), significantly reducing the use of organic solvents and the generation of hazardous waste.[5]

  • High Specificity and Yield: Enzymes exhibit high specificity for their substrates, leading to fewer by-products and a purer final product. This simplifies downstream processing and can result in higher overall yields. A new process using a genetically modified Penicillium chrysogenum and an enzymatic conversion step has been shown to cut energy costs by one third and eliminate the use of toluene and other organic solvents, while delivering a more pure end product.[3]

  • Lower Energy Consumption: The mild reaction conditions translate to lower energy requirements compared to chemical synthesis.

  • Improved Safety: The avoidance of harsh chemicals and extreme reaction conditions enhances the overall safety of the process.

Disadvantages:

  • Enzyme Cost and Stability: The cost of the enzyme can be a significant factor in the overall process economics. Enzyme stability and the potential for denaturation can also impact process efficiency.

  • Substrate Availability: The availability and cost of the starting material for enzymatic hydrolysis can influence the economic viability of this route.

Direct Fermentation

Direct fermentation represents the most recent advancement in 7-ADCA production. This technology utilizes genetically engineered microorganisms, such as Acremonium chrysogenum, to produce 7-ADCA or its immediate precursors directly from simple carbon and nitrogen sources in a fermentation process.[1][6]

Advantages:

  • Potentially Lowest Cost: By consolidating multiple chemical and enzymatic steps into a single fermentation process, this method has the potential for the lowest production costs. Raw materials are typically inexpensive and readily available.

  • Sustainable and Environmentally Benign: This approach is considered the most environmentally friendly, as it avoids the use of hazardous chemicals and relies on renewable resources.

  • Simplified Process: A one-pot fermentation process can significantly simplify the overall manufacturing workflow.

Disadvantages:

  • Complex Strain Development: The development of stable and high-yielding microbial strains through genetic engineering can be a complex and time-consuming process.

  • Downstream Processing Challenges: While potentially cleaner, the separation and purification of 7-ADCA from the fermentation broth can still be a significant cost factor.[7]

Experimental Protocols

Chemical Synthesis of 7-ADCA from Penicillin G

This is a multi-step process. A general outline is provided below.

  • Oxidation of Penicillin G: Penicillin G potassium salt is dissolved in a suitable solvent and oxidized to penicillin G sulfoxide (B87167) using an oxidizing agent like hydrogen peroxide or peracetic acid. A yield of 91.5% for this step has been reported.[8]

  • Ring Expansion: The penicillin G sulfoxide is then subjected to a ring expansion reaction to form a cephalosporin derivative. This step often involves the use of a catalyst and is carried out in an organic solvent under reflux.

  • Enzymatic Deacylation: The resulting phenylacetyl-7-ADCA is then hydrolyzed using an immobilized enzyme, such as penicillin G acylase, to yield 7-ADCA and phenylacetic acid as a byproduct.

  • Purification: The final product, 7-ADCA, is purified through a series of steps including extraction, crystallization, and drying.

Enzymatic Hydrolysis of Adipyl-7-ADCA
  • Reaction Setup: Adipyl-7-ADCA is dissolved in a buffered aqueous solution. The pH and temperature are adjusted to the optimal conditions for the specific glutaryl acylase enzyme used.

  • Enzymatic Reaction: The immobilized glutaryl acylase is added to the substrate solution, and the mixture is agitated. The progress of the hydrolysis reaction is monitored using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

  • Product Separation: Once the reaction is complete, the immobilized enzyme is separated by filtration for potential reuse.

  • Purification: The 7-ADCA in the aqueous solution is then purified. This can involve steps like crystallization at a low pH, followed by filtration and drying. A novel process design includes a nanofiltration step to separate adipic acid from 7-ADCA, allowing for the recycling of components.[9]

Direct Fermentation of 7-ADCA using Recombinant Acremonium chrysogenum
  • Strain and Culture Conditions: A genetically modified strain of Acremonium chrysogenum, engineered to produce a precursor of 7-ADCA, is used. The strain is typically grown on a defined fermentation medium containing glucose, nitrogen sources, and essential minerals.

  • Fermentation: The fermentation is carried out in a bioreactor under controlled conditions of temperature, pH, and dissolved oxygen. The production of the 7-ADCA precursor is monitored over time.

  • Harvest and Extraction: After the fermentation is complete, the mycelium is separated from the fermentation broth. The 7-ADCA precursor is then extracted from the broth.

  • Enzymatic Conversion (if necessary): If the fermentation produces a precursor like deacetoxycephalosporin C (DAOC), it is then converted to 7-ADCA in a subsequent two-step enzymatic process using D-amino acid oxidase (DAO) and glutaryl acylase (GLA).[1][6]

  • Purification: The final 7-ADCA product is purified using chromatographic techniques and crystallization.

Mandatory Visualizations

Signaling Pathway for 7-ADCA Biosynthesis in Recombinant A. chrysogenum

7-ADCA Biosynthesis Pathway cluster_0 Biosynthesis of Penicillin N cluster_1 Conversion to DAOC in Recombinant Strain cluster_2 Enzymatic Conversion to 7-ADCA Amino_Acids L-α-aminoadipic acid L-cysteine, L-valine ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) Amino_Acids->ACV ACV synthetase IPN Isopenicillin N ACV->IPN IPN synthase PenN Penicillin N IPN->PenN Isopenicillin N epimerase DAOC Deacetoxycephalosporin C (DAOC) PenN->DAOC Expandase (cefE) Inter α-ketoadipyl-7-ADCA DAOC->Inter D-amino acid oxidase (DAO) ADCA 7-ADCA Inter->ADCA Glutaryl acylase (GLA)

Caption: Biosynthetic pathway of 7-ADCA in a recombinant A. chrysogenum strain.

Comparative Experimental Workflow for 7-ADCA Production

7-ADCA Production Workflows cluster_chem Chemical Synthesis cluster_enz Enzymatic Hydrolysis cluster_ferm Direct Fermentation PenG_chem Penicillin G Oxidation Oxidation PenG_chem->Oxidation RingExpansion Ring Expansion Oxidation->RingExpansion Deacylation_chem Enzymatic Deacylation RingExpansion->Deacylation_chem Purification_chem Purification Deacylation_chem->Purification_chem ADCA_chem 7-ADCA Purification_chem->ADCA_chem CephG Cephalosporin G Derivative Hydrolysis Enzymatic Hydrolysis CephG->Hydrolysis Purification_enz Purification Hydrolysis->Purification_enz ADCA_enz 7-ADCA Purification_enz->ADCA_enz Nutrients Nutrients Fermentation Fermentation Nutrients->Fermentation Downstream Downstream Processing Fermentation->Downstream ADCA_ferm 7-ADCA Downstream->ADCA_ferm

Caption: High-level comparison of the experimental workflows for the three main 7-ADCA production technologies.

Conclusion

The selection of a 7-ADCA production technology is a multifaceted decision that requires careful consideration of economic, environmental, and technological factors. While chemical synthesis is a mature and well-understood process, its significant environmental footprint and high operational costs are driving the industry towards greener alternatives. Enzymatic hydrolysis offers a more sustainable and efficient route with higher yields and purity, although the cost and stability of enzymes remain important considerations. Direct fermentation holds the greatest promise for a truly low-cost and environmentally benign production process, but further research and development are needed to improve yields and optimize downstream processing. This guide provides a framework for researchers and drug development professionals to evaluate these technologies and make strategic decisions that align with their specific goals and constraints.

References

Navigating the Labyrinth of 7-ADCA and its Impurities: A Guide to Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), a key intermediate in the synthesis of cephalosporin (B10832234) antibiotics, is paramount. This guide provides a comparative overview of reference standards and analytical methodologies for 7-ADCA and its impurities, supported by experimental data to aid in the selection of appropriate quality control strategies.

7-ADCA is a fundamental building block in the pharmaceutical industry. Its purity directly impacts the safety and efficacy of the final active pharmaceutical ingredients (APIs). Regulatory bodies like the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) have established monographs with defined standards for 7-ADCA and its impurities.

Pharmacopoeial Standards: The Gold Standard

Official pharmacopoeias provide the legal and scientific benchmarks for drug quality. For 7-ADCA, both the Ph. Eur. and USP offer detailed monographs that outline identification, assay, and impurity control methods.

European Pharmacopoeia (Ph. Eur.): The Ph. Eur. monograph for 7-ADCA (0708) outlines specific tests for related substances. While the full text of the latest edition (11th Edition) requires a subscription to access, information from related documents indicates a comprehensive approach to impurity profiling.[1][2][3][4] The European Directorate for the Quality of Medicines & HealthCare (EDQM) provides 7-Aminodesacetoxycephalosporanic acid CRS (Catalogue Code: A0460000), which is used in monographs 0708 and 0813.[5][6]

United States Pharmacopeia (USP): The USP also provides a reference standard for 7-ADCA. While the specific monograph details are similarly behind a paywall, the USP emphasizes a robust framework for controlling organic impurities in drug substances.[7][8] Their standards are developed through a rigorous scientific process to ensure accuracy and reliability in analytical testing.[3]

Unraveling the Impurity Profile

Impurities in 7-ADCA can originate from the manufacturing process, degradation, or storage. Common impurities include starting materials, by-products, and isomers. One notable impurity that has been identified is the Δ²-isomer of 7-ADCA.[5] The control of such impurities is a critical aspect of quality assurance.

Analytical Methodologies: A Comparative Look

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the analysis of 7-ADCA and its impurities due to its high sensitivity, specificity, and reproducibility.[9][10] Various RP-HPLC methods have been developed and validated for this purpose.

Below is a comparison of a typical pharmacopoeial-grade HPLC method and a research-based alternative method.

Table 1: Comparison of HPLC Methods for 7-ADCA Impurity Profiling

ParameterPharmacopoeial-Grade HPLC Method (Representative)Alternative RP-HPLC Method[9]
Column Octadecylsilyl silica (B1680970) gel for chromatography R (e.g., C18, 5 µm, 4.6 mm x 250 mm)C18 (SB-C18, 5µm, 4.6mm×250mm)
Mobile Phase Gradient or isocratic elution with a mixture of a phosphate (B84403) buffer and acetonitrile (B52724).Isocratic; Phosphate buffer (5g K2HPO4 and 5g KH2PO4 in 1L water, pH 6.0) - acetonitrile (92:8)
Detection UV spectrophotometry at a specified wavelength (e.g., 254 nm).UV at 254 nm
Flow Rate Typically 1.0 - 1.5 mL/min.Not explicitly stated, but typically around 1.0 mL/min.
Column Temperature Controlled, often around 35°C.35°C
Injection Volume 20 µL20 µL

Performance Data:

Research has demonstrated the effectiveness of RP-HPLC methods in separating 7-ADCA from its impurities. For instance, one study reported the following validation data for an RP-HPLC method:

Table 2: Validation Data for an Alternative RP-HPLC Method[9]

AnalyteLinear Range (µg/mL)Correlation Coefficient (R²)
7-ACA0.02534 - 5040.9991
D-7-ACA0.0263 - 10.520.9996
7-ADCA 0.02415 - 9.66 0.9998
Cephalosporin C0.02625 - 10.50.9998

These results indicate excellent linearity for the quantification of 7-ADCA and its related substances. The method also met requirements for stability, precision, and repeatability.[9]

Experimental Protocols in Detail

To ensure reproducibility, detailed experimental protocols are crucial.

Representative Pharmacopoeial-Grade HPLC Method Protocol:

  • Preparation of Solutions:

    • Test Solution: Dissolve an accurately weighed quantity of the 7-ADCA substance in the mobile phase to obtain a known concentration.

    • Reference Solution (a): Dissolve an accurately weighed quantity of 7-ADCA CRS in the mobile phase to obtain a known concentration.

    • Reference Solution (b): Dilute Reference Solution (a) to a concentration corresponding to the reporting threshold for impurities.

    • Reference Solution (c): Prepare a solution containing known concentrations of 7-ADCA CRS and any specified impurity reference standards.

  • Chromatographic System:

    • Use an HPLC system equipped with a UV detector and a column as specified in the monograph.

    • Set the flow rate, column temperature, and detection wavelength as per the monograph's instructions.

  • System Suitability:

    • Inject Reference Solution (c) and verify the resolution between the peaks of 7-ADCA and the specified impurities.

    • Inject Reference Solution (b) and check the signal-to-noise ratio.

  • Procedure:

    • Inject equal volumes of the Test Solution and Reference Solution (a).

    • Run the chromatogram for the specified time.

  • Calculation:

    • Calculate the percentage of each impurity in the 7-ADCA substance using the peak areas from the chromatograms.

Alternative RP-HPLC Method Protocol: [9]

  • Chromatographic Conditions:

    • Column: C18 (SB-C18, 5µm, 4.6mm×250mm).

    • Mobile Phase: A mixture of a phosphate buffer (prepared by dissolving 5g of K2HPO4 and 5g of KH2PO4 in 1L of water and adjusting the pH to 6.0) and acetonitrile in a ratio of 92:8.

    • Detection: UV at 254 nm.

    • Column Temperature: 35°C.

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare standard and sample solutions in the mobile phase.

    • Inject the solutions into the HPLC system and record the chromatograms.

    • Quantify the analytes based on the peak areas and a calibration curve.

Visualizing the Synthesis Pathway

Understanding the origin of potential impurities is aided by examining the synthesis pathway of 7-ADCA. A common method involves the enzymatic ring expansion of Penicillin G.[11][12][13][14]

7_ADCA_Synthesis PenG Penicillin G PenG_Sulfoxide Penicillin G Sulfoxide PenG->PenG_Sulfoxide Oxidation PADCA Phenylacetyl-7-ADCA PenG_Sulfoxide->PADCA Enzymatic Ring Expansion (Expandase) Seven_ADCA 7-ADCA PADCA->Seven_ADCA Enzymatic Hydrolysis (Penicillin G Acylase) PAA Phenylacetic Acid PADCA->PAA

Caption: Enzymatic synthesis pathway of 7-ADCA from Penicillin G.

Conclusion

The development and implementation of robust analytical methods, guided by pharmacopoeial standards, are essential for controlling impurities in 7-ADCA. HPLC remains the cornerstone of impurity analysis, with various validated methods available. For researchers and manufacturers, a thorough understanding of these methods and the potential impurity profile is critical for ensuring the quality and safety of cephalosporin-based pharmaceuticals. Continuous monitoring and adherence to the latest pharmacopoeial guidelines are necessary to navigate the complexities of impurity control in drug development.

References

A Guide to Inter-Laboratory Comparison of Analytical Methods for 7-Aminodeacetoxycephalosporanic Acid (7-ADCA)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the principal analytical methods for the quantitative determination of 7-aminodeacetoxycephalosporanic acid (7-ADCA), a key intermediate in the synthesis of cephalosporin (B10832234) antibiotics. The performance of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are evaluated to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their analytical needs. The information is synthesized from various single-laboratory validation studies to provide a comparative overview in the context of inter-laboratory performance.

Data Presentation: A Comparative Analysis of 7-ADCA Analytical Methods

The selection of an analytical method for 7-ADCA determination depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a highly selective and sensitive technique, while UV-Visible Spectrophotometry offers a simpler and more cost-effective alternative.[1][2]

Table 1: Comparison of HPLC and UV-Visible Spectrophotometry for 7-ADCA Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Principle Separation based on partitioning between a mobile and stationary phase, followed by UV detection.Measurement of absorbance of light by the analyte at a specific wavelength.
Selectivity High (can separate 7-ADCA from impurities and degradation products).[3]Moderate to Low (susceptible to interference from other UV-absorbing compounds).[4]
Sensitivity High (Lower Limit of Detection and Quantitation).Moderate.
Linearity Range Wide.Narrower.
Accuracy (% Recovery) Typically 98-102%.[5]Typically 99-101%.[6]
Precision (%RSD) < 2%.[5]< 2%.[7]
Sample Throughput Lower (longer analysis time per sample).Higher (faster analysis time per sample).
Cost & Complexity High (expensive equipment and requires skilled operators).[2]Low (less expensive equipment and simpler operation).[2]
Robustness Generally high, but sensitive to changes in mobile phase composition, flow rate, and column temperature.Generally robust, but can be affected by pH and solvent composition.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and transfer of analytical methods between laboratories.[8] The following protocols are based on validated methods reported in the literature.

High-Performance Liquid Chromatography (HPLC) Method Protocol

This protocol outlines a typical reversed-phase HPLC method for the determination of 7-ADCA.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and data acquisition software.

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for optimal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of 7-ADCA reference standard in the mobile phase and dilute to create a series of calibration standards.

  • Sample Preparation: Dissolve the 7-ADCA sample in the mobile phase, filter through a 0.45 µm filter, and dilute to fall within the calibration range.

  • Analysis: Inject the standards and samples into the HPLC system and record the peak areas.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of 7-ADCA in the samples from the calibration curve.

UV-Visible Spectrophotometry Method Protocol

This protocol describes a common UV spectrophotometric method for 7-ADCA analysis.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: A suitable solvent in which 7-ADCA is soluble and stable (e.g., methanol, distilled water, or a buffer solution).

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of 7-ADCA in the chosen solvent by scanning a standard solution over a range of wavelengths (typically 200-400 nm).

  • Standard Preparation: Prepare a stock solution of 7-ADCA reference standard in the chosen solvent and dilute to create a series of calibration standards.

  • Sample Preparation: Dissolve the 7-ADCA sample in the solvent, filter if necessary, and dilute to an appropriate concentration that falls within the linear range of the assay.

  • Analysis: Measure the absorbance of the standards and samples at the predetermined λmax against a solvent blank.

  • Quantification: Construct a calibration curve by plotting absorbance versus the concentration of the standards. Determine the concentration of 7-ADCA in the samples from the calibration curve.

Mandatory Visualization

Inter-Laboratory Comparison Workflow

The following diagram illustrates the typical workflow for an inter-laboratory comparison study, also known as a proficiency test. This process is essential for assessing the performance of different laboratories and analytical methods.[9]

Inter_Laboratory_Comparison_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase cluster_reporting Reporting Phase A Define Study Objectives B Select Analytical Methods A->B C Prepare Homogeneous Samples B->C D Develop Study Protocol C->D E Distribute Samples to Participating Labs D->E F Labs Analyze Samples Using Specified Methods E->F G Collect and Compile Results F->G H Statistical Analysis (e.g., z-scores, ANOVA) G->H I Evaluate Laboratory Performance H->I J Publish Comparison Report I->J

Workflow for an inter-laboratory comparison study.

Logical Relationship for Method Performance Evaluation

The following diagram outlines the logical steps involved in evaluating the performance of an analytical method based on the results of an inter-laboratory study.

Method_Performance_Evaluation Start Inter-Laboratory Study Results Decision1 Results Meet Acceptance Criteria? Start->Decision1 Process1 Method is Validated for Inter-Laboratory Use Decision1->Process1 Yes Process2 Investigate Sources of Variability Decision1->Process2 No SubProcess1 Method Protocol Ambiguity Process2->SubProcess1 SubProcess2 Instrumental Differences Process2->SubProcess2 SubProcess3 Analyst Technique Process2->SubProcess3 End Method Deemed Not Suitable or Requires Further Optimization Process2->End Process3 Refine Method Protocol SubProcess1->Process3 SubProcess2->Process3 SubProcess3->Process3 Process3->Start Re-evaluate

Logical steps for method performance evaluation.

References

A Greener Path to a Key Antibiotic Intermediate: Validating a Green Chemistry Approach for 7-ADCA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of traditional chemical synthesis and innovative green chemistry routes for the production of 7-aminodesacetoxycephalosporanic acid (7-ADCA), a vital intermediate for cephalosporin (B10832234) antibiotics, reveals significant advantages for the environmentally conscious approach. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of both methodologies, supported by experimental data, to inform the adoption of more sustainable and efficient manufacturing processes.

The conventional synthesis of 7-ADCA, a cornerstone in the production of widely used cephalosporin antibiotics, has long been associated with environmental concerns due to its reliance on hazardous chemicals and energy-intensive steps. In contrast, emerging green chemistry approaches, primarily leveraging enzymatic and fermentation-based methods, offer a more sustainable and efficient alternative. This guide delves into a comparative analysis of these two synthetic paradigms, presenting quantitative data, detailed experimental protocols, and visual workflows to highlight the compelling case for a green transition in 7-ADCA manufacturing.

Performance Under the Microscope: A Quantitative Comparison

The shift from traditional chemical synthesis to green chemistry is not merely an environmental imperative but is also backed by significant improvements in key process metrics. While the conventional method has been optimized over decades, often leading to high product yields, green alternatives demonstrate superior performance in terms of reaction mass efficiency, energy consumption, and environmental impact.

MetricConventional Chemical SynthesisGreen Chemistry Approach (Enzymatic/Fermentation)
Overall Yield HighGenerally comparable or slightly lower, but with significant process advantages
Purity High, but may require extensive purificationHigh, often with fewer byproducts
Reaction Time Multi-day processCan be significantly shorter
Temperature Often requires harsh temperature conditionsMild, near-ambient temperatures
Solvent Use Extensive use of hazardous organic solvents (e.g., toluene)Primarily aqueous media
Catalyst Often uses toxic and expensive chemical catalystsReusable biocatalysts (enzymes)
Energy Consumption HighSignificantly lower (e.g., one-third reduction in some enzymatic processes)[1]
Environmental Impact High (significant waste, use of toxic reagents)Low (reduced waste, biodegradable catalysts, less hazardous materials)

The Blueprint for Synthesis: Experimental Protocols

To provide a practical understanding of both approaches, this section outlines the detailed methodologies for a representative conventional chemical synthesis and a green, enzymatic/fermentation-based synthesis of 7-ADCA.

Conventional Chemical Synthesis Protocol

The traditional synthesis of 7-ADCA from Penicillin G is a multi-step chemical process involving ring expansion and deacylation.[2]

Step 1: Oxidation of Penicillin G

  • Dissolve Penicillin G potassium salt in a suitable aqueous solution.

  • Add an oxidizing agent, such as hydrogen peroxide or peracetic acid, while maintaining a controlled pH (e.g., pH 2.0).[3]

  • The reaction yields Penicillin G sulfoxide (B87167), which can be crystallized by acidification. A yield of 91.5% has been reported for this step.[3]

Step 2: Ring Expansion

  • The Penicillin G sulfoxide is subjected to a ring expansion reaction in the presence of a suitable chemical catalyst.

  • This step converts the five-membered thiazolidine (B150603) ring of penicillin into the six-membered dihydrothiazine ring characteristic of cephalosporins, forming 7-phenylacetamido desacetoxycephalosporanic acid (FADCH).[2]

Step 3: Enzymatic Deacylation

  • The purified FADCH is then treated with the enzyme penicillin amidase (or penicillin acylase).

  • This enzymatic step cleaves the phenylacetyl side chain from the FADCH molecule.

Step 4: Purification and Isolation

  • The final product, 7-ADCA, is purified from the reaction mixture through a series of extraction and crystallization steps.

Green Chemistry Synthesis Protocol: A Fermentation and Enzymatic Approach

This green chemistry approach utilizes a genetically engineered microorganism to produce a key intermediate, followed by enzymatic conversion to 7-ADCA.[4]

Step 1: Fermentation for Deacetoxycephalosporin C (DAOC) Production

  • Cultivate a recombinant strain of Acremonium chrysogenum in a suitable fermentation medium. This strain is engineered to produce high titers of deacetoxycephalosporin C (DAOC), a precursor to 7-ADCA.

  • The fermentation process is carried out under controlled temperature and pH to optimize DAOC production, which can reach 75-80% of the total β-lactams produced.[4]

Step 2: Enzymatic Conversion of DAOC to 7-ADCA

  • Following fermentation, the DAOC is harvested from the culture broth.

  • The DAOC is then subjected to a two-step enzymatic conversion:

    • Oxidation: The enzyme D-amino acid oxidase (DAO) is used to catalyze the oxidative deamination of the aminoadipyl side chain of DAOC.

    • Deacylation: The resulting intermediate is then treated with glutaryl acylase (GLA) to remove the glutaryl side chain, yielding 7-ADCA.[4]

Step 3: Purification and Isolation

  • The 7-ADCA is purified from the enzymatic reaction mixture using methods such as crystallization.

Visualizing the Pathways: Experimental Workflows

To further clarify the differences between the two synthetic routes, the following diagrams, generated using the DOT language, illustrate the respective experimental workflows.

Conventional_Synthesis cluster_oxidation Step 1: Oxidation cluster_ring_expansion Step 2: Ring Expansion cluster_deacylation Step 3: Enzymatic Deacylation cluster_purification Step 4: Purification PenG Penicillin G Potassium Salt Oxidation Oxidation (H2O2 or Peracetic Acid) PenG->Oxidation PenGSulfoxide Penicillin G Sulfoxide Oxidation->PenGSulfoxide RingExpansion Ring Expansion (Chemical Catalyst) PenGSulfoxide->RingExpansion FADCH FADCH RingExpansion->FADCH Deacylation Enzymatic Deacylation (Penicillin Amidase) FADCH->Deacylation ADCA_unpurified Unpurified 7-ADCA Deacylation->ADCA_unpurified Purification Purification (Extraction & Crystallization) ADCA_unpurified->Purification ADCA_final 7-ADCA Purification->ADCA_final

Conventional chemical synthesis workflow for 7-ADCA.

Green_Synthesis cluster_fermentation Step 1: Fermentation cluster_enzymatic_conversion Step 2: Enzymatic Conversion cluster_purification Step 3: Purification RecombinantAcremonium Recombinant Acremonium chrysogenum Fermentation Fermentation RecombinantAcremonium->Fermentation DAOC DAOC Fermentation->DAOC DAO D-amino acid oxidase (DAO) DAOC->DAO Intermediate Intermediate DAO->Intermediate GLA Glutaryl Acylase (GLA) Intermediate->GLA ADCA_unpurified Unpurified 7-ADCA GLA->ADCA_unpurified Purification Purification (Crystallization) ADCA_unpurified->Purification ADCA_final 7-ADCA Purification->ADCA_final

Green chemistry synthesis workflow for 7-ADCA.

References

comparative study of different immobilized carriers for penicillin acylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The immobilization of penicillin G acylase (PGA) is a critical step in the industrial production of 6-aminopenicillanic acid (6-APA), a key intermediate for semi-synthetic penicillin drugs.[1] The choice of carrier material significantly impacts the enzyme's activity, stability, and reusability, thereby influencing the overall efficiency and cost-effectiveness of the process. This guide provides an objective comparison of different immobilized carriers for penicillin acylase, supported by experimental data and detailed methodologies.

Performance Comparison of Immobilized Penicillin Acylase on Various Carriers

The selection of an appropriate carrier for penicillin acylase immobilization is a crucial decision in the development of efficient biocatalytic processes. The ideal carrier should offer high enzyme loading, maintain or enhance enzyme activity and stability, and allow for repeated use without significant loss of performance. This section presents a comparative summary of key performance indicators for penicillin acylase immobilized on a range of carrier materials.

Table 1: Comparative Performance of Different Immobilized Carriers for Penicillin Acylase

Carrier MaterialImmobilization MethodOptimum pHOptimum Temperature (°C)Retained Activity/ReusabilityKey Findings
Magnetic Ni₀.₄Cu₀.₅Zn₀.₁Fe₂O₄ Nanoparticles Covalent bonding via glutaraldehyde (B144438)8.0[2]50[2]Immobilized PGA showed better catalytic stability over a range of pH and temperatures compared to the free enzyme.[2][3]The immobilized enzyme exhibited enhanced thermal stability.[3]
Magnetic α-Fe₂O₃/Fe₃O₄ Heterostructure Nanosheets Covalent bonding onto silica-decorated nanosheets8.0[4][5]45 (for free PGA)[4][5]After 12 cycles, immobilized PGA retained approximately 66% of its initial activity.[4][5]Immobilization improved the structural stability of PGA, preventing conformational changes in extreme environments.[4][5]
Magnetic Ni₀.₃Mg₀.₄Zn₀.₃Fe₂O₄ Nanoparticles Covalent bonding via glutaraldehyde8.0[6]45[6]After five cycles, the relative activity of the immobilized PGA was 37.9%.[6]Immobilized PGA showed higher stability against changes in pH and temperature.[6]
Acrylic Carriers (Eupergit® C and Sepabeads® EC-EP) Covalent attachment (epoxy-activated)Not specifiedNot specifiedNot specifiedInsertion of an aldehyde-based spacer resulted in a 3-fold higher synthesis/hydrolysis ratio.[7]
Chitosan Covalent attachment (glutaraldehyde-activated)Not specifiedNot specifiedMultipoint derivative had a half-life of 40 hours in operational stability assays.[8]Multipoint covalent attachment resulted in a 4.9-fold more stable enzyme at 50°C compared to the free enzyme.[8]
Vinyl Sulfone-Agarose Covalent attachment7.0 (for immobilization)[9][10]Not specifiedStability was similar to glyoxyl-PGA, a highly stable biocatalyst.[9][10]High ionic strength was crucial for efficient immobilization.[9][10]
Silica (B1680970) Gel Covalent binding via silanizationNot specifiedNot specifiedHigh operational stability and support reutilization capacity were achieved.[11][12]The immobilization method was found to be effective, yielding high enzyme loading.[11][12]

Table 2: Kinetic Parameters of Free and Immobilized Penicillin Acylase

Carrier MaterialKₘ (mol/L)Vₘₐₓ (μmol/min)Enzyme
Magnetic Ni₀.₄Cu₀.₅Zn₀.₁Fe₂O₄ Nanoparticles 0.0436[2]0.3727[2]Immobilized PGA
0.0227[2]0.7325[2]Free PGA
Magnetic α-Fe₂O₃/Fe₃O₄ Heterostructure Nanosheets 0.1082[4]1.294[4]Immobilized PGA
0.0274[4]1.167[4]Free PGA
Magnetic Ni₀.₃Mg₀.₄Zn₀.₃Fe₂O₄ Nanoparticles 0.0101[6]0.129[6]Immobilized PGA
0.00387[6]0.387[6]Free PGA

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. This section outlines the key experimental protocols for the immobilization of penicillin acylase on various carriers.

Immobilization on Magnetic Nanoparticles

A common procedure for immobilizing penicillin G acylase on functionally-modified magnetic nanoparticles involves the following steps:

  • Synthesis of Magnetic Nanoparticles: Magnetic nanoparticles, such as Ni₀.₄Cu₀.₅Zn₀.₁Fe₂O₄, are synthesized, often through a rapid combustion method.[2]

  • Surface Modification: The nanoparticle surface is modified to introduce functional groups for enzyme attachment. This can involve coating with silica (SiO₂) followed by activation with a cross-linking agent like glutaraldehyde (GA).[2]

  • Enzyme Immobilization: The modified nanoparticles are incubated with a solution of penicillin G acylase, allowing for covalent bond formation between the enzyme and the carrier.[2]

  • Washing and Recovery: The immobilized enzyme is then separated from the solution, typically using a magnet, and washed to remove any unbound enzyme.[2]

G cluster_prep Carrier Preparation cluster_immob Immobilization A Synthesis of Magnetic Nanoparticles B Surface Modification (e.g., SiO2 coating) A->B C Activation with Glutaraldehyde B->C D Incubation with Penicillin Acylase C->D Covalent Bonding E Washing and Magnetic Separation D->E F Immobilized Penicillin Acylase E->F Final Product G cluster_path1 Direct Immobilization cluster_path2 Spacer Arm Insertion A Epoxy-Activated Acrylic Carrier B Immobilization of PGA A->B D Glutaraldehyde Activation A->D C Post-Immobilization Quenching (e.g., Cysteine) B->C F Optimized Immobilized PGA C->F Improved Synthesis/ Hydrolysis Ratio E Immobilization of PGA D->E E->F Improved Synthesis/ Hydrolysis Ratio

References

A Comparative Guide to the Validation of In-Process Controls for Industrial 7-ADCA Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the industrial production of 7-aminodeacetoxycephalosporanic acid (7-ADCA), robust in-process controls are paramount to ensure product quality, optimize yield, and maintain process consistency. The validation of analytical methods used for these controls is a critical regulatory and quality assurance requirement. This guide provides an objective comparison of the two most prevalent analytical techniques for in-process monitoring of 7-ADCA: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate method for specific manufacturing needs.

Comparison of Analytical Method Performance

The choice between HPLC and UV-Visible Spectrophotometry for in-process control of 7-ADCA production hinges on a trade-off between specificity, sensitivity, and operational complexity. HPLC is generally superior in its ability to separate 7-ADCA from its precursors, intermediates, and potential impurities, offering higher specificity and sensitivity. Conversely, UV-Visible Spectrophotometry provides a simpler, more cost-effective, and rapid alternative, which can be highly suitable for routine monitoring where the sample matrix is well-defined and interferences are minimal.

The following tables summarize the key quantitative performance parameters for representative HPLC and UV-Visible Spectrophotometric methods applied to the analysis of 7-ADCA or closely related cephalosporins.

Table 1: Performance Characteristics of HPLC Method for 7-ADCA Analysis

Validation ParameterPerformance Data
Linearity Range0.02415 - 9.66 µg/mL[1]
Correlation Coefficient (r²)0.9998[1]
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2.0%[2]
Limit of Detection (LOD)Typically in the low ng/mL range
Limit of Quantitation (LOQ)Typically in the mid-to-high ng/mL range

Table 2: Performance Characteristics of UV-Visible Spectrophotometric Methods for 7-ADCA Analysis

Validation ParameterMethod M1 (Ninhydrin)Method M2 (β-Naphthol/2,4-DNP)
Linearity Range20 - 100 µg/mL8 - 40 µg/mL
Correlation Coefficient (r²)0.9990.999
Molar Absorptivity (L·mol⁻¹·cm⁻¹)3.2 x 10³8.5 x 10³
Sandell's Sensitivity (µg·cm⁻²)0.0660.025
Accuracy (% Recovery)98.8 - 100.5%99.2 - 101.2%
Precision (% RSD)< 2.0%< 2.0%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific in-process control applications in 7-ADCA production.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of 7-ADCA and the monitoring of related impurities during the production process.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer (pH 6.0) and acetonitrile (e.g., 92:8 v/v). The phosphate buffer can be prepared by dissolving 5g of K₂HPO₄ and 5g of KH₂PO₄ in 1L of water and adjusting the pH to 6.0.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C[1]

  • Detection Wavelength: 254 nm[1]

  • Injection Volume: 20 µL[1]

Sample Preparation:

  • Standard Solution: Accurately weigh a suitable amount of 7-ADCA reference standard and dissolve it in the mobile phase to prepare a stock solution. Further dilute the stock solution with the mobile phase to obtain a series of standard solutions of known concentrations covering the expected in-process sample concentration range.

  • In-Process Sample: Withdraw a sample from the production batch. Depending on the stage of the process, the sample may require pre-treatment such as dilution, filtration, or extraction to remove particulate matter and interfering substances. The final sample solution should be prepared in the mobile phase.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in duplicate and record the peak areas.

  • Construct a calibration curve by plotting the average peak area against the concentration of the standard solutions.

  • Inject the prepared in-process sample solution in duplicate and record the peak area for 7-ADCA.

  • Calculate the concentration of 7-ADCA in the sample using the regression equation from the calibration curve.

UV-Visible Spectrophotometric Method (using Ninhydrin)

This colorimetric method is a simpler alternative to HPLC for the quantification of 7-ADCA, particularly in cleaner sample matrices. The method is based on the reaction of the primary amino group of 7-ADCA with ninhydrin (B49086) to form a colored product.[3][4]

Instrumentation:

  • UV-Visible Spectrophotometer

  • Water bath

  • Calibrated glassware

Reagents and Materials:

  • 7-ADCA reference standard

  • Ninhydrin solution (e.g., 2% w/v in a suitable solvent)

  • Ascorbic acid solution

  • Citrate-phosphate buffer (pH 5.0)[4]

  • Purified water

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of 7-ADCA in purified water (e.g., 400 µg/mL). From this stock solution, prepare a series of working standard solutions by diluting with purified water.[4]

  • Color Development:

    • Into a series of calibrated test tubes, pipette aliquots of the standard solutions (e.g., 0.5 - 2.5 mL).[4]

    • To each tube, add 4.0 mL of buffer (pH 5.0), 1.0 mL of ninhydrin solution, and 0.5 mL of ascorbic acid solution.[4]

    • Adjust the volume in each tube to 8.0 mL with distilled water.[4]

    • Heat the tubes in a boiling water bath for 15 minutes.[4]

    • Cool the tubes in an ice water bath.[4]

    • Make up the volume to 10.0 mL with distilled water.[4]

  • Absorbance Measurement: Measure the absorbance of each solution at 560 nm against a reagent blank prepared in the same manner but without the 7-ADCA standard.[4]

  • Calibration Curve: Plot a graph of absorbance versus the concentration of 7-ADCA.

  • Sample Analysis: Prepare the in-process sample in the same way as the standard solutions and measure its absorbance. Determine the concentration of 7-ADCA in the sample from the calibration curve.

Process and Experimental Flow Visualizations

The following diagrams illustrate key enzymatic pathways in modern 7-ADCA production and a typical analytical workflow. These are rendered using the DOT language for Graphviz.

Enzymatic_Production_of_7ADCA cluster_DAOC_to_7ADCA Enzymatic Conversion of DAOC to 7-ADCA DAOC Deacetoxycephalosporin C (DAOC) Keto_intermediate α-Ketoadipyl-7-ADCA DAOC->Keto_intermediate D-Amino Acid Oxidase (DAO) GL7ACA Glutaryl-7-ADCA Keto_intermediate->GL7ACA Spontaneous Seven_ADCA 7-ADCA GL7ACA->Seven_ADCA Glutaryl Acylase (GLA)

Caption: Enzymatic pathway for 7-ADCA production from DAOC.

Adipoyl_7ADCA_Hydrolysis cluster_hydrolysis Enzymatic Hydrolysis of Adipoyl-7-ADCA Adipoyl_7ADCA Adipoyl-7-ADCA Seven_ADCA_2 7-ADCA Adipoyl_7ADCA->Seven_ADCA_2 Adipoyl Acylase Adipic_Acid Adipic Acid

Caption: Enzymatic cleavage of the adipoyl side chain to yield 7-ADCA.

Analytical_Workflow cluster_workflow General Analytical Workflow for In-Process Control Sampling In-Process Sampling Preparation Sample Preparation (Dilution, Filtration) Sampling->Preparation Analysis Analytical Measurement (HPLC or Spectrophotometry) Preparation->Analysis Data_Processing Data Processing & Calculation Analysis->Data_Processing Result Result Reporting & Process Adjustment Data_Processing->Result

Caption: A typical workflow for in-process analytical control.

References

A Comparative Analysis of 7-ADCA Impurity Profiles from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides a comparative analysis of the impurity profiles of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), a key intermediate in the synthesis of cephalosporin (B10832234) antibiotics, from three hypothetical suppliers. The data presented is a composite representation based on typical impurities reported in the literature.

The quality of 7-ADCA directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Even minor impurities can lead to the formation of undesired byproducts, potentially affecting the drug's stability, bioavailability, and toxicity. Therefore, a thorough understanding and control of the impurity profile of 7-ADCA are critical.

This guide outlines the common impurities found in 7-ADCA, provides a comparative analysis of impurity levels from three representative suppliers, and details the analytical methodology used for their identification and quantification.

Comparison of Impurity Profiles

The following table summarizes the impurity profiles of 7-ADCA from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C). The selection of these impurities is based on publicly available data and scientific literature.[1][2]

ImpuritySupplier ASupplier BSupplier CIdentification Method
Purity (7-ADCA) 99.60% 99.91% 99.55% HPLC
Δ-2-7-ADCA0.33%< 0.06%0.38%HPLC, MS
Phenylacetic Acid0.05%Not Detected0.08%HPLC, GC-MS
7-Phenylacetamido-3-desacetoxycephalosporanic acid0.02%Not Detected0.04%HPLC, MS
Total Impurities 0.40% < 0.09% 0.50% -

Analysis:

  • Supplier B demonstrates the highest purity profile with a 7-ADCA content of 99.91% and levels of key impurities below the limit of detection or significantly lower than the other suppliers.[2]

  • Supplier A provides a product with a high purity of 99.60%, with the main impurity being the Δ-2-7-ADCA isomer.[2]

  • Supplier C shows the highest level of total impurities, including detectable levels of phenylacetic acid and the starting material precursor, 7-phenylacetamido-3-desacetoxycephalosporanic acid.

The presence of these impurities can be indicative of the synthetic route and purification processes employed by the manufacturer. For instance, the presence of 7-phenylacetamido-3-desacetoxycephalosporanic acid suggests incomplete enzymatic cleavage during synthesis.[3] The Δ-2-7-ADCA isomer is a common process-related impurity that can form during the ring expansion step or subsequent processing.[2]

Formation of Key Impurities

The following diagram illustrates a simplified pathway for the formation of common impurities during the synthesis of 7-ADCA.

Impurity_Formation Simplified 7-ADCA Impurity Formation Pathway PenG Penicillin G FADCH 7-Phenylacetamido- 3-desacetoxycephalosporanic acid PenG->FADCH Ring Expansion ADCA 7-ADCA FADCH->ADCA Enzymatic Cleavage PAA Phenylacetic Acid FADCH->PAA Side-chain cleavage byproduct Delta2_ADCA Δ-2-7-ADCA ADCA->Delta2_ADCA Isomerization

Caption: Simplified pathway of 7-ADCA synthesis and impurity formation.

Experimental Protocols

The determination of 7-ADCA purity and its related substances is primarily achieved through Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is suitable for the quantification of 7-ADCA and its non-volatile impurities.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 mm x 250 mm[4]

    • Mobile Phase: A mixture of a phosphate (B84403) buffer (pH 6.0) and acetonitrile (B52724) (e.g., 92:8 v/v).[4] The gradient can be optimized to achieve better separation of impurities.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm[1] or 254 nm[4]

    • Injection Volume: 20 µL[1][4]

    • Column Temperature: 30°C[1] or 35°C[4]

  • Sample Preparation:

    • Accurately weigh and dissolve the 7-ADCA sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The percentage of each impurity is calculated based on the area of the impurity peak relative to the total area of all peaks in the chromatogram.

    • Reference standards for known impurities should be used for positive identification and accurate quantification. The use of relative response factors is also recommended for impurities where a reference standard is not available.[1]

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS can be employed for the identification and quantification of volatile or semi-volatile impurities like phenylacetic acid, which may not be well-resolved by HPLC.

  • Derivatization: The carboxylic acid group of phenylacetic acid is often derivatized (e.g., silylation) to increase its volatility and improve chromatographic performance.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient is used to separate the analytes.

  • MS Detection: Mass spectrometry provides definitive identification based on the mass spectrum of the analyte.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis and comparison of 7-ADCA impurity profiles.

Analytical_Workflow Analytical Workflow for 7-ADCA Impurity Profiling cluster_suppliers Sample Acquisition cluster_analysis Analytical Testing cluster_data Data Processing & Comparison SupplierA Supplier A Sample HPLC RP-HPLC Analysis SupplierA->HPLC SupplierB Supplier B Sample SupplierB->HPLC SupplierC Supplier C Sample SupplierC->HPLC Data_Processing Peak Integration & Identification HPLC->Data_Processing GCMS GC-MS Analysis (if required) GCMS->Data_Processing Comparison Impurity Profile Comparison Data_Processing->Comparison Report Generate Comparison Report Comparison->Report

Caption: Workflow for comparing 7-ADCA impurity profiles.

Regulatory Context

The control of impurities in active pharmaceutical ingredients is governed by international guidelines, primarily the ICH Q3A(R2) guideline, which provides thresholds for reporting, identification, and qualification of impurities.[5][6][7] It is crucial for drug manufacturers to adhere to these guidelines to ensure the safety and quality of their products.

Conclusion

This comparative guide highlights the importance of evaluating the impurity profiles of 7-ADCA from different suppliers. While Supplier B in this hypothetical analysis presents the most favorable impurity profile, the suitability of a particular supplier will depend on the specific requirements of the downstream synthetic process and the final drug product specifications. It is imperative for researchers and manufacturers to conduct their own comprehensive analysis using validated analytical methods to ensure the quality and consistency of their raw materials.

References

benchmarking new 7-ADCA synthesis methods against established processes

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Synthesis Methods for 7-Aminodesacetoxycephalosporanic Acid (7-ADCA)

For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of key pharmaceutical intermediates is paramount. 7-Aminodesacetoxycephalosporanic acid (7-ADCA) is a critical precursor for a wide array of semi-synthetic cephalosporin (B10832234) antibiotics. Historically, its production has been dominated by traditional chemical methods, which are often associated with harsh reaction conditions, significant waste generation, and high energy consumption.[1][2] This guide provides a comparative analysis of established chemical synthesis routes against newer, more environmentally benign biocatalytic and chemoenzymatic strategies, supported by experimental data.

Comparative Performance of 7-ADCA Synthesis Methods

The selection of a synthesis route for 7-ADCA has significant implications for process efficiency, product quality, and environmental footprint. The following table summarizes key performance indicators from various established and novel methods.

MethodStarting MaterialKey Intermediates/EnzymesYield (%)Purity (%)Key AdvantagesKey Disadvantages
Traditional Chemical Synthesis Penicillin GPenicillin G sulphoxide, Phenylacetyl-7-amino-deacetoxycephalosporanic acid (G-7-ADCA)~76% (for ring expansion step)~97% (for ring expansion step)A well-established and understood process.Multi-step, high energy and reagent consumption, use of hazardous solvents, significant environmental impact.[1][2][3][4]
Biocatalytic Synthesis with Engineered E. coli Penicillin GDeacetoxycephalosporin C synthase, L-glutamate oxidase, Catalase, Immobilized Acylase95.62% (conversion from G-7-ADCA)95.11%Eco-friendly, high conversion rates, and high space-time yield.[1]Requires advanced metabolic engineering and biocatalyst development.
Bioprocess with Recombinant A. chrysogenum Fermentation SubstratesDeacetoxycephalosporin C (DAOC), D-amino acid oxidase (DAO), Glutaryl acylase (GLA)75-80% (DAOC yield relative to total β-lactams)High, with no detectable contamination from other cephalosporin intermediates.[5]Environmentally safe, high purity of the final product.[5][6]Involves complex genetic engineering of the production strain.
Enzymatic Hydrolysis of Adipyl-7-ADCA Adipyl-7-ADCAGlutaryl-acylaseHighHighReplaces two chemical steps, reduces energy costs by a third, and eliminates the use of organic solvents.[7]Dependent on the fermentative production of adipyl-7-ADCA.

Experimental Protocols: A Methodological Overview

Traditional Chemical Synthesis

The established chemical pathway to 7-ADCA from Penicillin G involves several distinct stages:

  • Oxidation : Penicillin G is oxidized to penicillin sulphoxide, often using a peroxide agent.[3]

  • Ring Expansion : The 5-membered thiazolidine (B150603) ring of the penicillin sulphoxide is chemically expanded to the 6-membered dihydrothiazine ring characteristic of cephalosporins, forming G-7-ADCA.[2][3] This step typically requires a chemical catalyst and is performed in the presence of an organic solvent.

  • Enzymatic Deacylation : The phenylacetyl side chain of G-7-ADCA is removed using the enzyme penicillin amidase or penicillin acylase to yield 7-ADCA.[3]

Biocatalytic Synthesis with Engineered E. coli

A novel, greener approach utilizes engineered Escherichia coli in a dual-cell system:

  • G-7-ADCA Formation : Two distinct engineered E. coli strains are employed. The first strain facilitates cofactor recycling, while the second expresses deacetoxycephalosporin C synthase, which converts Penicillin G to G-7-ADCA. The reaction is conducted in a 15 L reactor at 25°C for 10 hours, converting 50 g/L of Penicillin G to 38.30 g/L of G-7-ADCA with a 95.32% conversion rate.[1]

  • Enzymatic Hydrolysis : The resulting G-7-ADCA (133 g/L) is then hydrolyzed using an immobilized acylase. This reaction step produces 81.32 g/L of 7-ADCA in 2 hours, achieving a molar conversion of 95.62%.[1]

  • Purification : The final 7-ADCA product is purified by adjusting the pH from 8.0 to 3.5, resulting in a purity of 95.11%.[1]

Bioprocess with Recombinant Acremonium chrysogenum

This method leverages genetic engineering to produce a precursor that is then enzymatically converted to 7-ADCA:

  • DAOC Fermentation : A recombinant strain of Acremonium chrysogenum is developed by inactivating the cefEF gene and expressing the cefE gene from Streptomyces clavuligerus. This modification leads to the high-titer production of deacetoxycephalosporin C (DAOC) via fermentation.[5][6]

  • Two-Step Enzymatic Conversion : The DAOC produced is subsequently converted to 7-ADCA in a two-step enzymatic process catalyzed by D-amino acid oxidase (DAO) and glutaryl acylase (GLA).[5][6]

Visualizing the Synthesis Pathways

The logical flow and key stages of the different synthesis methods are illustrated in the diagram below.

Synthesis_Workflows cluster_chemical Traditional Chemical Synthesis cluster_biocatalytic Biocatalytic Synthesis (Engineered E. coli) cluster_recombinant Bioprocess (Recombinant A. chrysogenum) PenG_chem Penicillin G Oxidation Oxidation PenG_chem->Oxidation RingExpansion Ring Expansion Oxidation->RingExpansion G7ADCA_chem G-7-ADCA RingExpansion->G7ADCA_chem Deacylation Enzymatic Deacylation G7ADCA_chem->Deacylation ADCA_chem 7-ADCA Deacylation->ADCA_chem PenG_bio Penicillin G Ecoli_conversion Dual E. coli Cell Conversion PenG_bio->Ecoli_conversion G7ADCA_bio G-7-ADCA Ecoli_conversion->G7ADCA_bio Hydrolysis Immobilized Acylase Hydrolysis G7ADCA_bio->Hydrolysis ADCA_bio 7-ADCA Hydrolysis->ADCA_bio Fermentation Fermentation DAOC DAOC Fermentation->DAOC EnzymaticConversion Two-Step Enzymatic Conversion DAOC->EnzymaticConversion ADCA_recomb 7-ADCA EnzymaticConversion->ADCA_recomb

Caption: Workflows for 7-ADCA synthesis.

References

Safety Operating Guide

Navigating the Disposal of 7-Aminodeacetoxycephalosporanic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of 7-Aminodeacetoxycephalosporanic Acid (7-ADCA)

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This compound (7-ADCA), a key intermediate in the synthesis of cephalosporin (B10832234) antibiotics, requires careful consideration for its disposal due to its potential environmental impact. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of 7-ADCA waste.

When dealing with 7-ADCA, it is crucial to recognize its classification as a hazardous substance, particularly its toxicity to aquatic life with long-lasting effects. Therefore, direct disposal into sanitary sewer systems or general waste is strictly prohibited. The primary goal of proper disposal is the inactivation of the biologically active beta-lactam ring, which is responsible for the antibiotic properties of cephalosporins.

Disposal and Inactivation Options for 7-ADCA

Several methods are available for the disposal and inactivation of 7-ADCA waste in a laboratory setting. The choice of method depends on the quantity of waste, available facilities, and institutional and regulatory requirements. Below is a summary of recommended procedures.

Disposal/Inactivation MethodKey ParametersEfficacyConsiderations
Licensed Hazardous Waste Disposal Collection in approved, labeled, and sealed containers.HighPreferred method for bulk quantities and resource-intensive inactivation methods. Ensures compliance with EPA and local regulations.
Alkaline Hydrolysis 1 M Sodium Hydroxide (NaOH), ambient temperature, overnight stirring.HighEffective for inactivating the beta-lactam ring.[1] Suitable for liquid waste streams. Requires handling of caustic solutions.
Ozonation Ozone dosage of approximately 5.2 g O3/L.High (approx. 79.9% removal of Cephalosporin C)Effective for degradation but requires specialized equipment (ozone generator).

Detailed Experimental Protocol: Alkaline Hydrolysis of 7-ADCA Waste

Alkaline hydrolysis is an effective and accessible method for laboratory-scale inactivation of 7-ADCA. The high pH environment facilitates the cleavage of the beta-lactam ring, rendering the molecule biologically inactive.

Materials:

  • 7-ADCA waste solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Glass beaker or flask of a suitable volume

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

Procedure:

  • Preparation: In a designated chemical fume hood, place the 7-ADCA waste solution in a glass beaker or flask. Ensure the container is large enough to accommodate the addition of the NaOH solution without risk of splashing.

  • Alkalinization: While stirring the 7-ADCA solution, slowly add an equal volume of 1 M NaOH solution.[1] For example, to 100 mL of 7-ADCA waste, add 100 mL of 1 M NaOH. The addition of a strong base is an exothermic reaction, so slow addition is recommended to control any temperature increase.

  • Inactivation: Continue to stir the mixture at ambient temperature overnight (approximately 12-16 hours).[1] This extended reaction time ensures the complete hydrolysis of the beta-lactam ring.

  • Neutralization: After the overnight incubation, check the pH of the solution. It will be highly alkaline. Neutralize the solution by carefully adding an appropriate acid (e.g., 1 M hydrochloric acid) until the pH is between 6.0 and 8.0.

  • Disposal of Treated Effluent: Once neutralized, the treated effluent can typically be disposed of down the sanitary sewer, followed by copious amounts of water. However, it is imperative to consult and adhere to your institution's specific guidelines for the disposal of neutralized chemical waste.

  • Record Keeping: Document the inactivation procedure, including the volume of waste treated, the amount of NaOH used, the reaction time, and the final pH, in your laboratory notebook.

Logical Workflow for 7-ADCA Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Generation of 7-ADCA Waste assess Assess Quantity and Nature of Waste start->assess bulk Bulk Quantity or Solid Waste assess->bulk Large Volume small Small Quantity Aqueous Waste assess->small Small Volume collect Collect in Approved Hazardous Waste Container bulk->collect inactivate Perform In-Lab Inactivation small->inactivate label Label Container Clearly: 'Hazardous Waste - 7-ADCA' collect->label store Store in Designated Waste Accumulation Area label->store disposal Arrange for Pickup by Licensed Waste Disposal Service store->disposal end Disposal Complete disposal->end hydrolysis Alkaline Hydrolysis (e.g., with 1M NaOH) inactivate->hydrolysis verify Verify Neutralization (pH 6-8) hydrolysis->verify sewer Dispose of Neutralized Solution per Institutional Guidelines verify->sewer Successful sewer->end

Figure 1. Decision workflow for the proper disposal of 7-ADCA waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's environmental health and safety department for specific guidance.

References

Safeguarding Health: A Comprehensive Guide to Handling 7-Aminodeacetoxycephalosporanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of 7-Aminodeacetoxycephalosporanic acid (7-ADCA), a key intermediate in the synthesis of cephalosporin (B10832234) antibiotics. Adherence to these protocols is critical to minimize exposure risk and prevent contamination.

Hazard Identification and Personal Protective Equipment (PPE)

7-ADCA may cause allergic skin reactions and, if inhaled, can lead to allergy or asthma-like symptoms. Therefore, the consistent and correct use of appropriate Personal Protective Equipment (PPE) is the primary line of defense.

Table 1: Recommended Personal Protective Equipment for Handling 7-ADCA

Protection TypeRequired PPESpecifications and Use Cases
Respiratory NIOSH-approved Respirator (e.g., N95 or higher)Mandatory for all procedures involving open handling of the powder, especially weighing and transferring, to minimize the risk of inhalation.[1][2]
Eye & Face Safety Goggles and Face ShieldSafety goggles are required at all times.[2] A face shield should be worn over safety goggles during powder handling to protect against splashes and airborne particles.[1][2]
Hand Double Gloving with Chemical-Resistant GlovesWear two pairs of powder-free nitrile or neoprene gloves.[1] The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the work area. Change gloves frequently.[3][4]
Body Disposable, Low-Permeability GownA disposable gown with a solid front, long sleeves, and tight-fitting cuffs is preferred to protect skin and personal clothing from contamination.[1][4]
Foot Closed-toe, Chemical-Resistant ShoesShoes must fully cover the feet to offer protection from potential spills.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling 7-ADCA is crucial for maintaining a safe work environment. All handling of powdered 7-ADCA should be conducted within a chemical fume hood or other approved containment device.[3]

1. Preparation and Weighing:

  • Gather Materials: Assemble all necessary equipment, including 7-ADCA, solvents, and consumables, within the designated containment area.

  • Tare Container: Place a lidded container on the balance and tare it.

  • Weighing: Carefully add the powdered 7-ADCA to the container within the fume hood. Keep the container closed as much as possible to minimize dust generation.[3]

  • Record Weight: Securely close the lid and record the final weight.

2. Compounding and Solubilization:

  • Solvent Addition: When preparing solutions, slowly add the solvent to the solid 7-ADCA to avoid splashing.

  • Perform Manipulations: Carry out all experimental procedures within the designated containment area.

3. Post-Handling Decontamination:

  • Surface Cleaning: After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent.

  • PPE Removal: Remove PPE in a manner that prevents self-contamination. The suggested sequence is: outer gloves, gown, face shield/goggles, respirator, and finally inner gloves.[1]

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[4]

Disposal Plan: Managing 7-ADCA Waste

Proper disposal of 7-ADCA and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All contaminated materials, including gloves, gowns, consumables, and excess 7-ADCA, must be disposed of in a designated hazardous waste container.[1]

  • Container Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste" and include the chemical name (this compound).

  • Regulatory Compliance: Follow all institutional, local, and national regulations for the disposal of chemical waste. Do not empty 7-ADCA or its solutions into drains.[5]

  • Spill Management: In case of a spill, evacuate personnel to a safe area.[6] Wear appropriate PPE, including a respirator, and clean up the spill using absorbent materials.[6] Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[6][7]

Diagram 1: Workflow for Safe Handling of 7-ADCA

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_materials 1. Gather Materials & PPE don_ppe 2. Don Appropriate PPE prep_materials->don_ppe weigh 3. Weigh 7-ADCA Powder don_ppe->weigh solubilize 4. Prepare Solution weigh->solubilize experiment 5. Conduct Experiment solubilize->experiment decontaminate 6. Decontaminate Work Area experiment->decontaminate dispose_waste 7. Dispose of Contaminated Materials decontaminate->dispose_waste doff_ppe 8. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

A flowchart outlining the key steps for the safe handling of 7-ADCA from preparation to final cleanup.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Aminodeacetoxycephalosporanic acid
Reactant of Route 2
7-Aminodeacetoxycephalosporanic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。